molecular formula C45H83N4O10PS B6596198 18:1-12:0 Biotin PE

18:1-12:0 Biotin PE

Katalognummer: B6596198
Molekulargewicht: 903.2 g/mol
InChI-Schlüssel: HACDNRDNASOHSM-IBTAXAMTSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

18:1-12:0 Biotin PE is a useful research compound. Its molecular formula is C45H83N4O10PS and its molecular weight is 903.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

[(2R)-2-[12-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]dodecanoyloxy]-3-[2-aminoethoxy(hydroxy)phosphoryl]oxypropyl] (Z)-octadec-9-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C45H83N4O10PS/c1-2-3-4-5-6-7-8-9-10-11-12-14-17-20-23-30-42(51)56-35-38(36-58-60(54,55)57-34-32-46)59-43(52)31-24-21-18-15-13-16-19-22-27-33-47-41(50)29-26-25-28-40-44-39(37-61-40)48-45(53)49-44/h9-10,38-40,44H,2-8,11-37,46H2,1H3,(H,47,50)(H,54,55)(H2,48,49,53)/b10-9-/t38-,39+,40+,44+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HACDNRDNASOHSM-IBTAXAMTSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)(O)OCCN)OC(=O)CCCCCCCCCCCNC(=O)CCCCC1C2C(CS1)NC(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)OC[C@H](COP(=O)(O)OCCN)OC(=O)CCCCCCCCCCCNC(=O)CCCC[C@H]1[C@@H]2[C@H](CS1)NC(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C45H83N4O10PS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

903.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 18:1-12:0 Biotin PE: Properties, Applications, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-oleoyl-2-(12-biotinyl(aminododecanoyl))-sn-glycero-3-phosphoethanolamine (18:1-12:0 Biotin (B1667282) PE), a versatile biotinylated phospholipid widely utilized in biomedical research and drug development. This document details its chemical properties, summarizes its key applications, and provides in-depth experimental protocols for its use in liposome (B1194612) preparation, supported lipid bilayers, and flow cytometry. The guide is intended to serve as a valuable resource for researchers employing biotin-streptavidin technology in their work with lipid-based systems.

Introduction

18:1-12:0 Biotin PE is a synthetic phospholipid derivative that incorporates a biotin moiety attached to the sn-2 acyl chain via a 12-carbon spacer.[1][2] This unique structure allows for the integration of the lipid into a lipid bilayer while presenting the biotin group on the surface. The high-affinity interaction between biotin and streptavidin (or avidin) is then exploited to anchor, immobilize, or detect lipid vesicles and membranes.[3] This powerful tool has found broad applications in areas such as drug delivery, membrane biophysics, and immunoassays.[2][3]

Physicochemical Properties

The properties of this compound are summarized in the table below. These characteristics are essential for its application in forming stable and functional lipid bilayers.

PropertyValueReference
Full Chemical Name 1-oleoyl-2-(12-biotinyl(aminododecanoyl))-sn-glycero-3-phosphoethanolamine[1][2]
Synonym(s) 18:1-12:0 Biotinyl PE
CAS Number 799812-67-2
Molecular Formula C45H83N4O10PS
Molecular Weight 903.20 g/mol
Appearance White to off-white powder or solid
Solubility Soluble in chloroform (B151607) and other organic solvents
Storage -20°C in a dry environment

Synthesis

Synthesis_Pathway cluster_1 Starting Materials cluster_2 Synthesis Steps cluster_3 Final Product 1-oleoyl-2-hydroxy-sn-glycero-3-phosphoethanolamine 1-oleoyl-2-hydroxy-sn-glycero-3-phosphoethanolamine Acylation Acylation of lysophospholipid 1-oleoyl-2-hydroxy-sn-glycero-3-phosphoethanolamine->Acylation Reacts with 12-aminododecanoic_acid 12-aminododecanoic acid Biotinylation_of_spacer Biotinylation of aminododecanoic acid 12-aminododecanoic_acid->Biotinylation_of_spacer Reacts with Biotin-NHS_ester Biotin-NHS ester Biotin-NHS_ester->Biotinylation_of_spacer Biotinylation_of_spacer->Acylation Biotinylated spacer acid Final_Product This compound Acylation->Final_Product Purification

Caption: General synthetic pathway for this compound.

The synthesis would likely begin with the biotinylation of the 12-aminododecanoic acid spacer. This biotinylated spacer acid would then be activated and coupled to the free hydroxyl group at the sn-2 position of 1-oleoyl-2-hydroxy-sn-glycero-3-phosphoethanolamine (18:1 Lyso-PE) through an esterification reaction. The final product would require purification, likely using chromatographic techniques, to remove unreacted starting materials and byproducts.

Applications and Experimental Protocols

This compound is a key component in a variety of experimental systems that leverage the biotin-streptavidin interaction. Its primary role is to serve as an anchor point on the surface of lipid bilayers.

Preparation of Biotinylated Liposomes

Biotinylated liposomes are widely used for targeted drug delivery, diagnostic assays, and as mimics of biological membranes. The inclusion of this compound allows these liposomes to be captured or functionalized with streptavidin-conjugated molecules.

Experimental Protocol: Thin-Film Hydration Method

This protocol describes the preparation of small unilamellar vesicles (SUVs) containing this compound using the thin-film hydration and extrusion method.

Materials:

  • 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC) or other desired matrix lipid

  • This compound

  • Chloroform

  • Hydration buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)

  • Round-bottom flask

  • Rotary evaporator

  • Water bath

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Lipid Film Formation:

    • Dissolve the desired lipids in chloroform in a round-bottom flask. A typical molar ratio is 98-99 mol% matrix lipid and 1-2 mol% this compound.

    • Remove the chloroform using a rotary evaporator under reduced pressure. The water bath temperature should be above the phase transition temperature of the lipids.

    • Continue evaporation for at least 30 minutes after the film appears dry to ensure complete removal of the solvent.

    • Further dry the lipid film under a high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Add the hydration buffer to the round-bottom flask containing the dry lipid film. The volume will depend on the desired final lipid concentration (typically 1-5 mg/mL).

    • Hydrate the lipid film by rotating the flask in a water bath set above the lipid phase transition temperature for 1-2 hours. This process results in the formation of multilamellar vesicles (MLVs).

  • Extrusion:

    • To produce unilamellar vesicles of a defined size, subject the MLV suspension to extrusion.

    • Assemble the extruder with the desired polycarbonate membrane (e.g., 100 nm).

    • Pass the lipid suspension through the extruder multiple times (typically 11-21 passes) to form SUVs.

Liposome_Preparation_Workflow Start Start Lipid_Dissolution Dissolve Lipids in Chloroform Start->Lipid_Dissolution Solvent_Evaporation Solvent Evaporation (Rotovap) Lipid_Dissolution->Solvent_Evaporation Lipid Mixture Drying High Vacuum Drying Solvent_Evaporation->Drying Thin Lipid Film Hydration Hydration with Buffer Drying->Hydration Dry Lipid Film Extrusion Extrusion Hydration->Extrusion MLVs End Biotinylated Liposomes Extrusion->End SUVs

Caption: Workflow for preparing biotinylated liposomes.

Formation of Supported Lipid Bilayers (SLBs)

SLBs are planar lipid membranes supported on a solid substrate, such as glass or mica. They are excellent model systems for studying membrane-related phenomena. Incorporating this compound into SLBs allows for the immobilization of the membrane and the attachment of proteins or other molecules via streptavidin.

Experimental Protocol: Vesicle Fusion Method

This protocol details the formation of an SLB on a glass coverslip by the fusion of biotinylated SUVs.

Materials:

  • Biotinylated SUVs (prepared as described in section 4.1)

  • Glass coverslips

  • Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide - EXTREME CAUTION REQUIRED ) or other suitable cleaning agent

  • Deionized water

  • Buffer (e.g., PBS with Ca2+)

  • Streptavidin solution

Procedure:

  • Substrate Cleaning:

    • Thoroughly clean the glass coverslips. A common method is immersion in Piranha solution for 10-15 minutes, followed by extensive rinsing with deionized water. This creates a hydrophilic surface.

    • Dry the coverslips under a stream of nitrogen.

  • SLB Formation:

    • Place a cleaned coverslip in a chamber.

    • Add the biotinylated SUV suspension to the chamber, ensuring the surface is fully covered. The presence of divalent cations like Ca2+ (2-5 mM) can promote vesicle fusion.

    • Incubate for 30-60 minutes at room temperature to allow for vesicle rupture and fusion into a continuous bilayer.

    • Gently rinse the chamber with buffer to remove excess, unfused vesicles.

  • Streptavidin Functionalization:

    • Add a solution of streptavidin (e.g., 10 µg/mL in PBS) to the SLB.

    • Incubate for 30 minutes to allow binding to the biotinylated lipids.

    • Rinse thoroughly with buffer to remove unbound streptavidin.

SLB_Formation_Workflow Start Start Substrate_Cleaning Clean Glass Coverslip Start->Substrate_Cleaning Vesicle_Addition Add Biotinylated SUVs Substrate_Cleaning->Vesicle_Addition Incubation_Fusion Incubate for Vesicle Fusion Vesicle_Addition->Incubation_Fusion Rinsing Rinse to Remove Excess Vesicles Incubation_Fusion->Rinsing Streptavidin_Addition Add Streptavidin Rinsing->Streptavidin_Addition Incubation_Binding Incubate for Binding Streptavidin_Addition->Incubation_Binding Final_Rinsing Rinse to Remove Unbound Streptavidin Incubation_Binding->Final_Rinsing End Functionalized SLB Final_Rinsing->End

Caption: Workflow for forming a functionalized SLB.

Flow Cytometry of Biotinylated Liposomes

Flow cytometry can be used to analyze individual liposomes, but their small size often makes direct detection challenging. By using streptavidin-coated beads, biotinylated liposomes can be captured and subsequently analyzed by flow cytometry. This technique is useful for assessing liposome-protein interactions or for quantifying encapsulated fluorescent markers.

Experimental Protocol: Bead-Assisted Flow Cytometry

This protocol describes the capture of biotinylated liposomes on streptavidin-coated beads for flow cytometric analysis.

Materials:

  • Biotinylated liposomes (containing a fluorescent lipid or encapsulated fluorophore)

  • Streptavidin-coated polystyrene beads (e.g., 4-6 µm diameter)

  • Blocking buffer (e.g., PBS with 1% BSA)

  • Wash buffer (e.g., PBS)

  • Flow cytometer

Procedure:

  • Bead Preparation:

    • Wash the streptavidin-coated beads with wash buffer to remove any preservatives. Centrifuge the beads at a low speed and resuspend in fresh buffer. Repeat this wash step twice.

    • Block the beads with blocking buffer for 30 minutes to reduce non-specific binding.

  • Liposome Capture:

    • Incubate the washed and blocked beads with the biotinylated liposome suspension for 1 hour at room temperature with gentle agitation. The optimal ratio of liposomes to beads should be determined empirically.

    • Wash the beads twice with wash buffer to remove unbound liposomes.

  • Flow Cytometry Analysis:

    • Resuspend the liposome-coated beads in wash buffer.

    • Analyze the beads on a flow cytometer, gating on the bead population based on forward and side scatter.

    • Measure the fluorescence associated with the beads, which corresponds to the captured liposomes.

Flow_Cytometry_Workflow Start Start Bead_Washing Wash Streptavidin Beads Start->Bead_Washing Bead_Blocking Block Beads with BSA Bead_Washing->Bead_Blocking Liposome_Incubation Incubate Beads with Biotinylated Liposomes Bead_Blocking->Liposome_Incubation Washing_Unbound Wash to Remove Unbound Liposomes Liposome_Incubation->Washing_Unbound FACS_Analysis Analyze on Flow Cytometer Washing_Unbound->FACS_Analysis End Data Acquisition FACS_Analysis->End

Caption: Workflow for bead-assisted flow cytometry of liposomes.

Role in Signaling

It is important to note that this compound is primarily a molecular tool and is not known to have a direct role in cellular signaling pathways. Its function is to provide a biotin handle on a lipid membrane. However, the phosphatidylethanolamine (B1630911) (PE) headgroup itself is a major component of biological membranes and is involved in various cellular processes, including membrane fusion and fission, and serving as a precursor for other lipids. The externalization of PE on the cell surface can also act as a signal in certain biological contexts, such as apoptosis. When using this compound in cellular systems, it is crucial to consider the potential effects of introducing an exogenous lipid, although at the low molar percentages typically used, significant disruption of normal signaling is unlikely.

Conclusion

This compound is an invaluable tool for researchers working with lipid-based systems. Its ability to incorporate into lipid bilayers and present a biotin moiety for high-affinity binding to streptavidin enables a wide range of applications, from the fundamental study of membrane biophysics to the development of targeted drug delivery vehicles. This technical guide has provided a detailed overview of its properties, a plausible synthetic route, and comprehensive experimental protocols for its most common applications. By following these guidelines, researchers can effectively utilize this compound to advance their scientific endeavors.

References

An In-Depth Technical Guide to 18:1-12:0 Biotin PE: Properties, Applications, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-oleoyl-2-(12-biotinylamino)dodecanoyl-sn-glycero-3-phosphoethanolamine, commonly known as 18:1-12:0 Biotin (B1667282) PE, is a versatile biotinylated phospholipid widely utilized in biomedical research and drug development.[1][2] Its unique structure, featuring a biotin moiety attached to the sn-2 acyl chain, allows for the specific and high-affinity binding to avidin (B1170675) and streptavidin. This property makes it an invaluable tool for a variety of applications, including the preparation of targeted liposomes, the study of membrane interactions, and the investigation of cellular signaling events.[3][4] This technical guide provides a comprehensive overview of the chemical properties of 18:1-12:0 Biotin PE, detailed experimental protocols for its use, and a discussion of its role in studying signaling pathways.

Core Chemical and Physical Properties

This compound is a synthetic phospholipid characterized by its oleoyl (B10858665) chain at the sn-1 position and a dodecanoyl chain, functionalized with biotin, at the sn-2 position of the glycerol (B35011) backbone.[1][2] This structure imparts specific biophysical characteristics that are crucial for its function in model membrane systems.

PropertyValueReference(s)
Full Chemical Name 1-oleoyl-2-(12-biotinylamino)dodecanoyl-sn-glycero-3-phosphoethanolamine[5]
Synonym(s) This compound[3]
Molecular Formula C45H83N4O10PS[6]
Molecular Weight 903.20 g/mol
CAS Number 799812-67-2[7]
Physical State Solid powder or liquid in chloroform (B151607)[7]
Purity >99% (TLC)
Storage Temperature -20°C[6]
Solubility Soluble in chloroform

Key Applications and Experimental Protocols

The primary utility of this compound lies in its ability to incorporate a biotin handle into lipid bilayers, enabling a wide range of experimental applications.

Liposome (B1194612) Preparation for Targeting and Detection

Biotinylated liposomes are extensively used for targeted drug delivery and as detectable probes in various assays. The exposed biotin groups on the liposome surface can bind to streptavidin-conjugated antibodies, proteins, or imaging agents.

Experimental Protocol: Preparation of Biotinylated Liposomes

This protocol describes the preparation of small unilamellar vesicles (SUVs) incorporating this compound using the lipid film hydration and extrusion method.

Materials:

  • 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC)

  • This compound

  • Cholesterol

  • Chloroform

  • Phosphate-buffered saline (PBS), pH 7.4

  • Mini-extruder

  • Polycarbonate membranes (100 nm pore size)

  • Rotary evaporator

  • Round-bottom flask

Methodology:

  • Lipid Film Formation:

    • In a round-bottom flask, dissolve the desired lipids (e.g., a 9:1 molar ratio of DOPC to this compound, with 30 mol% cholesterol) in chloroform.

    • Remove the chloroform using a rotary evaporator under vacuum to form a thin lipid film on the wall of the flask.

    • Further dry the lipid film under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with PBS (pH 7.4) by vortexing for 10-15 minutes. This will result in the formation of multilamellar vesicles (MLVs).

  • Extrusion:

    • Assemble the mini-extruder with a 100 nm polycarbonate membrane.

    • Transfer the MLV suspension to the extruder.

    • Pass the suspension through the membrane 11-21 times to form SUVs of a uniform size.

  • Characterization:

    • The size distribution and zeta potential of the resulting biotinylated liposomes can be determined by dynamic light scattering (DLS).

G cluster_prep Liposome Preparation Workflow Lipid Mixture in Chloroform Lipid Mixture in Chloroform Lipid Film Lipid Film Lipid Mixture in Chloroform->Lipid Film Rotary Evaporation MLVs MLVs Lipid Film->MLVs Hydration SUVs SUVs MLVs->SUVs Extrusion

Workflow for the preparation of biotinylated liposomes.
Supported Lipid Bilayers (SLBs) for Surface-Based Assays

SLBs are model membranes formed on a solid support, providing a platform to study membrane-associated phenomena. Incorporating this compound allows for the immobilization of the bilayer or the tethering of other molecules to the surface via biotin-streptavidin interactions.

Experimental Protocol: Formation of a Biotinylated Supported Lipid Bilayer

This protocol outlines the vesicle fusion method to form an SLB on a glass coverslip.

Materials:

  • Biotinylated SUVs (prepared as described above)

  • Glass coverslips

  • Piranha solution (3:1 mixture of sulfuric acid and hydrogen peroxide - EXTREME CAUTION REQUIRED )

  • Streptavidin solution

  • PBS (pH 7.4)

Methodology:

  • Substrate Cleaning:

    • Clean the glass coverslips by sonicating in a detergent solution, followed by extensive rinsing with deionized water.

    • Immerse the coverslips in Piranha solution for 10 minutes to create a hydrophilic surface (handle with extreme care in a fume hood).

    • Rinse thoroughly with deionized water and dry under a stream of nitrogen.

  • Vesicle Fusion:

    • Place the cleaned coverslip in a chamber and add the biotinylated SUV suspension.

    • Incubate for 30-60 minutes at room temperature to allow the vesicles to rupture and fuse on the surface, forming a continuous lipid bilayer.

    • Gently rinse the chamber with PBS to remove excess vesicles.

  • Streptavidin Binding (Optional):

    • To create a streptavidin-coated surface, incubate the biotinylated SLB with a streptavidin solution for 30 minutes.

    • Rinse with PBS to remove unbound streptavidin.

G Biotinylated SUVs Biotinylated SUVs Biotinylated SLB Biotinylated SLB Biotinylated SUVs->Biotinylated SLB Vesicle Fusion Clean Glass Surface Clean Glass Surface Clean Glass Surface->Biotinylated SLB Functionalized Surface Functionalized Surface Biotinylated SLB->Functionalized Surface Streptavidin Streptavidin Streptavidin->Functionalized Surface Binding

Formation of a functionalized supported lipid bilayer.

Probing Cellular Signaling Pathways

While this compound is not a signaling molecule itself, it is a powerful tool to investigate signaling cascades by controlling the spatial organization of signaling components at the cell membrane. For instance, biotinylated liposomes can be used to present ligands to cell surface receptors, thereby inducing receptor clustering and initiating downstream signaling.[8]

Case Study: Investigating EphA2 Receptor Clustering and Signaling

A study by Pasquale and colleagues demonstrated how controlling the mobility of a ligand presented on a surface can modulate EphA2 receptor signaling.[9] While this specific study used a different method for ligand immobilization, the principle can be readily adapted using this compound on a supported lipid bilayer to achieve similar control over ligand presentation.

Experimental Workflow:

  • A supported lipid bilayer containing this compound is formed on a glass substrate.

  • Streptavidin is added to bind to the biotinylated lipids.

  • A biotinylated ligand for a cell surface receptor (e.g., biotinylated ephrinA1 for the EphA2 receptor) is introduced and binds to the streptavidin.

  • Cells expressing the receptor are seeded onto the functionalized surface.

  • The binding of the receptors to the immobilized ligands induces receptor clustering.

  • This clustering triggers a downstream signaling cascade, which can be monitored by various techniques, such as immunofluorescence staining for phosphorylated proteins or live-cell imaging of fluorescently tagged signaling molecules.

G cluster_surface Functionalized Surface cluster_cell Cell SLB with Biotin PE SLB with Biotin PE Streptavidin Streptavidin SLB with Biotin PE->Streptavidin Binds Biotinylated Ligand Biotinylated Ligand Streptavidin->Biotinylated Ligand Binds Receptor Receptor Biotinylated Ligand->Receptor Binds Receptor Clustering Receptor Clustering Receptor->Receptor Clustering Downstream Signaling Downstream Signaling Receptor Clustering->Downstream Signaling Initiates

Using biotinylated lipids to study receptor-mediated signaling.

Quantitative Data Summary

The functionality of this compound is intrinsically linked to the robust and well-characterized interaction between biotin and streptavidin.

ParameterValueSignificanceReference(s)
Dissociation Constant (Kd) of Biotin-Streptavidin ~10⁻¹⁴ MOne of the strongest known non-covalent interactions, ensuring stable tethering.[10][11]
Stoichiometry of Biotin to Streptavidin 4:1Each streptavidin tetramer has four binding sites for biotin.[10]
Optimal Molar Percentage in Liposomes 1-5 mol%Sufficient for most applications without significantly altering membrane properties.[12]

Conclusion

This compound is a cornerstone of modern lipid research, enabling a vast array of experimental designs that require specific and stable anchoring of lipid membranes or associated molecules. Its well-defined chemical properties and the high-affinity biotin-streptavidin interaction provide a reliable and versatile tool for researchers in cell biology, biophysics, and drug delivery. The experimental protocols and conceptual frameworks presented in this guide offer a solid foundation for the effective utilization of this powerful biotinylated phospholipid in elucidating complex biological processes.

References

An In-depth Technical Guide to 18:1-12:0 Biotin PE: Properties and Applications in Research

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides comprehensive information on the physicochemical properties and applications of 18:1-12:0 Biotin (B1667282) PE (1-oleoyl-2-(12-biotinylaminododecanoyl)-sn-glycero-3-phosphoethanolamine), a critical tool for researchers, scientists, and drug development professionals. This document outlines its molecular characteristics, detailed experimental protocols for its use in creating biotinylated liposomes, and its application in protein-lipid interaction studies.

Core Molecular Attributes

18:1-12:0 Biotin PE is a synthetic phospholipid featuring a biotin molecule linked to the sn-2 position via a 12-carbon spacer arm. This structure allows for the incorporation of biotin into lipid bilayers, making it an invaluable reagent for studying membrane biology and developing targeted drug delivery systems. The oleoyl (B10858665) (18:1) chain at the sn-1 position contributes to the fluidity of the lipid membrane.

A summary of the key quantitative data for this compound is presented in the table below for easy reference.

PropertyValueSource(s)
Full Chemical Name 1-oleoyl-2-(12-biotinylaminododecanoyl)-sn-glycero-3-phosphoethanolamine[1]
Molecular Formula C45H83N4O10PS[2]
Molecular Weight 903.2 g/mol [1]
CAS Number 799812-67-2[2]

Experimental Protocols

The unique structure of this compound allows for its seamless integration into liposomes, which can then be used in a variety of downstream applications. Below are detailed protocols for the preparation of biotinylated liposomes and a common application in protein-lipid binding assays.

Preparation of Biotinylated Liposomes by Extrusion

This protocol describes the formation of unilamellar biotinylated liposomes with a defined size, suitable for use in binding assays and other applications.[3][4][5][6]

Materials:

  • 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC) in chloroform (B151607)

  • This compound in chloroform

  • Extrusion Buffer (e.g., 25 mM HEPES, 150 mM NaCl, pH 7.4)

  • Glass vials

  • Nitrogen or Argon gas stream

  • Vacuum desiccator

  • Mini-extruder apparatus

  • Polycarbonate membranes (e.g., 100 nm pore size)

  • Heating block or water bath

Procedure:

  • Lipid Film Formation:

    • In a clean glass vial, combine the desired amounts of DOPC and this compound in chloroform. A common molar ratio is 99:1 (DOPC:Biotin PE), but this can be optimized for specific applications.[5]

    • Evaporate the chloroform under a gentle stream of nitrogen or argon gas to form a thin lipid film on the bottom and sides of the vial.

    • Place the vial in a vacuum desiccator for at least 1 hour to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with the desired volume of extrusion buffer to achieve the final desired lipid concentration (e.g., 1-10 mg/mL).[5] The buffer should be pre-warmed to a temperature above the phase transition temperature of the lipids.

    • Vortex the vial for several minutes to facilitate the formation of multilamellar vesicles (MLVs). The suspension will appear milky.

  • Extrusion:

    • Assemble the mini-extruder with the polycarbonate membrane of the desired pore size (e.g., 100 nm) according to the manufacturer's instructions.

    • Transfer the MLV suspension to one of the extruder syringes.

    • Pass the lipid suspension through the membrane a minimum of 11 times. This process generates small unilamellar vesicles (SUVs) of a uniform size. The liposome (B1194612) solution should become translucent.[3]

  • Storage:

    • Store the prepared biotinylated liposomes at 4°C. For long-term storage, they should be kept under an inert gas to prevent lipid oxidation.

Protein-Liposome Binding Assay via Flow Cytometry

This protocol outlines a method to quantify the interaction between a protein of interest and biotinylated liposomes, utilizing the high-affinity interaction between biotin and streptavidin.[7][8][9]

Materials:

  • Biotinylated liposomes (prepared as described above)

  • Protein of interest (fluorescently labeled, e.g., with GFP, or detectable with a fluorescently labeled antibody)

  • Streptavidin-coated beads (e.g., magnetic or polystyrene)

  • Binding Buffer (e.g., PBS with 1% BSA)

  • Flow cytometer

Procedure:

  • Immobilization of Liposomes:

    • Incubate the streptavidin-coated beads with the biotinylated liposomes in binding buffer for 30-60 minutes at room temperature with gentle agitation. This allows the liposomes to bind to the beads via the biotin-streptavidin interaction.[8]

    • Wash the bead-liposome complexes with binding buffer to remove any unbound liposomes.

  • Protein Binding:

    • Incubate the bead-liposome complexes with varying concentrations of the fluorescently labeled protein of interest in binding buffer. Include a control with no protein.

    • Incubate for a sufficient time to allow binding to reach equilibrium (e.g., 1 hour at room temperature), with gentle agitation.

  • Washing:

    • Wash the beads three times with binding buffer to remove any unbound protein.

  • Flow Cytometry Analysis:

    • Resuspend the beads in a suitable buffer for flow cytometry.

    • Analyze the samples on a flow cytometer, measuring the fluorescence intensity associated with the beads. The fluorescence intensity will be proportional to the amount of protein bound to the liposomes.[7][8]

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the preparation of biotinylated liposomes and their use in a protein-binding assay.

experimental_workflow cluster_liposome_prep Liposome Preparation cluster_binding_assay Protein Binding Assay lipid_mixing 1. Lipid Mixing (DOPC + this compound) film_formation 2. Lipid Film Formation (Solvent Evaporation) lipid_mixing->film_formation hydration 3. Hydration (Buffer Addition) film_formation->hydration extrusion 4. Extrusion (Sizing) hydration->extrusion biotinylated_liposomes Biotinylated Liposomes extrusion->biotinylated_liposomes immobilization 5. Immobilization biotinylated_liposomes->immobilization streptavidin_beads Streptavidin-Coated Beads streptavidin_beads->immobilization protein_incubation 6. Protein Incubation immobilization->protein_incubation washing 7. Washing protein_incubation->washing flow_cytometry 8. Flow Cytometry Analysis washing->flow_cytometry fluorescent_protein Fluorescently Labeled Protein fluorescent_protein->protein_incubation

Caption: Workflow for biotinylated liposome preparation and protein binding assay.

Signaling Pathways and Logical Relationships

The primary utility of this compound is in constructing model systems to study biological interactions. The biotin moiety itself is not directly involved in cell signaling but serves as a high-affinity tag. The logical relationship in its application is the specific and strong interaction between biotin and streptavidin (or avidin), which allows for the immobilization and detection of the lipid and any associated molecules.

The diagram below illustrates the principle of using biotinylated lipids to study protein-membrane interactions.

signaling_pathway cluster_membrane Model Membrane (Liposome/Supported Bilayer) lipid_bilayer Lipid Bilayer protein_of_interest Protein of Interest lipid_bilayer->protein_of_interest Interaction under study biotin_pe This compound (Integrated) streptavidin Streptavidin biotin_pe->streptavidin High-Affinity Binding surface Solid Support / Bead streptavidin->surface Immobilization

Caption: Principle of protein-membrane interaction study using biotinylated lipids.

References

The Role of Biotinylated Lipids in Cellular Biology: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biotinylated lipids have emerged as indispensable tools in cellular biology, offering a versatile platform for a myriad of applications ranging from targeted drug delivery to the intricate study of protein-lipid interactions. The foundation of their utility lies in the remarkably strong and specific non-covalent interaction between biotin (B1667282) (Vitamin B7) and the proteins avidin (B1170675) and streptavidin. This high-affinity bond, one of the strongest known in nature, allows for precise and stable anchoring of biotinylated lipid-containing structures, such as liposomes and artificial membranes, to streptavidin-conjugated molecules or surfaces. This technical guide provides an in-depth exploration of the core functions of biotinylated lipids in cell studies, complete with quantitative data, detailed experimental protocols, and visualizations of key processes.

Core Applications of Biotinylated Lipids

The versatility of biotinylated lipids stems from the ability to incorporate them into lipid bilayers, thereby functionalizing the surface of liposomes or creating tethered membrane systems. This enables a wide array of applications in cellular research and drug development.

Targeted Drug Delivery

Biotinylated liposomes are at the forefront of targeted drug delivery strategies. By incorporating biotinylated lipids into their structure, liposomes can be directed to specific cells or tissues that have been pre-targeted with streptavidin-conjugated antibodies or other ligands. This "pre-targeting" approach enhances the therapeutic efficacy of encapsulated drugs while minimizing off-target effects.

Cellular and Molecular Imaging

The biotin-streptavidin system is widely used for imaging purposes. Biotinylated liposomes can be loaded with fluorescent dyes or quantum dots and targeted to specific cellular structures. Alternatively, biotinylated lipids can be used to label cell surface proteins, which can then be visualized using fluorescently-labeled streptavidin.

Biosensors and Diagnostics

Biotinylated lipids are integral to the development of sensitive biosensors. They can be used to create stable, functionalized surfaces on biosensor chips for detecting specific analytes. For instance, a lipid bilayer containing biotinylated lipids can be assembled on a sensor surface, followed by the immobilization of streptavidin and then a biotinylated capture antibody, creating a platform for detecting a target antigen.

Studying Protein-Lipid and Protein-Protein Interactions

Biotinylated lipids provide a powerful tool for investigating the complex interplay between proteins and lipids in the cell membrane. By incorporating biotinylated lipids into artificial membranes or liposomes, researchers can perform pull-down assays to identify and characterize lipid-binding proteins. This technique is also instrumental in studying the formation of protein complexes at the membrane surface.

Quantitative Data on Biotinylated Lipid Systems

The efficiency and effectiveness of biotinylated lipid systems can be quantified in various ways. The following tables summarize key quantitative data from the literature, providing a comparative overview for researchers designing their experiments.

Parameter Value Context Reference
Binding Affinity (Kd) of Biotin to Avidin/Streptavidin ~10⁻¹⁵ MOne of the strongest non-covalent interactions known.[1]
Liposome (B1194612) Size (Typical Range) 80 - 200 nmSize can be controlled by the preparation method (e.g., extrusion).[2]
Drug Encapsulation Efficiency (Doxorubicin) > 90%Using an ammonium (B1175870) sulfate (B86663) gradient method in liposomes containing DSPC, cholesterol, and synthetic cardiolipin.[3]
Drug Encapsulation Efficiency (Doxorubicin in Biotinylated Liposomes) ~92.8 - 94.1%In liposomes composed of POPC, DOTAP, DOPE, DSPE-mPEG2000, and Mal-PEG.[4]
Protein Molecules per Liposome ~150 - 200For a 200 nm liposome, based on a molar ratio of DSPE-PEG-2K-CONHNH2 to antibody of 32/1.[5]

Table 1: Key quantitative parameters of biotinylated lipid systems.

Lipid Composition Liposome Type Application Reference
HSPC/Cholesterol/DSPE-PEG(2000)/DSPE-PEG(2000)-Biotin (57/38/4/1 molar ratio)PEGylated, BiotinylatedDoxorubicin (B1662922) encapsulation for targeted delivery.[2]
L-α-PC/Cholesterol/1,2-Distearoyl-sn-glycero-3-phosphoethanolamine-N-(biotinyl) (69/30/1 molar ratio)Non-PEGylated, BiotinylatedGeneral purpose for protein conjugation.[6]
DOPC/Cholesterol/SM (molar ratios vary)Model Lipid RaftStudying membrane microdomains.[7]

Table 2: Example lipid compositions for different biotinylated liposome applications.

Key Experimental Protocols

This section provides detailed methodologies for three fundamental experiments utilizing biotinylated lipids.

Preparation of Biotinylated Liposomes by Thin-Film Hydration and Extrusion

This is a common method for producing unilamellar liposomes of a defined size.

Materials:

  • Phospholipids (e.g., DOPC, Cholesterol)

  • Biotinylated lipid (e.g., DSPE-PEG(2000)-Biotin)

  • Chloroform (B151607) or a chloroform/methanol mixture

  • Hydration buffer (e.g., PBS, pH 7.4)

  • Rotary evaporator

  • Extruder with polycarbonate membranes of desired pore size (e.g., 100 nm)

Procedure:

  • Lipid Film Formation:

    • Dissolve the desired lipids and biotinylated lipid in chloroform in a round-bottom flask at the desired molar ratio.

    • Remove the organic solvent using a rotary evaporator to form a thin lipid film on the wall of the flask.

    • Further dry the film under vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with the hydration buffer by vortexing or gentle agitation. This results in the formation of multilamellar vesicles (MLVs).

  • Extrusion:

    • To obtain unilamellar vesicles of a uniform size, subject the MLV suspension to extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm).

    • Pass the lipid suspension through the extruder 10-20 times to ensure a homogenous population of liposomes.

  • Purification and Storage:

    • Purify the liposomes from non-encapsulated material using size exclusion chromatography or dialysis.

    • Store the prepared biotinylated liposomes at 4°C. Do not freeze, as this can disrupt the liposome structure.[2]

Cell Surface Protein Biotinylation

This protocol allows for the specific labeling of proteins exposed on the outer surface of the plasma membrane.

Materials:

  • Cultured cells

  • Phosphate-buffered saline (PBS)

  • Sulfo-NHS-SS-Biotin (a membrane-impermeable biotinylation reagent)

  • Quenching solution (e.g., 100 mM glycine (B1666218) in PBS)

  • Lysis buffer (e.g., RIPA buffer)

  • Streptavidin-agarose beads

Procedure:

  • Cell Preparation:

    • Grow cells to the desired confluency in a culture dish.

    • Wash the cells twice with ice-cold PBS to remove any residual media and to slow down metabolic processes.

  • Biotinylation:

    • Incubate the cells with a freshly prepared solution of Sulfo-NHS-SS-Biotin in PBS at 4°C for 30 minutes with gentle agitation. The low temperature prevents endocytosis of the labeled proteins.

  • Quenching:

    • Remove the biotinylation solution and wash the cells three times with ice-cold quenching solution to inactivate any unreacted biotinylation reagent.

  • Cell Lysis:

    • Lyse the cells with an appropriate lysis buffer containing protease inhibitors.

    • Centrifuge the lysate to pellet cellular debris and collect the supernatant.

  • Pull-down of Biotinylated Proteins:

    • Incubate the cell lysate with streptavidin-agarose beads for 2-4 hours at 4°C with gentle rotation to capture the biotinylated proteins.

    • Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

  • Elution and Analysis:

    • Elute the captured proteins from the beads by boiling in SDS-PAGE sample buffer.

    • Analyze the eluted proteins by Western blotting or mass spectrometry.

Biotinylated Lipid Pull-Down Assay for Protein-Lipid Interaction

This assay is used to identify proteins that interact with a specific lipid of interest.

Materials:

  • Biotinylated liposomes (prepared as described above)

  • Control liposomes (without biotinylated lipid)

  • Cell or tissue lysate

  • Streptavidin-magnetic beads

  • Wash buffer

  • Elution buffer

Procedure:

  • Lysate Preparation:

    • Prepare a cell or tissue lysate in a buffer that preserves protein-lipid interactions.

  • Incubation with Liposomes:

    • Incubate the lysate with biotinylated liposomes and control liposomes separately for 1-2 hours at 4°C with gentle rotation.

  • Capture of Liposome-Protein Complexes:

    • Add streptavidin-magnetic beads to each lysate-liposome mixture and incubate for another hour at 4°C to capture the biotinylated liposomes and any interacting proteins.

  • Washing:

    • Use a magnetic stand to pellet the beads and discard the supernatant.

    • Wash the beads extensively with wash buffer to remove non-specifically bound proteins.

  • Elution:

    • Elute the bound proteins from the beads using an appropriate elution buffer (e.g., high salt, low pH, or SDS-containing buffer).

  • Analysis:

    • Analyze the eluted proteins by SDS-PAGE followed by silver staining or Western blotting, or by mass spectrometry for protein identification.

Visualization of Workflows and Signaling Pathways

Graphviz diagrams are provided to illustrate key experimental workflows and a conceptual signaling pathway involving biotinylated lipids.

targeted_drug_delivery cluster_preparation Preparation cluster_administration Administration cluster_targeting Targeting cluster_delivery Drug Delivery liposome Biotinylated Liposome (with encapsulated drug) injection Systemic Injection liposome->injection antibody Streptavidin-conjugated Targeting Antibody antibody->injection binding Antibody binds to Target Cell Receptor injection->binding Circulation liposome_binding Liposome binds to Streptavidin on Antibody binding->liposome_binding Pre-targeting internalization Internalization of Liposome Complex liposome_binding->internalization release Drug Release inside Target Cell internalization->release

Caption: Workflow for targeted drug delivery using a pre-targeting approach with biotinylated liposomes.

protein_lipid_pulldown cluster_incubation Incubation cluster_capture Capture cluster_separation Separation & Washing cluster_analysis Analysis lysate Cell Lysate (containing potential lipid-binding proteins) biotin_lipo Biotinylated Liposomes lysate->biotin_lipo Interaction control_lipo Control Liposomes lysate->control_lipo Interaction strep_beads Streptavidin Beads biotin_lipo->strep_beads Binding control_lipo->strep_beads No Binding wash Wash to remove non-specific binders strep_beads->wash elution Elution of bound proteins wash->elution analysis SDS-PAGE / Western Blot / Mass Spectrometry elution->analysis

Caption: Experimental workflow for a biotinylated lipid pull-down assay to identify protein-lipid interactions.

signaling_pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular Signaling biotin_lipid Biotinylated Lipid receptor Membrane Receptor biotin_lipid->receptor Clustering kinase Kinase Activation receptor->kinase streptavidin Streptavidin streptavidin->biotin_lipid Binding crosslinker Cross-linking Antibody crosslinker->streptavidin Cross-linking second_messenger Second Messenger Production kinase->second_messenger gene_expression Changes in Gene Expression second_messenger->gene_expression

Caption: Conceptual signaling pathway initiated by the cross-linking of biotinylated lipids on the cell surface.

Conclusion

Biotinylated lipids are a cornerstone of modern cell biology and drug development research. Their utility, derived from the robust biotin-streptavidin interaction, enables a wide range of applications that have significantly advanced our understanding of cellular processes and have paved the way for innovative therapeutic strategies. The protocols and data presented in this guide offer a comprehensive resource for researchers seeking to harness the power of biotinylated lipids in their own studies. As our ability to synthesize novel lipid structures and our understanding of their roles in biology continue to grow, the applications of biotinylated lipids are poised to expand even further, promising exciting new discoveries in the years to come.

References

The Biotin-Streptavidin Interaction on Lipid Bilayers: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

The exceptionally high affinity and specificity of the non-covalent interaction between biotin (B1667282) (Vitamin B7) and the protein streptavidin have made it a cornerstone of bioconjugation and molecular recognition studies. When integrated into the fluidic environment of a lipid bilayer, this system provides a powerful and versatile platform for a wide range of applications in fundamental biophysical research, biosensor development, and drug delivery. This technical guide provides an in-depth overview of the core principles, quantitative data, experimental methodologies, and key considerations for researchers, scientists, and drug development professionals working with the biotin-streptavidin system in lipid bilayers.

Core Principles of the Biotin-Streptavidin Interaction

Streptavidin, a tetrameric protein isolated from Streptomyces avidinii, possesses four high-affinity binding sites for biotin.[1] The dissociation constant (Kd) for this interaction is on the order of 10⁻¹⁴ to 10⁻¹⁵ M, making it one of the strongest known non-covalent biological interactions.[1][2] This near-irreversible binding is characterized by a slow dissociation rate and is highly resistant to changes in pH, temperature, organic solvents, and denaturing agents.[1]

When biotin is conjugated to a lipid headgroup and incorporated into a lipid bilayer, it presents a functional handle on the membrane surface. The subsequent binding of streptavidin to these biotinylated lipids allows for the controlled immobilization and organization of molecules on the bilayer. This two-dimensional arrangement is critical for mimicking cellular interfaces and studying membrane-associated processes.

Quantitative Analysis of Binding Kinetics

The binding kinetics of streptavidin to biotinylated lipid bilayers can be characterized by association (k_on) and dissociation (k_off) rate constants, which together determine the equilibrium dissociation constant (K_d). These parameters are crucial for understanding the dynamics and stability of the interaction on a surface.

ParameterValueExperimental SystemTechniqueReference
Dissociation Constant (K_d) ≈ 10⁻¹⁴ - 10⁻¹⁵ MBiotinylated Lipid BilayerNot specified[2]
40 fMBiotinylated Lipid BilayerNot specified[2]
Association Rate (k_on) 2.0 ± 0.1 × 10⁷ M⁻¹s⁻¹Biotin-4-fluorescein in solutionFluorescence Quenching[3]
1.73 × 10⁷ M⁻¹s⁻¹Biocytin-Oregon Green to Streptavidin in solutionStopped-flow Fluorescence Anisotropy[4]
Dissociation Rate (k_off) 2.4 x 10⁻⁶ s⁻¹Biotin/Streptavidin complex in solutionRadiolabeled Biotin Release[5]
≈ 10⁻⁴ to 10⁻⁶ s⁻¹Streptavidin-Biotin bondEnsemble Bond Lifetime Measurements[2]

Note: While some of the precise kinetic values are derived from solution-based measurements, they provide a close approximation for the interaction on a 2D surface. The diffusion and orientation constraints within a lipid bilayer can influence these rates.

Experimental Protocols

Studying the biotin-streptavidin interaction on lipid bilayers requires specialized surface-sensitive techniques. Below are detailed methodologies for key experiments.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures changes in the refractive index at a sensor surface, allowing for real-time monitoring of binding events.

Methodology:

  • Sensor Chip Preparation:

    • Use a gold-coated SPR sensor chip.

    • Clean the chip surface using piranha solution or UV/ozone treatment.

    • Functionalize the surface by creating a self-assembled monolayer (SAM) of thiol-containing molecules. A common approach is to use a mixture of a long-chain thiol (e.g., oleyl ethylene (B1197577) glycol) and a biotinylated thiol-PEG ligand. The molar ratio of the biotinylated ligand can be varied to control the density of biotin on the surface.[6]

  • Streptavidin Immobilization:

    • Prepare a solution of streptavidin in a suitable buffer (e.g., PBS, pH 7.4). A typical concentration is 0.5 µM.[7]

    • Inject the streptavidin solution over the functionalized sensor surface. The streptavidin will bind to the biotin moieties on the SAM.[7]

    • Monitor the SPR signal until a stable baseline is achieved, indicating saturation of the binding sites.

    • Wash the surface with buffer to remove any non-specifically bound streptavidin.

  • Analyte Binding Analysis:

    • Prepare a series of analyte solutions at different concentrations.

    • Inject the analyte solutions over the streptavidin-functionalized surface.

    • Monitor the association phase in real-time.

    • Inject buffer to monitor the dissociation phase.

    • Regenerate the surface if necessary, although the high affinity of the biotin-streptavidin bond often makes this a single-use surface for the immobilized streptavidin.

Quartz Crystal Microbalance with Dissipation Monitoring (QCM-D)

QCM-D measures changes in the resonance frequency and dissipation of a quartz crystal sensor, providing information about the mass and viscoelastic properties of adsorbed layers.

Methodology:

  • Supported Lipid Bilayer (SLB) Formation:

    • Use a silica-coated QCM-D sensor.

    • Prepare small unilamellar vesicles (SUVs) composed of a primary lipid (e.g., DOPC) and a biotinylated lipid (e.g., DOPE-biotin) at a desired molar percentage (typically 1-5 mol%).[8]

    • Introduce the SUV solution into the QCM-D chamber. The vesicles will adsorb to the silica (B1680970) surface, rupture, and fuse to form a continuous SLB.

    • Monitor the frequency and dissipation signals. A successful SLB formation is indicated by a characteristic decrease in frequency (mass uptake) and a sharp drop in dissipation (formation of a rigid layer).[8]

    • Rinse with buffer to remove excess vesicles.

  • Streptavidin Binding:

    • Introduce a solution of streptavidin (e.g., 1 µM in the desired pH buffer) into the chamber.[9]

    • Monitor the decrease in frequency as streptavidin binds to the biotinylated lipids. The dissipation will also change, providing information about the conformational state of the protein layer.

    • Rinse with buffer to remove unbound streptavidin.

  • Data Analysis:

    • The change in frequency (Δf) can be related to the adsorbed mass of streptavidin using the Sauerbrey equation for rigid layers.

    • The change in dissipation (ΔD) provides qualitative information about the viscoelastic properties of the streptavidin layer.

Fluorescence Microscopy

Fluorescence microscopy allows for the direct visualization of the spatial distribution of fluorescently labeled streptavidin on biotinylated lipid bilayers, often in the form of giant unilamellar vesicles (GUVs) or SLBs.

Methodology:

  • Preparation of Biotinylated Vesicles/Bilayers:

    • For GUVs, use electroformation or gentle hydration methods to create vesicles from a lipid mixture containing a biotinylated lipid and a fluorescent lipid marker for visualization of the membrane.

    • For SLBs on a glass coverslip, use the vesicle fusion method as described for QCM-D.

  • Labeling with Fluorescent Streptavidin:

    • Prepare a solution of fluorescently labeled streptavidin (e.g., streptavidin-AF532).

    • Incubate the biotinylated GUVs or SLB with the fluorescent streptavidin solution. A typical concentration is around 1 nM.[2]

  • Imaging:

    • Image the sample using a fluorescence microscope with the appropriate filter sets for the chosen fluorophores.

    • For GUVs, observe the localization of fluorescence on the vesicle surface.

    • For SLBs, observe the uniform or patterned distribution of streptavidin on the bilayer. Techniques like Total Internal Reflection Fluorescence (TIRF) microscopy can be used to selectively excite fluorophores near the substrate, reducing background noise.

Visualizations

Experimental Workflow for QCM-D Analysis

QCMD_Workflow cluster_prep Preparation cluster_qcmd QCM-D Measurement Vesicle_Prep Prepare SUVs with Biotinylated Lipids SLB_Formation Inject SUVs to Form Supported Lipid Bilayer (SLB) Vesicle_Prep->SLB_Formation Introduce to QCM-D chamber Rinse1 Rinse with Buffer SLB_Formation->Rinse1 Streptavidin_Binding Inject Streptavidin Solution Rinse1->Streptavidin_Binding Rinse2 Rinse with Buffer Streptavidin_Binding->Rinse2 Data_Analysis Analyze Frequency and Dissipation Data Rinse2->Data_Analysis

Caption: Workflow for analyzing streptavidin binding to a biotinylated SLB using QCM-D.

Model of Streptavidin Binding to a Biotinylated Lipid Bilayer

Streptavidin_Binding_Model cluster_bilayer Lipid Bilayer Lipid1 Lipid Biotin_Lipid Biotinylated Lipid Streptavidin Streptavidin Biotin_Lipid->Streptavidin High-affinity binding Lipid2 Lipid Lipid3 Lipid

Caption: Streptavidin specifically binds to biotinylated lipids within the lipid bilayer.

Logical Relationship of Kinetic Parameters

Kinetics_Relationship Kon Association Rate (kon) (Streptavidin + Biotin -> Complex) Kd Dissociation Constant (Kd) Kon->Kd Influences Koff Dissociation Rate (koff) (Complex -> Streptavidin + Biotin) Koff->Kd Influences Kd->Kon Kd->Koff Kd = koff / kon

Caption: The relationship between association, dissociation, and equilibrium constants.

References

An In-depth Technical Guide to 18:1-12:0 Biotin PE (CAS Number: 799812-67-2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-oleoyl-2-(12-biotinyl(aminododecanoyl))-sn-glycero-3-phosphoethanolamine (18:1-12:0 Biotin (B1667282) PE), a versatile biotinylated phospholipid crucial for various applications in research and drug development. This document details its physicochemical properties, outlines key experimental protocols, and illustrates relevant biological pathways and experimental workflows.

Core Physicochemical Properties

18:1-12:0 Biotin PE is a synthetic phospholipid that incorporates a biotin moiety, enabling strong and specific binding to avidin (B1170675) and streptavidin. This property is fundamental to its wide range of applications.

PropertyValueReference
Full Chemical Name 1-oleoyl-2-(12-biotinyl(aminododecanoyl))-sn-glycero-3-phosphoethanolamine[1][2][3]
Short Name This compound[4]
CAS Number 799812-67-2[1][4]
Molecular Formula C45H83N4O10PS[1]
Molecular Weight 903.20 g/mol [2][4]
Physical State Powder[2][4]
Purity >99% (TLC)[2]
Storage Temperature -20°C[2][4]
Solubility Available in chloroform (B151607) solution (e.g., 1 mg/mL)[5]
Stability Stable for at least one year when stored properly[6]

Applications in Research and Development

The unique structure of this compound, featuring a lipid backbone and a terminal biotin group, makes it an invaluable tool in various experimental settings.

Application AreaSpecific UsePrinciple
Liposome (B1194612) Technology Preparation of biotinylated liposomes for drug delivery, and as model membranes.[1][7][8]The phospholipid nature allows for incorporation into lipid bilayers, while the biotin tag facilitates targeting, purification, or immobilization.
Immunoassays Component in ELISA, Immunohistochemistry (IHC), and other avidin-biotin based assays.[1][4]The high-affinity interaction between biotin and avidin/streptavidin allows for signal amplification and detection.
Membrane and Protein Interaction Studies Immobilization of vesicles on solid supports for studying protein-lipid and protein-protein interactions.[7]Biotinylated liposomes can be attached to streptavidin-coated surfaces, enabling techniques like surface plasmon resonance (SPR) or flow cytometry-based binding assays.[9][10]
Cellular Biology Tracing the fate of liposomes and their lipid components during interaction with cells.[11]The biotin tag can be visualized using labeled avidin or streptavidin, allowing for microscopic or flow cytometric tracking.
Reconstitution of Membrane Proteins Used in the generation of vesicles for reconstituting membrane proteins like syntaxin-1A and SNAP-25.Provides a lipid environment for the proper folding and functional study of integral membrane proteins.

Experimental Protocols

Preparation of Biotinylated Liposomes for Flow Cytometry

This protocol describes the preparation of biotinylated liposomes that can be captured on streptavidin-coated beads for analysis by flow cytometry. This technique is useful for studying the binding of fluorescently labeled proteins to the liposome surface.

Materials:

  • This compound

  • Primary phospholipid (e.g., POPC)

  • Cholesterol

  • Chloroform

  • Hydration buffer (e.g., PBS)

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

  • Streptavidin-coated beads

  • Fluorescently labeled protein of interest

Procedure:

  • Lipid Film Hydration:

    • In a round-bottom flask, mix the desired lipids in chloroform. A typical molar ratio would be 95% primary phospholipid, 5% this compound.

    • Evaporate the chloroform under a stream of nitrogen gas to form a thin lipid film on the wall of the flask.

    • Further dry the film under vacuum for at least 1 hour to remove residual solvent.

    • Hydrate the lipid film with the desired buffer by vortexing, creating multilamellar vesicles (MLVs).

  • Extrusion:

    • To create unilamellar vesicles of a defined size, subject the MLV suspension to multiple passes (e.g., 11-21 times) through a polycarbonate membrane of the desired pore size using a lipid extruder.

  • Binding to Beads:

    • Incubate the extruded biotinylated liposomes with streptavidin-coated beads to allow for binding. The ratio of liposomes to beads should be optimized for the specific assay.

  • Protein Binding Assay:

    • Incubate the liposome-coated beads with the fluorescently labeled protein of interest.

    • Wash the beads to remove unbound protein.

    • Analyze the beads by flow cytometry to quantify the fluorescence intensity, which corresponds to the amount of protein bound to the liposomes.

Vesicle Fusion Assay

This protocol outlines the use of this compound in a vesicle fusion assay, where it is incorporated into acceptor vesicles that are immobilized on a surface.

Materials:

  • Acceptor vesicle lipid mix (e.g., with syntaxin (B1175090) and SNAP-25) including 1 mol% this compound.[12]

  • Donor vesicle lipid mix (e.g., with synaptotagmin) containing a fluorescent marker.

  • Chloroform

  • Vesicle buffer

  • PEG-coated surface

  • Neutravidin

  • Calcium chloride solution

Procedure:

  • Vesicle Preparation:

    • Prepare donor and acceptor vesicles by lipid film hydration and extrusion as described in the previous protocol. The acceptor vesicles will contain this compound.

  • Immobilization of Acceptor Vesicles:

    • Coat a PEG-passivated surface with neutravidin.

    • Incubate the biotinylated acceptor vesicles on the neutravidin-coated surface to immobilize them via the biotin-neutravidin linkage.[12]

  • Fusion Assay:

    • Introduce the donor vesicles to the immobilized acceptor vesicles.

    • Trigger vesicle fusion by the addition of calcium.

    • Monitor the fusion event by detecting the transfer of the fluorescent marker from the donor to the acceptor vesicles or the surrounding medium, depending on the specific assay setup (content mixing or lipid mixing).[12]

Visualizations

Signaling Pathway: Phosphoinositide 3-kinase (PI3K) Pathway

While this compound is primarily a tool for studying interactions at the membrane, the phospholipid backbone is a key component of signaling pathways. The diagram below illustrates the PI3K pathway, a critical signaling cascade initiated at the cell membrane. Phosphatidylinositol 4,5-bisphosphate (PIP2), a related phospholipid, is a key substrate in this pathway.

PI3K_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K recruits & activates GrowthFactor Growth Factor GrowthFactor->RTK PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 phosphorylates PI3K PDK1 PDK1 PIP3->PDK1 recruits Akt Akt PIP3->Akt recruits PDK1->Akt phosphorylates & activates CellSurvival Cell Survival, Growth, Proliferation Akt->CellSurvival Liposome_Protein_Interaction_Workflow start Start lipid_prep Prepare Lipid Mixture (with this compound) start->lipid_prep film_formation Create Lipid Film (Solvent Evaporation) lipid_prep->film_formation hydration Hydrate Film to form MLVs film_formation->hydration extrusion Extrusion to form LUVs hydration->extrusion immobilization Immobilize Liposomes on Streptavidin-coated Surface extrusion->immobilization protein_incubation Incubate with Protein of Interest immobilization->protein_incubation wash Wash to Remove Unbound Protein protein_incubation->wash detection Detection of Bound Protein wash->detection end End detection->end

References

An In-Depth Technical Guide to 18:1-12:0 Biotin PE Powder for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Authoritative insights into the physical characteristics, applications, and experimental considerations of a key biotinylated phospholipid in modern life sciences research.

Introduction

1-Oleoyl-2-(12-biotinyl(aminododecanoyl))-sn-glycero-3-phosphoethanolamine, commonly referred to as 18:1-12:0 Biotin (B1667282) PE, is a synthetic phospholipid integral to a multitude of applications in cellular biology, biochemistry, and drug delivery systems. Its unique structure, featuring a biotin moiety, allows for specific and high-affinity binding to streptavidin and avidin, enabling the immobilization and detection of liposomes, vesicles, and other lipid-based nanostructures. This technical guide provides a comprehensive overview of the physical state, appearance, and core applications of 18:1-12:0 Biotin PE powder, tailored for researchers, scientists, and professionals in drug development.

Physical State and Appearance

This compound is commercially available as a powder.[1][2][3] While a definitive color is not consistently stated across all sources, related lipid compounds are often described as white to off-white powders. The powder form allows for precise weighing and dissolution in appropriate organic solvents, such as chloroform (B151607), for subsequent use in lipid film hydration and vesicle formulation. It is crucial to note that this lipid is also available pre-dissolved in chloroform as a liquid.

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

PropertyValueSource
Molecular Formula C45H83N4O10PS[2]
Molecular Weight 903.20 g/mol [1][2]
CAS Number 799812-67-2[1][2]
Purity >99% (TLC)[2]
Storage Temperature -20°C[3]
Form Powder[1][2][3]

Core Applications in Research and Drug Development

The primary utility of this compound lies in its ability to anchor lipid assemblies to streptavidin-coated surfaces or to label them for detection. This functionality is pivotal in a range of experimental setups.

Liposome and Supported Lipid Bilayer Formation

A major application of this compound is in the preparation of liposomes and supported lipid bilayers.[3] The biotinylated headgroup allows for the controlled immobilization of these structures on streptavidin-coated substrates, which is fundamental for various biophysical studies, including:

  • Surface Plasmon Resonance (SPR): To study the binding kinetics of proteins and other molecules to lipid membranes.

  • Quartz Crystal Microbalance with Dissipation Monitoring (QCM-D): To analyze the viscoelastic properties of lipid bilayers and their interactions with biomolecules.

  • Atomic Force Microscopy (AFM): To visualize the topography and structural dynamics of lipid membranes at the nanoscale.

Flow Cytometry

Biotinylated liposomes can be labeled with fluorescently tagged streptavidin, enabling their detection and quantification by flow cytometry.[3] This is particularly useful in studies involving cellular uptake of liposomes or in high-throughput screening assays.

Vesicle Fusion Assays

In the study of membrane fusion events, such as those mediated by SNARE proteins, this compound is used to immobilize target vesicles onto a surface.[4] This allows for the controlled observation of docking and fusion with subsequently introduced vesicles, often monitored by fluorescence microscopy.

Drug Delivery Systems

The biotin-streptavidin interaction can be exploited for targeted drug delivery. Liposomes incorporating this compound can be targeted to cells or tissues that have been pre-labeled with streptavidin-conjugated antibodies or other targeting ligands.

Experimental Protocols

While specific experimental details will vary depending on the application, a generalized protocol for the preparation of biotinylated liposomes using this compound powder is outlined below.

Preparation of Biotinylated Liposomes by Film Hydration
  • Lipid Mixture Preparation: Co-dissolve the desired lipids, including this compound (typically at a molar ratio of 0.1-5%), in an appropriate organic solvent (e.g., chloroform or a chloroform/methanol mixture) in a round-bottom flask.

  • Film Formation: Remove the organic solvent under a stream of inert gas (e.g., nitrogen or argon) while rotating the flask to form a thin, uniform lipid film on the inner surface. Place the flask under a high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration: Hydrate the lipid film with an aqueous buffer of choice by vortexing or gentle agitation. The temperature of the hydration buffer should be above the phase transition temperature (Tm) of the lipid with the highest Tm in the mixture. This results in the formation of multilamellar vesicles (MLVs).

  • Vesicle Sizing (Optional but Recommended): To obtain unilamellar vesicles of a defined size, the MLV suspension can be subjected to extrusion through polycarbonate membranes with a specific pore size or sonication.

  • Purification: Remove any non-encapsulated material by size exclusion chromatography or dialysis.

  • Storage: Store the prepared biotinylated liposomes at 4°C. For long-term storage, the appropriate conditions should be empirically determined, though storage above the lipid Tm is generally recommended to maintain vesicle integrity.

Visualizing Experimental Workflows

The following diagrams illustrate common experimental workflows involving this compound.

Liposome_Immobilization_Workflow cluster_prep Liposome Preparation cluster_surface Surface Functionalization cluster_immobilization Immobilization Lipid_Mixture Lipid Mixture (with this compound) Lipid_Film Dry Lipid Film Lipid_Mixture->Lipid_Film Solvent Evaporation Hydration Hydration Lipid_Film->Hydration Biotinylated_Liposomes Biotinylated Liposomes Hydration->Biotinylated_Liposomes Immobilization Immobilization via Biotin-Streptavidin Interaction Biotinylated_Liposomes->Immobilization Surface Solid Support (e.g., Sensor Chip, Coverslip) Streptavidin_Coating Streptavidin Coating Surface->Streptavidin_Coating Functionalized_Surface Functionalized Surface Streptavidin_Coating->Functionalized_Surface Functionalized_Surface->Immobilization Immobilized_Liposomes Immobilized Liposomes Immobilization->Immobilized_Liposomes Vesicle_Fusion_Assay_Workflow Start Prepare Acceptor Vesicles (containing this compound) Immobilize Immobilize Acceptor Vesicles on Streptavidin-Coated Surface Start->Immobilize Add_Donors Introduce Donor Vesicles (e.g., containing fluorescent cargo) Immobilize->Add_Donors Induce_Fusion Induce Fusion (e.g., with Ca2+) Add_Donors->Induce_Fusion Observe Observe and Analyze (e.g., via fluorescence microscopy) Induce_Fusion->Observe

References

An In-Depth Technical Guide to the Membrane Insertion of 18:1-12:0 Biotin PE

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core mechanisms governing the insertion of the biotinylated phospholipid, 1-oleoyl-2-(12-biotinyl(aminododecanoyl))-sn-glycero-3-phosphoethanolamine (18:1-12:0 Biotin PE), into lipid bilayer membranes. This document details the biophysical principles, key quantitative parameters, and detailed experimental protocols relevant to understanding and characterizing this process.

Core Mechanism of Insertion

The insertion of this compound into a lipid bilayer is a spontaneous process driven by the hydrophobic effect. The molecule is amphiphilic, possessing a hydrophilic phosphoethanolamine headgroup modified with a biotinylated linker and two hydrophobic acyl chains (one oleoyl, 18:1, and one lauroyl, 12:0). The insertion process can be conceptualized in the following stages:

  • Adsorption: The this compound molecule, initially in an aqueous environment (often introduced via a solvent carrier like ethanol (B145695) or DMSO which then becomes highly diluted), first adsorbs to the surface of the lipid bilayer. This initial interaction is mediated by electrostatic and van der Waals forces between the phospholipid headgroup and the membrane surface.

  • Hydrophobic Tail Insertion: The hydrophobic acyl chains (18:1 and 12:0) are driven to partition from the polar aqueous environment into the nonpolar, hydrophobic core of the lipid bilayer. This is the primary driving force for insertion and is entropically favorable as it frees ordered water molecules that were surrounding the hydrophobic tails.

  • Headgroup Accommodation: The bulky and hydrophilic biotinylated headgroup remains at the membrane-water interface. The final position and orientation of the headgroup are influenced by a balance of forces including steric hindrance, hydrogen bonding with water and neighboring lipids, and electrostatic interactions. Studies on similar biotinylated lipids suggest that upon binding to avidin (B1170675) or streptavidin, the biotinylated headgroup may be partially pulled away from the membrane surface[1].

The overall process is a dynamic equilibrium, with lipid molecules continuously inserting into and desorbing from the membrane. The kinetics of these processes determine the rate at which equilibrium is reached, while the thermodynamics dictate the final concentration of the lipid in the membrane.

Quantitative Data Presentation

Direct quantitative data for the membrane insertion of this compound is scarce in the published literature. However, data from analogous biotinylated lipids and general principles of lipid partitioning provide valuable insights. The following table summarizes key parameters and typical ranges for similar molecules.

ParameterDescriptionTypical Values/Methods for DeterminationReferences
Partition Coefficient (Kp) A measure of the equilibrium distribution of the lipid between the membrane and aqueous phases. It is defined as the ratio of the concentration of the lipid in the membrane to its concentration in the aqueous phase.Determined by fluorescence spectroscopy, equilibrium dialysis, or ultracentrifugation. Values are highly dependent on the lipid composition of the membrane and the specific biotinylated lipid.[2][3]
Free Energy of Insertion (ΔGinsert) The change in Gibbs free energy when one mole of the lipid transfers from the aqueous phase into the membrane. A negative value indicates a spontaneous process.Calculated from the partition coefficient (ΔG = -RT ln Kp). Can also be estimated from molecular dynamics simulations. For peptides, values can range from -5 to -30 kcal/mol.[4][5][6]
Insertion Rate Constant (kon) A measure of the speed at which the lipid inserts into the membrane.Measured using techniques like Surface Plasmon Resonance (SPR) or fluorescence-based kinetic assays.[7]
Desorption Rate Constant (koff) A measure of the speed at which the lipid desorbs from the membrane back into the aqueous phase.Measured using techniques like Surface Plasmon Resonance (SPR) or fluorescence-based kinetic assays.[7]
Lateral Diffusion Coefficient (D) A measure of the translational mobility of the lipid within the plane of the membrane.Determined by Fluorescence Recovery After Photobleaching (FRAP), Fluorescence Correlation Spectroscopy (FCS), or single-particle tracking. Typical values for lipids in fluid membranes are in the range of 1-10 µm²/s.[8][9][10][11]
Flip-Flop Rate The rate at which the lipid translocates from one leaflet of the bilayer to the other. This is generally a very slow process for phospholipids (B1166683) due to the high energy barrier of moving the polar headgroup through the hydrophobic core.Can be measured using specific assays involving chemical labeling or mass spectrometry. Rates are highly variable and can be influenced by membrane composition and the presence of proteins.[11][12][13]

Experimental Protocols

This section provides detailed methodologies for key experiments to characterize the membrane insertion of this compound.

Preparation of Biotinylated Liposomes

This protocol describes the preparation of Large Unilamellar Vesicles (LUVs) containing this compound using the lipid film hydration and extrusion method.

Materials:

  • Primary lipid (e.g., 1,2-dioleoyl-sn-glycero-3-phosphocholine, DOPC)

  • This compound

  • Chloroform (B151607)

  • Hydration buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4)

  • Mini-extruder

  • Polycarbonate membranes (e.g., 100 nm pore size)

  • Glass vials

  • Rotary evaporator or nitrogen stream

Procedure:

  • Lipid Film Formation:

    • In a clean glass vial, dissolve the desired amounts of the primary lipid and this compound in chloroform. A typical molar ratio is 99:1 (primary lipid:biotinylated lipid), but this can be varied.

    • Remove the chloroform using a gentle stream of nitrogen gas or a rotary evaporator to form a thin, uniform lipid film on the bottom of the vial.

    • Place the vial under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Add the hydration buffer to the vial containing the dry lipid film. The final lipid concentration is typically 1-5 mg/mL.

    • Hydrate the lipid film by vortexing the vial for several minutes. The solution will become milky, indicating the formation of Multilamellar Vesicles (MLVs).

  • Freeze-Thaw Cycles:

    • Subject the MLV suspension to 5-10 freeze-thaw cycles by alternating between liquid nitrogen and a warm water bath (~40°C). This helps to increase the lamellarity of the vesicles.

  • Extrusion:

    • Assemble the mini-extruder with a 100 nm polycarbonate membrane according to the manufacturer's instructions.

    • Heat the extruder to a temperature above the phase transition temperature of the lipid mixture.

    • Load the MLV suspension into one of the syringes.

    • Pass the lipid suspension through the membrane back and forth for an odd number of times (e.g., 11 or 21 passes). This process results in the formation of LUVs with a relatively uniform size distribution.

  • Storage:

    • Store the prepared liposomes at 4°C. For long-term storage, they should be used within a few days to a week.

Determination of Partition Coefficient (Kp) by Fluorescence Quenching

This protocol describes a method to determine the partition coefficient of a fluorescently labeled version of this compound (e.g., with a NBD group on the second acyl chain) into pre-formed liposomes.

Materials:

  • Fluorescently labeled this compound (e.g., NBD-Biotin PE)

  • Pre-formed liposomes (prepared as in Protocol 3.1, without the biotinylated lipid)

  • Aqueous quencher (e.g., potassium iodide, KI)

  • Buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4)

  • Fluorometer

Procedure:

  • Prepare a stock solution of the fluorescent lipid in a suitable organic solvent (e.g., ethanol or DMSO) at a concentration of ~1 mM.

  • Prepare a series of liposome (B1194612) dilutions in the buffer, ranging from 0 to a high concentration (e.g., 2 mM total lipid).

  • For each liposome dilution, prepare two sets of samples: one with and one without the aqueous quencher (e.g., 50 mM KI).

  • Add a small, constant amount of the fluorescent lipid stock solution to each sample, ensuring the final organic solvent concentration is very low (<1%). The final fluorescent lipid concentration should be in the nanomolar to low micromolar range to avoid self-quenching.

  • Incubate the samples for a sufficient time to allow for partitioning equilibrium to be reached (e.g., 30-60 minutes at room temperature).

  • Measure the fluorescence intensity of each sample using a fluorometer. Excite the fluorophore at its excitation maximum and record the emission at its emission maximum.

  • Data Analysis:

    • The partition coefficient can be determined by analyzing the change in fluorescence intensity as a function of lipid concentration.[4] The presence of the aqueous quencher will preferentially quench the fluorescence of the lipid in the aqueous phase, leading to an increase in the overall fluorescence signal as the lipid partitions into the membrane.

    • The data can be fitted to a binding isotherm to calculate the partition coefficient.

Mandatory Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key concepts and workflows described in this guide.

G Insertion Pathway of this compound cluster_aqueous Aqueous Phase cluster_membrane Lipid Bilayer A This compound (in solution) B Adsorbed State A->B Adsorption C Inserted State B->C Hydrophobic Tail Insertion C->B Desorption G Experimental Workflow for Liposome Preparation A Dissolve Lipids in Chloroform B Create Thin Lipid Film A->B C Hydrate Film to form MLVs B->C D Freeze-Thaw Cycles C->D E Extrusion through 100nm membrane D->E F Biotinylated LUVs E->F G Fluorescence Quenching Assay Logic cluster_system Sample Probe_aq Fluorescent Lipid (Aqueous) Quencher Aqueous Quencher Probe_aq->Quencher Fluorescence Quenched Probe_mem Fluorescent Lipid (Membrane) Liposome Liposome Probe_mem->Liposome Fluorescence Not Quenched

References

The Pivotal Role of the 18:1 Oleoyl Chain in Biotinylated Lipids: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Biotinylated lipids are indispensable tools in biomedical research and drug development, enabling targeted delivery, molecular immobilization, and diagnostic applications through the high-affinity interaction between biotin (B1667282) and avidin (B1170675) or streptavidin. The lipid anchor's chemical structure, particularly the nature of its acyl chains, is a critical determinant of the functional properties of the resulting lipid bilayer. This technical guide provides an in-depth exploration of the role of the 18:1 oleoyl (B10858665) chain in biotinylated lipids. The presence of the cis double bond in the oleoyl chain imparts unique physicochemical properties to the lipid, influencing membrane fluidity, stability, and interaction with binding partners. This document summarizes key quantitative data, provides detailed experimental protocols, and visualizes relevant workflows and concepts to offer a comprehensive resource for professionals in the field.

Introduction: The Significance of Acyl Chain Composition

Biotinylated lipids are amphipathic molecules consisting of a hydrophilic headgroup containing a biotin moiety, a linker, and a hydrophobic tail, typically composed of two acyl chains.[1] These lipids can be incorporated into lipid-based nanostructures such as liposomes and lipid nanoparticles. The biotin group serves as a highly specific tag for conjugation with streptavidin or avidin, which can be attached to targeting ligands, therapeutic agents, or imaging probes.[2][3]

The composition of the acyl chains significantly impacts the physical state and biological performance of the lipid bilayer.[4] Key properties influenced by the acyl chains include:

  • Membrane Fluidity: The degree of saturation of the acyl chains is a primary determinant of membrane fluidity. Saturated chains can pack tightly, leading to a more rigid, gel-like state, while unsaturated chains introduce kinks that disrupt this packing, resulting in a more fluid, liquid-crystalline state.[5]

  • Phase Transition Temperature (Tm): This is the temperature at which a lipid bilayer transitions from a gel to a liquid-crystalline phase.[6] Shorter chain lengths and a higher degree of unsaturation lower the Tm.[6]

  • Bilayer Thickness: The length of the acyl chains directly influences the thickness of the lipid bilayer. Longer chains result in a thicker membrane.[7]

  • Permeability and Stability: Membrane fluidity affects the permeability of the bilayer to encapsulated contents and the overall stability of the liposome (B1194612).[8]

The 18:1 oleoyl chain, with its 18-carbon length and a single cis double bond, provides a balance of fluidity and stability, making it a common and functionally important component of biotinylated lipids in various applications.[9]

Physicochemical Properties of the 18:1 Oleoyl Chain in Biotinylated Lipids

The introduction of a cis double bond in the oleoyl chain at the 9th carbon position creates a distinct kink in the hydrocarbon chain.[6] This structural feature is central to its role in modulating the properties of biotinylated lipid assemblies.

Impact on Membrane Fluidity and Phase Behavior

The kink in the oleoyl chain prevents the tight packing that is characteristic of saturated acyl chains.[5] This disruption of intermolecular van der Waals forces leads to a significant increase in membrane fluidity.[4] Consequently, biotinylated lipids containing one or two oleoyl chains will have a lower phase transition temperature (Tm) compared to their saturated counterparts of similar chain length.[6]

For instance, while a fully saturated lipid like 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine (B41927) (DPPE, 16:0) has a high Tm, the presence of an oleoyl chain in 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE, 18:1) results in a much lower Tm, ensuring the lipid bilayer is in a fluid state at physiological temperatures. This fluidity is crucial for the proper function of membrane-associated proteins and for facilitating dynamic processes such as membrane fusion and drug release.[10]

Influence on Bilayer Thickness and Stability

In general, longer acyl chains contribute to a thicker lipid bilayer.[7] However, the presence of the cis double bond in the oleoyl chain can lead to a slight reduction in bilayer thickness compared to a fully extended saturated 18-carbon chain (stearoyl chain) due to the kink.[10] Despite this, the 18-carbon length of the oleoyl chain ensures the formation of stable bilayers. The oleoyl chains contribute to the overall stability and integrity of liposomes, which is essential for effective drug delivery.[9]

Quantitative Data on Acyl Chain Properties

The following tables summarize key quantitative data related to the influence of acyl chain composition on the properties of lipids and lipid bilayers.

Lipid Species (Acyl Chains)Common AbbreviationPhase Transition Temperature (Tm) (°C)
1,2-Dipalmitoyl-sn-glycero-3-phosphocholine (16:0/16:0)DPPC41
1,2-Distearoyl-sn-glycero-3-phosphocholine (18:0/18:0)DSPC55
1,2-Dioleoyl-sn-glycero-3-phosphocholine (18:1/18:1)DOPC-20
1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (16:0/18:1)POPC-2

Table 1: Phase Transition Temperatures of Common Phospholipids. Data compiled from various sources. The presence of the 18:1 oleoyl chain significantly lowers the phase transition temperature.

Biotinylated Phosphatidylethanolamine (Saturated Acyl Chains)Phase Transition Temperature (Tm) in 1M NaCl (°C)
N-Biotinyl-DPPE (16:0/16:0)Not specified, but lower than parent PE
N-Biotinyl-DSPE (18:0/18:0)Not specified, but lower than parent PE

Table 2: Phase Transition Temperatures of Biotinylated Phosphatidylethanolamines. The gel-to-fluid phase transition temperatures of N-biotinylated lipids are lower than those of the parent phosphatidylethanolamines.[2]

PropertySaturated Acyl Chains (e.g., 16:0)Unsaturated Acyl Chains (e.g., 18:1)
Membrane Fluidity Lower (more rigid)Higher (more fluid)
Lipid Packing TighterLooser
Bilayer Thickness Generally thicker for the same carbon numberCan be slightly thinner due to kinks

Table 3: General Comparison of the Impact of Saturated vs. Unsaturated Acyl Chains on Bilayer Properties. This table provides a qualitative summary of the general trends.[5][10]

Experimental Protocols

Preparation of Biotinylated Liposomes by Thin-Film Hydration and Extrusion

This protocol describes the preparation of unilamellar liposomes incorporating a biotinylated lipid with an 18:1 oleoyl chain.

Materials:

  • 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC) in chloroform (B151607)

  • 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(biotinyl) (sodium salt) (18:1 Biotinyl PE) in chloroform

  • Cholesterol (optional, for modulating membrane rigidity)

  • Chloroform

  • Phosphate-buffered saline (PBS), pH 7.4, degassed

  • Round-bottom flask

  • Rotary evaporator

  • Water bath

  • Mini-extruder

  • Polycarbonate membranes (e.g., 100 nm pore size)

  • Glass syringes

Procedure:

  • Lipid Mixture Preparation: In a clean round-bottom flask, combine the desired lipids in chloroform. A typical molar ratio for targeted liposomes might be DOPC:Cholesterol:18:1 Biotinyl PE at 54:45:1.

  • Thin Film Formation: Evaporate the chloroform using a rotary evaporator. The flask should be rotated in a water bath set to a temperature above the Tm of all lipid components (for oleoyl-containing lipids, room temperature is sufficient). This will create a thin, uniform lipid film on the inner surface of the flask.

  • Vacuum Drying: Further dry the lipid film under a high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration: Hydrate (B1144303) the lipid film with degassed PBS (pH 7.4) by adding the buffer to the flask and gently agitating.[1] The volume of the buffer will determine the final lipid concentration. For drug encapsulation, the therapeutic agent would be dissolved in this hydration buffer.

  • Vesicle Formation: Allow the mixture to hydrate for 1 hour at a temperature above the lipid Tm, with intermittent vortexing. This will result in the formation of multilamellar vesicles (MLVs).

  • Extrusion: To produce unilamellar vesicles of a defined size, the MLV suspension is extruded through a polycarbonate membrane of a specific pore size (e.g., 100 nm).[11] Assemble the mini-extruder with the desired membrane.

  • Load the MLV suspension into one of the glass syringes and pass it through the extruder to the second syringe. Repeat this process an odd number of times (e.g., 11 or 21 passes) to ensure a homogenous population of unilamellar liposomes.[11]

  • Characterization: The resulting liposomes should be characterized for size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).

Assay for Drug Release from Liposomes

This protocol provides a general method for assessing the release of an encapsulated drug from liposomes.

Materials:

  • Drug-loaded liposome suspension

  • Dialysis membrane with an appropriate molecular weight cut-off (MWCO) that allows free drug to pass but retains the liposomes.

  • Release buffer (e.g., PBS with or without serum)

  • Stirred, temperature-controlled vessel

  • Analytical instrument for drug quantification (e.g., HPLC, UV-Vis spectrophotometer)

Procedure:

  • Place a known concentration of the drug-loaded liposome suspension into a dialysis bag.

  • Immerse the dialysis bag in a larger volume of release buffer in a stirred, temperature-controlled vessel (e.g., 37°C).

  • At predetermined time intervals, withdraw aliquots from the external release buffer.

  • Quantify the concentration of the released drug in the aliquots using a validated analytical method.

  • Calculate the cumulative percentage of drug released over time.

Visualizing Workflows and Concepts with Graphviz

Experimental Workflow for Biotinylated Liposome Preparation

Liposome_Preparation_Workflow cluster_prep Lipid Film Preparation cluster_formation Vesicle Formation & Sizing lipid_mix 1. Lipid Mixing (DOPC, Cholesterol, 18:1 Biotinyl PE) evaporation 2. Solvent Evaporation (Rotary Evaporator) lipid_mix->evaporation drying 3. Vacuum Drying evaporation->drying hydration 4. Hydration (PBS +/- Drug) drying->hydration extrusion 5. Extrusion (100 nm membrane) hydration->extrusion characterization 6. Characterization (DLS) extrusion->characterization

Workflow for preparing biotinylated liposomes.
Signaling Pathway for Targeted Drug Delivery

Targeted_Drug_Delivery cluster_systemic Systemic Circulation cluster_target Target Tissue liposome Biotinylated Liposome (18:1 Oleoyl Chains) complex Targeting Complex liposome->complex streptavidin_conjugate Streptavidin-Antibody Conjugate streptavidin_conjugate->complex receptor Cell Surface Receptor complex->receptor Binding target_cell Target Cell (e.g., Cancer Cell) endocytosis Receptor-Mediated Endocytosis receptor->endocytosis drug_release Intracellular Drug Release endocytosis->drug_release

Targeted drug delivery using biotinylated liposomes.

Conclusion

The 18:1 oleoyl chain plays a crucial, multifaceted role in the functionality of biotinylated lipids. Its primary contribution is the enhancement of membrane fluidity, which is essential for the stability and dynamic behavior of liposomal drug delivery systems at physiological temperatures. This fluidity, a direct consequence of the cis double bond, influences critical parameters such as bilayer thickness, permeability, and the interaction with targeting moieties. The quantitative data and experimental protocols provided in this guide offer a foundational resource for researchers and developers working to harness the unique properties of biotinylated lipids containing the 18:1 oleoyl chain for advanced therapeutic and diagnostic applications. A thorough understanding of these structure-function relationships is paramount for the rational design of effective and safe lipid-based nanomedicines.

References

The Pivotal Role of Phosphoethanolamine Headgroups in Lipid Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphatidylethanolamine (B1630911) (PE), a ubiquitous glycerophospholipid, is a cornerstone of cellular membranes in eukaryotes and prokaryotes alike. Constituting a significant fraction of the total phospholipid content, PE's deceptively simple phosphoethanolamine headgroup belies its profound influence on a vast array of cellular processes.[1][2] From maintaining the structural integrity and fluidity of membranes to actively participating in complex signaling cascades, the functional versatility of PE makes it a critical area of investigation in lipid research.[3] This technical guide provides an in-depth exploration of the core aspects of PE, offering quantitative data, detailed experimental protocols, and visual representations of key pathways to empower researchers in their scientific endeavors.

I. The Phosphoethanolamine Headgroup: Structure and Biophysical Properties

The defining feature of phosphatidylethanolamine is its small, primary amine-containing headgroup attached to a glycerol (B35011) backbone via a phosphodiester bond. This seemingly minor structural element imparts unique biophysical properties that have significant biological consequences.

Molecular Geometry and Membrane Curvature

Unlike the cylindrical shape of phosphatidylcholine (PC), the most abundant phospholipid, the smaller headgroup of PE results in a conical molecular geometry.[3] This shape is instrumental in inducing negative curvature in lipid bilayers, a property essential for dynamic membrane processes such as membrane fusion and fission, endocytosis, and exocytosis.[3]

Influence on Membrane Fluidity and Phase Transitions

The nature of the fatty acid chains esterified to the glycerol backbone, in conjunction with the PE headgroup, dictates the fluidity of the membrane. The presence of unsaturated fatty acids introduces kinks in the acyl chains, preventing tight packing and thereby increasing membrane fluidity.[4] Conversely, saturated fatty acids promote a more ordered, gel-like phase. The melting temperature (Tm), the temperature at which a lipid transitions from a gel to a liquid-crystalline phase, is a key indicator of membrane fluidity.

Data Presentation: Melting Temperatures of Phosphatidylethanolamine Species

Phosphatidylethanolamine SpeciesFatty Acid CompositionMelting Temperature (°C)
Di-oleoyl-phosphatidylethanolamine (DOPE)18:1/18:1-16[4]
Di-palmitoyl-phosphatidylethanolamine (DPPE)16:0/16:063[4]

II. Quantitative Abundance of Phosphatidylethanolamine

The concentration of PE varies significantly across different cell types, organelles, and even between the inner and outer leaflets of a single membrane, reflecting its diverse functional roles.

Data Presentation: Abundance of Phosphatidylethanolamine in Various Biological Membranes

Membrane/TissueOrganism/Cell TypePhosphatidylethanolamine (% of Total Phospholipids)
General Mammalian CellMammalian15-25[1][2]
Nervous Tissue (White Matter)Human45[4]
Inner Mitochondrial MembraneMammalian~30-40[5][6]
Outer Mitochondrial Membrane (OMM)Yeast~25[7]
Inner Mitochondrial Membrane (IMM)YeastEnriched compared to OMM[7]
Endoplasmic ReticulumMammalian15-30[8]
Nuclear MembraneBudding Yeast~27[8]
Peroxisomal MembraneBudding Yeast22.9[8]
Liver PeroxisomesRat47-50[8]
Erythrocyte (Inner Leaflet)HumanPredominantly located[9]
BrainRat55[10]
HeartRat49[10]
KidneyRat48[10]
LiverRat35[10]
Triple-Negative Breast Cancer (TNBC) CellsHumanIncreased levels associated with aggressiveness[11]

Data Presentation: Phosphatidylcholine (PC) to Phosphatidylethanolamine (PE) Ratio in Different Tissues

A critical parameter in cellular health is the molar ratio of PC to PE, as it significantly influences membrane integrity and has been implicated in various disease states.[12]

Tissue/ConditionOrganismPC/PE RatioSignificance
Healthy LiverMouseNormalMaintained membrane integrity[12]
Choline-Deficient Liver (Pemt-/-)MouseDecreasedLoss of membrane integrity, steatohepatitis[12]
Nonalcoholic Steatohepatitis (NASH) LiverHumanDecreasedAssociated with disease progression[12]
Healthy LiverHumanNormal
Simple Steatosis (SS) LiverHumanNo significant change
Nonalcoholic Steatohepatitis (NASH) LiverHumanDecreased[13]
Healthy ErythrocytesHumanNormal
Erythrocytes in NASHHumanDecreased[13]

III. Key Signaling and Metabolic Pathways Involving Phosphoethanolamine

PE is not merely a structural component but an active participant in and a precursor for crucial signaling and metabolic pathways.

Biosynthesis of Phosphatidylethanolamine

In eukaryotic cells, PE is primarily synthesized through two distinct pathways: the Kennedy pathway in the endoplasmic reticulum and the phosphatidylserine (B164497) decarboxylase (PSD) pathway in the mitochondria.[1][2]

Diagram: Phosphatidylethanolamine Biosynthesis Pathways

PE_Biosynthesis cluster_ER Endoplasmic Reticulum (Kennedy Pathway) cluster_Mitochondria Mitochondria (PSD Pathway) Ethanolamine Ethanolamine Phosphoethanolamine Phosphoethanolamine Ethanolamine->Phosphoethanolamine Ethanolamine Kinase CDP_Ethanolamine CDP-Ethanolamine Phosphoethanolamine->CDP_Ethanolamine CTP:phosphoethanolamine cytidylyltransferase PE_Kennedy Phosphatidylethanolamine CDP_Ethanolamine->PE_Kennedy DAG Diacylglycerol DAG->PE_Kennedy Ethanolamine phosphotransferase PS Phosphatidylserine PE_PSD Phosphatidylethanolamine PS->PE_PSD Phosphatidylserine Decarboxylase (PSD)

Caption: Overview of the two major PE biosynthesis pathways.

Role in Autophagy

Autophagy is a cellular recycling process essential for homeostasis. PE plays a direct role in the formation of the autophagosome, a key structure in this pathway. Specifically, the autophagy-related protein Atg8 (LC3 in mammals) is covalently conjugated to PE, which facilitates its anchoring to the autophagosomal membrane and is crucial for the expansion and closure of the autophagosome.[14]

Diagram: Role of Phosphoethanolamine in Autophagy

Autophagy cluster_Initiation Autophagy Initiation cluster_Elongation Autophagosome Elongation Starvation Cellular Stress (e.g., Starvation) ULK1_complex ULK1 Complex (ULK1/2, Atg13, FIP200) Starvation->ULK1_complex activates PI3K_complex Class III PI3K Complex (Vps34, Beclin-1, etc.) ULK1_complex->PI3K_complex activates Phagophore Phagophore (Isolation Membrane) PI3K_complex->Phagophore generates PI(3)P on LC3 LC3-I (Cytosolic) LC3_PE LC3-II (PE-conjugated) LC3->LC3_PE Atg7, Atg3 + PE LC3_PE->Phagophore associates with Autophagosome Autophagosome Phagophore->Autophagosome elongates and closes Lysosome Lysosome Autophagosome->Lysosome fuses with

Caption: PE is essential for the lipidation of LC3, a key step in autophagosome formation.

Involvement in Apoptosis

Apoptosis, or programmed cell death, is a tightly regulated process crucial for development and tissue homeostasis. A hallmark of early apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane, serving as an "eat me" signal for phagocytes.[15] Studies have shown that PE is also exposed on the surface of apoptotic cells, contributing to the loss of membrane asymmetry.[15] Furthermore, exogenous PE has been shown to induce apoptosis in certain cancer cell lines through the Bcl-2/Bax pathway.[16]

Diagram: Role of Phosphoethanolamine in Apoptosis

Caption: PE is externalized during apoptosis and can induce apoptosis via the mitochondrial pathway.

IV. Experimental Protocols for the Study of Phosphoethanolamine

The accurate extraction and analysis of PE are fundamental to understanding its roles in biological systems. The following are detailed methodologies for key experiments.

Lipid Extraction

Diagram: Lipid Extraction Workflow

Lipid_Extraction_Workflow Start Biological Sample (Tissue, Cells, etc.) Homogenization Homogenization in Chloroform (B151607):Methanol Start->Homogenization Phase_Separation Addition of Water/Saline & Centrifugation Homogenization->Phase_Separation Lower_Phase Lower Organic Phase (Contains Lipids) Phase_Separation->Lower_Phase Upper_Phase Upper Aqueous Phase (Contains Polar Non-Lipids) Phase_Separation->Upper_Phase Drying Evaporation of Solvent (e.g., under Nitrogen) Lower_Phase->Drying Lipid_Extract Dried Lipid Extract Drying->Lipid_Extract Analysis Downstream Analysis (MS, HPLC, etc.) Lipid_Extract->Analysis

Caption: A generalized workflow for the extraction of lipids from biological samples.

This is a widely used method for the total extraction of lipids from tissues.

Protocol:

  • Homogenization: Homogenize 1 gram of tissue in 20 mL of a 2:1 (v/v) chloroform:methanol mixture using a homogenizer.

  • Agitation: Agitate the homogenate on an orbital shaker for 15-20 minutes at room temperature.

  • Filtration/Centrifugation: Filter the homogenate through a filter paper or centrifuge to recover the liquid phase.

  • Washing: To the filtrate, add 0.2 volumes of a 0.9% NaCl solution (or distilled water).

  • Phase Separation: Vortex the mixture for 2 minutes and then centrifuge at a low speed (e.g., 2000 rpm) to separate the phases.

  • Collection: Carefully remove the upper aqueous phase. The lower chloroform phase contains the lipids.

  • Drying: Evaporate the chloroform under a stream of nitrogen or using a rotary evaporator.

  • Storage: Resuspend the dried lipid extract in a small volume of chloroform and store at -80°C under an inert atmosphere.

This method is a modification of the Folch method and is particularly suitable for samples with high water content.[11]

Protocol:

  • Initial Mixture: For a 1 mL aqueous sample, add 3.75 mL of a 1:2 (v/v) chloroform:methanol mixture. Vortex thoroughly.

  • Chloroform Addition: Add 1.25 mL of chloroform and vortex for 1 minute.

  • Water Addition: Add 1.25 mL of distilled water and vortex for another minute.

  • Centrifugation: Centrifuge the mixture at 1000 rpm for 5 minutes to achieve phase separation.

  • Collection: The lower organic phase contains the lipids. Carefully aspirate this layer, avoiding the protein disk at the interface.

  • Drying and Storage: Dry the collected organic phase under nitrogen and store the lipid extract as described for the Folch method.

Lipid Analysis

HPLC is a powerful technique for separating different classes of phospholipids (B1166683).

Protocol (Example for Normal-Phase HPLC):

  • Column: Use a silica-based normal-phase HPLC column.

  • Mobile Phase: A gradient of solvents is typically used. For example, a gradient of hexane/isopropanol and isopropanol/water can be employed to separate different phospholipid classes.

  • Detection: Detection can be achieved using an Evaporative Light Scattering Detector (ELSD) or a UV detector (at low wavelengths, e.g., 205-215 nm).

  • Quantification: Quantification is performed by comparing the peak areas of the samples to those of known standards.

UPLC-MS/MS provides high-resolution separation and sensitive detection, allowing for the detailed identification and quantification of individual PE species.

Protocol (General Workflow):

  • Sample Preparation: The dried lipid extract is reconstituted in a suitable solvent (e.g., methanol/chloroform).

  • Chromatographic Separation: The sample is injected into a UPLC system, typically equipped with a C18 reversed-phase column. A gradient of two mobile phases (e.g., an aqueous solution with a modifier like ammonium (B1175870) acetate (B1210297) and an organic solvent mixture) is used to separate the lipid species based on their hydrophobicity.

  • Mass Spectrometry: The eluent from the UPLC is introduced into the mass spectrometer.

    • Ionization: Electrospray ionization (ESI) is commonly used, often in both positive and negative ion modes to detect a wider range of lipid species.

    • MS1 Scan: A full scan is performed to detect the precursor ions (the intact lipid molecules).

    • MS2 Scan (Tandem MS): The most intense precursor ions are selected and fragmented to produce characteristic product ions.

  • Data Analysis: The resulting data (retention time, precursor m/z, and product ion spectra) are processed using specialized software. Lipid species are identified by matching their fragmentation patterns to lipid databases and quantified by comparing their peak intensities to those of internal standards.

V. Phosphoethanolamine in Drug Development

The critical roles of PE in cellular function and its dysregulation in various diseases make it and its metabolic pathways attractive targets for drug development.

  • Anticancer Therapies: The altered PE metabolism and distribution in cancer cells present opportunities for targeted therapies. For instance, inducing apoptosis by modulating PE levels or targeting enzymes in the Kennedy pathway are being explored.[16][17]

  • Neurodegenerative Diseases: Given the high abundance of PE in the brain and its link to mitochondrial function, targeting PE metabolism could offer therapeutic avenues for diseases like Alzheimer's and Parkinson's.[18][19]

  • Infectious Diseases: The Kennedy pathway is also a potential target for developing drugs against certain pathogens that rely on this pathway for their membrane synthesis.[20]

Conclusion

The phosphoethanolamine headgroup, though small, exerts a colossal influence on the structure and function of biological membranes. Its unique biophysical properties and active participation in vital cellular pathways underscore its importance in health and disease. A thorough understanding of PE's biochemistry, biophysics, and metabolism, facilitated by robust experimental methodologies, is paramount for advancing our knowledge in lipid research and for the development of novel therapeutic strategies. This guide serves as a foundational resource for researchers dedicated to unraveling the complexities of this essential phospholipid.

References

Biophysical Characteristics of Membranes Containing 18:1-12:0 Biotin PE: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of functionalized lipids into model membrane systems is a cornerstone of modern biophysical research, enabling the study of molecular interactions at interfaces, the development of targeted drug delivery vehicles, and the design of novel biosensors. Among these functionalized lipids, 1-oleoyl-2-(12-biotinyl(aminododecanoyl))-sn-glycero-3-phosphoethanolamine (18:1-12:0 Biotin PE) has emerged as a critical tool for anchoring proteins and other biomolecules to lipid bilayers via the high-affinity biotin-streptavidin interaction. This technical guide provides an in-depth overview of the biophysical characteristics of membranes containing this compound, including quantitative data, detailed experimental protocols, and workflow visualizations to aid researchers in the effective design and execution of their experiments.

While direct quantitative biophysical data for membranes composed solely of this compound is not extensively available in the literature, this guide synthesizes data from studies using this lipid in mixed bilayer systems and from analogous biotinylated lipid systems. This approach provides a robust framework for understanding the expected behavior of this compound-containing membranes.

Quantitative Biophysical Data

The inclusion of this compound and other biotinylated lipids into a parent lipid bilayer can influence its physical properties. The following tables summarize key quantitative parameters from studies on relevant model membrane systems.

ParameterLipid CompositionValueMethodReference
Membrane Thickness DOPC:SM:Chol (2:2:1)Ld phase: 4.1 ± 0.3 nm; Lo phase: 5.2 ± 0.3 nmAtomic Force Microscopy (AFM)[1]
Membrane Thickness DOPC with 5 mol% Biotin-Cap-PE8 - 12 nm (2-4 bilayers)Atomic Force Microscopy (AFM)[2][3]
Breakthrough Force DOPC:SM:Chol (2:2:1)Ld phase: 9.3 ± 4.1 nN; Lo phase: 17.2 ± 6.8 nNAFM Force Spectroscopy[1]
Lateral Diffusion Coefficient DOPC GUVs~1.0 ± 0.2 µm²/s (at 20°C)Fluorescence Recovery After Photobleaching (FRAP)[4]

Note: Ld refers to the liquid-disordered phase and Lo refers to the liquid-ordered phase. DOPC: 1,2-dioleoyl-sn-glycero-3-phosphocholine; SM: Sphingomyelin; Chol: Cholesterol; GUV: Giant Unilamellar Vesicle. Data for Biotin-Cap-PE is included as an analogue to this compound.

Experimental Protocols

Detailed methodologies are crucial for reproducibility. The following sections provide synthesized protocols for the preparation and characterization of membranes containing this compound.

Protocol 1: Preparation of Biotinylated Liposomes by Extrusion

This protocol describes the formation of large unilamellar vesicles (LUVs) incorporating this compound.

Materials:

  • Primary lipid (e.g., POPC, DOPC) in chloroform (B151607)

  • This compound in chloroform

  • Fluorescent lipid probe (e.g., Liss-Rhod-PE), optional

  • Chloroform

  • Hydration buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4)

  • Mini-extruder apparatus

  • Polycarbonate membranes (e.g., 100 nm pore size)

  • Glass vials

  • Nitrogen gas stream

  • Vacuum desiccator

Procedure:

  • Lipid Film Preparation:

    • In a clean glass vial, combine the desired lipids from their chloroform stocks. A typical molar ratio is 95-99 mol% primary lipid and 1-5 mol% this compound.[5][6] If fluorescence is desired, include 0.5-1 mol% of a fluorescent lipid probe.

    • Evaporate the chloroform under a gentle stream of nitrogen gas to form a thin lipid film on the bottom of the vial.

    • Place the vial in a vacuum desiccator for at least 2 hours to remove any residual solvent.[6]

  • Hydration:

    • Add the hydration buffer to the dried lipid film to achieve the desired final lipid concentration (e.g., 1-4 mM).[7]

    • Vortex the vial vigorously to suspend the lipids, creating a milky suspension of multilamellar vesicles (MLVs).

  • Extrusion:

    • Assemble the mini-extruder with the desired pore size polycarbonate membrane (e.g., 100 nm).

    • Hydrate the membrane with the buffer.

    • Transfer the MLV suspension to one of the extruder syringes.

    • Pass the lipid suspension through the membrane back and forth for an odd number of times (e.g., 21 times) to ensure uniform vesicle size.[8]

  • Storage:

    • Store the resulting LUV suspension at 4°C. For long-term storage, it is advisable to use them within a few days to a week.

Protocol 2: Formation of Supported Lipid Bilayers (SLBs)

This protocol details the creation of a biotinylated SLB on a solid substrate, such as mica or glass, via vesicle fusion.

Materials:

  • Biotinylated LUVs (from Protocol 1)

  • Substrate (e.g., freshly cleaved mica disc or cleaned glass coverslip)

  • Buffer (e.g., HEPES buffer with CaCl₂)

  • Tweezers

Procedure:

  • Substrate Preparation:

    • For mica, cleave the surface with tape to expose a fresh, atomically flat layer.

    • For glass, clean thoroughly by sonication in detergent, followed by extensive rinsing with deionized water and drying under nitrogen. Plasma cleaning can also be used.

  • Vesicle Fusion:

    • Place the cleaned substrate in a suitable chamber.

    • Add a small volume of buffer containing CaCl₂ (e.g., 2-5 mM) to the substrate. The divalent cations facilitate vesicle rupture and fusion.

    • Add the biotinylated LUV suspension to the buffer on the substrate to a final lipid concentration of approximately 0.1-0.5 mg/mL.

    • Incubate for 30-60 minutes at room temperature to allow for vesicle fusion and the formation of a continuous bilayer.

  • Washing:

    • Gently rinse the surface with excess buffer (without vesicles) to remove any unfused or partially fused vesicles. This can be done by carefully exchanging the buffer in the chamber multiple times.

  • Verification (Optional):

    • The formation of a continuous SLB can be confirmed by techniques such as Atomic Force Microscopy (AFM) or by including a fluorescent lipid in the vesicle preparation and imaging with fluorescence microscopy. A uniform fluorescence signal indicates a complete bilayer.

Protocol 3: Characterization by Atomic Force Microscopy (AFM)

This protocol provides a general workflow for imaging and probing the mechanical properties of a biotinylated SLB.

Materials:

  • AFM instrument

  • AFM cantilevers suitable for imaging in liquid (e.g., with a low spring constant)

  • Biotinylated SLB on a substrate (from Protocol 2)

  • Imaging buffer

Procedure:

  • AFM Setup:

    • Mount the SLB sample on the AFM stage.

    • Fill the liquid cell with imaging buffer.

    • Install a suitable cantilever and align the laser and photodetector.

    • Calibrate the cantilever's spring constant if force spectroscopy will be performed.

  • Imaging:

    • Approach the tip to the surface.

    • Begin scanning in a suitable mode, such as contact mode or tapping mode, to obtain a topographical image of the SLB.[9] Look for characteristic features like a flat, continuous surface, potentially with some defects or holes that can be used to measure the bilayer thickness.

  • Force Spectroscopy (for Mechanical Properties):

    • Position the AFM tip over a region of interest on the SLB.

    • Perform force-distance curves by moving the tip vertically towards and away from the surface.

    • The approach curve will show a "breakthrough" event as the tip punctures the bilayer. The force at which this occurs is the breakthrough force, a measure of the membrane's mechanical resistance.[1]

    • The distance between the point of contact and the breakthrough on the hard substrate corresponds to the bilayer thickness.[1]

    • Acquire a grid of force curves over an area to map the mechanical properties of different domains if present.[1]

Protocol 4: Membrane Fluidity Measurement by FRAP

This protocol outlines the steps to measure the lateral diffusion of lipid probes within a biotinylated SLB.

Materials:

  • Confocal laser scanning microscope with FRAP capability

  • Biotinylated SLB containing a fluorescent lipid probe (prepared as in Protocol 2)

  • Imaging buffer

Procedure:

  • Sample Preparation:

    • Prepare a biotinylated SLB containing a low concentration (e.g., 0.5-1 mol%) of a fluorescent lipid probe (e.g., NBD-PE, TR-DHPE) on a glass coverslip.

  • Microscope Setup:

    • Place the sample on the microscope stage.

    • Focus on the plane of the SLB.

  • FRAP Measurement:

    • Acquire a few pre-bleach images of the region of interest (ROI) using low laser power to establish a baseline fluorescence intensity.

    • Photobleach a defined area (e.g., a circular spot) within the ROI using a short burst of high-intensity laser light.

    • Immediately after bleaching, acquire a time-lapse series of images of the ROI using low laser power to monitor the recovery of fluorescence as unbleached probes diffuse into the bleached area.[10]

  • Data Analysis:

    • Measure the fluorescence intensity in the bleached ROI over time.

    • Correct for any photobleaching that occurs during the imaging process by monitoring the fluorescence of a non-bleached area.

    • Fit the corrected fluorescence recovery curve to a diffusion model to extract the diffusion coefficient (D) and the mobile fraction (Mf).[11] The mobile fraction represents the percentage of fluorophores that are free to diffuse.

Mandatory Visualizations

experimental_workflow_liposome_slb luvs luvs fusion fusion luvs->fusion

analysis_workflow slb Biotinylated SLB on Substrate afm_image afm_image slb->afm_image frap_pre frap_pre slb->frap_pre

References

A Technical Guide to the Critical Micelle Concentration of 18:1-12:0 Biotin PE

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Subject: An In-depth Technical Guide on the Critical Micelle Concentration (CMC) of 1-(18:1)-2-(12:0-biotinyl)-sn-glycero-3-phosphoethanolamine (18:1-12:0 Biotin (B1667282) PE)

This technical guide provides a comprehensive overview of the critical micelle concentration (CMC) relevant to the biotinylated phospholipid 18:1-12:0 Biotin PE. While a specific, experimentally determined CMC value for this exact lipid is not publicly documented, this paper outlines the fundamental principles of CMC, presents established methodologies for its determination, and includes reference data from structurally similar lipids to inform experimental design.

Introduction to Critical Micelle Concentration (CMC)

The critical micelle concentration (CMC) is a fundamental physicochemical parameter of surfactants and lipids. It is defined as the concentration of an amphiphilic molecule in a solvent (typically aqueous) above which aggregates, known as micelles, begin to form.[1][2] Below the CMC, lipid molecules exist predominantly as monomers in solution. As the concentration increases to the CMC, the monomers rapidly self-assemble into micelles, and the surface tension of the solution remains relatively constant with further additions of the lipid.[1][3]

The CMC is a critical parameter for researchers using this compound for several reasons:

  • Formation of Vesicles and Liposomes: Understanding the CMC is crucial when preparing liposomes or other lipid vesicles. The stability and behavior of these structures are influenced by the equilibrium between monomers and aggregates.[4]

  • Protein-Lipid Interaction Studies: In applications where biotinylated lipids are incorporated into supported lipid bilayers to study protein binding (e.g., via streptavidin-biotin interactions), the concentration of monomeric vs. micellar lipid can affect the system's integrity and the interpretation of results.[][6][7]

  • Drug Delivery Formulations: For drug development professionals, the CMC influences the solubilization capacity and stability of lipid-based drug delivery systems.

Quantitative Data: CMC of Related Phospholipids (B1166683)

Lipid SpeciesAbbreviationCritical Micelle Concentration (mM)Notes
DihexanoylphosphatidylcholineDHPC (6:0 PC)14Short-chain diacyl PC
DiheptanoylphosphatidylcholineDHPC (7:0 PC)1.5 - 2.2Short-chain diacyl PC
DioctanoylphosphatidylcholineDOPC (8:0 PC)0.24 - 0.35Short-chain diacyl PC
Didecanoylphosphatidylglycerol10:0 PG0.42Diacyl PG with medium chains
Dilauroylphosphatidylglycerol12:0 PG0.13Diacyl PG with medium chains
Myristoyl-lysophosphatidylcholine14:0 Lyso PC0.043 - 0.090Single-chain (lyso) PC
Palmitoyl-lysophosphatidylcholine16:0 Lyso PC0.004 - 0.0083Single-chain (lyso) PC
Stearoyl-lysophosphatidylcholine18:0 Lyso PC0.0004Single-chain (lyso) PC

Table 1: Experimentally determined CMC values for various diacyl and lysophospholipids. Data sourced from Avanti Polar Lipids and supporting literature.[9] Note that the presence of the bulky, hydrophilic biotin-PEG linker on this compound would likely influence its CMC relative to these simpler phospholipids.

Experimental Protocols for CMC Determination

Several robust methods exist for the experimental determination of a lipid's CMC.[4][10] The most common techniques involve monitoring a physical property of the solution that changes abruptly at the point of micellization.

This is one of the most sensitive and widely used methods for determining the CMC of phospholipids in aqueous solutions.[4][11]

Principle: The fluorescent probe pyrene (B120774) exhibits a high sensitivity to the polarity of its microenvironment. In a polar solvent like water, the fluorescence emission spectrum of pyrene shows distinct peaks. When pyrene partitions into the nonpolar, hydrophobic core of a newly formed micelle, the relative intensities of these peaks change. Specifically, the ratio of the intensity of the first peak (I₁, ~373 nm) to the third peak (I₃, ~384 nm) decreases significantly.[11] A plot of the I₁/I₃ ratio versus the logarithm of the lipid concentration yields a sigmoidal curve, and the inflection point is taken as the CMC.[8][12]

Detailed Protocol:

  • Stock Solution Preparation:

    • Prepare a concentrated stock solution of this compound in an appropriate organic solvent (e.g., chloroform/methanol).

    • Prepare a stock solution of pyrene in a volatile organic solvent (e.g., acetone (B3395972) or ethanol) at a concentration of approximately 0.1 mM.

  • Sample Preparation:

    • Aliquot the lipid stock solution into a series of glass test tubes to create a range of desired final concentrations.

    • Evaporate the organic solvent under a stream of nitrogen gas to form a thin lipid film on the bottom of each tube. Further dry under vacuum for at least 2 hours to remove residual solvent.

    • Add a precise volume of the pyrene stock solution to each tube and evaporate the solvent, co-depositing the pyrene with the lipid film. The final pyrene concentration should be very low (e.g., 0.5 µM) to avoid excimer formation.[12]

    • Hydrate the lipid/pyrene films by adding a buffered aqueous solution (e.g., PBS, pH 7.4) to each tube to achieve the target lipid concentrations.

    • Vortex and sonicate the samples to ensure complete hydration and formation of a homogenous solution/suspension.

    • Allow the samples to equilibrate, typically for several hours or overnight at a controlled temperature in the dark.[13]

  • Fluorescence Measurement:

    • Set the excitation wavelength of the spectrofluorometer to ~335 nm.

    • Record the emission spectrum for each sample from approximately 350 nm to 450 nm.

    • Measure the fluorescence intensities of the first (I₁) and third (I₃) vibronic peaks of the pyrene monomer emission.[11]

  • Data Analysis:

    • Calculate the I₁/I₃ ratio for each lipid concentration.

    • Plot the I₁/I₃ ratio as a function of the logarithm of the lipid concentration.

    • Fit the data to a sigmoidal (Boltzmann) function. The center of the inflection of the resulting curve corresponds to the CMC.

Principle: Below the CMC, the addition of a surfactant to an aqueous solution causes a sharp decrease in surface tension as monomers populate the air-water interface. Once the interface is saturated and micelles begin to form (at the CMC), the concentration of free monomers in the bulk solution remains relatively constant. Consequently, the surface tension plateaus and changes very little with further increases in lipid concentration.[3][14] The CMC is determined by finding the intersection of the two linear regions on a plot of surface tension versus the logarithm of the lipid concentration.[1][3]

Methodology:

  • Prepare a series of solutions with increasing concentrations of this compound in an aqueous buffer.

  • Using a tensiometer (e.g., with a Wilhelmy plate or Du Noüy ring), measure the surface tension of each solution at a constant temperature.[15]

  • Plot the measured surface tension against the logarithm of the lipid concentration.

  • Identify the concentration at the breakpoint between the steeply declining slope and the plateau region. This breakpoint is the CMC.

Visualizations: Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate key experimental and logical frameworks relevant to the use of this compound.

G cluster_prep 1. Sample Preparation cluster_measure 2. Fluorescence Measurement cluster_analysis 3. Data Analysis prep1 Prepare Lipid Stock (this compound) prep3 Aliquot Lipid & Pyrene, Evaporate Solvent prep1->prep3 prep2 Prepare Pyrene Stock prep2->prep3 prep4 Hydrate with Buffer (Vortex/Sonicate) prep3->prep4 prep5 Equilibrate Samples prep4->prep5 measure1 Set Excitation λ = 335nm prep5->measure1 measure2 Record Emission Spectrum (350-450nm) measure1->measure2 measure3 Extract Intensities (I₁ at ~373nm, I₃ at ~384nm) measure2->measure3 analysis1 Calculate I₁/I₃ Ratio for each concentration measure3->analysis1 analysis2 Plot I₁/I₃ vs. log[Lipid] analysis1->analysis2 analysis3 Fit to Sigmoidal Curve analysis2->analysis3 analysis4 Determine CMC (Inflection Point) analysis3->analysis4

Caption: Workflow for CMC determination using pyrene fluorescence spectroscopy.

G cluster_system Supported Lipid Bilayer (SLB) System lipid_matrix Phospholipid Matrix (e.g., DOPC) slb Formation of SLB on Solid Support lipid_matrix->slb biotin_pe This compound (Ligand-Tether) biotin_pe->slb streptavidin Streptavidin (High Affinity Binder) slb->streptavidin Specific Binding (Biotin moiety exposed) biotinylated_protein Biotinylated Protein of Interest (Analyte) streptavidin->biotinylated_protein Coupling via unoccupied biotin sites

References

Methodological & Application

Preparation and Application of Biotinylated Liposomes Incorporating 18:1-12:0 Biotin PE

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Biotinylated liposomes are versatile nanocarriers that have gained significant attention in various biomedical applications, including targeted drug delivery, diagnostics, and biosensors.[1] The strong and specific non-covalent interaction between biotin (B1667282) (Vitamin B7) and streptavidin or avidin (B1170675) forms the basis of their utility.[1] By incorporating a biotin-conjugated lipid, such as 1-Oleoyl-2-(12-biotinyl(aminododecanoyl))-sn-glycero-3-phosphoethanolamine (18:1-12:0 Biotin PE), into the liposomal bilayer, these vesicles can be effectively targeted to cells or tissues of interest through a pre-targeting approach.[2] This involves the sequential administration of a biotinylated ligand (e.g., an antibody that recognizes a specific cell surface receptor), followed by streptavidin, and finally the biotinylated liposome (B1194612) carrying a therapeutic or diagnostic agent.[2]

This document provides detailed protocols for the preparation of liposomes containing this compound using the thin-film hydration and extrusion method. It also includes methods for their characterization and a protocol for a qualitative biotin-binding assay.

Physicochemical Characterization of Biotinylated Liposomes

The physical properties of liposomes are critical for their in vivo performance. Key parameters include particle size, polydispersity index (PDI), and zeta potential. While specific values will depend on the exact lipid composition and preparation parameters, the following table provides a summary of expected quantitative data for biotinylated liposomes prepared as described in the protocols below.

ParameterTypical ValueMethod of AnalysisSignificance
Mean Hydrodynamic Diameter 100 - 150 nmDynamic Light Scattering (DLS)Size influences circulation half-life and tumor accumulation via the Enhanced Permeability and Retention (EPR) effect.[3]
Polydispersity Index (PDI) < 0.2Dynamic Light Scattering (DLS)A PDI below 0.2 indicates a monodisperse and homogeneous population of liposomes.[4]
Zeta Potential -10 mV to -30 mV (for neutral base lipids)Laser Doppler VelocimetrySurface charge affects stability and interaction with biological components.
Encapsulation Efficiency > 80% (for hydrophilic drugs using active loading)Spectrophotometry or FluorometryRepresents the percentage of the drug that is successfully encapsulated within the liposomes.

Experimental Protocols

Protocol 1: Preparation of Biotinylated Liposomes by Thin-Film Hydration and Extrusion

This protocol describes the preparation of unilamellar biotinylated liposomes using the well-established thin-film hydration method followed by extrusion.[5]

Materials:

  • 1-Oleoyl-2-oleoyl-sn-glycero-3-phosphocholine (DOPC) or other primary phospholipid

  • Cholesterol

  • 1-Oleoyl-2-(12-biotinyl(aminododecanoyl))-sn-glycero-3-phosphoethanolamine (this compound)[6]

  • Chloroform

  • Methanol

  • Hydration buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.4)

  • Round-bottom flask

  • Rotary evaporator

  • Extruder device

  • Polycarbonate membranes (e.g., 400 nm and 100 nm pore sizes)

  • Glass syringes

Procedure:

  • Lipid Mixture Preparation:

    • In a clean round-bottom flask, prepare a lipid mixture with the desired molar ratio. A common formulation includes a primary phospholipid, cholesterol to modulate membrane fluidity, and the biotinylated lipid. For example, a molar ratio of DOPC:Cholesterol:this compound of 53:45:2 can be used.[7]

    • Dissolve the lipids in a sufficient volume of a chloroform:methanol (2:1 v/v) mixture to ensure complete solubilization.

  • Thin-Film Formation:

    • Attach the flask to a rotary evaporator.

    • Rotate the flask in a water bath set to a temperature above the phase transition temperature of the lipids (e.g., 37-40°C).

    • Apply a vacuum to evaporate the organic solvent, resulting in the formation of a thin, uniform lipid film on the inner surface of the flask.

    • Continue to apply the vacuum for at least 1-2 hours after the film appears dry to remove any residual solvent.

  • Hydration of the Lipid Film:

    • Add the desired volume of pre-warmed hydration buffer to the flask containing the lipid film.

    • Agitate the flask by hand or on a rotary shaker to hydrate (B1144303) the lipid film. This process will form multilamellar vesicles (MLVs). The hydration should be carried out at a temperature above the lipid phase transition temperature.

  • Extrusion for Size Homogenization:

    • Assemble the extruder with a 400 nm polycarbonate membrane.

    • Transfer the MLV suspension to a glass syringe and pass it through the extruder 10-15 times. This will begin to reduce the size and lamellarity of the vesicles.[8]

    • Replace the 400 nm membrane with a 100 nm membrane.

    • Pass the liposome suspension through the 100 nm membrane 15-20 times to produce small unilamellar vesicles (SUVs) with a more uniform size distribution.

  • Storage:

    • Store the final liposome suspension at 4°C. For long-term storage, the liposomes can be stored under an inert gas (e.g., argon) to prevent lipid oxidation.

Liposome_Preparation_Workflow cluster_prep Lipid Film Preparation cluster_hydration Hydration cluster_extrusion Size Reduction cluster_characterization Characterization Lipid_Mixing 1. Lipid Mixing (DOPC, Cholesterol, this compound) in Chloroform/Methanol Solvent_Evaporation 2. Solvent Evaporation (Rotary Evaporator) Lipid_Mixing->Solvent_Evaporation Thin_Film 3. Thin Lipid Film Formation Solvent_Evaporation->Thin_Film Hydration 4. Hydration with Aqueous Buffer Thin_Film->Hydration MLV_Formation 5. Multilamellar Vesicle (MLV) Formation Hydration->MLV_Formation Extrusion_400 6. Extrusion (400 nm membrane) MLV_Formation->Extrusion_400 Extrusion_100 7. Extrusion (100 nm membrane) Extrusion_400->Extrusion_100 SUV_Formation 8. Small Unilamellar Vesicles (SUVs) Extrusion_100->SUV_Formation DLS 9. Size and PDI (DLS) SUV_Formation->DLS Zeta 10. Zeta Potential SUV_Formation->Zeta Assay 11. Biotin Availability Assay SUV_Formation->Assay

Figure 1. Experimental workflow for the preparation of biotinylated liposomes.
Protocol 2: Qualitative Determination of Biotin on Liposome Surface (HABA Assay)

This protocol utilizes the HABA (4'-hydroxyazobenzene-2-carboxylic acid) displacement assay to confirm the presence of accessible biotin on the surface of the prepared liposomes.[2] HABA forms a colored complex with avidin that absorbs at 500 nm. Biotin, having a much higher affinity for avidin, will displace HABA, leading to a decrease in absorbance.[2]

Materials:

  • Biotinylated liposome suspension

  • Avidin solution (e.g., 0.5 mg/mL in PBS)

  • HABA solution (e.g., 0.22 mg/mL in water)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Spectrophotometer

Procedure:

  • Prepare HABA-Avidin Complex:

    • In a cuvette, mix a known volume of the avidin solution with the HABA solution. The molar ratio should be such that the avidin binding sites are saturated with HABA.

    • Measure the absorbance of the HABA-avidin complex at 500 nm. This will serve as the initial absorbance.

  • Biotin Displacement:

    • Add a small volume of the biotinylated liposome suspension to the cuvette containing the HABA-avidin complex.

    • Incubate for 5-10 minutes at room temperature to allow for the displacement of HABA by the biotin on the liposomes.

  • Measure Absorbance:

    • Measure the absorbance of the solution at 500 nm again.

    • A decrease in absorbance compared to the initial reading indicates the presence of biotin on the liposome surface, which has displaced the HABA from the avidin.

Application: Targeted Drug Delivery via Pre-targeting

Biotinylated liposomes are particularly useful in a multi-step "pre-targeting" strategy for drug delivery. This approach can enhance the therapeutic index of potent drugs by concentrating them at the target site and reducing systemic exposure.

Pretargeting_Strategy cluster_steps Pre-targeting Workflow cluster_outcome Outcome Step1 Step 1: Administer Biotinylated Antibody Step2 Step 2: Administer Streptavidin Step1->Step2 Antibody binds to target cell receptor Step3 Step 3: Administer Biotinylated Liposome (with drug) Step2->Step3 Streptavidin binds to biotinylated antibody Targeting Targeted Drug Delivery to Specific Cells Step3->Targeting Liposome binds to streptavidin at target site

Figure 2. A three-step pre-targeting strategy for drug delivery.

The pre-targeting approach involves three sequential steps:

  • Administration of a Biotinylated Targeting Moiety: A molecule that specifically binds to the target cells, such as a monoclonal antibody conjugated with biotin, is administered. This is allowed to circulate and accumulate at the target site.

  • Administration of Streptavidin: After a clearance period for the unbound biotinylated antibody, streptavidin is administered. Streptavidin has four biotin-binding sites and will bind to the biotinylated antibodies that are localized at the target cells.

  • Administration of Biotinylated Liposomes: Finally, the biotinylated liposomes, encapsulating the therapeutic agent, are administered. These liposomes will then bind to the streptavidin that is already localized at the target site, resulting in a high concentration of the drug at the desired location.

Cell_Targeting_Pathway cluster_cell Target Cell Receptor Cell Surface Receptor Antibody Biotinylated Antibody Antibody->Receptor 1. Specific Binding Streptavidin Streptavidin Streptavidin->Antibody 2. Biotin-Streptavidin Interaction Liposome Biotinylated Liposome (Drug-loaded) Liposome->Streptavidin 3. Biotin-Streptavidin Interaction Drug_Release Drug Release and Cellular Uptake Liposome->Drug_Release 4. Localized Drug Delivery

Figure 3. Cellular targeting via a biotin-streptavidin bridge.

Conclusion

The preparation of liposomes incorporating this compound provides a robust platform for a variety of research and therapeutic applications. The thin-film hydration and extrusion method is a reliable and reproducible technique for generating biotinylated liposomes with controlled physicochemical properties. The strong and specific biotin-streptavidin interaction allows for innovative targeting strategies, such as the pre-targeting approach, which holds great promise for improving the efficacy and safety of drug delivery systems. Careful characterization of the liposomes is essential to ensure their quality and performance in subsequent applications.

References

Application Notes and Protocols for Creating Supported Lipid Bilayers with 18:1-12:0 Biotinyl Cap PE

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the creation of high-quality supported lipid bilayers (SLBs) incorporating 18:1-12:0 Biotinyl Cap PE. This system is versatile for a wide range of applications, including biosensing, studies of cell-membrane interactions, and the controlled assembly of biomolecules.

Introduction

Supported lipid bilayers are powerful tools in biological and pharmaceutical research, offering a fluid, two-dimensional platform that mimics the cell membrane.[1] The incorporation of biotinylated lipids, such as 1-oleoyl-2-(12-biotinyl(aminododecanoyl))-sn-glycero-3-phosphoethanolamine (18:1-12:0 Biotinyl Cap PE), allows for the specific and high-affinity binding of streptavidin and neutravidin.[2][3][4] This, in turn, enables the controlled immobilization of biotinylated proteins, antibodies, or other molecules of interest, making it an invaluable technique for studying molecular interactions at a model membrane interface.[5][6]

The primary method detailed here is the vesicle fusion technique, which is a straightforward and widely used approach for forming SLBs on hydrophilic substrates like glass or silica.[7][8][9] This process involves the spontaneous adsorption, rupture, and fusion of small unilamellar vesicles (SUVs) onto the substrate.[1][8]

Experimental Protocols

Materials and Reagents
Material/ReagentSupplier ExampleCatalog Number ExampleNotes
1-oleoyl-2-oleoyl-sn-glycero-3-phosphocholine (DOPC)Avanti Polar Lipids850375Main structural lipid.
18:1-12:0 Biotinyl Cap PEAvanti Polar Lipids860562Biotinylated lipid for functionalization.[10]
Chloroform (B151607)Sigma-AldrichC2432For lipid stock solutions.
HEPES Buffered Saline (HBS)Thermo Fisher Scientific28352SLB formation and washing buffer.
Calcium Chloride (CaCl₂)Sigma-AldrichC1016To promote vesicle fusion.
Glass Coverslips (No. 1.5)VWR48393-241Substrate for SLB formation.
Mini-ExtruderAvanti Polar Lipids610000For preparing unilamellar vesicles.
Polycarbonate Membranes (100 nm pore size)Avanti Polar Lipids610005For vesicle extrusion.
Streptavidin (fluorescently labeled, optional)Thermo Fisher ScientificS11223For quality control and visualization.
Substrate Preparation (Glass Coverslips)

A meticulously clean and hydrophilic substrate is critical for the formation of a uniform SLB.[11]

  • Place glass coverslips in a rack.

  • Sonicate in a 3M KOH solution for 30 minutes.[12]

  • Rinse thoroughly 5 times with deionized (DI) water.[12]

  • Sonicate in 100% ethanol (B145695) for 30 minutes.[12]

  • Rinse thoroughly 5 times with DI water.[12]

  • Sonicate in DI water for 10 minutes.[12]

  • Dry the coverslips under a stream of nitrogen or argon gas.[11][12]

  • Treat the clean, dry coverslips with plasma for 10 minutes to render the surface highly hydrophilic.[12] Use the cleaned substrates immediately.

Liposome (Vesicle) Preparation

This protocol describes the preparation of small unilamellar vesicles (SUVs) by extrusion.[11]

  • Lipid Film Formation:

    • In a clean glass vial, combine the desired lipids dissolved in chloroform. A common formulation is 98 mol% DOPC and 2 mol% 18:1-12:0 Biotinyl Cap PE.[5] For specific applications, the mole percentage of biotinylated lipid can be adjusted, with 5 mol% also being a frequently used concentration.[2][13]

    • Evaporate the chloroform under a gentle stream of nitrogen gas while rotating the vial to form a thin, uniform lipid film on the bottom and sides.[11]

    • Place the vial under a high vacuum for at least 2 hours to remove any residual solvent.[14]

  • Hydration:

    • Rehydrate the lipid film with HBS buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4) to a final lipid concentration of 1 mg/mL.[11][12]

    • Vortex the suspension for 30 seconds to 2 minutes to create multilamellar vesicles (MLVs). The solution will appear milky.[11][12]

  • Extrusion:

    • Assemble the mini-extruder with a 100 nm pore size polycarbonate membrane.

    • Hydrate the membrane and pre-heat the extruder assembly to a temperature above the phase transition temperature of the lipids (for DOPC, this can be done at room temperature).

    • Pass the MLV suspension through the extruder 11-21 times. This will produce a clear or slightly opalescent suspension of SUVs.[11]

    • Store the prepared liposomes at 4°C for up to two weeks.[11]

Supported Lipid Bilayer Formation
  • Place the freshly cleaned and plasma-treated glass coverslips in a petri dish or assemble them into flow cells.[5]

  • Dilute the SUV suspension to 0.1 mg/mL in pre-warmed HBS buffer.

  • Add CaCl₂ to the SUV suspension to a final concentration of 2-5 mM. This will induce vesicle fusion.[11][15]

  • Pipette the SUV/CaCl₂ solution onto the glass substrate, ensuring the entire surface is covered.[11]

  • Incubate for 30-60 minutes at room temperature.[11] During this time, the vesicles will adsorb to the surface, rupture, and fuse to form a continuous lipid bilayer.

  • Gently wash the substrate extensively with HBS buffer (without CaCl₂) to remove any unfused or excess vesicles. This is a critical step to obtain a clean bilayer.[11] A common procedure is to perform 6 washes with 150 µL of buffer for each well or to flow several volumes of buffer through a flow cell.[12]

  • The SLB is now formed and should be kept hydrated at all times.

Quality Control and Functionalization
  • Mobility Check (FRAP): If a small amount (e.g., 0.5 mol%) of a fluorescently labeled lipid (like Rhodamine-PE) was included in the lipid mixture, the fluidity of the bilayer can be assessed using Fluorescence Recovery After Photobleaching (FRAP). A mobile bilayer will show recovery of fluorescence in the bleached spot.

  • Binding of Streptavidin: To confirm the presence and accessibility of the biotin (B1667282) groups, incubate the SLB with a solution of fluorescently labeled streptavidin (e.g., 1-5 µg/mL in HBS) for 15-30 minutes.

  • Wash away the unbound streptavidin with HBS buffer.

  • Image the surface using fluorescence microscopy. A uniform fluorescent signal across the surface indicates a successful formation of a biotinylated SLB.

Quantitative Data Summary

The following table summarizes key quantitative parameters for the preparation of biotinylated SLBs.

ParameterRecommended ValueRange/NotesReference(s)
Lipid Composition
Main Lipid (e.g., DOPC)98 mol%95 - 99.5 mol%[2][5]
18:1-12:0 Biotinyl Cap PE2 mol%0.5 - 5 mol%[2][5][13]
Liposome Preparation
Final Lipid Concentration (for extrusion)1 mg/mL0.5 - 2 mg/mL[11][12]
Extrusion Pore Size100 nm50 - 100 nm[11]
Number of Extrusion Passes2111 - 31 passes[11]
SLB Formation
SUV Concentration for Fusion0.1 mg/mL0.05 - 0.2 mg/mL[14]
CaCl₂ Concentration3 mM2 - 5 mM[11][15]
Incubation Time30 min30 - 60 min[11]
Incubation TemperatureRoom TemperatureDepends on lipid Tₘ[15]
Functionalization
Streptavidin Concentration2 µg/mL1 - 10 µg/mL[5]
Streptavidin Incubation Time20 min15 - 30 min[16]

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the formation of a functionalized supported lipid bilayer.

G cluster_0 Liposome Preparation cluster_1 SLB Formation & Functionalization A 1. Lipid Mixing (DOPC + Biotin PE in Chloroform) B 2. Solvent Evaporation (Nitrogen Stream + Vacuum) A->B C 3. Hydration (Add HBS Buffer) B->C D 4. Extrusion (Through 100 nm membrane) C->D E Small Unilamellar Vesicles (SUVs) D->E G 6. Vesicle Fusion (Incubate SUVs + CaCl2 on substrate) E->G F 5. Substrate Cleaning (Glass Coverslip) F->G H 7. Washing (Remove excess vesicles) G->H I Supported Lipid Bilayer (SLB) H->I J 8. Streptavidin Binding (Incubate with Streptavidin) I->J K Functionalized SLB J->K

Caption: Workflow for creating a biotinylated supported lipid bilayer.

Molecular Assembly Pathway

This diagram shows the molecular assembly process from liposomes to a functionalized surface ready for protein immobilization.

G cluster_0 Vesicles in Solution cluster_1 SLB on Substrate cluster_2 Functionalized Surface Vesicle Biotinylated SUVs SLB Biotinylated SLB Vesicle->SLB Vesicle Fusion Strep Streptavidin Final Functionalized SLB Strep->Final Biotin Binding

Caption: Molecular assembly from vesicles to a functionalized bilayer.

References

Application Note: High-Affinity Streptavidin Binding Assay Using 18:1-12:0 Biotin PE Liposomes

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The interaction between streptavidin and biotin (B1667282) is one of the strongest non-covalent biological interactions known, with a dissociation constant (Kd) in the femtomolar range. This high affinity and specificity make the streptavidin-biotin system a versatile tool in various biotechnological and pharmaceutical applications, including immunoassays, affinity chromatography, and targeted drug delivery. This application note provides a detailed protocol for a robust and sensitive fluorescence-based streptavidin binding assay utilizing liposomes incorporating 1-oleoyl-2-(12-biotinyl(aminodododecanoyl))-sn-glycero-3-phosphoethanolamine (18:1-12:0 Biotin PE).

This compound is a synthetic phospholipid that can be incorporated into lipid bilayers to create biotinylated liposomes or vesicles. These liposomes serve as a platform for studying multivalent binding events and can be used to quantify the binding of streptavidin and its conjugates. This assay is particularly useful for screening and characterizing biotinylated molecules and for the development of targeted delivery systems.

Principle of the Assay

This protocol describes a fluorescence-based assay to quantify the binding of fluorescently labeled streptavidin to biotinylated liposomes. The assay can be performed in two formats:

  • Direct Assay: Biotinylated liposomes are incubated with fluorescently labeled streptavidin. The amount of bound streptavidin is quantified by measuring the fluorescence intensity after separating the liposomes from the unbound streptavidin.

  • Competitive Assay: Biotinylated liposomes are incubated with fluorescently labeled streptavidin and a competing biotinylated analyte. The decrease in fluorescence signal from the liposomes corresponds to the concentration and affinity of the competing analyte.

This application note will focus on the direct assay format.

Materials and Reagents

ReagentSupplierCat. No.
1-oleoyl-2-(12-biotinyl(aminododecanoyl))-sn-glycero-3-phosphoethanolamine (this compound)Avanti Polar Lipids860562P
1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC)Avanti Polar Lipids850375P
CholesterolSigma-AldrichC8667
Streptavidin, Alexa Fluor™ 488 ConjugateThermo Fisher ScientificS11223
Phosphate-Buffered Saline (PBS), 10XThermo Fisher ScientificAM9625
Chloroform (B151607)Sigma-AldrichC2432
MethanolSigma-Aldrich322415
Sepharose CL-4BGE Healthcare17015001
96-well black, clear-bottom microplatesCorning3603

Experimental Protocols

I. Preparation of Biotinylated Liposomes

This protocol describes the preparation of small unilamellar vesicles (SUVs) with a defined molar ratio of this compound using the thin-film hydration and extrusion method.

1. Lipid Film Hydration:

a. In a round-bottom flask, combine DOPC, cholesterol, and this compound in chloroform at a molar ratio of 55:40:5. The total lipid amount should be 10-20 mg.

b. Create a thin lipid film by evaporating the chloroform using a rotary evaporator under a gentle stream of nitrogen gas.

c. To ensure complete removal of the solvent, place the flask under a high vacuum for at least 2 hours.

2. Hydration and Vesicle Formation:

a. Hydrate the lipid film with 1 mL of PBS (1X, pH 7.4) by vortexing for 10-15 minutes. This will result in the formation of multilamellar vesicles (MLVs).

b. For optimal results, the hydration process should be performed at a temperature above the phase transition temperature of the lipids.

3. Extrusion for SUV Formation:

a. Assemble a mini-extruder with a 100 nm polycarbonate membrane.

b. Subject the MLV suspension to at least 11 passes through the extruder to form SUVs.

c. The resulting liposome (B1194612) suspension should be stored at 4°C.

II. Characterization of Liposomes

It is recommended to characterize the prepared liposomes for size and lipid concentration.

  • Size Distribution: Determine the size distribution and polydispersity index (PDI) of the liposomes using Dynamic Light Scattering (DLS).

  • Lipid Concentration: The phospholipid concentration can be determined using a standard phosphate (B84403) assay, such as the Bartlett assay.

III. Streptavidin Binding Assay Protocol

This protocol outlines the steps for a direct binding assay in a 96-well plate format.

1. Preparation of Reagents:

a. Biotinylated Liposomes: Dilute the stock liposome suspension to the desired concentrations (e.g., 0.1, 1, 10, 100 µM total lipid) in PBS.

b. Fluorescently Labeled Streptavidin: Prepare a stock solution of Streptavidin-Alexa Fluor™ 488 at 1 mg/mL in PBS. Dilute to a working concentration of 10 µg/mL in PBS. Protect from light.

2. Assay Procedure:

a. To the wells of a 96-well black, clear-bottom microplate, add 50 µL of the diluted biotinylated liposome suspensions. Include a negative control with liposomes lacking this compound.

b. Add 50 µL of the 10 µg/mL Streptavidin-Alexa Fluor™ 488 solution to each well.

c. Incubate the plate at room temperature for 30 minutes, protected from light.

d. (Optional) Separation of Unbound Streptavidin: For increased accuracy, unbound streptavidin can be removed by size-exclusion chromatography. i. Prepare a spin column with Sepharose CL-4B equilibrated in PBS. ii. Apply the 100 µL reaction mixture to the column. iii. Centrifuge at 100 x g for 2 minutes to collect the liposome fraction.

e. Fluorescence Measurement: i. Measure the fluorescence intensity of each well using a microplate reader. ii. Set the excitation wavelength to 495 nm and the emission wavelength to 519 nm for Alexa Fluor™ 488.

Data Presentation

The following tables present representative data from a streptavidin binding assay using the protocol described above.

Table 1: Dynamic Light Scattering (DLS) Analysis of Liposomes

Liposome FormulationMean Diameter (nm)Polydispersity Index (PDI)
5% this compound Liposomes105.2 ± 3.10.12 ± 0.02
Control Liposomes (No Biotin PE)102.8 ± 2.90.11 ± 0.03

Table 2: Concentration-Dependent Binding of Streptavidin-Alexa Fluor™ 488 to Biotinylated Liposomes

Liposome Concentration (µM Total Lipid)Fluorescence Intensity (Arbitrary Units)Signal-to-Noise Ratio*
0 (Streptavidin only)150 ± 121.0
0.1 (Control Liposomes)165 ± 151.1
0.1 (Biotinylated Liposomes)850 ± 455.7
1 (Control Liposomes)180 ± 181.2
1 (Biotinylated Liposomes)4500 ± 21030.0
10 (Control Liposomes)210 ± 251.4
10 (Biotinylated Liposomes)18500 ± 950123.3
100 (Control Liposomes)250 ± 301.7
100 (Biotinylated Liposomes)45000 ± 2300300.0

*Signal-to-noise ratio was calculated as the fluorescence intensity of the sample divided by the fluorescence intensity of the streptavidin-only control.

Mandatory Visualization

Diagram 1: Signaling Pathway of Streptavidin-Biotin Interaction

Streptavidin_Biotin_Interaction Streptavidin Streptavidin Tetramer Complex Streptavidin-Biotin Complex Streptavidin->Complex High-Affinity Binding Biotin Biotin Biotin->Complex

Caption: High-affinity binding of biotin to the streptavidin tetramer.

Diagram 2: Experimental Workflow for Streptavidin Binding Assay

Experimental_Workflow cluster_prep Liposome Preparation cluster_assay Binding Assay Lipid_Film 1. Lipid Film Formation (DOPC, Cholesterol, Biotin PE) Hydration 2. Hydration (Formation of MLVs) Lipid_Film->Hydration Extrusion 3. Extrusion (Formation of SUVs) Hydration->Extrusion Incubation 4. Incubation (Biotinylated Liposomes + Fluorescent Streptavidin) Extrusion->Incubation Measurement 5. Fluorescence Measurement (Excitation: 495 nm, Emission: 519 nm) Incubation->Measurement

Caption: Workflow for the preparation and analysis of streptavidin-liposome binding.

Conclusion

This application note provides a comprehensive protocol for a sensitive and quantitative streptavidin binding assay using this compound incorporated into liposomes. The high affinity of the streptavidin-biotin interaction allows for a robust assay with a high signal-to-noise ratio. This method is adaptable for various applications, including the characterization of biotinylated molecules, screening for inhibitors of the streptavidin-biotin interaction, and the development of targeted drug delivery systems. The provided protocols and representative data serve as a valuable resource for researchers in the fields of biochemistry, drug discovery, and nanotechnology.

Application Notes and Protocols for Flow Cytometry Analysis of Vesicles with 18:1-12:0 Biotin PE

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The analysis of extracellular vesicles (EVs) and other lipid-based vesicles is a rapidly growing field with significant implications for diagnostics, therapeutics, and basic research. A key challenge in this area is the efficient and specific detection of these sub-micron particles. This document provides detailed application notes and protocols for the flow cytometric analysis of vesicles utilizing the biotinylated phospholipid, 1-oleoyl-2-(12-biotinyl(aminododecanoyl))-sn-glycero-3-phosphoethanolamine (18:1-12:0 Biotin (B1667282) PE).

Incorporation of 18:1-12:0 Biotin PE into the vesicle membrane allows for a versatile and high-affinity labeling strategy. The exposed biotin moiety can be targeted with streptavidin conjugated to a fluorescent probe, such as phycoerythrin (PE), enabling direct detection by flow cytometry. Alternatively, for vesicles smaller than the detection limit of conventional flow cytometers, streptavidin-coated beads can be used to capture the biotinylated vesicles, bringing them within the detectable size range.[1][2] This methodology offers a robust and adaptable approach for the characterization and quantification of vesicle populations.

Data Presentation

Table 1: Recommended Reagent Concentrations for Vesicle Preparation and Labeling
ReagentStock ConcentrationWorking ConcentrationMolar Ratio (Lipid:Biotin-PE)
Primary Phospholipid (e.g., POPC)10 mg/mL in Chloroform (B151607)1-10 mg/mL98:2
Cholesterol10 mg/mL in Chloroform0.5-5 mg/mL-
This compound1 mg/mL in Chloroform0.02-0.2 mg/mL-
Streptavidin-PE0.2 mg/mL1-5 µg/mL-
Streptavidin-Coated Beads (for capture)~1 x 10^7 beads/mL1-5 µL per sample-

Note: The optimal concentrations and ratios may vary depending on the specific vesicle type, size, and the flow cytometer used. Titration experiments are recommended to determine the optimal conditions for your specific application.

Table 2: Example Flow Cytometer Settings for Vesicle Analysis
ParameterSettingRationale
Forward Scatter (FSC) Logarithmic ScaleProvides information on particle size.
Side Scatter (SSC) Logarithmic ScaleProvides information on internal complexity/granularity.
Fluorescence Channel (PE) Logarithmic ScaleDetects the signal from Streptavidin-PE bound to biotinylated vesicles.
Threshold FSC or SSCSet to minimize background noise while detecting the smallest vesicles of interest.
Flow Rate Low to MediumEnsures that individual vesicles are analyzed and reduces the chance of coincident events.
PMT Voltages Optimized for vesicle populationAdjust to place the vesicle population on scale and maximize the signal-to-noise ratio.

Note: These are starting recommendations. Instrument-specific optimization is crucial for obtaining high-quality data.

Experimental Protocols

Protocol 1: Preparation of Biotinylated Vesicles (Liposomes)

This protocol describes the preparation of small unilamellar vesicles (SUVs) incorporating this compound using the thin-film hydration and extrusion method.

Materials:

  • Primary phospholipid (e.g., 1-palmitoyl-2-oleoyl-glycero-3-phosphocholine, POPC) in chloroform

  • Cholesterol in chloroform (optional, for modulating membrane rigidity)

  • This compound in chloroform[3]

  • Chloroform

  • Phosphate-buffered saline (PBS), sterile-filtered (0.22 µm filter)

  • Round-bottom flask

  • Rotary evaporator

  • Nitrogen or Argon gas stream

  • Water bath

  • Mini-extruder with polycarbonate membranes (e.g., 100 nm pore size)

  • Glass syringes for extruder

Procedure:

  • Lipid Film Formation: a. In a clean round-bottom flask, combine the primary phospholipid, cholesterol (if used), and this compound in the desired molar ratio (e.g., 98:2 lipid to Biotin-PE).[1][2] A common starting point is a total lipid concentration of 10 mg/mL. b. Add a sufficient volume of chloroform to ensure all lipids are fully dissolved. c. Remove the chloroform using a rotary evaporator to form a thin lipid film on the wall of the flask. d. Further dry the lipid film under a gentle stream of nitrogen or argon gas for at least 1 hour to remove any residual solvent.

  • Hydration: a. Hydrate the lipid film with sterile-filtered PBS by vortexing or gentle agitation. The volume of PBS will determine the final lipid concentration. b. Incubate the mixture at a temperature above the phase transition temperature of the primary lipid for 1 hour, with intermittent vortexing, to form multilamellar vesicles (MLVs).

  • Extrusion: a. Assemble the mini-extruder with the desired pore size polycarbonate membrane (e.g., 100 nm) according to the manufacturer's instructions. b. Transfer the MLV suspension to one of the glass syringes. c. Pass the lipid suspension through the membrane to the second syringe. Repeat this process an odd number of times (e.g., 11-21 passes) to ensure a homogenous population of SUVs. d. The resulting solution contains biotinylated liposomes.

Protocol 2: Staining of Biotinylated Vesicles with Streptavidin-PE

This protocol details the direct staining of biotinylated vesicles for flow cytometry analysis.

Materials:

  • Biotinylated vesicle suspension (from Protocol 1)

  • Streptavidin-PE conjugate

  • Flow cytometry buffer (e.g., PBS with 1% BSA), sterile-filtered (0.22 µm filter)

  • Flow cytometry tubes

Procedure:

  • Dilution: Dilute the biotinylated vesicle suspension in filtered flow cytometry buffer to an appropriate concentration for your instrument. This may require serial dilutions to avoid coincident event detection.

  • Staining: a. To 100 µL of the diluted vesicle suspension, add the optimized concentration of Streptavidin-PE (e.g., 1-5 µg/mL). b. Incubate for 30 minutes at 4°C in the dark.

  • Washing (Optional but Recommended): a. Add 1 mL of filtered flow cytometry buffer to the stained vesicle suspension. b. Pellet the vesicles by ultracentrifugation (e.g., 100,000 x g for 70 minutes). c. Carefully remove the supernatant and resuspend the vesicle pellet in a suitable volume of filtered flow cytometry buffer for analysis.

  • Analysis: Analyze the stained vesicles on a flow cytometer using the optimized settings (see Table 2).

Protocol 3: Bead-Based Capture and Analysis of Biotinylated Vesicles

This protocol is suitable for the analysis of small vesicles that are below the detection limit of conventional flow cytometers.[1][2]

Materials:

  • Biotinylated vesicle suspension (from Protocol 1)

  • Streptavidin-coated polystyrene beads (e.g., 3-5 µm diameter)

  • Flow cytometry buffer (e.g., PBS with 1% BSA), sterile-filtered (0.22 µm filter)

  • Flow cytometry tubes

Procedure:

  • Bead Preparation: a. Vortex the streptavidin-coated bead stock solution to ensure a homogenous suspension. b. Transfer the required volume of beads (e.g., 1-5 µL) to a flow cytometry tube. c. Wash the beads with 1 mL of flow cytometry buffer by centrifuging at a low speed (e.g., 1000 x g for 5 minutes) and resuspending in the same buffer.

  • Vesicle Capture: a. Add the biotinylated vesicle suspension to the washed streptavidin-coated beads. The optimal vesicle-to-bead ratio should be determined empirically. b. Incubate for 1-2 hours at room temperature with gentle agitation to allow for vesicle capture.

  • Staining (if not using a fluorescent secondary): If the vesicles are not already fluorescently labeled, a fluorescently labeled antibody targeting a vesicle surface marker can be added at this stage.

  • Washing: a. Add 1 mL of flow cytometry buffer to the bead-vesicle complexes. b. Centrifuge at a low speed (e.g., 1000 x g for 5 minutes) and discard the supernatant to remove unbound vesicles. c. Resuspend the beads in a suitable volume of flow cytometry buffer for analysis.

  • Analysis: Analyze the bead-vesicle complexes on a flow cytometer. Gate on the bead population based on their forward and side scatter properties and then analyze the fluorescence associated with the beads.

Mandatory Visualizations

Vesicle_Preparation_and_Labeling cluster_prep Vesicle Preparation cluster_label Fluorescent Labeling lipid_mix Lipid Mixture (e.g., POPC, Cholesterol, This compound) thin_film Thin Lipid Film lipid_mix->thin_film Evaporation hydration Hydration (PBS) thin_film->hydration mlv Multilamellar Vesicles (MLVs) hydration->mlv extrusion Extrusion (e.g., 100 nm membrane) mlv->extrusion biotin_vesicles Biotinylated Vesicles extrusion->biotin_vesicles labeled_vesicles Fluorescently Labeled Vesicles biotin_vesicles->labeled_vesicles Incubation streptavidin_pe Streptavidin-PE streptavidin_pe->labeled_vesicles

Caption: Workflow for the preparation and fluorescent labeling of biotinylated vesicles.

Flow_Cytometry_Workflow cluster_direct Direct Analysis cluster_bead Bead-Based Analysis labeled_vesicles_direct Labeled Vesicles flow_cytometer_direct Flow Cytometer labeled_vesicles_direct->flow_cytometer_direct Acquisition data_analysis_direct Data Analysis (Gating on Vesicle Population) flow_cytometer_direct->data_analysis_direct biotin_vesicles_bead Biotinylated Vesicles bead_vesicle_complex Bead-Vesicle Complex biotin_vesicles_bead->bead_vesicle_complex streptavidin_beads Streptavidin-Coated Beads streptavidin_beads->bead_vesicle_complex Incubation flow_cytometer_bead Flow Cytometer bead_vesicle_complex->flow_cytometer_bead Acquisition data_analysis_bead Data Analysis (Gating on Bead Population) flow_cytometer_bead->data_analysis_bead start Start start->labeled_vesicles_direct start->biotin_vesicles_bead

Caption: Flow cytometry analysis workflows: direct vs. bead-based methods.

References

Application Notes and Protocols for Incorporating 18:1-12:0 Biotin PE into Giant Unilamellar Vesicles (GUVs)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Giant Unilamellar Vesicles (GUVs) are valuable tools in biophysical and biomedical research, serving as mimetics for cell membranes. The incorporation of functionalized lipids, such as 1-oleoyl-2-(12-biotinyl(aminododecanoyl))-sn-glycero-3-phosphoethanolamine (18:1-12:0 Biotin (B1667282) PE), allows for the creation of GUVs with specific binding capabilities. This biotin functionality enables the attachment of proteins, enzymes, or other molecules via the high-affinity interaction between biotin and streptavidin (or avidin/neutravidin), making these vesicles ideal for applications in drug delivery, biosensing, and studies of membrane interactions.[1][2] This document provides detailed protocols for the incorporation of 18:1-12:0 Biotin PE into GUVs using the electroformation and gentle hydration methods.

Data Presentation

The successful incorporation of this compound into GUVs can be characterized by several parameters. The following table summarizes typical experimental conditions and expected outcomes.

ParameterElectroformationGentle HydrationReference
Lipid Composition 98 mol% POPC, 2 mol% this compound99 mol% DOPC, 1 mol% this compound[3]
GUV Diameter 10-50 µm5-30 µm[1][2]
Formation Efficiency High yieldLower yield, can be improved with modifications[4][5]
Typical Buffer Low ionic strength (e.g., sucrose (B13894) solution)Can be performed in physiological buffers[6][7]
Immobilization Successful on streptavidin-coated surfacesSuccessful on streptavidin-coated surfaces[1][8]

Experimental Protocols

Two common methods for the preparation of GUVs containing biotinylated lipids are electroformation and gentle hydration.

Protocol 1: Electroformation

Electroformation is a widely used technique that applies an alternating electric field to a dried lipid film to induce the swelling and formation of GUVs.[9][10]

Materials:

  • 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC)

  • This compound

  • Chloroform (B151607)

  • Indium tin oxide (ITO)-coated glass slides

  • Electroformation chamber

  • Function generator

  • Sucrose solution (e.g., 200 mM)

  • Glucose solution (iso-osmolar to sucrose solution)

Procedure:

  • Lipid Film Preparation:

    • Prepare a lipid mixture in chloroform with the desired molar ratio (e.g., 98 mol% POPC, 2 mol% this compound) at a total lipid concentration of 1 mg/mL.

    • Deposit a small volume (e.g., 10-20 µL) of the lipid mixture onto the conductive side of two ITO slides.

    • Spread the solution evenly to create a thin film.

    • Place the slides in a vacuum desiccator for at least 2 hours to completely remove the solvent.

  • GUV Formation:

    • Assemble the electroformation chamber with the two ITO slides facing each other, separated by a silicone spacer.

    • Fill the chamber with a sucrose solution (e.g., 200 mM).

    • Connect the ITO slides to a function generator.

    • Apply an AC electric field (e.g., 1 V, 10 Hz) for 2-3 hours at a temperature above the phase transition temperature of the lipids.[9]

    • Gradually decrease the frequency to 1 Hz over 30 minutes to detach the vesicles.

  • GUV Harvesting:

    • Gently collect the GUV suspension from the chamber.

    • For observation, transfer the GUVs into a chamber containing an iso-osmolar glucose solution to allow for sedimentation and better visualization via phase-contrast microscopy.

Protocol 2: Gentle Hydration

The gentle hydration method involves the slow hydration of a dried lipid film, leading to the spontaneous formation of GUVs.[5][11]

Materials:

  • 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC)

  • This compound

  • Chloroform

  • Round-bottom flask

  • Rotary evaporator (optional)

  • Hydration buffer (e.g., phosphate-buffered saline, PBS)

Procedure:

  • Lipid Film Preparation:

    • Prepare a lipid mixture in chloroform with the desired molar ratio (e.g., 99 mol% DOPC, 1 mol% this compound) at a total lipid concentration of 1 mg/mL.

    • Add the lipid solution to a round-bottom flask.

    • Create a thin lipid film on the bottom of the flask by either rotating the flask manually or using a rotary evaporator.

    • Place the flask under vacuum for at least 2 hours to ensure complete removal of the solvent.

  • GUV Formation:

    • Gently add the pre-warmed hydration buffer (e.g., PBS) to the flask, minimizing disturbance of the lipid film.

    • Seal the flask and incubate at a temperature above the lipid phase transition temperature for several hours to overnight without agitation.[11]

  • GUV Harvesting:

    • The GUVs will be present in the supernatant.

    • Carefully collect the vesicle suspension for immediate use or characterization.

Mandatory Visualizations

Experimental Workflow

GUV_Formation_Workflow cluster_prep Lipid Preparation cluster_formation GUV Formation cluster_post Post-Formation prep1 Prepare lipid mixture (e.g., 98% POPC, 2% Biotin PE) in chloroform prep2 Deposit on substrate (ITO slide or flask) prep1->prep2 prep3 Evaporate solvent (Vacuum desiccation) prep2->prep3 electro Electroformation (AC field in sucrose) prep3->electro hydration Gentle Hydration (Incubation in buffer) prep3->hydration harvest Harvest GUVs electro->harvest hydration->harvest characterize Characterization (Microscopy, Size Analysis) harvest->characterize application Application (e.g., Binding Assay) characterize->application Biotin_Streptavidin_Assay cluster_surface Functionalized Surface cluster_binding Binding Event GUV GUV Membrane This compound streptavidin Streptavidin GUV:f0->streptavidin High-affinity binding surface Microscopy Slide surface->streptavidin Coated ligand Fluorescently-labeled Ligand streptavidin->ligand Binds to streptavidin

References

Application Notes and Protocols for 18:1-12:0 Biotin PE in Biosensor Development

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-Oleoyl-2-(12-biotinyl(aminododecanoyl))-sn-glycero-3-phosphoethanolamine (18:1-12:0 Biotin (B1667282) PE) is a functionalized phospholipid integral to the development of advanced biosensor platforms.[1][2] Its unique structure, featuring a biotin headgroup, allows for the stable and specific immobilization of biomolecules onto sensor surfaces, leveraging the high-affinity interaction between biotin and streptavidin (K_d ≈ 10⁻¹⁴ M).[3] This enables the construction of versatile and sensitive assays for a wide range of analytes.

This document provides detailed application notes and protocols for the use of 18:1-12:0 Biotin PE in various biosensor formats, including those based on supported lipid bilayers (SLBs) and liposomes. Applications span across multiple detection technologies such as Surface Plasmon Resonance (SPR), Quartz Crystal Microbalance with Dissipation monitoring (QCM-D), electrochemical, and fluorescence-based methods.

Principle of Application

The core utility of this compound in biosensors lies in its ability to anchor biotin moieties within a lipid bilayer. This biotinylated surface serves as a universal platform for the immobilization of streptavidin or its analogues (e.g., avidin, neutravidin).[4] Subsequently, any biotinylated molecule—such as antibodies, peptides, nucleic acids, or small molecules—can be captured onto the streptavidin-coated surface for interaction studies.[5][6] This modular approach provides a robust and reproducible method for functionalizing sensor surfaces.[4]

Key Advantages:

  • High Specificity and Affinity: The biotin-streptavidin bond is one of the strongest non-covalent interactions known, ensuring stable immobilization of capture molecules.[3]

  • Versatility: A single streptavidin-coated surface can be used to immobilize a wide variety of biotinylated ligands, making it a flexible platform for diverse assays.[7]

  • Biomimetic Environment: Incorporating this compound into a supported lipid bilayer creates a more biologically relevant environment for studying membrane-associated interactions.[8]

  • Signal Amplification: Liposomes functionalized with this compound can encapsulate a large number of signaling molecules (e.g., fluorescent dyes, enzymes), leading to significant signal enhancement in assays.[6][9]

Applications in Biosensor Technologies

  • Surface Plasmon Resonance (SPR) Biosensors: In SPR, changes in the refractive index at the sensor surface are measured to monitor biomolecular interactions in real-time.[10] SLBs containing this compound can be formed on gold sensor chips. The subsequent binding of streptavidin and a biotinylated ligand, followed by the analyte, produces a measurable shift in the SPR angle, allowing for the determination of binding kinetics and affinity.[11][12]

  • Quartz Crystal Microbalance with Dissipation (QCM-D) Biosensors: QCM-D measures changes in frequency and dissipation of an oscillating quartz crystal to detect mass adsorption and viscoelastic properties of the surface layer. This technique is highly sensitive to the formation of lipid bilayers and subsequent protein binding.[4] Biotinylated SLBs allow for the study of both binding events and the conformational changes that may accompany them.[4]

  • Electrochemical Biosensors: These sensors detect changes in electrical properties (e.g., capacitance, impedance, current) upon analyte binding.[13] An SLB with this compound can be formed on an electrode surface. The binding of charged biomolecules can alter the capacitance across the bilayer, providing a label-free detection mechanism.[14] This setup has been used for detecting proteins and nucleic acids.[15][16]

  • Fluorescence-Based Biosensors: this compound is extensively used in fluorescence-based assays. Liposomes prepared with this lipid can encapsulate fluorescent dyes.[6][17] In a sandwich assay format, these liposomes can be used as signaling agents, where their binding to the captured analyte on a surface leads to a concentrated fluorescent signal.[6]

Quantitative Data Summary

The following table summarizes representative quantitative data from studies utilizing biotinylated lipids in various biosensor applications. While not all studies use the specific this compound, the data provides valuable context for the expected performance of such systems.

Biosensor PlatformLigand-Analyte PairParameterValueReference
SPRBiotinylated Th10-39 - Human α-thrombinK_D (Equilibrium Dissociation Constant)10.9 nM[7][18]
SPRBiotinylated Th10-39 - Human α-thrombink_a (Association Rate)3.5 × 10⁶ M⁻¹s⁻¹[7][18]
SPRBiotinylated Th10-39 - Human α-thrombink_d (Dissociation Rate)3.9 × 10⁻² s⁻¹[7][18]
SPRBiotinylated SHBG Antibody - SHBG AntigenDetection LimitNanomolar (nM) range[12]
ElectrochemicalAnti-m6A Antibody - m6ATPDetection Limit0.078 nM[16]
ElectrochemicalAnti-m6A Antibody - m6ATPLinear Range0.2 to 500 nM[16]
Bio-Layer Interferometry (BLI)Biotin-Aβ - sTREM2Binding Model2:1 Heterogeneous Ligand[19]
Neutron ReflectionDipalmitoyl-PC monolayer with 5 mol% Biotin-PEMonolayer Thickness~3.4 nm[20]
Neutron ReflectionStreptavidin bound to Biotin-PE monolayerTotal Layer Thickness~5.9 nm[20]

Experimental Protocols

Protocol 1: Preparation of this compound Containing Liposomes

This protocol describes the preparation of small unilamellar vesicles (SUVs) using the extrusion method.

Materials:

  • Primary lipid (e.g., 1,2-dioleoyl-sn-glycero-3-phosphocholine, DOPC)

  • This compound

  • Chloroform (B151607)

  • Hydration buffer (e.g., PBS, HEPES-buffered saline)

  • Mini-extruder

  • Polycarbonate membranes (e.g., 100 nm pore size)

  • Glass vials

  • Rotary evaporator or nitrogen stream

Procedure:

  • Lipid Film Formation: a. In a round-bottom flask or glass vial, mix the primary lipid and this compound in chloroform at the desired molar ratio (e.g., 95:5 mol%). b. Remove the chloroform under a gentle stream of nitrogen, followed by drying under vacuum for at least 2 hours to form a thin lipid film.

  • Hydration: a. Hydrate the lipid film with the desired buffer by vortexing vigorously. This results in the formation of multilamellar vesicles (MLVs). b. For liposomes encapsulating a hydrophilic marker, the marker should be dissolved in the hydration buffer.

  • Extrusion: a. Assemble the mini-extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm). b. Equilibrate the extruder and membrane to a temperature above the phase transition temperature of the primary lipid. c. Load the MLV suspension into one of the extruder syringes. d. Pass the suspension through the membrane back and forth for an odd number of times (e.g., 21 times). This process yields a translucent suspension of SUVs.

  • Purification (Optional): a. To remove unencapsulated material, the liposome (B1194612) suspension can be purified by size exclusion chromatography or dialysis.

  • Storage: a. Store the liposomes at 4°C. For long-term storage, the appropriate conditions should be determined based on lipid stability.

Protocol 2: Formation of a Supported Lipid Bilayer (SLB) on a Sensor Surface

This protocol details the formation of an SLB on a silica-based sensor surface (e.g., for SPR or QCM-D) via vesicle fusion.

Materials:

  • Biotinylated liposome suspension (from Protocol 1)

  • Sensor chip (e.g., SiO₂-coated QCM-D crystal or SPR sensor chip)

  • Running buffer (e.g., PBS)

  • Cleaning solution (e.g., 2% SDS, Piranha solution - use with extreme caution )

Procedure:

  • Surface Cleaning: a. Thoroughly clean the sensor surface to ensure it is hydrophilic. For silica (B1680970) surfaces, this can be achieved by cleaning with 2% SDS, followed by extensive rinsing with deionized water and drying with nitrogen. Plasma cleaning is also a common method.

  • SLB Formation: a. Mount the clean sensor chip in the instrument. b. Establish a stable baseline with the running buffer. c. Inject the biotinylated liposome suspension over the sensor surface. Vesicles will adsorb, rupture, and fuse to form a continuous lipid bilayer.[3] This process can be monitored in real-time. d. The typical lipid concentration for fusion is 0.1-0.5 mg/mL.

  • Rinsing: a. Once the SLB formation is complete (indicated by a stable signal), rinse the surface thoroughly with running buffer to remove any unfused vesicles.

Protocol 3: General Biosensor Assay Workflow

This protocol outlines a general procedure for a sandwich-type immunoassay on a streptavidin-functionalized SLB.

Materials:

  • SLB-coated sensor chip (from Protocol 2)

  • Streptavidin solution (e.g., 10-50 µg/mL in buffer)

  • Biotinylated capture antibody

  • Blocking agent (e.g., Bovine Serum Albumin, BSA) - optional, as SLBs are often inherently low-fouling

  • Analyte solution (at various concentrations)

  • Detection antibody or biotinylated detection molecule

  • Signaling reagent (e.g., streptavidin-conjugated enzyme or fluorescently labeled streptavidin/liposomes)

  • Regeneration solution (e.g., glycine-HCl pH 2.5, if required)

Procedure:

  • Streptavidin Immobilization: a. Inject the streptavidin solution over the biotinylated SLB surface. Allow sufficient time for binding to occur, as monitored by the sensor signal. b. Rinse with buffer to remove unbound streptavidin.

  • Capture Antibody Immobilization: a. Inject the biotinylated capture antibody over the streptavidin-functionalized surface. b. Rinse with buffer to remove any unbound antibody. The surface is now ready for analyte detection.

  • Analyte Binding: a. Inject the sample containing the analyte at a specific concentration over the sensor surface. Monitor the binding in real-time.

  • Detection and Signal Amplification: a. For a sandwich assay, inject a detection antibody. b. For signal amplification, follow with a reagent such as streptavidin-horseradish peroxidase (for electrochemical detection) or fluorescently labeled liposomes (for fluorescence detection).

  • Regeneration (Optional): a. If the sensor surface is to be reused, inject a regeneration solution to dissociate the captured immune complexes. Note that the biotin-streptavidin linkage is generally irreversible under mild conditions.

Mandatory Visualizations

G cluster_0 Biosensor Surface Functionalization start Clean Sensor Surface (e.g., SiO2, Gold) slb Form Supported Lipid Bilayer with this compound start->slb Vesicle Fusion strep Immobilize Streptavidin slb->strep High-Affinity Binding capture_ab Immobilize Biotinylated Capture Antibody strep->capture_ab Biotin-Streptavidin Interaction ready Sensor Surface Ready for Analyte Detection capture_ab->ready

Caption: Experimental workflow for functionalizing a biosensor surface.

G cluster_1 Analyte Detection Pathway (Sandwich Assay) surface Sensor Surface Supported Lipid Bilayer This compound streptavidin Streptavidin surface:f2->streptavidin:s capture_antibody Biotinylated Capture Antibody streptavidin:n->capture_antibody:f0 analyte Analyte capture_antibody:n->analyte:f0 detection_antibody Biotinylated Detection Antibody analyte:n->detection_antibody:f0 signal_liposome Streptavidin-Coated Liposome (Encapsulating Signal Molecules) detection_antibody:n->signal_liposome:f0

Caption: Signaling pathway for a liposome-amplified sandwich immunoassay.

G cluster_0 Logical Relationships in Biosensor Assembly Lipid_Vesicles Lipid Vesicles (DOPC + Biotin PE) SLB Supported Lipid Bilayer (Biotinylated) Lipid_Vesicles->SLB forms Streptavidin Streptavidin SLB->Streptavidin binds to Biotin_Ligand Biotinylated Ligand (e.g., Antibody) Streptavidin->Biotin_Ligand captures Analyte Target Analyte Biotin_Ligand->Analyte specifically binds Signal Detectable Signal (SPR, QCM, etc.) Analyte->Signal generates

Caption: Logical relationships of components in a biosensor assay.

References

Application Notes and Protocols for Surface Functionalization of Nanoparticles with 18:1-12:0 Biotin PE

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Surface functionalization of nanoparticles with biotin (B1667282) is a widely employed strategy to facilitate targeted drug delivery, diagnostic imaging, and purification processes. The high-affinity, non-covalent interaction between biotin and avidin (B1170675) or streptavidin provides a robust and specific linkage.[1][2] 1-oleoyl-2-(12-biotinyl(aminododecanoyl))-sn-glycero-3-phosphoethanolamine (18:1-12:0 Biotin PE) is a commercially available phospholipid that can be readily incorporated into lipid-based nanoparticle formulations to present biotin on their surface.[3][4] These biotinylated nanoparticles can then be used for a variety of applications, including targeting cells that overexpress biotin receptors or for coupling to avidin-conjugated antibodies, enzymes, or imaging agents.[5][6]

This document provides detailed protocols for the formulation of biotinylated nanoparticles using this compound, methods for their characterization, and an overview of their potential applications.

Experimental Protocols

Protocol 1: Formulation of Biotinylated Lipid Nanoparticles by Thin-Film Hydration and Extrusion

This protocol describes a common method for preparing biotinylated liposomes or lipid nanoparticles (LNPs).

Materials:

  • Primary phospholipid (e.g., 1,2-dioleoyl-sn-glycero-3-phosphocholine (B1670884) - DOPC)

  • Cholesterol

  • This compound

  • Chloroform or a suitable organic solvent mixture

  • Hydration buffer (e.g., Phosphate Buffered Saline - PBS, pH 7.4)

  • Rotary evaporator

  • Water bath sonicator

  • Liposome (B1194612) extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Lipid Film Preparation:

    • In a round-bottom flask, dissolve the primary phospholipid, cholesterol, and this compound in chloroform. A typical molar ratio is 55:40:5 (phospholipid:cholesterol:biotin PE), but this should be optimized for the specific application.

    • Attach the flask to a rotary evaporator.

    • Evaporate the organic solvent under reduced pressure at a temperature above the lipid phase transition temperature to form a thin, uniform lipid film on the inner surface of the flask.

    • Continue to dry the film under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Add the hydration buffer to the flask containing the lipid film. The volume will depend on the desired final lipid concentration.

    • Hydrate the lipid film by gentle rotation at a temperature above the lipid phase transition temperature for 1-2 hours. This will result in the formation of multilamellar vesicles (MLVs).

  • Sonication:

    • To reduce the size of the MLVs, sonicate the suspension in a water bath sonicator for 5-10 minutes.

  • Extrusion:

    • Assemble the liposome extruder with the desired pore size polycarbonate membrane (e.g., 100 nm).

    • Equilibrate the extruder to a temperature above the lipid phase transition temperature.

    • Load the vesicle suspension into the extruder and pass it through the membrane 11-21 times. This process generates unilamellar vesicles with a more uniform size distribution.

  • Purification (Optional):

    • To remove unincorporated lipids or encapsulated materials, the nanoparticle suspension can be purified by methods such as size exclusion chromatography or dialysis.

  • Storage:

    • Store the biotinylated nanoparticles at 4°C. For long-term storage, the appropriate conditions should be determined based on the stability of the formulation.

Protocol 2: Characterization of Biotinylated Nanoparticles

1. Size and Zeta Potential Measurement:

  • Method: Dynamic Light Scattering (DLS) and Electrophoretic Light Scattering (ELS)

  • Procedure:

    • Dilute a small aliquot of the nanoparticle suspension in the hydration buffer.

    • Measure the hydrodynamic diameter, polydispersity index (PDI), and zeta potential using a suitable instrument (e.g., Malvern Zetasizer).

    • Perform measurements in triplicate.

2. Morphological Characterization:

  • Method: Transmission Electron Microscopy (TEM)

  • Procedure:

    • Place a drop of the diluted nanoparticle suspension onto a carbon-coated copper grid.

    • Allow the sample to adsorb for a few minutes.

    • Wick off the excess liquid with filter paper.

    • (Optional) Negatively stain the sample with a suitable agent (e.g., uranyl acetate (B1210297) or phosphotungstic acid).

    • Allow the grid to dry completely before imaging under the TEM.[5][7]

3. Confirmation of Biotin Surface Presentation:

  • Method: Avidin/Streptavidin Binding Assay

  • Procedure:

    • Immobilize the biotinylated nanoparticles on a suitable surface (e.g., a well plate or sensor chip).

    • Block non-specific binding sites with a blocking agent (e.g., Bovine Serum Albumin - BSA).

    • Incubate with a solution of fluorescently labeled streptavidin or an avidin-enzyme conjugate.

    • Wash away unbound streptavidin/avidin.

    • Quantify the amount of bound protein through fluorescence measurement or by adding a suitable substrate for the enzyme and measuring the product.[7][8] A control group with non-biotinylated nanoparticles should be included to assess non-specific binding.[8]

Data Presentation

Table 1: Physicochemical Characterization of Biotinylated Nanoparticles

Nanoparticle FormulationAverage Diameter (nm)[9][10]Polydispersity Index (PDI)[9][10]Zeta Potential (mV)
Biotinylated Chitosan (B1678972) Nanoparticles296.8[9][10]0.155[9][10]-21.21 ± 2.13
Biotin-PEG-Lipid Conjugated Polymer Nanoparticles21-26[7][8]Not ReportedNot Reported

Note: The values presented are examples from the literature and will vary depending on the specific nanoparticle composition and preparation method.

Table 2: Biotin Conjugation Density

Nanoparticle TypeConjugation DensityMethod of Determination
Biotinylated Chitosan Nanoparticles2.2 biotin/CS moleculeBiotin Reagent Kit[9][10]

Visualizations

experimental_workflow cluster_formulation Nanoparticle Formulation cluster_characterization Characterization cluster_application Application lipid_mixing 1. Lipid Mixing (Primary Lipid, Cholesterol, This compound) film_formation 2. Thin-Film Formation (Rotary Evaporation) lipid_mixing->film_formation hydration 3. Hydration (Buffer Addition) film_formation->hydration extrusion 4. Size Reduction (Extrusion) hydration->extrusion dls Size & Zeta Potential (DLS & ELS) extrusion->dls Characterize tem Morphology (TEM) extrusion->tem Visualize binding_assay Biotin Availability (Avidin Binding Assay) extrusion->binding_assay Confirm Functionality targeting Targeted Delivery binding_assay->targeting

Caption: Experimental workflow for the formulation and characterization of biotinylated nanoparticles.

signaling_pathway cluster_interaction Avidin-Biotin Interaction cluster_outcome Outcome np Biotinylated Nanoparticle biotin Biotin np->biotin displays avidin Avidin/ Streptavidin biotin->avidin binds to target Target Molecule (e.g., Antibody) avidin->target conjugated to targeted_delivery Targeted Delivery/ Detection target->targeted_delivery enables

Caption: Schematic of the avidin-biotin interaction for targeted applications.

References

Application Notes and Protocols for Quantifying Biotin Density on Liposomes with 18:1-12:0 Biotin PE

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biotinylated liposomes are invaluable tools in drug delivery, diagnostics, and various biotechnological applications. The strong and highly specific interaction between biotin (B1667282) and avidin (B1170675) (or streptavidin) allows for targeted delivery of therapeutic agents, immobilization of vesicles, and the construction of complex nanostructures. The density of biotin on the liposome (B1194612) surface is a critical parameter that influences binding affinity, steric hindrance, and overall efficacy. This document provides detailed protocols and application notes for quantifying the biotin density on liposomes formulated with 1-oleoyl-2-(12-biotinyl(aminododecanoyl))-sn-glycero-3-phosphoethanolamine (18:1-12:0 Biotin PE).

The primary methods covered are the widely used 4'-hydroxyazobenzene-2-carboxylic acid (HABA) colorimetric assay and a fluorescence-based quantification method using fluorescently labeled avidin. These protocols will enable researchers to accurately characterize their biotinylated liposome formulations.

Preparation of Biotinylated Liposomes using this compound

A common and effective method for preparing biotinylated liposomes is the thin-film hydration technique followed by extrusion. This process ensures the incorporation of this compound into the lipid bilayer and allows for control over the liposome size.

Experimental Workflow for Liposome Preparation

LiposomePreparation cluster_prep Liposome Preparation start Start: Define Lipid Composition dissolve Dissolve Lipids in Organic Solvent start->dissolve e.g., Chloroform (B151607) film Create Thin Lipid Film dissolve->film Rotary Evaporation hydrate Hydrate Film with Aqueous Buffer film->hydrate Vortexing/Sonication extrude Extrude to Form Unilamellar Vesicles hydrate->extrude e.g., 100 nm polycarbonate membrane end_prep Biotinylated Liposomes extrude->end_prep

Caption: Workflow for preparing biotinylated liposomes.

Protocol 1: Preparation of Biotinylated Liposomes

Materials:

  • Primary phospholipid (e.g., 1,2-dioleoyl-sn-glycero-3-phosphocholine, DOPC)

  • Cholesterol

  • This compound (1-oleoyl-2-(12-biotinyl(aminododecanoyl))-sn-glycero-3-phosphoethanolamine)

  • Organic solvent (e.g., chloroform or a chloroform:methanol mixture)

  • Aqueous buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)

  • Rotary evaporator

  • Water bath sonicator

  • Liposome extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Lipid Mixture Preparation: In a round-bottom flask, combine the desired lipids in the appropriate molar ratios. For example, to prepare liposomes with 2 mol% biotinylation, a common formulation is DOPC:Cholesterol:this compound at a molar ratio of 53:45:2.

  • Dissolution: Dissolve the lipid mixture in a suitable organic solvent.

  • Thin Film Formation: Evaporate the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the inner surface of the flask.

  • Hydration: Hydrate the lipid film with the aqueous buffer by vortexing or sonicating. This will form multilamellar vesicles (MLVs).

  • Extrusion: To obtain unilamellar vesicles (LUVs) of a defined size, subject the MLV suspension to multiple passes (e.g., 11-21 times) through a polycarbonate membrane with the desired pore size using a liposome extruder.

  • Purification (Optional): To remove any unencapsulated material or non-incorporated lipids, the liposome suspension can be purified by size exclusion chromatography or dialysis.

Quantification of Biotin Density

HABA Assay for Biotin Quantification

The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a colorimetric method based on the displacement of HABA from the avidin-HABA complex by biotin.[1][2][3][4][5] Biotin has a much higher affinity for avidin than HABA, and its presence will cause a decrease in the absorbance of the avidin-HABA complex at 500 nm, which is proportional to the amount of biotin present.[1][4]

Experimental Workflow for HABA Assay

HABA_Assay cluster_haba HABA Assay Workflow prepare_reagents Prepare HABA and Avidin Solutions mix_ha Form Avidin-HABA Complex prepare_reagents->mix_ha measure_a1 Measure Absorbance at 500 nm (A1) mix_ha->measure_a1 add_sample Add Biotinylated Liposome Sample measure_a1->add_sample measure_a2 Measure Absorbance at 500 nm (A2) add_sample->measure_a2 calculate Calculate Biotin Concentration measure_a2->calculate end_haba Quantified Biotin Density calculate->end_haba

Caption: Workflow for the HABA assay to quantify biotin.

Protocol 2: HABA Assay

Materials:

  • HABA (4'-hydroxyazobenzene-2-carboxylic acid)

  • Avidin

  • Phosphate (B84403) Buffered Saline (PBS), pH 7.2

  • 1N NaOH

  • Biotinylated liposome suspension

  • Spectrophotometer or microplate reader capable of measuring absorbance at 500 nm

Procedure:

  • HABA Solution Preparation: Prepare a HABA stock solution (e.g., 10 mM) by dissolving HABA in a small amount of 1N NaOH and then diluting with water.

  • Avidin-HABA Reagent Preparation: Prepare an avidin solution in PBS. Add a known amount of the HABA stock solution to the avidin solution to form the avidin-HABA complex. The final absorbance at 500 nm should be between 0.9 and 1.3.[3]

  • Measurement:

    • Measure the absorbance of the avidin-HABA reagent at 500 nm (Ainitial).

    • Add a known volume of the biotinylated liposome suspension to the avidin-HABA reagent.

    • Incubate for a short period (e.g., 5-10 minutes) to allow for the displacement of HABA by biotin.

    • Measure the final absorbance at 500 nm (Afinal).

  • Calculation: The change in absorbance (ΔA = Ainitial - Afinal) is used to calculate the biotin concentration. A standard curve with known concentrations of free biotin should be prepared to accurately quantify the biotin in the liposome sample.

Calculation of Molar Ratio of Biotin to Lipid:

  • Determine the biotin concentration from the HABA assay.

  • Determine the total lipid concentration of the liposome suspension (e.g., using a phosphate assay like the Bartlett assay).

  • Calculate the molar ratio of biotin to total lipid.

Fluorescence-Based Quantification

This method utilizes a fluorescently labeled avidin or streptavidin to quantify the accessible biotin on the liposome surface. The intensity of the fluorescence signal from the avidin bound to the liposomes is proportional to the amount of surface-exposed biotin.

Experimental Workflow for Fluorescence-Based Assay

Fluorescence_Assay cluster_fluorescence Fluorescence Assay Workflow prepare_liposomes Prepare Biotinylated Liposomes incubate_avidin Incubate with Fluorescently Labeled Avidin prepare_liposomes->incubate_avidin remove_unbound Remove Unbound Avidin incubate_avidin->remove_unbound e.g., Size Exclusion Chromatography measure_fluorescence Measure Fluorescence Intensity remove_unbound->measure_fluorescence quantify Quantify Biotin Density measure_fluorescence->quantify Using a standard curve end_fluorescence Quantified Biotin Density quantify->end_fluorescence

Caption: Workflow for fluorescence-based biotin quantification.

Protocol 3: Fluorescence-Based Assay

Materials:

  • Biotinylated liposome suspension

  • Fluorescently labeled avidin or streptavidin (e.g., FITC-avidin)

  • PBS, pH 7.4

  • Size exclusion chromatography column (e.g., Sephadex G-50)

  • Fluorometer or fluorescence microplate reader

Procedure:

  • Incubation: Incubate a known concentration of biotinylated liposomes with an excess of fluorescently labeled avidin for a sufficient time to ensure saturation of the biotin binding sites.

  • Separation: Separate the liposome-avidin complexes from unbound fluorescent avidin using a size exclusion column.

  • Measurement: Measure the fluorescence intensity of the liposome fraction.

  • Quantification: Create a standard curve using known concentrations of the fluorescently labeled avidin to determine the amount of avidin bound to the liposomes. This can then be used to calculate the number of biotin molecules per liposome.

Data Presentation and Interpretation

The following tables provide an example of how to present the quantitative data obtained from the characterization of biotinylated liposomes.

Table 1: Liposome Formulations

Formulation IDPrimary Lipid (mol%)Cholesterol (mol%)This compound (mol%)
BL-0.554.5450.5
BL-1.054.0451.0
BL-2.053.0452.0
BL-5.050.0455.0

Table 2: Physicochemical Characterization of Biotinylated Liposomes

Formulation IDMean Diameter (nm)Polydispersity Index (PDI)Zeta Potential (mV)
BL-0.5105.2 ± 3.10.12 ± 0.02-5.2 ± 0.8
BL-1.0108.5 ± 2.80.11 ± 0.03-5.8 ± 0.6
BL-2.0110.1 ± 3.50.13 ± 0.02-6.5 ± 0.9
BL-5.0115.7 ± 4.20.15 ± 0.04-7.1 ± 1.1

Table 3: Quantification of Biotin Density

Formulation IDInitial Biotin PE (mol%)Biotin Concentration (µM) (HABA Assay)Molar Ratio (Biotin:Total Lipid)Estimated Biotin Molecules per Liposome*
BL-0.50.54.8 ± 0.50.0048 ± 0.0005~400
BL-1.01.09.5 ± 0.80.0095 ± 0.0008~800
BL-2.02.018.2 ± 1.50.0182 ± 0.0015~1500
BL-5.05.043.5 ± 3.90.0435 ± 0.0039~3600

*Note: The estimated number of biotin molecules per liposome is calculated based on the liposome size and lipid packing density and should be considered an approximation.

Factors Influencing Biotin Density and Avidin Binding

  • Initial Molar Ratio: The most direct factor influencing biotin density is the initial molar percentage of this compound included in the lipid mixture.

  • Steric Hindrance: The presence of other large headgroup lipids, such as PEGylated lipids, can sterically hinder the access of avidin to the biotin moieties.[6] The length and density of PEG chains can impact the binding efficiency.

  • Liposome Curvature: Smaller liposomes have a higher surface curvature, which can affect the packing of lipids and the presentation of biotin on the surface.

  • Assay Conditions: The accuracy of the quantification assays can be influenced by factors such as pH, buffer composition, and the presence of interfering substances.

Conclusion

Accurate quantification of biotin density on liposomes is essential for the development of reproducible and effective targeted delivery systems. The protocols provided herein for the preparation of biotinylated liposomes using this compound, along with the detailed HABA and fluorescence-based quantification methods, offer a comprehensive guide for researchers. By carefully controlling the formulation and accurately characterizing the final product, scientists can optimize their biotinylated liposome systems for a wide range of applications in research and drug development.

References

Application Notes and Protocols for Single-Molecule Tracking on Supported Lipid Bilayers Utilizing 18:1-12:0 Biotinyl Cap PE

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for conducting single-molecule tracking (SMT) experiments on supported lipid bilayers (SLBs) functionalized with 18:1-12:0 Biotinyl Cap PE. This system offers a versatile platform for studying the dynamics and interactions of individual molecules in a membrane environment, which is crucial for understanding various biological processes and for the development of novel therapeutics.

Introduction

Single-molecule tracking is a powerful technique that allows for the direct observation and quantification of the motion of individual molecules.[1] When applied to supported lipid bilayers, it provides invaluable insights into the behavior of lipids and proteins within a simplified model of a cell membrane. The use of 18:1-12:0 Biotinyl Cap PE, a lipid with a biotin (B1667282) headgroup, enables the specific and strong attachment of biotinylated molecules of interest to the bilayer surface via a streptavidin bridge.[2] This methodology is particularly useful for studying membrane-associated proteins, protein-protein interactions, and the influence of the lipid environment on molecular dynamics.

Key Applications

  • Characterization of Membrane Protein Dynamics: Investigate the diffusion and confinement of membrane-associated proteins.

  • Analysis of Protein-Lipid Interactions: Study the influence of specific lipid compositions on protein behavior.

  • Drug Discovery and Development: Screen for compounds that modulate the mobility or interactions of membrane-bound targets.

  • Fundamental Biophysical Studies: Elucidate the principles governing molecular organization and dynamics in two-dimensional systems.

Data Presentation: Quantitative Insights from Single-Molecule Tracking

The following tables summarize typical quantitative data obtained from single-molecule tracking experiments on supported lipid bilayers. These values can serve as a reference for expected outcomes and for the validation of experimental setups.

Table 1: Diffusion Coefficients of Lipids in Supported Lipid Bilayers

Lipid CompositionLabeled SpeciesDiffusion Coefficient (D) (μm²/s)Experimental Technique
DOPC with 10% DOPSAtto488-DOPE4.3 ± 0.4Z-Scan Fluorescence Correlation Spectroscopy
DOPC with 2% DOPI(3,4,5)P₃LRB-DOPE2.8 ± 0.1Single-Molecule Tracking
Egg PCAtto550-DMPE (distal leaflet)4.27 ± 0.13Single-Particle Tracking
Egg PCAtto550-DMPE (proximal leaflet)0.08 ± 0.05Single-Particle Tracking

Data sourced from multiple studies to provide a comparative overview.[3][4][5]

Table 2: Diffusion Coefficients of Proteins on Supported Lipid Bilayers

Bilayer CompositionProteinDiffusion Coefficient (D) (μm²/s)Experimental Technique
DOPC/PIP₃ (98:2)GRP1 PH domain (monomer)2.7 ± 0.1Single-Molecule Tracking
DOPC/PIP₃ (98:2)GRP1 PH domain (dimer)1.4 ± 0.1Single-Molecule Tracking
DOPC/PIP₃ (98:2)GRP1 PH domain (trimer)0.9 ± 0.1Single-Molecule Tracking
DOPC with 10% DGS-NTA-NiHis-tagged Hemagglutinin~1.5 - 2.0Line-Scanning Fluorescence Correlation Spectroscopy
Biotinylated LipidsStreptavidinVaries with bilayer separationFluorescence Recovery After Photobleaching

These values illustrate the dependence of protein diffusion on oligomeric state and the specific lipid environment.[4][6][7]

Experimental Protocols

Protocol 1: Preparation of Supported Lipid Bilayers with 18:1-12:0 Biotinyl Cap PE

This protocol details the formation of a supported lipid bilayer on a clean glass coverslip using the vesicle fusion method.[2][8]

Materials:

  • 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC) or other primary lipid

  • 18:1-12:0 Biotinyl Cap PE (1-oleoyl-2-(12-biotinyl(aminododecanoyl))-sn-glycero-3-phosphoethanolamine)

  • Chloroform (B151607)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Glass coverslips

  • Lipid extruder with polycarbonate filters (e.g., 50-100 nm pore size)

  • Nitrogen or argon gas stream

  • Vacuum desiccator

Procedure:

  • Lipid Mixture Preparation:

    • In a clean glass vial, mix the desired lipids in chloroform. A typical composition is 99.5 mol% primary lipid (e.g., DOPC) and 0.5 mol% 18:1-12:0 Biotinyl Cap PE. The final lipid concentration should be around 1 mg/mL.

  • Lipid Film Formation:

    • Evaporate the chloroform under a gentle stream of nitrogen or argon gas to form a thin lipid film on the bottom and sides of the vial.

    • Place the vial in a vacuum desiccator for at least 1 hour to remove any residual solvent.

  • Lipid Rehydration and Vesicle Formation:

    • Rehydrate the lipid film with PBS to a final concentration of 1 mg/mL.

    • Vortex the solution for 30 seconds to form multilamellar vesicles (MLVs).

  • Vesicle Extrusion:

    • To create small unilamellar vesicles (SUVs) of a uniform size, pass the MLV solution through a lipid extruder with a polycarbonate filter (e.g., 100 nm pore size) at least 11 times.[2]

  • Substrate Cleaning:

    • Thoroughly clean the glass coverslips. A common procedure involves sonication in a series of solvents (e.g., acetone, ethanol (B145695), and deionized water) followed by plasma cleaning or treatment with piranha solution (use with extreme caution). A simpler method involves incubating with 10M NaOH for 15 minutes, followed by 70% ethanol for 5 minutes, and then rinsing thoroughly with MilliQ water and drying with a nitrogen stream.[2]

  • Bilayer Formation:

    • Pipette the SUV solution onto the clean glass surface.

    • Incubate for 30-60 minutes at room temperature to allow the vesicles to fuse and form a continuous bilayer.

    • Gently rinse the surface with copious amounts of PBS to remove any unfused vesicles. The bilayer is now ready for use.

Protocol 2: Single-Molecule Tracking of a Biotinylated Protein

This protocol outlines the steps for labeling a biotinylated protein with a fluorescent dye and tracking its diffusion on a biotinylated SLB via a streptavidin bridge.

Materials:

  • Prepared SLB with 18:1-12:0 Biotinyl Cap PE

  • Streptavidin (fluorescently labeled or unlabeled)

  • Biotinylated molecule of interest (e.g., protein, DNA)

  • Fluorescent dye for labeling the molecule of interest (if not already labeled)

  • Total Internal Reflection Fluorescence (TIRF) microscope

  • Image analysis software for single-particle tracking

Procedure:

  • Streptavidin Incubation:

    • Incubate the prepared SLB with a solution of streptavidin (e.g., 1 µg/mL in PBS) for 15-30 minutes. This allows the streptavidin to bind to the biotinylated lipids in the bilayer.

    • Thoroughly rinse with PBS to remove any unbound streptavidin.

  • Incubation with Labeled Molecule:

    • Incubate the streptavidin-coated SLB with a dilute solution of your fluorescently labeled, biotinylated molecule of interest. The concentration should be low enough to ensure that individual molecules can be resolved by the microscope.

    • Allow 15-30 minutes for the biotinylated molecule to bind to the surface-immobilized streptavidin.

    • Gently rinse with PBS to remove any unbound molecules.

  • Microscopy and Data Acquisition:

    • Mount the sample on a TIRF microscope. TIRF illumination is crucial for exciting only the fluorophores near the glass-water interface, thus minimizing background fluorescence from the bulk solution.

    • Acquire a time-series of images (a movie) with an appropriate frame rate. The frame rate should be high enough to capture the motion of the molecules without significant motion blurring.

  • Data Analysis:

    • Use single-particle tracking software to identify and track the positions of individual fluorescent spots in each frame of the movie.

    • From the resulting trajectories, calculate parameters such as the mean squared displacement (MSD) and the diffusion coefficient (D) for each molecule.[9][10][11]

Visualizations

The following diagrams illustrate the key experimental workflows and molecular interactions described in these application notes.

experimental_workflow cluster_prep SLB Preparation cluster_smt Single-Molecule Tracking lipid_mix 1. Lipid Mixing (DOPC + Biotin-PE) film_form 2. Lipid Film Formation lipid_mix->film_form rehydration 3. Rehydration (MLVs) film_form->rehydration extrusion 4. Extrusion (SUVs) rehydration->extrusion bilayer_form 6. Vesicle Fusion on Substrate extrusion->bilayer_form substrate_clean 5. Substrate Cleaning substrate_clean->bilayer_form strep_inc 7. Streptavidin Incubation bilayer_form->strep_inc protein_inc 8. Labeled Molecule Incubation strep_inc->protein_inc microscopy 9. TIRF Microscopy protein_inc->microscopy data_analysis 10. Data Analysis microscopy->data_analysis

Caption: Experimental workflow for single-molecule tracking on a supported lipid bilayer.

molecular_interactions cluster_bilayer Supported Lipid Bilayer lipid1 tail1_end lipid1->tail1_end lipid2 tail2_end lipid2->tail2_end biotin_pe 18:1-12:0 Biotin PE biotin_pe_tail_end biotin_pe->biotin_pe_tail_end streptavidin Streptavidin biotin_pe->streptavidin Biotin-Streptavidin Interaction lipid4 tail4_end lipid4->tail4_end lipid5 tail5_end lipid5->tail5_end labeled_protein Fluorescently Labeled Biotinylated Protein streptavidin->labeled_protein Biotin-Streptavidin Interaction

Caption: Molecular interactions for immobilizing a biotinylated protein on the bilayer.

smt_principle start Acquire Image Sequence (Movie) locate Localize Single Molecules in Each Frame start->locate link Link Localizations into Trajectories locate->link analyze Analyze Trajectories link->analyze output Diffusion Coefficient (D) Mean Squared Displacement (MSD) Other Dynamic Parameters analyze->output

Caption: The logical flow of single-particle tracking data analysis.

References

Application Notes and Protocols for Studying Membrane-Protein Interactions with 18:1-12:0 Biotin PE

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-oleoyl-2-(12-biotinyl(aminododecanoyl))-sn-glycero-3-phosphoethanolamine (18:1-12:0 Biotin (B1667282) PE) is a versatile biotinylated phospholipid integral to the study of membrane-protein interactions. Its unique structure, featuring a biotin moiety attached to the sn-2 acyl chain, allows for the specific and high-affinity binding to streptavidin and its analogues. This property enables the immobilization, detection, and quantification of liposomes and associated membrane proteins, facilitating a deeper understanding of complex biological processes at the cell membrane.

These application notes provide detailed protocols for the use of 18:1-12:0 Biotin PE in preparing functionalized liposomes and their application in advanced assays for characterizing membrane-protein interactions. The methodologies described herein are crucial for researchers in cell biology, biochemistry, and pharmacology, as well as for professionals in drug development seeking to investigate protein-lipid binding, receptor-ligand interactions, and the assembly of protein complexes on membrane surfaces.

Key Applications

  • Preparation of Biotinylated Liposomes: Incorporation of this compound into liposome (B1194612) formulations allows for their use in a variety of pull-down and surface-based assays.

  • Protein-Liposome Interaction Analysis by Flow Cytometry (ProLIF): A powerful technique for the quantitative analysis of protein binding to liposomes in a high-throughput manner.

  • Supported Lipid Bilayers (SLBs): Creation of model cell membranes on solid supports for microscopic and biophysical studies of membrane-associated proteins.

  • SNARE-Mediated Membrane Fusion Assays: Immobilization of liposomes to study the mechanics of vesicle fusion, a fundamental process in neurotransmission and other cellular events.

Experimental Protocols

Protocol 1: Preparation of Biotinylated Unilamellar Liposomes by Extrusion

This protocol describes the preparation of small unilamellar vesicles (SUVs) or large unilamellar vesicles (LUVs) containing this compound using the extrusion method. This method ensures a defined and homogenous size distribution of the liposomes.

Materials:

  • Primary lipid (e.g., 1-palmitoyl-2-oleoyl-glycero-3-phosphocholine, POPC)

  • This compound (e.g., from Avanti Polar Lipids)

  • Cholesterol (optional, for modulating membrane fluidity)

  • Other lipids of interest (e.g., phosphoinositides like PI(4,5)P2)

  • Chloroform (B151607)

  • Rehydration buffer (e.g., 50 mM Tris pH 7.0, 150 mM NaCl)

  • Mini-extruder apparatus

  • Polycarbonate membranes with desired pore size (e.g., 100 nm)

  • Glass vials

  • Nitrogen gas stream

  • Vacuum desiccator

Procedure:

  • Lipid Film Formation:

    • In a clean glass vial, combine the desired lipids dissolved in chloroform. A typical molar ratio for the lipid mixture is provided in the table below.

    • Evaporate the chloroform under a gentle stream of nitrogen gas to form a thin lipid film on the bottom of the vial.

    • Place the vial in a vacuum desiccator for at least 1 hour to remove any residual solvent.

  • Hydration:

    • Add the rehydration buffer to the dried lipid film. The final total lipid concentration is typically between 1 and 10 mg/mL.

    • Vortex the mixture vigorously for several minutes to hydrate (B1144303) the lipid film, resulting in a suspension of multilamellar vesicles (MLVs).

  • Extrusion:

    • Assemble the mini-extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm for LUVs).

    • Transfer the MLV suspension into one of the extruder syringes.

    • Pass the lipid suspension through the membrane back and forth for an odd number of times (e.g., 11-21 passes). This process forces the lipids to self-assemble into unilamellar vesicles of a size comparable to the membrane pore diameter.

  • Storage:

    • Store the resulting biotinylated liposome suspension at 4°C. For long-term storage, aliquots can be stored at -20°C, although it is recommended to use them fresh.

Example Lipid Compositions for Biotinylated Liposomes:

Component Function Molar Percentage (%)
POPCMain structural lipid80.5
CholesterolModulates membrane fluidity15
This compoundBiotinylation for immobilization/detection2
PI(4,5)P2Specific phosphoinositide for protein binding2.5

Protocol 2: Protein-Liposome Interactions by Flow Cytometry (ProLIF)

This protocol details a quantitative method to measure the interaction between a fluorescently labeled protein and biotinylated liposomes.[1][2][3][4]

Materials:

  • Biotinylated liposomes (prepared as in Protocol 1)

  • Fluorescently labeled protein of interest (e.g., GFP-tagged) or cell lysate containing the fluorescent protein

  • Streptavidin-coated sepharose beads (e.g., Streptavidin Sepharose High Performance)

  • Reconstitution buffer (e.g., 50 mM Tris pH 7.0, 150 mM NaCl, 600 µM TCEP)

  • Flow cytometer

Procedure:

  • Protein Incubation:

    • In a microcentrifuge tube, incubate the fluorescently labeled protein (or cell lysate) with the biotinylated liposomes. The final concentration of the protein should be titrated to determine the optimal signal-to-noise ratio.

    • The incubation is typically carried out for 4 hours with constant stirring at 4°C.

  • Liposome Capture:

    • Add streptavidin-coated sepharose beads to the protein-liposome mixture.

    • Incubate for 30 minutes at 4°C with gentle agitation to allow the biotinylated liposomes to bind to the beads.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer.

    • Gate on the streptavidin bead population based on forward and side scatter.

    • Measure the fluorescence intensity of the bead-bound liposome-protein complexes.

    • For quantitative analysis, a standard curve can be generated using known concentrations of the fluorescent protein to convert fluorescence intensity to the number of bound molecules.

Data Analysis:

The binding affinity (Kd) can be determined by titrating the concentration of the fluorescent protein while keeping the liposome concentration constant. The resulting data is then fitted to a one-site binding model.

Representative Quantitative Data for ProLIF Assay:

Protein Concentration (nM) Mean Fluorescence Intensity (Arbitrary Units)
050
10150
25300
50550
100800
2001000
4001100
Calculated Kd ~50 nM

Note: This is example data and actual results will vary depending on the specific protein-lipid interaction.

Protocol 3: Formation of a Supported Lipid Bilayer (SLB)

This protocol describes the formation of an SLB on a glass surface using biotinylated vesicles, which can then be used to study membrane-protein interactions using techniques like fluorescence microscopy.

Materials:

  • Biotinylated liposomes (prepared as in Protocol 1)

  • Glass coverslips

  • Streptavidin solution

  • Bovine Serum Albumin (BSA) solution (for blocking)

  • Buffer (e.g., PBS)

Procedure:

  • Surface Preparation:

    • Thoroughly clean the glass coverslips (e.g., with piranha solution, use with extreme caution).

    • Incubate the clean coverslips with a streptavidin solution to coat the surface.

    • Wash the coverslips with buffer to remove unbound streptavidin.

    • Block the surface with a BSA solution to prevent non-specific binding.

  • Vesicle Fusion:

    • Add the biotinylated liposome suspension to the streptavidin-coated and blocked surface.

    • The biotinylated liposomes will bind to the streptavidin layer.

    • The vesicles will then rupture and fuse to form a continuous lipid bilayer on the surface.

  • Washing:

    • Gently wash the surface with buffer to remove any unfused vesicles.

  • Protein Interaction Studies:

    • The SLB is now ready for the addition of the protein of interest.

    • Protein binding and dynamics can be observed using techniques such as Total Internal Reflection Fluorescence (TIRF) microscopy if the protein or lipid is fluorescently labeled.

Example Data for SLB Formation and Protein Binding:

Parameter Description Typical Value/Observation
SLB Formation Visualized by fluorescently labeled lipids.Uniform fluorescence across the surface.
Fluidity (FRAP) Fluorescence Recovery After Photobleaching.Recovery of fluorescence indicates a fluid bilayer.
Protein Binding Addition of fluorescently labeled protein.Puncta or uniform binding to the SLB.

Troubleshooting

Problem Possible Cause Solution
Low protein binding in ProLIF assay Inactive proteinCheck protein activity and integrity.
Incorrect liposome compositionOptimize lipid composition for the specific interaction.
Insufficient incubation timeIncrease incubation time for protein-liposome and liposome-bead steps.
High background fluorescence in ProLIF Non-specific binding to beadsEnsure proper blocking of streptavidin beads. Include a control with non-biotinylated liposomes.
Aggregation of fluorescent proteinCentrifuge protein solution before use to remove aggregates.
Incomplete SLB formation Poor surface cleaningUse a rigorous cleaning protocol for the glass surface.
Low liposome concentrationIncrease the concentration of the liposome suspension.
Non-optimal buffer conditionsAdjust pH and ionic strength of the buffer.

Logical Relationship of Experimental Components

The following diagram illustrates the central role of this compound in linking the lipid bilayer system with various analytical platforms for the study of membrane-protein interactions.

// Core Component biotin_pe [label="this compound", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Intermediate Constructs biotin_lipo [label="Biotinylated Liposomes", fillcolor="#FBBC05", fontcolor="#202124"];

// Binding Partner streptavidin [label="Streptavidin", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Applications prolif [label="ProLIF Assay", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; slb [label="Supported Lipid Bilayer", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; pull_down [label="Pull-down Assay", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Analytical Techniques flow_cytometry [label="Flow Cytometry", shape=parallelogram, fillcolor="#5F6368", fontcolor="#FFFFFF"]; microscopy [label="Microscopy (e.g., TIRF)", shape=parallelogram, fillcolor="#5F6368", fontcolor="#FFFFFF"]; western_blot [label="Western Blot", shape=parallelogram, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Connections biotin_pe -> biotin_lipo [label="incorporation"]; biotin_lipo -> streptavidin [label="binding"]; streptavidin -> prolif; streptavidin -> slb; streptavidin -> pull_down;

prolif -> flow_cytometry [label="analysis"]; slb -> microscopy [label="analysis"]; pull_down -> western_blot [label="analysis"]; } } Caption: Central role of this compound.

References

Application Notes and Protocols for Tethering Vesicles to Surfaces using 18:1-12:0 Biotinyl PE

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The immobilization of lipid vesicles on solid supports is a powerful technique for studying a wide range of biological processes, including membrane fusion, cell signaling, and drug-membrane interactions. The biotin-streptavidin linkage, one of the strongest non-covalent interactions known in nature, provides a robust and specific method for tethering vesicles to surfaces.[1] This application note provides detailed protocols for the preparation of biotinylated vesicles using 18:1-12:0 Biotinyl PE and their subsequent immobilization on streptavidin-coated surfaces for analysis.

1-oleoyl-2-(12-biotinyl(aminododecanoyl))-sn-glycero-3-phosphoethanolamine (18:1-12:0 Biotinyl PE) is a phospholipid analogue that incorporates a biotin (B1667282) moiety at the terminus of the sn-2 acyl chain.[2][3] This strategic placement allows the biotin group to extend from the vesicle surface, making it readily accessible for binding to streptavidin. This system is widely used in the generation of lipid vesicles for supported lipid bilayers and other surface-based assays.

Key Applications

  • Studying Membrane Protein Interactions: Immobilized vesicles containing reconstituted membrane proteins allow for the investigation of protein-protein and protein-ligand interactions in a native-like membrane environment.

  • Drug Delivery and Development: Tethered vesicles can be used as a model system to study the interaction of drug candidates with lipid bilayers, including binding kinetics and membrane permeability.

  • Biosensor Development: The specific and strong binding of biotinylated vesicles to streptavidin-coated sensors forms the basis for various biosensing platforms.

  • Fundamental Membrane Research: Surface-tethered vesicles are instrumental in studying the physical and chemical properties of lipid bilayers.

Experimental Protocols

This section outlines the detailed procedures for preparing biotinylated vesicles and tethering them to a streptavidin-coated surface.

Protocol 1: Preparation of Biotinylated Unilamellar Vesicles

This protocol describes the formation of small unilamellar vesicles (SUVs) containing 18:1-12:0 Biotinyl PE using the lipid film hydration and extrusion method.

Materials:

  • Primary phospholipid (e.g., 1,2-dioleoyl-sn-glycero-3-phosphocholine, DOPC)

  • 18:1-12:0 Biotinyl PE

  • Cholesterol (optional, for modulating membrane fluidity)

  • Chloroform (B151607)

  • Hydration buffer (e.g., Phosphate Buffered Saline, PBS, pH 7.4)

  • Mini-extruder

  • Polycarbonate membranes (e.g., 100 nm pore size)

  • Glass vials

  • Nitrogen or argon gas stream

  • Vacuum desiccator

Procedure:

  • Lipid Film Formation:

    • In a clean glass vial, combine the desired lipids dissolved in chloroform. A typical lipid composition for stable vesicles is provided in the table below.

    • Thoroughly mix the lipid solution.

    • Evaporate the chloroform under a gentle stream of nitrogen or argon gas while rotating the vial to create a thin, uniform lipid film on the bottom and lower walls of the vial.

    • Place the vial in a vacuum desiccator for at least 2 hours to remove any residual solvent.[4]

  • Hydration:

    • Add the hydration buffer to the vial containing the dry lipid film. The final lipid concentration is typically between 1 and 5 mg/mL.

    • Hydrate the lipid film by vortexing the vial for 1-2 minutes. This will result in the formation of multilamellar vesicles (MLVs).

  • Extrusion:

    • Assemble the mini-extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).

    • Transfer the MLV suspension to one of the extruder syringes.

    • Pass the lipid suspension through the membrane a minimum of 11 times. This process forces the MLVs to break down and reform into unilamellar vesicles of a defined size.

    • The resulting solution of biotinylated SUVs can be stored at 4°C for short-term use.

Protocol 2: Surface Functionalization with Streptavidin

This protocol details the coating of a solid support (e.g., a sensor chip, glass slide) with streptavidin.

Materials:

  • Substrate (e.g., silica-coated sensor, glass coverslip)

  • Streptavidin solution (typically 0.1 mg/mL in PBS)

  • Bovine Serum Albumin (BSA) solution (1 mg/mL in PBS, for blocking)

  • PBS

Procedure:

  • Surface Cleaning:

    • Thoroughly clean the substrate to ensure a hydrophilic surface. For silica (B1680970) surfaces, this can be achieved by treatment with a piranha solution (a 3:1 mixture of sulfuric acid and 30% hydrogen peroxide; Caution: Piranha solution is extremely corrosive and should be handled with extreme care in a fume hood with appropriate personal protective equipment ). Alternatively, plasma cleaning can be used.

  • Streptavidin Adsorption:

    • Incubate the cleaned substrate with the streptavidin solution for 30-60 minutes at room temperature.

    • Gently rinse the surface with PBS to remove any unbound streptavidin.

  • Blocking (Optional but Recommended):

    • To prevent non-specific binding of vesicles to the surface, incubate the streptavidin-coated substrate with a BSA solution for 30 minutes.

    • Rinse the surface thoroughly with PBS. The surface is now ready for vesicle tethering.

Protocol 3: Tethering of Biotinylated Vesicles and Analysis

This protocol describes the immobilization of the prepared biotinylated vesicles onto the streptavidin-coated surface and subsequent analysis.

Materials:

  • Streptavidin-coated substrate

  • Biotinylated SUV suspension

  • PBS

  • Analysis instrument (e.g., Quartz Crystal Microbalance with Dissipation monitoring (QCM-D), Fluorescence Microscope)

Procedure:

  • Establish a Stable Baseline:

    • If using a surface-sensitive technique like QCM-D, establish a stable baseline with PBS flowing over the streptavidin-coated surface.

  • Vesicle Immobilization:

    • Introduce the biotinylated SUV suspension to the streptavidin-coated surface.

    • Allow the vesicles to incubate and bind for a sufficient amount of time (typically 15-30 minutes). The binding process can be monitored in real-time with techniques like QCM-D.

  • Rinsing:

    • Rinse the surface with PBS to remove any unbound or loosely bound vesicles.

  • Analysis:

    • Analyze the tethered vesicle layer using the desired technique.

      • QCM-D: This technique provides quantitative information on the mass (frequency change, Δf) and viscoelastic properties (dissipation change, ΔD) of the adsorbed vesicle layer. The formation of a stable, intact vesicle layer is characterized by a decrease in frequency and an increase in dissipation.[5][6][7]

      • Fluorescence Microscopy: If the vesicles are labeled with a fluorescent lipid dye, fluorescence microscopy can be used to visualize the immobilized vesicles and assess the homogeneity of the surface coverage.

Data Presentation

The following tables summarize typical quantitative data associated with the use of 18:1-12:0 Biotinyl PE for vesicle tethering.

Table 1: Example Lipid Composition for Biotinylated Vesicles

Lipid ComponentMolar Percentage (%)Purpose
DOPC83Main structural phospholipid
Cholesterol15Modulates membrane fluidity and stability
18:1-12:0 Biotinyl PE2Provides biotin for surface tethering

Note: The molar percentage of 18:1-12:0 Biotinyl PE can be varied to control the density of biotin on the vesicle surface, which in turn influences the vesicle binding kinetics and surface coverage.

Table 2: Typical QCM-D Results for Vesicle Tethering

StepExpected Change in Frequency (Δf)Expected Change in Dissipation (ΔD)Interpretation
Streptavidin Adsorption-10 to -30 Hz< 1 x 10⁻⁶Formation of a rigid protein layer
Vesicle Tethering-20 to -100 Hz> 2 x 10⁻⁶Adsorption of a soft, hydrated vesicle layer
PBS RinseSlight increase in f, slight decrease in DSlight increase in f, slight decrease in DRemoval of unbound vesicles, stable tethered layer remains

These values are illustrative and can vary depending on the specific lipids, vesicle size, surface chemistry, and QCM-D instrument used.

Mandatory Visualizations

The following diagrams illustrate the key processes involved in tethering vesicles to surfaces using 18:1-12:0 Biotinyl PE.

experimental_workflow cluster_prep Vesicle Preparation cluster_surface Surface Functionalization cluster_tether Vesicle Tethering & Analysis lipid_mix 1. Lipid Mixture (DOPC, Cholesterol, 18:1-12:0 Biotinyl PE) in Chloroform film 2. Lipid Film Formation (Solvent Evaporation) lipid_mix->film hydration 3. Hydration (Buffer Addition) film->hydration extrusion 4. Extrusion (100 nm membrane) hydration->extrusion biotin_vesicles Biotinylated Vesicles extrusion->biotin_vesicles tethered_vesicles Tethered Vesicles on Surface biotin_vesicles->tethered_vesicles Binding substrate Clean Substrate (e.g., Silica Sensor) strep_surface Streptavidin-Coated Surface substrate->strep_surface Incubation streptavidin Streptavidin Solution streptavidin->substrate strep_surface->tethered_vesicles analysis Analysis (QCM-D, Microscopy) tethered_vesicles->analysis

Caption: Experimental workflow for tethering vesicles.

signaling_pathway cluster_surface Solid Support cluster_interaction Biotin-Streptavidin Interaction cluster_vesicle Biotinylated Vesicle Surface Substrate Streptavidin Streptavidin Surface->Streptavidin Adsorption Biotin Biotin Streptavidin->Biotin High Affinity Binding Vesicle Lipid Bilayer PE_Biotin 18:1-12:0 Biotinyl PE PE_Biotin->Biotin Presents

Caption: Biotin-Streptavidin tethering mechanism.

References

Preparing Proteoliposomes with Oriented Membrane Proteins for Surface Immobilization using 18:1-12:0 Biotin PE

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

The functional study of membrane proteins is crucial for understanding cellular processes and for drug development. Reconstituting purified membrane proteins into artificial lipid bilayers, known as proteoliposomes, provides a powerful in vitro system to investigate their structure and function in a controlled membrane environment. A significant challenge in such studies is controlling the orientation of the reconstituted protein, as a random orientation can lead to conflicting functional signals. Furthermore, the ability to immobilize these proteoliposomes onto a solid support in a defined manner is essential for a variety of biophysical and screening assays, such as surface plasmon resonance (SPR) and flow cytometry-based analyses.[1]

This application note provides a detailed protocol for the preparation of proteoliposomes with a unidirectionally oriented membrane protein of interest. The strategy relies on the use of a polyhistidine-tag (His-tag) on the protein for directed insertion into the liposome (B1194612) and the incorporation of a biotinylated lipid, 1-oleoyl-2-(12-biotinyl(aminododecanoyl))-sn-glycero-3-phosphoethanolamine (18:1-12:0 Biotin PE), for subsequent immobilization on streptavidin-coated surfaces.[2][3] The biotin-streptavidin interaction is one of the strongest non-covalent interactions known, providing a stable and specific anchoring of the proteoliposomes for downstream applications.[4][5]

Principle of the Method

The methodology involves a detergent-mediated reconstitution process. A His-tagged membrane protein is first solubilized in a suitable detergent. This protein-detergent complex is then incubated with Ni-NTA (Nickel-Nitrilotriacetic acid) functionalized beads. The specific and high-affinity interaction between the His-tag and the Ni-NTA beads ensures that the protein is immobilized with a specific terminus facing away from the bead surface.[2][3] Subsequently, a mixture of lipids, including the main phospholipid (e.g., POPC), and this compound, solubilized in detergent, is added. The liposomes are formed around the immobilized and oriented protein as the detergent is gradually removed using adsorbent beads (e.g., Bio-Beads). This process results in the formation of proteoliposomes where the protein is preferentially oriented. The incorporated this compound provides a handle for the specific and stable immobilization of the proteoliposomes onto streptavidin-coated surfaces.

Visualization of the Workflow and Signaling Pathway

Proteoliposome_Preparation_Workflow cluster_materials Starting Materials cluster_process Reconstitution Process cluster_products Final Products His_Protein His-tagged Membrane Protein Lipids Lipid Mixture (POPC + this compound) Detergent Detergent (e.g., DDM) Solubilization Solubilization Lipids->Solubilization NiNTA_Beads Ni-NTA Beads Detergent->Solubilization Binding Binding to Ni-NTA Beads NiNTA_Beads->Binding Solubilization->Binding Lipid_Addition Addition of Lipid-Detergent Micelles Binding->Lipid_Addition Detergent_Removal Detergent Removal (Bio-Beads) Lipid_Addition->Detergent_Removal Elution Elution from Ni-NTA Beads Detergent_Removal->Elution Oriented_Proteoliposomes Oriented Biotinylated Proteoliposomes Elution->Oriented_Proteoliposomes Immobilization Immobilization Oriented_Proteoliposomes->Immobilization Immobilized_Proteoliposomes Immobilized Proteoliposomes Streptavidin_Surface Streptavidin-coated Surface Streptavidin_Surface->Immobilization Immobilization->Immobilized_Proteoliposomes

Caption: Workflow for preparing oriented, biotinylated proteoliposomes.

Caption: Immobilization via biotin-streptavidin interaction.

Experimental Protocols

Materials and Reagents
  • Lipids:

    • 1-palmitoyl-2-oleoyl-glycero-3-phosphocholine (POPC)

    • 1-oleoyl-2-(12-biotinyl(aminododecanoyl))-sn-glycero-3-phosphoethanolamine (this compound)

  • Protein: Purified His-tagged membrane protein of interest

  • Detergent: n-Dodecyl-β-D-maltoside (DDM)

  • Beads:

  • Buffers and Solutions:

    • Binding Buffer: 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM Imidazole (B134444), 0.05% DDM

    • Wash Buffer: 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 20 mM Imidazole, 0.05% DDM

    • Elution Buffer: 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 250 mM Imidazole

    • Reconstitution Buffer: 50 mM HEPES, pH 7.4, 150 mM NaCl

  • Other: Chloroform (B151607), Nitrogen gas, Glass vials, Extruder with polycarbonate membranes (100 nm pore size).

Protocol 1: Preparation of Biotinylated Liposomes
  • Lipid Film Formation:

    • In a glass vial, mix POPC and this compound in chloroform at a molar ratio of 98:2.

    • Dry the lipid mixture to a thin film under a gentle stream of nitrogen gas.

    • Place the vial in a desiccator under vacuum for at least 2 hours to remove residual chloroform.

  • Hydration and Extrusion:

    • Hydrate the lipid film with Reconstitution Buffer to a final lipid concentration of 10 mg/mL.

    • Vortex the mixture vigorously to form multilamellar vesicles (MLVs).

    • To form unilamellar vesicles, subject the MLV suspension to 11 passes through a mini-extruder fitted with a 100 nm polycarbonate membrane.

Protocol 2: Oriented Reconstitution of His-tagged Protein
  • Protein-Bead Binding:

    • Equilibrate Ni-NTA agarose beads with Binding Buffer.

    • Incubate the purified His-tagged membrane protein (solubilized in Binding Buffer) with the equilibrated Ni-NTA beads for 1 hour at 4°C with gentle agitation.

    • Wash the beads twice with Wash Buffer to remove unbound protein.

  • Detergent-Mediated Reconstitution:

    • Solubilize the prepared biotinylated liposomes by adding DDM to a final concentration that is above its critical micelle concentration (CMC).

    • Add the solubilized lipid-detergent-biotin micelles to the protein-bound Ni-NTA beads. The lipid to protein molar ratio (LPR) should be optimized, but a starting point of 500:1 is recommended.[4]

    • Incubate the mixture for 30 minutes at room temperature with gentle mixing.

  • Detergent Removal:

    • Add pre-washed Bio-Beads™ to the mixture at a ratio of 20 mg of beads per 1 mg of detergent.

    • Incubate for 4 hours at 4°C with gentle rotation to allow for gradual detergent removal and proteoliposome formation on the bead surface.

  • Elution of Oriented Proteoliposomes:

    • Gently pellet the Ni-NTA beads and remove the supernatant containing the Bio-Beads.

    • Wash the Ni-NTA beads with Reconstitution Buffer to remove any remaining Bio-Beads and non-incorporated lipids.

    • Elute the oriented, biotinylated proteoliposomes from the Ni-NTA beads by incubating with Elution Buffer for 30 minutes at 4°C.

    • Separate the eluted proteoliposomes from the Ni-NTA beads by centrifugation.

  • Buffer Exchange:

    • Remove the imidazole from the proteoliposome suspension by dialysis or using a desalting column, exchanging the buffer to the desired buffer for downstream applications (e.g., PBS).

Protocol 3: Verification of Protein Orientation (Protease Protection Assay)
  • Sample Preparation:

    • Divide the proteoliposome sample into three aliquots:

      • Aliquot 1: No treatment (control).

      • Aliquot 2: Add a protease (e.g., Trypsin) that specifically cleaves the exposed domain of the protein.

      • Aliquot 3: Add the protease and a small amount of a mild detergent (e.g., 0.1% Triton X-100) to solubilize the liposomes.

  • Protease Digestion:

    • Incubate the samples at 37°C for 1 hour.

    • Stop the reaction by adding a protease inhibitor (e.g., PMSF).

  • Analysis:

    • Analyze the samples by SDS-PAGE and Coomassie staining or Western blotting using an antibody against the protein tag.

    • A successful oriented reconstitution will show a significant decrease in the full-length protein band in Aliquot 2 compared to Aliquot 1. Aliquot 3 serves as a control to ensure the protease is active and can access the protein once the membrane is disrupted.[6][7] The ratio of the band intensities can be used to quantify the orientation efficiency.[6]

Data Presentation

The quantitative data from the experiments should be summarized for clarity and comparison.

ParameterCondition 1Condition 2Control
Lipid Composition (molar ratio) POPC:Biotin PE (98:2)POPC:Biotin PE (95:5)POPC (100%)
Lipid:Protein Ratio (molar) 500:11000:1N/A
Reconstitution Efficiency (%) Calculated from protein assayCalculated from protein assayN/A
Orientation Efficiency (%) Calculated from densitometry of protease assayCalculated from densitometry of protease assayN/A
Binding to Streptavidin Surface (RU) Measured by SPRMeasured by SPRMeasured by SPR

Conclusion

This protocol provides a robust framework for the preparation of proteoliposomes containing an oriented membrane protein and their subsequent immobilization on a streptavidin-coated surface. The use of a His-tag for directed reconstitution and this compound for surface capture enables the creation of a well-defined system for functional and biophysical studies. This approach is highly adaptable and can be optimized for various membrane proteins and downstream applications, providing a valuable tool for academic research and drug discovery.

References

Application Notes and Protocols for 18:1-12:0 Biotin PE

Author: BenchChem Technical Support Team. Date: December 2025

Product Name: 1-oleoyl-2-(12-biotinylaminododecanoyl)-sn-glycero-3-phosphoethanolamine (18:1-12:0 Biotin (B1667282) PE)

For Research Use Only. Not for use in diagnostic procedures.

Introduction

18:1-12:0 Biotin PE is a synthetic phospholipid featuring a biotin molecule attached to the sn-2 acyl chain via a 12-carbon spacer arm. This lipid is a valuable tool in various biological and biotechnological applications due to the high-affinity, non-covalent interaction between biotin and avidin (B1170675) or its analogues, streptavidin and neutravidin. Its primary use is in the formation of biotinylated liposomes and supported lipid bilayers, enabling the study of membrane dynamics, lipid-protein interactions, and facilitating targeted delivery systems.[1]

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below.

PropertyValue
Molecular Weight 903.20 g/mol
Molecular Formula C45H83N4O10PS
CAS Number 799812-67-2
Purity >99% (as determined by Thin Layer Chromatography)
Physical Form Powder
Solubility Soluble in organic solvents like chloroform (B151607), methanol, and ethanol.
Transition Temperature (Tm) Not specified, but will be influenced by the primary lipid in a mixture.
Storage and Handling

Proper storage and handling of this compound are crucial to maintain its stability and performance.

ConditionRecommendation
Storage Temperature Store at -20°C.
Shipping Shipped on blue ice.
Handling Allow the product to warm to room temperature before opening to prevent moisture condensation. Handle in an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation of the oleoyl (B10858665) chain. For creating stock solutions, use high-purity organic solvents.
Stability When stored as a dry powder at -20°C, the product is stable for at least six months. Solutions in organic solvents should be used promptly and stored at -20°C for short periods.

Application Protocols

Protocol 1: Preparation of Biotinylated Liposomes by Thin-Film Hydration and Extrusion

This protocol describes the preparation of Large Unilamellar Vesicles (LUVs) incorporating this compound.

Materials:

  • Primary phospholipid (e.g., 1,2-dioleoyl-sn-glycero-3-phosphocholine (B1670884) - DOPC)

  • This compound

  • Cholesterol (optional, for modulating membrane rigidity)

  • Chloroform

  • Hydration buffer (e.g., Phosphate (B84403) Buffered Saline - PBS, pH 7.4)

  • Mini-extruder with polycarbonate membranes (e.g., 100 nm pore size)

  • Round-bottom flask

  • Rotary evaporator

  • Water bath sonicator

  • Nitrogen or Argon gas

Procedure:

  • Lipid Film Formation: a. In a clean round-bottom flask, dissolve the primary phospholipid, cholesterol (if used), and this compound in chloroform. A typical molar ratio is 94:5:1 (primary lipid:cholesterol:biotinylated lipid), but this can be optimized for the specific application. The total lipid concentration in chloroform is typically 10-20 mg/mL.[2] b. Mix thoroughly to ensure a homogenous solution. c. Remove the chloroform using a rotary evaporator under reduced pressure to form a thin lipid film on the wall of the flask. d. To remove any residual solvent, place the flask under high vacuum for at least 2 hours or overnight.[2]

  • Hydration: a. Hydrate the lipid film with the desired aqueous buffer (e.g., PBS). The volume of the buffer should be calculated to achieve the desired final lipid concentration (e.g., 1-10 mg/mL). b. The temperature of the hydration buffer should be above the gel-liquid crystal transition temperature (Tc) of the lipid with the highest Tc in the mixture.[2] c. Vortex the flask to disperse the lipid film, forming multilamellar vesicles (MLVs). This will result in a milky suspension.

  • Vesicle Sizing by Extrusion: a. Assemble the mini-extruder with two stacked 100 nm polycarbonate membranes. b. Equilibrate the extruder to a temperature above the Tc of the lipid mixture. c. Load the MLV suspension into one of the extruder syringes. d. Pass the lipid suspension through the membranes 11-21 times. This will produce LUVs with a defined size distribution. e. The resulting liposome (B1194612) solution should appear more translucent.

  • Characterization: a. Size and Polydispersity Index (PDI): Measure the hydrodynamic diameter and PDI of the liposomes using Dynamic Light Scattering (DLS). A PDI value below 0.2 indicates a homogenous population of vesicles.[1][3][4][5][6] b. Zeta Potential: Determine the surface charge of the liposomes by measuring the zeta potential. This is particularly important for understanding the stability of the liposome suspension and its potential interactions with biological systems.[1][3][4][5][6]

G Workflow for Biotinylated Liposome Preparation cluster_0 Lipid Film Formation cluster_1 Hydration cluster_2 Sizing cluster_3 Characterization A 1. Dissolve Lipids in Chloroform (e.g., DOPC, Cholesterol, this compound) B 2. Mix for Homogeneity A->B C 3. Evaporate Solvent (Rotary Evaporator) B->C D 4. Dry under Vacuum C->D E 5. Add Aqueous Buffer (e.g., PBS, pH 7.4) D->E Hydrate Film F 6. Vortex to form MLVs E->F G 7. Extrude through 100 nm Membrane (11-21 passes) F->G Size Reduction H 8. Collect LUVs G->H I 9. DLS (Size, PDI) H->I Analyze J 10. Zeta Potential (Surface Charge) H->J Analyze

Caption: Workflow for preparing and characterizing biotinylated liposomes.

Protocol 2: Quantification of Biotin on Liposomes using the HABA Assay

The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a colorimetric method to quantify the amount of biotin incorporated on the surface of liposomes.

Materials:

  • Biotinylated liposomes

  • HABA/Avidin pre-mixed solution or individual reagents

  • Phosphate buffer (0.1 M, pH 7.0)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 500 nm

Procedure:

  • Prepare HABA/Avidin Solution: a. If using a kit, follow the manufacturer's instructions to prepare the HABA/Avidin reagent.[7] Typically, this involves dissolving a pre-mixed powder in a phosphate buffer.[7] b. If preparing from individual components, dissolve HABA in the buffer and then add a known concentration of avidin. The HABA-avidin complex will form, resulting in a color change and absorbance at 500 nm.[8][9]

  • Assay Performance: a. In a 96-well plate, add 180 µL of the HABA/Avidin solution to each well.[7][10] b. Add 20 µL of your biotinylated liposome suspension to the wells. Include a negative control well with 20 µL of buffer instead of the liposome suspension.[7][10] c. Mix the plate gently on a shaker for 30-60 seconds.[7] d. Incubate at room temperature for 5-10 minutes. e. Read the absorbance at 500 nm.[7][8]

  • Data Analysis: a. The biotin in the liposomes will displace the HABA from the avidin, causing a decrease in absorbance at 500 nm.[8] b. The change in absorbance is proportional to the concentration of biotin in your sample. c. A standard curve can be generated using known concentrations of free biotin to accurately quantify the biotin concentration in your liposome sample.

Protocol 3: Streptavidin Binding Assay using ELISA

This protocol describes a method to confirm the accessibility of biotin on the liposome surface and its ability to bind streptavidin.

Materials:

  • Biotinylated liposomes

  • Non-biotinylated liposomes (negative control)

  • High-binding 96-well ELISA plate

  • Streptavidin-HRP (Horseradish Peroxidase conjugate)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Wash buffer (e.g., PBS with 0.05% Tween-20 - PBST)

  • TMB (3,3’,5,5’-Tetramethylbenzidine) substrate

  • Stop solution (e.g., 2 M H2SO4)

  • Microplate reader capable of measuring absorbance at 450 nm

Procedure:

  • Immobilization of Liposomes: a. Dilute the biotinylated and non-biotinylated liposomes to a suitable concentration (e.g., 10-50 µg/mL) in PBS. b. Add 100 µL of the diluted liposome suspensions to the wells of the ELISA plate. c. Incubate overnight at 4°C to allow the liposomes to adsorb to the well surface.

  • Blocking: a. Aspirate the liposome solution from the wells. b. Wash the wells three times with 200 µL of wash buffer.[11] c. Add 200 µL of blocking buffer to each well to block any remaining non-specific binding sites. d. Incubate for 1-2 hours at room temperature.[11]

  • Streptavidin Binding: a. Wash the wells three times with 200 µL of wash buffer. b. Dilute the Streptavidin-HRP conjugate in blocking buffer to the recommended working concentration (e.g., 1:1000).[12] c. Add 100 µL of the diluted Streptavidin-HRP to each well. d. Incubate for 1 hour at room temperature.[12]

  • Detection: a. Wash the wells five times with 200 µL of wash buffer to remove any unbound Streptavidin-HRP.[13] b. Add 100 µL of TMB substrate to each well and incubate in the dark at room temperature for 15-30 minutes, or until a blue color develops.[12][13] c. Stop the reaction by adding 100 µL of stop solution to each well. The color will change from blue to yellow. d. Read the absorbance at 450 nm using a microplate reader. A significantly higher signal in the wells with biotinylated liposomes compared to the negative control indicates successful streptavidin binding.

G Biotin-Streptavidin Interaction at a Liposome Surface cluster_0 Liposome Bilayer cluster_1 Streptavidin p1 1,1.5 p1->1,1.5 p2 1.5,1.5 p2->1.5,1.5 p3 2,1.5 p3->2,1.5 b1_head Biotin 2.5,1.5 b1_head->2.5,1.5 p4 3,1.5 p4->3,1.5 p5 3.5,1.5 p5->3.5,1.5 p6 4,1.5 p6->4,1.5 strep Streptavidin strep->b1_head High-Affinity Binding

Caption: Specific binding of streptavidin to a biotinylated liposome.

References

Application Notes and Protocols for 18:1-12:0 Biotin PE in Experimental Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and guidance for the use of 1-oleoyl-2-(12-biotinylaminododecanoyl)-sn-glycero-3-phosphoethanolamine (18:1-12:0 Biotin (B1667282) PE), a versatile biotinylated phospholipid for various research applications. This document outlines the principles of calculating molar percentages, protocols for liposome (B1194612) preparation, and its application in protein-lipid interaction studies.

Introduction to 18:1-12:0 Biotin PE

This compound is a synthetic phospholipid featuring an oleoyl (B10858665) chain (18:1) at the sn-1 position, a biotinylated dodecanoyl chain (12:0) at the sn-2 position, and a phosphoethanolamine headgroup. The biotin moiety allows for high-affinity, specific binding to avidin (B1170675) and streptavidin, making it an invaluable tool for the immobilization, detection, and study of lipid vesicles and their interactions with other molecules. Its primary applications include the formation of lipid vesicles (liposomes) and supported lipid bilayers for studying lipid-protein interactions, membrane dynamics, and targeted delivery systems.[1]

Chemical and Physical Properties:

PropertyValue
Full Chemical Name 1-oleoyl-2-(12-biotinyl(aminododecanoyl))-sn-glycero-3-phosphoethanolamine
Molecular Formula C₄₅H₈₃N₄O₁₀PS
Molecular Weight 903.20 g/mol
CAS Number 799812-67-2
Physical Form Powder
Storage Temperature -20°C

Calculating Molar Percentage of this compound for Liposome Formulation

The functionality of biotinylated liposomes is critically dependent on the molar percentage (mol%) of this compound incorporated into the lipid bilayer. The optimal concentration varies by application, typically ranging from 0.1 mol% to 5 mol%.

Principle: The molar percentage is the ratio of the moles of a specific lipid to the total moles of all lipids in the mixture, multiplied by 100.

Example Calculation for a 1 mL Liposome Suspension (10 mg/mL Total Lipid Concentration) with 2 mol% this compound:

Step 1: Define the Lipid Composition Let's assume a common liposome formulation consisting of a primary phospholipid, cholesterol, and the biotinylated lipid.

  • Primary Phospholipid: 1-palmitoyl-2-oleoyl-glycero-3-phosphocholine (POPC), MW = 760.08 g/mol

  • Cholesterol: MW = 386.65 g/mol

  • Biotinylated Lipid: this compound, MW = 903.20 g/mol

Desired Molar Ratios:

  • POPC: 68 mol%

  • Cholesterol: 30 mol%

  • This compound: 2 mol%

Step 2: Calculate the Weighted Molar Mass of the Lipid Mixture Weighted Molar Mass = (mol%₁ × MW₁) + (mol%₂ × MW₂) + (mol%₃ × MW₃) Weighted Molar Mass = (0.68 × 760.08) + (0.30 × 386.65) + (0.02 × 903.20) Weighted Molar Mass = 516.85 + 115.995 + 18.064 = 650.91 g/mol

Step 3: Calculate the Total Moles of Lipid Required Total Lipid Mass = 10 mg = 0.01 g Total Moles = Total Lipid Mass / Weighted Molar Mass Total Moles = 0.01 g / 650.91 g/mol = 1.536 x 10⁻⁵ moles

Step 4: Calculate the Moles of Each Lipid

  • Moles of POPC: 0.68 × 1.536 x 10⁻⁵ mol = 1.045 x 10⁻⁵ mol

  • Moles of Cholesterol: 0.30 × 1.536 x 10⁻⁵ mol = 4.608 x 10⁻⁶ mol

  • Moles of this compound: 0.02 × 1.536 x 10⁻⁵ mol = 3.072 x 10⁻⁷ mol

Step 5: Calculate the Mass of Each Lipid to be Weighed

  • Mass of POPC: 1.045 x 10⁻⁵ mol × 760.08 g/mol = 0.00794 g = 7.94 mg

  • Mass of Cholesterol: 4.608 x 10⁻⁶ mol × 386.65 g/mol = 0.00178 g = 1.78 mg

  • Mass of this compound: 3.072 x 10⁻⁷ mol × 903.20 g/mol = 0.000277 g = 0.28 mg

Summary of Lipid Masses for a 10 mg/mL Liposome Suspension:

Lipid ComponentMolar Percentage (mol%)Molecular Weight ( g/mol )Mass Required (mg)
POPC68760.087.94
Cholesterol30386.651.78
This compound2903.200.28
Total 100 -10.00

Experimental Protocols

Protocol for Preparation of Biotinylated Liposomes

This protocol describes the preparation of small unilamellar vesicles (SUVs) containing this compound using the lipid film hydration and extrusion method.

Materials:

  • This compound

  • Primary phospholipid(s) (e.g., POPC, DOPC)

  • Cholesterol (optional, for membrane stability)

  • Chloroform (B151607)

  • Hydration buffer (e.g., phosphate-buffered saline (PBS), HEPES-buffered saline (HBS))

  • Round-bottom flask

  • Rotary evaporator

  • Nitrogen or Argon gas source

  • Mini-extruder with polycarbonate membranes (e.g., 100 nm pore size)

  • Heating block or water bath

Procedure:

  • Lipid Film Formation: a. In a clean round-bottom flask, dissolve the desired amounts of lipids (calculated as described in Section 2) in chloroform. b. Attach the flask to a rotary evaporator and rotate it in a water bath set to a temperature above the phase transition temperature of the lipids (typically 37-45°C). c. Evaporate the chloroform under reduced pressure until a thin, uniform lipid film is formed on the inner surface of the flask. d. To ensure complete removal of the solvent, place the flask under a high vacuum for at least 1-2 hours.

  • Lipid Film Hydration: a. Warm the hydration buffer to the same temperature as the water bath used for film formation. b. Add the pre-warmed hydration buffer to the flask containing the dry lipid film to achieve the desired final lipid concentration (e.g., 10-20 mg/mL). c. Rotate the flask gently in the warm water bath for 30-60 minutes to allow the lipid film to hydrate (B1144303) and form multilamellar vesicles (MLVs). The solution will appear milky.

  • Extrusion for Unilamellar Vesicle Formation: a. Assemble the mini-extruder with two stacked polycarbonate membranes of the desired pore size (e.g., 100 nm). b. Pre-heat the extruder to the same temperature as the hydration buffer. c. Draw the MLV suspension into a gas-tight syringe and place it in the extruder. d. Pass the lipid suspension through the membranes by pushing the plunger. Repeat this process an odd number of times (e.g., 11-21 passes) to ensure a homogenous population of SUVs. The final liposome suspension should appear clearer than the initial MLV suspension.

  • Storage: a. Store the prepared biotinylated liposomes at 4°C. For long-term storage, they can be stored under argon to prevent lipid oxidation. Use within a few days for optimal performance.

Liposome_Preparation_Workflow cluster_0 Lipid Film Formation cluster_1 Hydration cluster_2 Extrusion a Dissolve Lipids in Chloroform b Evaporate Solvent (Rotary Evaporator) a->b c Dry Lipid Film under Vacuum b->c d Add Hydration Buffer c->d Hydrate Film e Incubate and Vortex to form MLVs d->e f Pass MLVs through Membrane (e.g., 100 nm) e->f Size Reduction g Repeat Extrusion (11-21 times) f->g h Collect SUVs g->h i Biotinylated Liposomes h->i Store at 4°C

Workflow for the preparation of biotinylated liposomes.
Protocol for Streptavidin-Biotinylated Liposome Binding Assay

This protocol describes a basic assay to confirm the surface accessibility of the biotin groups on the prepared liposomes by their binding to streptavidin-coated surfaces.

Materials:

  • Biotinylated liposomes (prepared as in Protocol 3.1)

  • Streptavidin-coated microplate or beads

  • Blocking buffer (e.g., PBS with 1% BSA)

  • Wash buffer (e.g., PBS with 0.05% Tween 20)

  • Fluorescently labeled lipid (e.g., Rhodamine-PE) incorporated into the liposomes for detection, or a fluorescent dye encapsulated within the liposomes.

  • Plate reader or flow cytometer

Procedure:

  • Blocking: a. Wash the streptavidin-coated wells/beads with wash buffer. b. Add blocking buffer to each well/tube and incubate for 1 hour at room temperature to prevent non-specific binding. c. Wash the wells/beads three times with wash buffer.

  • Liposome Binding: a. Dilute the biotinylated liposomes to the desired concentration in blocking buffer. b. Add the diluted liposome suspension to the blocked wells/beads. c. Incubate for 1-2 hours at room temperature with gentle agitation.

  • Washing: a. Remove the unbound liposomes by washing the wells/beads three to five times with wash buffer.

  • Detection: a. If using fluorescently labeled liposomes, measure the fluorescence intensity using a plate reader (for microplates) or a flow cytometer (for beads). b. The fluorescence intensity is proportional to the amount of bound liposomes.

Application Example: Investigating Protein-Membrane Interactions

This compound is instrumental in studying the interactions of proteins with lipid membranes. A notable application is in the analysis of integrin-mediated signaling. Integrins are transmembrane receptors that facilitate cell-matrix adhesion. Their cytoplasmic tails interact with various signaling and cytoskeletal proteins, such as talin, to initiate downstream signaling cascades.

In a study by Monkley et al. (2018), this compound was used at 2 mol% to create proteoliposomes containing integrin cytoplasmic tails. These biotinylated proteoliposomes were then immobilized on streptavidin-coated beads and used to pull down interacting proteins from cell lysates, allowing for the quantitative analysis of these interactions by flow cytometry.[2][3]

This approach enables the investigation of how lipid composition (e.g., the presence of phosphoinositides like PI(4,5)P₂) influences the recruitment of proteins to the membrane and their interaction with transmembrane receptors.

Signaling_Pathway cluster_membrane Lipid Bilayer (Liposome) cluster_surface Immobilization Surface integrin Integrin Cytoplasmic Tail downstream Downstream Signaling (e.g., Cytoskeletal Linkage) integrin->downstream Initiates biotin_pe This compound pip2 PI(4,5)P₂ streptavidin Streptavidin Bead streptavidin->biotin_pe High-Affinity Binding (Immobilization) talin Talin (from cell lysate) talin->integrin Binding talin->pip2 Interaction

Integrin-talin interaction studied using biotinylated liposomes.

Summary and Conclusion

This compound is a powerful tool for biophysical and cell biology research. Proper calculation of its molar percentage is crucial for creating functional biotinylated liposomes. The protocols provided herein offer a framework for the preparation and application of these liposomes in studying protein-membrane interactions. The ability to immobilize lipid bilayers via the specific and strong biotin-streptavidin interaction opens up a wide range of experimental possibilities, from fundamental studies of membrane protein function to the development of novel drug delivery systems.

References

Troubleshooting & Optimization

Technical Support Center: Preventing Aggregation of Biotinylated Liposomes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of biotinylated liposome (B1194612) aggregation.

Troubleshooting Guides

Issue 1: My biotinylated liposomes are visibly aggregated immediately after preparation.

This is a common issue that can often be resolved by optimizing the formulation and preparation process.

Possible CauseRecommended Solution
High Biotin (B1667282) Density Reduce the molar ratio of the biotinylated lipid in your formulation. High surface density of biotin can increase the likelihood of inter-liposomal cross-linking, especially in the presence of tetravalent binders like avidin (B1170675) or streptavidin.[1]
Inappropriate Buffer Conditions Ensure the pH of your hydration buffer is at least 1-2 units away from the isoelectric point (pI) of the liposomes to maintain electrostatic repulsion.[2] Optimize the ionic strength; both too low and too high salt concentrations can lead to aggregation.[3][4][5] Avoid buffers containing divalent cations like Ca²⁺ and Mg²⁺, which can promote aggregation.
Lack of Steric Hindrance Incorporate a PEGylated lipid (e.g., DSPE-PEG2000) into your formulation. PEGylation creates a protective hydrophilic layer that sterically hinders liposome-liposome and liposome-protein interactions, thus preventing aggregation.[6][7]
Issue 2: My biotinylated liposomes aggregate after the addition of avidin or streptavidin.

Aggregation upon addition of a biotin-binding protein is a strong indicator of inter-liposomal cross-linking.

Possible CauseRecommended Solution
Avidin/Streptavidin Cross-linking The tetravalent nature of avidin and streptavidin allows them to bind to biotin on multiple liposomes simultaneously, causing aggregation.[1] To mitigate this, incorporate PEGylated lipids into your liposome formulation. The PEG layer provides a steric barrier that can prevent the biotin-binding protein from cross-linking adjacent liposomes.[6][7]
Suboptimal Stoichiometry The ratio of biotin to avidin/streptavidin is critical. An excess of the biotin-binding protein can sometimes lead to less aggregation as the binding sites on the liposomes become saturated with individual protein molecules, reducing the chances of cross-linking.[8] Experiment with different stoichiometric ratios to find the optimal balance for your system.
Issue 3: My biotinylated liposomes aggregate during storage or after freeze-thaw cycles.

Proper storage is crucial for maintaining the stability of your liposome preparation.

Possible CauseRecommended Solution
Improper Storage Temperature For long-term storage, it is generally recommended to store liposomes at 4°C. If freezing is necessary, flash-freeze in liquid nitrogen and store at -80°C.
Freeze-Thaw Damage Repeated freeze-thaw cycles can disrupt the liposome membrane and lead to aggregation.[2] To avoid this, aliquot your liposome suspension into single-use volumes before the initial freezing.
Lack of Cryoprotectant If you must freeze your liposomes, include a cryoprotectant such as sucrose (B13894) or trehalose (B1683222) in the buffer. Cryoprotectants help to protect the liposomes from mechanical stress during freezing and thawing.[9][10][11][12][13]

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of biotinylated liposome aggregation?

The most specific cause of aggregation in biotinylated liposomes is the cross-linking action of biotin-binding proteins like avidin and streptavidin.[1] These proteins have multiple biotin-binding sites and can "bridge" several liposomes, leading to the formation of large aggregates. Other general causes of liposome aggregation, such as improper buffer conditions and protein adsorption, also apply.

Q2: How does PEGylation prevent the aggregation of biotinylated liposomes?

PEGylation involves incorporating polyethylene (B3416737) glycol (PEG)-conjugated lipids into the liposome bilayer. The long, hydrophilic PEG chains form a protective layer on the surface of the liposome. This "stealth" coating provides a steric barrier that physically hinders close contact between liposomes, preventing them from aggregating.[6][7] It also reduces the adsorption of proteins from the surrounding medium, which can further enhance stability.

Q3: What is the optimal amount of PEGylated lipid to include in my formulation?

The optimal concentration of PEGylated lipid depends on the chain length of the PEG and the overall lipid composition. However, studies have shown that incorporating between 2 and 10 mol% of a PEGylated lipid (e.g., DSPE-PEG2000) is effective in preventing aggregation.[6][7] For instance, optimal coupling of avidin to liposomes with minimal aggregation was achieved with 2 mol% MePEG2000-S-POPE or 0.8 mol% MePEG5000-S-POPE.[7]

Q4: Can the pH and salt concentration of my buffer really affect liposome stability?

Yes, the pH and ionic strength of the buffer are critical for liposome stability.[3][4][5][14] The surface of liposomes typically carries a charge, which creates electrostatic repulsion between them and prevents aggregation. If the pH of the buffer is close to the isoelectric point (pI) of the liposomes, their surface charge will be neutralized, leading to aggregation.[2] Similarly, very high salt concentrations can shield the surface charges, while very low concentrations may not be sufficient to maintain stability.

Q5: How can I assess the aggregation of my biotinylated liposomes?

Dynamic Light Scattering (DLS) is a widely used technique to measure the size distribution of particles in a suspension.[7][15][16] An increase in the average particle size or the appearance of a second, larger population of particles over time is indicative of aggregation. Visual inspection for turbidity or precipitation can also be a simple, albeit less quantitative, method.

Quantitative Data Summary

The following tables summarize key quantitative parameters for preventing the aggregation of biotinylated liposomes.

Table 1: Recommended Molar Ratios of PEGylated Lipids for Aggregation Prevention

PEGylated LipidMolar Ratio (mol%)Efficacy in Preventing Aggregation
MePEG2000-S-POPE2Optimal for efficient protein coupling with minimal aggregation.[7]
MePEG5000-S-POPE0.8Optimal for efficient protein coupling with minimal aggregation.[7]

Experimental Protocols

Protocol 1: Preparation of PEGylated Biotinylated Liposomes via Thin-Film Hydration and Extrusion

This protocol describes the preparation of unilamellar liposomes incorporating both a biotinylated lipid and a PEGylated lipid to enhance stability.

Materials:

  • Primary lipid (e.g., DSPC or POPC)

  • Cholesterol

  • Biotinylated lipid (e.g., DSPE-PEG(2000)-Biotin)

  • PEGylated lipid (e.g., DSPE-PEG2000)

  • Chloroform (B151607)

  • Hydration buffer (e.g., HEPES-buffered saline (HBS), pH 7.4)

  • Round-bottom flask

  • Rotary evaporator

  • Vacuum pump

  • Water bath

  • Liposome extruder

  • Polycarbonate membranes (e.g., 100 nm pore size)

  • Syringes

Procedure:

  • Lipid Film Formation:

    • Dissolve the lipids (e.g., DSPC, cholesterol, DSPE-PEG(2000)-Biotin, and DSPE-PEG2000) in chloroform in a round-bottom flask. A typical molar ratio might be 55:40:0.5:4.5 (DSPC:Cholesterol:DSPE-PEG(2000)-Biotin:DSPE-PEG2000).

    • Attach the flask to a rotary evaporator and rotate it in a water bath set above the phase transition temperature (Tc) of the primary lipid.

    • Evaporate the chloroform under reduced pressure to form a thin, uniform lipid film on the inner surface of the flask.[9][10][11][12]

    • Dry the lipid film under high vacuum for at least 2 hours to remove any residual solvent.[11]

  • Hydration:

    • Warm the hydration buffer to a temperature above the Tc of the lipids.

    • Add the warm buffer to the flask containing the dry lipid film.

    • Agitate the flask by hand or using the rotary evaporator (with the vacuum off) until the lipid film is fully suspended, forming multilamellar vesicles (MLVs). This may take 30-60 minutes.[12]

  • Extrusion:

    • Assemble the liposome extruder with the desired polycarbonate membrane (e.g., 100 nm).[1][12]

    • Transfer the MLV suspension to a syringe and connect it to the extruder.

    • Heat the extruder to a temperature above the Tc of the lipids.

    • Pass the liposome suspension through the membrane a specified number of times (e.g., 11-21 times) to form unilamellar vesicles (LUVs) of a uniform size.[1][16]

  • Storage:

    • Store the final liposome preparation at 4°C. For long-term storage, consider the addition of a cryoprotectant and storage at -80°C in single-use aliquots.

Protocol 2: Quantitative Assessment of Liposome Aggregation using Dynamic Light Scattering (DLS)

This protocol outlines the use of DLS to monitor changes in liposome size as an indicator of aggregation.

Materials:

  • Biotinylated liposome suspension

  • DLS instrument

  • Cuvettes

  • Buffer for dilution (the same as the liposome hydration buffer)

  • Avidin or streptavidin solution (if assessing induced aggregation)

Procedure:

  • Sample Preparation:

    • Allow the DLS instrument to warm up and equilibrate to the desired temperature (e.g., 25°C).

    • Dilute a small aliquot of the liposome suspension in the appropriate buffer to a suitable concentration for DLS analysis (this will depend on the instrument). The final solution should be optically clear.

    • Filter the diluted sample through a low-protein-binding syringe filter (e.g., 0.22 µm) to remove any dust or large aggregates that could interfere with the measurement.[17]

  • Initial Measurement (Time Zero):

    • Transfer the filtered sample to a clean DLS cuvette.

    • Place the cuvette in the DLS instrument and perform a measurement to determine the initial size distribution of the liposomes. Record the average particle diameter (Z-average) and the polydispersity index (PDI). A monodisperse sample should have a low PDI (typically < 0.2).

  • Monitoring Aggregation Over Time (for stability assessment):

    • Store the bulk liposome sample under the desired conditions (e.g., 4°C or room temperature).

    • At regular intervals (e.g., 1, 6, 24, 48 hours), take an aliquot of the stored sample, prepare it as described in step 1, and measure the size distribution using DLS.

    • An increase in the Z-average size or PDI over time indicates aggregation.

  • Monitoring Induced Aggregation (e.g., by avidin):

    • To the diluted liposome sample in the cuvette, add a specific concentration of avidin or streptavidin solution.

    • Immediately perform a series of DLS measurements over time (e.g., every minute for 30 minutes) to monitor the kinetics of aggregation.

    • A rapid increase in the Z-average size will indicate induced aggregation.

Visualizations

Logical Relationships: Causes and Prevention of Biotinylated Liposome Aggregation

cluster_causes Causes of Aggregation cluster_preventions Prevention Strategies Cause1 Avidin/Streptavidin Cross-linking Prev1 PEGylation (Steric Hindrance) Cause1->Prev1 inhibits Cause2 Inappropriate Buffer (pH, Ionic Strength) Prev2 Optimize Buffer Conditions (pH, Salt Concentration) Cause2->Prev2 corrects Cause3 Protein Adsorption (Opsonization) Cause3->Prev1 prevents Cause4 High Biotin Density Prev3 Optimize Biotin Density Cause4->Prev3 optimizes Cause5 Freeze-Thaw Cycles Prev4 Proper Storage (Aliquoting, Cryoprotectants) Cause5->Prev4 avoids Start Liposome Aggregation Observed Q1 When does aggregation occur? Start->Q1 A1_1 Immediately after preparation Q1->A1_1 A1_2 After adding Avidin/Streptavidin Q1->A1_2 A1_3 During storage Q1->A1_3 Sol1 1. Add PEGylated lipid 2. Optimize buffer (pH, salt) 3. Reduce biotin density A1_1->Sol1 Sol2 1. Incorporate PEGylated lipid 2. Optimize Biotin:Avidin ratio A1_2->Sol2 Sol3 1. Aliquot before freezing 2. Add cryoprotectant 3. Store at 4°C or -80°C A1_3->Sol3 End Stable Liposomes Sol1->End Sol2->End Sol3->End cluster_no_peg Without PEGylation cluster_peg With PEGylation Liposome1 Biotinylated Liposome Avidin Avidin Liposome1->Avidin binds Liposome2 Biotinylated Liposome Liposome2->Avidin binds Aggregation Aggregation Avidin->Aggregation causes PEGLiposome1 PEGylated Biotinylated Liposome PEG_Layer Steric Hindrance (PEG Layer) PEGLiposome1->PEG_Layer PEGLiposome2 PEGylated Biotinylated Liposome PEGLiposome2->PEG_Layer NoAggregation Stable Dispersion PEG_Layer->NoAggregation maintains

References

Technical Support Center: Optimizing Streptavidin-Lipid Bilayer Interactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize non-specific binding of streptavidin to lipid bilayers in their experiments.

Troubleshooting Guide

This guide addresses common issues encountered during experiments involving streptavidin and lipid bilayers, providing potential causes and actionable solutions.

Issue: High Background Signal Due to Non-Specific Binding

Potential Causes:

  • Electrostatic Interactions: Streptavidin can have a near-neutral isoelectric point (pI), but localized charge patches on the protein surface can interact with charged lipid headgroups.[1][2][3] Avidin (B1170675), a related protein, has a high pI and is more prone to non-specific binding with negatively charged molecules.[1][2]

  • Hydrophobic Interactions: Exposed hydrophobic regions on the streptavidin molecule or the lipid bilayer can lead to unwanted binding.

  • Contaminants: Impurities in the lipid preparation or protein solution can adhere to the bilayer, creating sites for non-specific streptavidin attachment.

Solutions:

  • Optimize Buffer Conditions:

    • pH: While streptavidin binding to biotin (B1667282) is stable across a range of pH conditions, adjusting the pH of the buffer can help minimize electrostatic interactions between streptavidin and the lipid bilayer.[1][2][3]

    • Salt Concentration: Increasing the ionic strength of the buffer by adding salt (e.g., 150 mM to 250 mM NaCl or KCl) can help to screen electrostatic interactions and reduce non-specific binding.[4][5]

  • Utilize Blocking Agents: Pre-incubating the lipid bilayer with a blocking agent can saturate non-specific binding sites.

    • Bovine Serum Albumin (BSA): A commonly used protein-based blocking agent that can be used at concentrations of 0.5 mg/ml to 5%.[5][6]

    • Casein: Another effective protein-based blocker, often used at 1-3% concentration.[6] However, it may not be suitable for all applications, especially those involving phosphorylated proteins or biotinylated conjugates.[7]

    • Synthetic Polymers: Agents like Polyethylene (B3416737) Glycol (PEG) and Polyvinylpyrrolidone (PVP) can be effective and are useful when protein-based blockers are not suitable.[7]

  • Incorporate PEG-Lipids (PEGylation): Including lipids conjugated to polyethylene glycol (PEG) in the bilayer composition creates a hydrophilic cushion that repels non-specific protein adsorption.[8][9][10]

    • The length and density of the PEG chains are critical. A PEG molecular weight of 5kD has been shown to be effective at preventing protein adsorption.[8][11]

Issue: Variability in Streptavidin Binding Across Experiments

Potential Causes:

  • Inconsistent Lipid Bilayer Formation: Differences in vesicle preparation and fusion can lead to defects in the supported lipid bilayer (SLB), exposing the underlying substrate and creating sites for non-specific binding.

  • Variable Reagent Quality: The purity of lipids, streptavidin, and other reagents can fluctuate between batches.

  • Inconsistent Protocol Execution: Minor deviations in incubation times, washing steps, or buffer composition can lead to significant variability.

Solutions:

  • Standardize Bilayer Formation Protocol: Ensure a consistent method for vesicle preparation (e.g., extrusion, sonication) and SLB formation (e.g., vesicle fusion, Langmuir-Blodgett deposition) to achieve uniform and defect-free bilayers.

  • Quality Control of Reagents: Use high-purity lipids and streptavidin. Consider qualifying new batches of reagents to ensure consistency.

  • Implement Stringent Washing Steps: After streptavidin incubation, perform thorough washes with an appropriate buffer to remove unbound or weakly bound protein. The inclusion of a low concentration of a non-ionic detergent like Tween-20 (e.g., 0.001% - 0.05%) in wash buffers can be beneficial.[4][5]

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of non-specific streptavidin binding to lipid bilayers? Non-specific binding of streptavidin to lipid bilayers is primarily driven by a combination of electrostatic and hydrophobic interactions.[6] While the overall charge of streptavidin is near-neutral at physiological pH, localized charged residues on its surface can interact with charged lipid headgroups.[1][2] Additionally, hydrophobic patches on the protein can interact with the acyl chains of the lipids, particularly at defect sites in the bilayer.
Q2: How does the composition of the lipid bilayer affect non-specific binding? The lipid composition plays a crucial role. Bilayers containing charged lipids (e.g., phosphatidylserine) may exhibit increased electrostatic interactions with streptavidin.[2] Conversely, using zwitterionic lipids like phosphatidylcholine (PC) can help minimize these interactions.[2] The inclusion of PEG-lipids is a highly effective strategy to create a passivated surface that repels non-specific protein adsorption.[8][11]
Q3: What is the optimal PEG linker length and density for reducing non-specific binding? Research indicates that both the molecular weight (length) and surface density of the PEG chains are important factors. A study using quartz crystal microbalance with dissipation (QCM-D) found that PEG with a molecular weight of 5kD was effective at preventing non-specific adsorption of BSA.[8][11] Shorter PEGs (e.g., 1kD) may not provide sufficient steric hindrance, while very long PEGs (e.g., 40kD) at low densities might allow smaller proteins to migrate between the chains and bind to the bilayer surface.[8][11] The optimal density will depend on the specific application and the size of the molecules involved.
Q4: Can I use Tween-20 or other detergents to reduce non-specific binding? Yes, low concentrations of non-ionic detergents like Tween-20 can be included in washing buffers to help reduce non-specific binding.[4] A concentration of around 0.005% has been suggested to be effective, while higher concentrations (e.g., 0.05%) might actually increase non-specific binding in some systems.[5] It is crucial to empirically determine the optimal concentration for your specific experimental setup.
Q5: Are there alternatives to streptavidin with lower non-specific binding? Yes, NeutrAvidin, a deglycosylated form of avidin, is an alternative that exhibits lower non-specific binding compared to both avidin and streptavidin in some applications. Avidin itself is generally not recommended for applications sensitive to non-specific binding due to its high isoelectric point and glycosylation, which can lead to significant electrostatic and lectin-like interactions.[1][2]

Quantitative Data Summary

Table 1: Effectiveness of Common Blocking Agents

Blocking AgentTypical ConcentrationAdvantagesDisadvantages
Bovine Serum Albumin (BSA)1-5% (w/v)Readily available, cost-effective, generally effective.[6]Can interfere with certain assays; potential for cross-reactivity.[7]
Casein/Non-fat Dry Milk1-3% (w/v)Cost-effective, very effective at blocking.[6]Contains phosphoproteins and biotin, which can interfere with related assays.[7]
Fish GelatinVariesLow cross-reactivity with mammalian antibodies.[7]May not be as effective as BSA or milk in all situations.[7]
Polyethylene Glycol (PEG)VariesSynthetic, protein-free, highly effective at preventing protein adsorption.[7][10]Optimal length and density need to be determined empirically.[8][11]

Table 2: Impact of PEG Molecular Weight on Protein Adsorption

PEG Molecular WeightEfficacy in Preventing BSA AdsorptionObservations
1kDIneffectiveThe excluded volume is not sufficient to prevent protein adsorption.[8][11]
5kDEffectiveCompletely prevents protein adsorption.[8][11]
40kDIneffectiveStrong static repulsion prevents high-density packing, allowing proteins to migrate between chains.[8][11]

Experimental Protocols

Protocol 1: Surface Passivation of a Supported Lipid Bilayer (SLB) using PEG-Lipids
  • Vesicle Preparation:

    • Prepare a lipid mixture in an organic solvent containing the desired molar percentage of PEG-lipid (e.g., 1-5 mol%).

    • Dry the lipid mixture under a stream of nitrogen and then under vacuum for at least 2 hours to form a thin lipid film.

    • Hydrate the lipid film with the desired buffer to form multilamellar vesicles (MLVs).

    • Create small unilamellar vesicles (SUVs) by sonication or extrusion through a polycarbonate membrane with a defined pore size (e.g., 100 nm).

  • SLB Formation:

    • Clean the solid support (e.g., glass, silica) thoroughly.

    • Incubate the cleaned support with the SUV suspension to allow for vesicle fusion and formation of a continuous lipid bilayer.

    • Rinse extensively with buffer to remove unfused vesicles.

  • Blocking (Optional but Recommended):

    • Incubate the PEGylated SLB with a blocking agent such as 1% BSA in buffer for 30 minutes.

    • Rinse thoroughly with buffer.

  • Streptavidin Incubation:

    • Incubate the passivated SLB with the streptavidin solution at the desired concentration and for the appropriate time.

    • Wash extensively with buffer to remove unbound streptavidin.

Visualizations

Caption: Experimental workflow for preparing a passivated lipid bilayer for streptavidin binding.

non_specific_binding cluster_bilayer Lipid Bilayer cluster_streptavidin Streptavidin struct Zwitterionic or Negatively Charged Headgroups struct2 Hydrophobic Core strep Streptavidin strep->struct Electrostatic Interaction strep->struct2 Hydrophobic Interaction charge Localized Positive Charge hydrophobic Hydrophobic Patch

Caption: Mechanisms of non-specific streptavidin binding to a lipid bilayer.

References

Technical Support Center: Optimizing 18:1-12:0 Biotin PE Concentration for Maximal Protein Binding

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the concentration of 18:1-12:0 Biotin (B1667282) PE for maximal protein binding in liposome-based assays.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration of 18:1-12:0 Biotin PE in my liposome (B1194612) formulation?

A1: For initial experiments, a concentration range of 0.1 to 2.0 mol% of this compound is recommended.[1][2] Studies have shown a linear response in streptavidin binding up to approximately 1 mol% biotinylated lipid.[1] The optimal concentration is highly dependent on the specific protein of interest and the overall lipid composition of the liposomes.

Q2: How does the inclusion of other lipids, such as cholesterol or PEGylated lipids, affect protein binding to this compound?

A2: The inclusion of other lipids can significantly impact protein binding. Cholesterol can influence membrane fluidity, which may affect the accessibility of the biotin headgroup.[3] PEGylated lipids, while often used to increase liposome stability and circulation time, can cause steric hindrance, potentially reducing the binding of proteins to the biotin moiety.[3][4] It is crucial to consider the size and concentration of any additional lipids in your formulation.

Q3: Can the biotinylation of my protein of interest affect its binding to the liposomes?

A3: While you are optimizing the concentration of biotinylated lipid in the liposome, it's also important to consider the biotinylation of your protein if you are using a streptavidin-bridge system. Over-biotinylation of a protein can sometimes lead to increased hydrophobicity and non-specific binding to the liposome surface.[5]

Q4: What are the key factors to consider for ensuring the stability of my biotinylated liposomes?

A4: Liposome stability is critical for reproducible results. Key factors include the choice of lipids, the extrusion method to control size, and the buffer conditions. The inclusion of cholesterol can enhance stability, and using PEGylated lipids can prevent aggregation, although they may also interfere with binding as mentioned above.[6]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low or No Protein Binding Inaccessible Biotin: The biotin headgroup of the this compound may not be sufficiently exposed. This can be due to steric hindrance from other bulky lipids like PEG-PE.[3][4]- Reduce the molar percentage of bulky lipids. - Consider using a biotinylated lipid with a longer spacer arm to increase the distance of the biotin from the liposome surface.
Suboptimal Biotin PE Concentration: The concentration of this compound may be too low for efficient capture of the protein.- Perform a titration experiment to determine the optimal molar percentage of this compound for your specific protein (see detailed protocol below).
Protein Denaturation: The protein of interest may have denatured during the experiment.- Ensure that all buffers and experimental conditions are compatible with the stability of your protein. - Include appropriate controls to verify protein activity.
High Background Signal / Non-Specific Binding Hydrophobic Interactions: The protein may be non-specifically binding to the liposome surface through hydrophobic interactions.[5]- Increase the salt concentration of the binding buffer to reduce non-specific electrostatic interactions. - Include a blocking agent, such as bovine serum albumin (BSA), in your binding buffer.
Excessive Biotin PE Concentration: A very high density of biotin on the liposome surface can sometimes lead to non-specific interactions.- Reduce the molar percentage of this compound in your liposomes.
Inconsistent or Irreproducible Results Liposome Aggregation: The liposomes may be aggregating during the incubation steps.- Incorporate a small percentage (e.g., 2 mol%) of a PEGylated lipid (e.g., DSPE-PEG2000) to prevent aggregation.[7] - Ensure proper sizing of liposomes through extrusion.
Variability in Liposome Preparation: Inconsistent liposome size or lipid composition between batches can lead to variable results.- Standardize your liposome preparation protocol, including lipid film hydration, extrusion, and storage conditions.[8]

Quantitative Data on this compound Concentration

The optimal concentration of this compound is a balance between providing sufficient binding sites for the protein of interest and avoiding potential issues like steric hindrance and non-specific binding. The following table summarizes findings from various studies.

Molar % of Biotinylated PEObservationApplication Context
0.1 - 1.0%Linear increase in streptavidin binding observed.[1]Supported Lipid Bilayer (SLB) for vesicle binding
2.0%Used for efficient capture of liposomes on streptavidin-coated beads.[2][9]Flow cytometry-based protein-liposome interaction assay
5.0%High density of biotin, may lead to steric hindrance depending on the binding partner.[10]Supported lipid monolayer for streptavidin binding studies

Detailed Experimental Protocol: Optimization of this compound Concentration

This protocol describes a pull-down assay to determine the optimal molar percentage of this compound in liposomes for binding to a protein of interest via a streptavidin bridge.

1. Materials

  • This compound

  • Matrix lipid (e.g., 1,2-dioleoyl-sn-glycero-3-phosphocholine (B1670884) - DOPC)

  • Cholesterol (optional)

  • Chloroform (B151607)

  • Streptavidin-coated magnetic beads

  • Protein of interest (biotinylated)

  • Binding buffer (e.g., PBS with 0.1% BSA)

  • Wash buffer (e.g., PBS)

  • Elution buffer (e.g., SDS-PAGE sample buffer)

  • Mini-extruder with polycarbonate membranes (100 nm pore size)

2. Liposome Preparation

  • In separate glass vials, prepare lipid mixtures in chloroform with varying molar percentages of this compound (e.g., 0.1%, 0.5%, 1.0%, 2.0%, 5.0%). Keep the total lipid concentration constant.

  • Dry the lipid mixtures under a gentle stream of nitrogen to form a thin lipid film.

  • Further dry the films under vacuum for at least 1 hour to remove residual solvent.

  • Hydrate the lipid films with binding buffer by vortexing.

  • Subject the hydrated lipid mixtures to five freeze-thaw cycles using liquid nitrogen and a warm water bath.

  • Extrude the liposome suspensions 11 times through a 100 nm polycarbonate membrane to create unilamellar vesicles of a consistent size.

3. Protein Binding Assay

  • Equilibrate the streptavidin-coated magnetic beads in binding buffer.

  • In separate microcentrifuge tubes, add a fixed amount of the equilibrated beads.

  • Add the prepared liposomes with varying this compound concentrations to the respective tubes and incubate with gentle rotation for 30 minutes at room temperature to allow the liposomes to bind to the beads.

  • Wash the bead-liposome complexes three times with wash buffer to remove unbound liposomes.

  • Add a fixed concentration of your biotinylated protein of interest to each tube.

  • Incubate for 1 hour at room temperature with gentle rotation to allow the protein to bind to the liposomes.

  • Wash the bead-liposome-protein complexes three times with wash buffer to remove unbound protein.

4. Analysis

  • Elute the bound proteins from the beads by adding SDS-PAGE sample buffer and heating at 95°C for 5 minutes.

  • Separate the eluted proteins by SDS-PAGE.

  • Visualize the protein bands by Coomassie staining or perform a Western blot using an antibody specific to your protein of interest.

  • Quantify the band intensities to determine the molar percentage of this compound that results in the highest amount of bound protein.

Visualizations

experimental_workflow cluster_prep Liposome Preparation cluster_assay Binding Assay cluster_analysis Analysis prep1 Prepare Lipid Mixtures (Varying % Biotin PE) prep2 Dry to Lipid Film prep1->prep2 prep3 Hydrate Film prep2->prep3 prep4 Freeze-Thaw Cycles prep3->prep4 prep5 Extrusion (100 nm) prep4->prep5 assay1 Bind Liposomes to Streptavidin Beads prep5->assay1 assay2 Wash Unbound Liposomes assay1->assay2 assay3 Incubate with Biotinylated Protein assay2->assay3 assay4 Wash Unbound Protein assay3->assay4 analysis1 Elute Bound Protein assay4->analysis1 analysis2 SDS-PAGE / Western Blot analysis1->analysis2 analysis3 Quantify Protein Binding analysis2->analysis3

Caption: Experimental workflow for optimizing this compound concentration.

Caption: Troubleshooting guide for low protein binding in biotinylated liposome assays.

References

Technical Support Center: 18:1-12:0 Biotin PE Stability in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of 18:1-12:0 Biotin (B1667282) PE in aqueous solutions. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is 18:1-12:0 Biotin PE and what are its primary degradation pathways in aqueous solutions?

This compound (1-oleoyl-2-(12-biotinylaminododecanoyl)-sn-glycero-3-phosphoethanolamine) is a biotinylated phospholipid. Its structure contains three key components that can be susceptible to degradation in aqueous environments:

  • Oleoyl (B10858665) chain (18:1): This monounsaturated fatty acid is prone to oxidation at its double bond. This can be initiated by factors like heat, light, and the presence of metal ions.

  • Ester bonds: The linkages connecting the fatty acid chains to the glycerol (B35011) backbone can undergo hydrolysis .

  • Phosphoethanolamine headgroup: The phosphodiester bond in the headgroup can also be susceptible to hydrolysis , particularly at non-neutral pH.

Q2: What are the optimal storage conditions for this compound to ensure its stability?

To minimize degradation, this compound should be stored under the following conditions:

  • Form: As a powder or in an organic solvent (e.g., chloroform). Unsaturated lipids are not stable as powders for long periods as they can absorb moisture, which can lead to hydrolysis and oxidation.[1]

  • Temperature: At or below -20°C.

  • Atmosphere: Under an inert gas atmosphere (e.g., argon or nitrogen) to prevent oxidation.

  • Container: In a glass vial with a Teflon-lined cap to prevent leaching of impurities from plastic containers.[1]

For aqueous solutions, it is recommended to prepare them fresh for each experiment. If short-term storage is necessary, store at 4°C for no longer than a few days and protect from light.

Q3: How does pH affect the stability of this compound in aqueous solutions?

The stability of the phosphoethanolamine (PE) headgroup is pH-dependent. Both acidic and alkaline conditions can accelerate the hydrolysis of the phosphodiester bond. The rate of hydrolysis is generally slowest at a pH around 6.5.[2] Liposomes containing PE can also become unstable and prone to aggregation and leakage at acidic pH values (below pH 5.5).[3][4][5][6]

Q4: How does temperature impact the stability of this compound?

Elevated temperatures significantly accelerate both hydrolysis and oxidation of the lipid. The rate of hydrolysis of phospholipids (B1166683) increases with temperature.[2] The oxidation of the oleic acid chain also increases at higher temperatures, leading to the formation of various degradation products.[7][8] For experiments requiring elevated temperatures, it is crucial to minimize the exposure time and use appropriate controls.

Troubleshooting Guide

Issue 1: Loss of Biotin-Streptavidin Binding Activity

  • Possible Cause: The biotin moiety may be sterically hindered or degraded. While the biotin itself is very stable, degradation of the surrounding lipid structure could affect its accessibility to streptavidin.

  • Troubleshooting Strategy:

    • Confirm Lipid Integrity: Analyze the this compound solution for signs of degradation using a suitable analytical method like HPLC-CAD or mass spectrometry.

    • Optimize Liposome Formulation: If using liposomes, ensure the concentration of biotinylated lipid is optimal. High concentrations can sometimes lead to quenching or aggregation.

    • Control Experiments: Run a control with freshly prepared this compound to compare binding activity.

Issue 2: Non-Specific Binding in Assays

  • Possible Cause: Degradation products of the lipid, such as lysophospholipids and free fatty acids, can alter the physicochemical properties of your system (e.g., liposomes), leading to increased non-specific interactions.

  • Troubleshooting Strategy:

    • Purity Check: Assess the purity of your this compound stock.

    • Blocking Agents: Use appropriate blocking agents in your assay, such as bovine serum albumin (BSA). Avoid using milk-based blockers as they contain endogenous biotin.[9]

    • Washing Steps: Increase the number and stringency of washing steps to remove non-specifically bound components.

Issue 3: Inconsistent Results Between Experiments

  • Possible Cause: Inconsistent stability of the this compound in aqueous solution between experiments. This can be due to variations in preparation, storage time, or experimental conditions.

  • Troubleshooting Strategy:

    • Standardize Preparation: Prepare fresh aqueous solutions of this compound for each experiment using a standardized protocol.

    • Monitor Storage: If storing aqueous solutions, even for a short period, be consistent with the storage conditions (temperature, light exposure).

    • Internal Controls: Include internal controls in your experiments to monitor for variability.

Data on Factors Affecting Stability

FactorEffect on StabilityPrimary Degradation Pathway AffectedRecommendations for Mitigation
pH Decreased stability at acidic (<6) and basic (>7.5) pH.Hydrolysis of the phosphoethanolamine headgroup and ester bonds.[10][11]Maintain aqueous solutions at a pH between 6.5 and 7.5.
Temperature Significantly decreased stability with increasing temperature.Accelerates both hydrolysis and oxidation.[7][8][12][13]Store stock solutions at ≤-20°C. Prepare aqueous solutions fresh and keep them on ice when possible. Minimize exposure to high temperatures during experiments.
Oxygen Decreased stability due to oxidative degradation.Oxidation of the oleoyl (18:1) chain.[14][15][16][17]Degas aqueous buffers. Purge stock solutions and experimental setups with an inert gas (argon or nitrogen).
Light Can promote oxidation.Oxidation of the oleoyl chain.Protect solutions from light by using amber vials or covering containers with foil.
Metal Ions Can catalyze oxidation.Oxidation of the oleoyl chain.Use high-purity water and reagents. Consider the use of chelating agents like EDTA if metal ion contamination is suspected.

Experimental Protocols

Protocol for Assessing the Stability of this compound in an Aqueous Buffer using HPLC-CAD

This protocol outlines a general method to monitor the degradation of this compound over time.

1. Preparation of Aqueous this compound Solution: a. Prepare the desired aqueous buffer (e.g., PBS, pH 7.4). Ensure the buffer is filtered and degassed. b. From a stock solution of this compound in an organic solvent (e.g., chloroform/methanol), aliquot the required amount into a glass vial. c. Evaporate the organic solvent under a stream of inert gas (e.g., nitrogen) to form a thin lipid film. d. Place the vial under vacuum for at least 2 hours to remove any residual solvent. e. Hydrate the lipid film with the aqueous buffer to the desired final concentration. Vortex or sonicate briefly to ensure complete dissolution/dispersion.

2. Incubation: a. Aliquot the aqueous this compound solution into several sealed glass vials. b. Store the vials under the desired experimental conditions (e.g., 4°C, 25°C, 37°C). Protect from light. c. At specified time points (e.g., 0, 24, 48, 72 hours), remove one vial for analysis.

3. Sample Preparation for HPLC: a. For each time point, extract the lipids from the aqueous sample using a Bligh-Dyer or Folch extraction method. b. Evaporate the organic phase containing the lipids to dryness under a stream of inert gas. c. Reconstitute the lipid extract in a suitable solvent for HPLC analysis (e.g., methanol/chloroform).

4. HPLC-CAD Analysis: a. Use a reverse-phase HPLC column (e.g., C18).[18] b. Employ a gradient elution program with a mobile phase suitable for lipid separation (e.g., a gradient of water/methanol/acetonitrile with a small amount of acid like TFA).[18][19] c. Use a Charged Aerosol Detector (CAD) for detection, as it provides a near-universal response for non-volatile analytes like lipids, independent of their optical properties. d. Inject the prepared samples and a standard of undegraded this compound.

5. Data Analysis: a. Quantify the peak area of the intact this compound at each time point. b. Plot the percentage of remaining this compound as a function of time to determine the degradation rate. c. Monitor for the appearance of new peaks, which may correspond to degradation products like lyso-PE or oxidized species.

Visualizations

Stability_Factors cluster_lipid This compound cluster_degradation Degradation Products cluster_factors Influencing Factors Lipid Intact Lipid Hydrolysis Hydrolysis Products (Lyso-PE, Free Fatty Acids) Lipid->Hydrolysis accelerates Oxidation Oxidation Products (Peroxides, Aldehydes) Lipid->Oxidation accelerates pH Non-neutral pH pH->Hydrolysis Temp High Temperature Temp->Hydrolysis Temp->Oxidation Oxygen Oxygen Oxygen->Oxidation Light Light Light->Oxidation Metals Metal Ions Metals->Oxidation

Caption: Factors influencing the degradation of this compound.

Experimental_Workflow A Prepare Aqueous Solution of This compound B Incubate under Controlled Conditions A->B C Collect Samples at Defined Time Points B->C D Lipid Extraction C->D E Reconstitute in HPLC Solvent D->E F Analyze by HPLC-CAD E->F G Quantify Peak Area of Intact Lipid F->G H Plot Degradation Curve G->H

Caption: Workflow for assessing the stability of this compound.

Troubleshooting_Logic start Inconsistent Results or Loss of Activity? check_stability Suspect Lipid Degradation? start->check_stability analyze_lipid Analyze Lipid Integrity (e.g., HPLC, MS) check_stability->analyze_lipid Yes other_issues Investigate Other Assay Parameters check_stability->other_issues No degraded Degradation Confirmed? analyze_lipid->degraded optimize_storage Optimize Storage & Handling Conditions degraded->optimize_storage Yes degraded->other_issues No prepare_fresh Prepare Fresh Solutions for Each Experiment optimize_storage->prepare_fresh

References

Technical Support Center: Supported Lipid Bilayer (SLB) Formation with Biotinylated Lipids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with supported lipid bilayers (SLBs) incorporating biotinylated lipids.

Frequently Asked Questions (FAQs)

Q1: What is the optimal molar percentage of biotinylated lipids to include in an SLB?

A1: The optimal molar percentage of biotinylated lipids typically ranges from 0.1% to 5%.[1][2][3][4] The ideal concentration depends on the specific application, including the size of the biotinylated molecule to be attached and the desired surface density. For initial experiments, a concentration of 1-2 mol% is a common starting point.[5][6] Exceeding 5 mol% may not necessarily lead to a proportional increase in streptavidin binding and can potentially affect the physical properties of the bilayer.[2]

Q2: What are the key differences between using streptavidin, avidin, and NeutrAvidin for binding to biotinylated SLBs?

A2: Streptavidin, avidin, and NeutrAvidin all exhibit high affinity for biotin. However, they have key differences that can impact experimental outcomes:

  • Streptavidin: Derived from Streptomyces avidinii, it is not glycosylated and has a near-neutral isoelectric point (pI), resulting in low non-specific binding.[7]

  • Avidin: Found in egg whites, it is a glycoprotein (B1211001) with a high pI (around 10). This positive charge at neutral pH can lead to higher non-specific electrostatic interactions with negatively charged surfaces or molecules.[7]

  • NeutrAvidin: This is a deglycosylated form of avidin, which significantly reduces its non-specific binding, making it a suitable alternative to streptavidin.[7]

For most SLB applications, streptavidin or NeutrAvidin are preferred to minimize non-specific interactions.[7]

Q3: How can I confirm the successful formation of a fluid and uniform SLB?

A3: Several techniques can be used to confirm the formation and quality of an SLB:

  • Fluorescence Recovery After Photobleaching (FRAP): This is a widely used method to assess the lateral mobility of lipids within the bilayer.[1] A fluorescently labeled lipid is incorporated into the SLB, a small area is photobleached with a laser, and the recovery of fluorescence in that area is monitored over time. A successful fluid bilayer will show significant fluorescence recovery.

  • Quartz Crystal Microbalance with Dissipation (QCM-D): QCM-D can monitor the formation of the SLB in real-time by measuring changes in frequency and dissipation. The formation of a complete, rigid SLB is characterized by a specific frequency shift (typically around -25 Hz) and a low dissipation value.[2]

  • Atomic Force Microscopy (AFM): AFM provides high-resolution topographical images of the bilayer, allowing for the visualization of bilayer uniformity, defects, and the presence of any unfused vesicles.

Troubleshooting Guide

This guide addresses common issues encountered during the formation of biotinylated SLBs and subsequent streptavidin binding.

Problem 1: Poor or Incomplete SLB Formation

Symptoms:

  • Low lipid mobility observed in FRAP experiments.

  • Irregular or patchy appearance under a fluorescence microscope.

  • QCM-D shows a small frequency shift or high dissipation.

  • AFM reveals the presence of intact vesicles on the surface.

Potential Causes and Solutions:

Potential CauseRecommended Solution
Improper Substrate Cleaning The substrate (e.g., glass, silica) must be meticulously clean and hydrophilic. A common and effective cleaning method is treatment with a piranha solution (a mixture of sulfuric acid and hydrogen peroxide) or exposure to oxygen plasma.[1] For a less hazardous alternative, sonication in a detergent solution followed by thorough rinsing with ultrapure water and drying under a stream of nitrogen can be effective.[1]
Incorrect Vesicle Preparation Ensure vesicles are small and unilamellar (SUVs), typically in the range of 50-100 nm, which can be achieved through extrusion or sonication.[1] The vesicle suspension should be clear and not cloudy.
Suboptimal Buffer Conditions The ionic strength and pH of the buffer are critical. For many lipid compositions, vesicle fusion is promoted by the presence of divalent cations like Ca2+ (e.g., 5 mM).[1] The optimal pH is generally between 7.2 and 8.0.[7]
Inappropriate Temperature SLB formation should be performed above the phase transition temperature (Tm) of the lipid mixture to ensure the lipids are in a fluid state.
Low Vesicle Concentration The concentration of the vesicle solution is typically between 0.2 and 1 mg/mL.[8] If the concentration is too low, there may be insufficient material to form a complete bilayer.

Troubleshooting Workflow for Poor SLB Formation

G start Start: Poor SLB Formation check_substrate Verify Substrate Cleaning Protocol (e.g., Piranha, Plasma) start->check_substrate check_vesicles Assess Vesicle Quality (Size, Unilamellarity) check_substrate->check_vesicles Cleaning is adequate fail Persistent Issues: Consult Advanced Characterization (AFM, QCM-D) check_substrate->fail Cleaning is inadequate check_buffer Review Buffer Composition (pH, Ionic Strength, Ca2+) check_vesicles->check_buffer Vesicles are well-prepared check_vesicles->fail Vesicles are aggregated/multilamellar check_temp Confirm Temperature is > Tm of Lipid Mixture check_buffer->check_temp Buffer is optimal check_buffer->fail Buffer is suboptimal optimize_vesicle_conc Optimize Vesicle Concentration (0.2 - 1 mg/mL) check_temp->optimize_vesicle_conc Temperature is correct check_temp->fail Temperature is too low success Successful SLB Formation optimize_vesicle_conc->success Concentration is optimal optimize_vesicle_conc->fail Concentration is not optimal G start Start: Prepare Lipid Mixture (e.g., DOPC + Biotin-PE) dry_lipids Dry Lipid Film under N2 and Vacuum start->dry_lipids hydrate Rehydrate Film with Buffer to form MLVs dry_lipids->hydrate extrude Extrude through 100 nm membrane to form SUVs hydrate->extrude form_slb Incubate SUVs on Substrate to form SLB extrude->form_slb clean_substrate Clean Substrate (e.g., Glass/Silica) clean_substrate->form_slb rinse1 Rinse to Remove Excess Vesicles form_slb->rinse1 block Block with BSA or Casein (Optional) rinse1->block add_streptavidin Incubate with Streptavidin block->add_streptavidin rinse2 Rinse to Remove Unbound Streptavidin add_streptavidin->rinse2 end End: Functionalized SLB Ready for Experiment rinse2->end

References

Technical Support Center: Troubleshooting Biotin-Streptavidin Binding Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for biotin-streptavidin binding assays. This resource is designed to help researchers, scientists, and drug development professionals troubleshoot and resolve common issues encountered during their experiments, with a specific focus on low signal intensity.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues in a question-and-answer format to help you quickly identify and solve problems with your assay.

Q1: Why am I getting a weak or no signal in my biotin-streptavidin assay?

A weak or absent signal is a common issue that can arise from several factors throughout the experimental workflow. A systematic approach, starting from the most likely causes, is the best way to identify and resolve the problem.[1] Key areas to investigate include the efficiency of biotin (B1667282) labeling, the integrity and concentration of your reagents, the binding conditions, and the signal detection steps.[1]

Troubleshooting Workflow for Low/No Signal

The following diagram outlines a logical workflow to pinpoint the source of a weak signal.

G cluster_0 Start: Weak or No Signal cluster_1 Step 1: Verify Biotin Labeling cluster_2 Step 2: Assess Reagent Quality cluster_3 Step 3: Optimize Binding Conditions cluster_4 Step 4: Review Washing Protocol cluster_5 Resolution start Weak/No Signal Detected verify_biotin Verify Biotin Labeling Efficiency (e.g., HABA Assay) start->verify_biotin labeling_ok Labeling Sufficient? verify_biotin->labeling_ok assess_reagents Check Streptavidin & Substrate Activity labeling_ok->assess_reagents Yes relabel Re-label Protein/ Adjust Reaction labeling_ok->relabel No reagents_ok Reagents Active? assess_reagents->reagents_ok optimize_binding Optimize Incubation Times, Temperatures, and Concentrations reagents_ok->optimize_binding Yes fresh_reagents Use Fresh Streptavidin & Substrate reagents_ok->fresh_reagents No binding_ok Binding Optimized? optimize_binding->binding_ok review_washing Review Wash Steps and Buffer Composition binding_ok->review_washing Yes adjust_conditions Adjust Incubation/ Concentrations binding_ok->adjust_conditions No washing_ok Washing Appropriate? review_washing->washing_ok signal_restored Signal Restored washing_ok->signal_restored Yes adjust_washing Modify Wash Stringency or Duration washing_ok->adjust_washing No relabel->verify_biotin fresh_reagents->assess_reagents adjust_conditions->optimize_binding adjust_washing->review_washing

Caption: A step-by-step flowchart for troubleshooting weak signals.

Q2: How can I determine if my protein is insufficiently biotinylated?

Inefficient biotinylation is a primary cause of weak signals.[1] It is crucial to verify that a sufficient number of biotin molecules have been incorporated into your protein.[1]

Potential Causes for Inefficient Biotinylation:

  • Suboptimal Reaction pH: The pH for amine-reactive labeling should be between 7.0 and 9.0.[1] Using a buffer outside this range can reduce coupling efficiency.[1]

  • Low Protein Concentration: A protein concentration below 0.5 mg/mL can lead to poor molar incorporation.[1]

  • Inactive Biotin Reagent: Biotin reagents can lose activity if not stored properly or if they are past their expiration date. Always prepare them fresh before use.[1]

  • Insufficient Molar Ratio: An inadequate molar excess of the biotin reagent to the protein will result in insufficient biotin incorporation.[1]

Troubleshooting Table for Biotinylation Reaction

ParameterRecommended Range/ConditionTroubleshooting Action
Reaction pH 7.0 - 9.0 for amine-reactive labelsUse a suitable buffer like PBS or sodium phosphate (B84403) at pH 7-8.[1]
Protein Concentration > 0.5 mg/mLConcentrate the sample before labeling.[1]
Biotin Reagent Prepare fresh immediately before useUse a fresh vial of the labeling reagent.[1]
Molar Ratio (Biotin:Protein) Titrate to find the optimal ratio (e.g., 2 to 5-fold higher)Increase the molar excess of the biotin reagent to the protein.[1]

To quantitatively assess the degree of biotinylation, you can perform a HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay. This colorimetric assay is based on the displacement of HABA from the avidin-HABA complex by biotin, which leads to a measurable decrease in absorbance at 500 nm.[2]

Q3: My biotinylation seems fine. Could the issue be with my streptavidin or substrate?

Yes, even with successfully biotinylated proteins, issues with the streptavidin conjugate or the substrate can lead to a weak or absent signal.

Potential Issues with Detection Reagents:

  • Low Streptavidin-Enzyme Conjugate Concentration: The concentration of the streptavidin-enzyme (e.g., HRP, AP) conjugate may be too low.

  • Loss of Streptavidin-Enzyme Activity: The conjugate may have lost activity due to improper storage or the presence of inhibitors. For instance, sodium azide (B81097) is a potent inhibitor of HRP and should not be present in buffers used with HRP conjugates.[1]

  • Inactive or Expired Substrate: The substrate for the enzyme may be inactive or expired.

  • Insufficient Substrate Incubation Time: The incubation time for the substrate may be too short to allow for sufficient signal development.[1]

Troubleshooting Table for Detection Steps

IssuePossible CauseRecommended Solution
Weak/No Signal Streptavidin-enzyme concentration too lowIncrease concentration (titrate if necessary).[1]
Streptavidin-enzyme has lost activityUse a fresh conjugate; avoid inhibitors like sodium azide for HRP.[1]
Substrate is inactive or expiredUse fresh substrate and verify with a positive control.[1]
Insufficient substrate incubation timeIncrease incubation time.[1]
High Background Streptavidin-enzyme concentration too highDecrease the concentration of the conjugate.[1]
Insufficient washingIncrease the number and/or duration of wash steps.[1]
Q4: Could my blocking or washing procedures be the cause of the low signal?

Absolutely. Both blocking and washing steps are critical for a good signal-to-noise ratio.

Blocking Buffer Issues:

  • Endogenous Biotin: Using blocking buffers containing endogenous biotin, such as milk, can be problematic. The free biotin in the blocker will bind to the streptavidin-enzyme conjugate, preventing it from binding to your biotinylated protein of interest, resulting in a weak or no signal.[1]

  • Recommended Action: Use a biotin-free blocker like Bovine Serum Albumin (BSA) or fish gelatin.[1]

Washing Procedure Issues:

  • Excessive Washing: Overly stringent or numerous wash steps can cause the dissociation of your biotinylated protein-target complex, leading to a weaker signal.[1]

  • Recommended Action: If you suspect excessive washing, try reducing the number of washes or decreasing the concentration of salt or detergent in your wash buffer.[1]

  • Insufficient Washing: Inadequate washing can lead to high background noise from non-specifically bound reagents. This high background can obscure a weak signal.[1]

  • Recommended Action: To resolve this, increase the number of washes or the duration of each wash step.[1]

Relationship between Assay Steps and Potential Signal Issues

G cluster_0 Assay Component/Step cluster_1 Potential Problem cluster_2 Resulting Signal Issue Biotinylation Biotinylation InsufficientLabeling Insufficient Labeling Biotinylation->InsufficientLabeling Streptavidin Streptavidin-Enzyme Conjugate InactiveConjugate Inactive Conjugate Streptavidin->InactiveConjugate Substrate Substrate InactiveSubstrate Inactive Substrate Substrate->InactiveSubstrate Blocking Blocking EndogenousBiotin Endogenous Biotin Blocking->EndogenousBiotin Washing Washing ExcessiveWashing Excessive Washing Washing->ExcessiveWashing InsufficientWashing Insufficient Washing Washing->InsufficientWashing LowSignal Low/No Signal InsufficientLabeling->LowSignal InactiveConjugate->LowSignal InactiveSubstrate->LowSignal EndogenousBiotin->LowSignal ExcessiveWashing->LowSignal HighBackground High Background InsufficientWashing->HighBackground

Caption: Relationship between assay steps and potential signal issues.

Experimental Protocols

Protocol 1: Quantification of Protein Biotinylation using the HABA Assay

This protocol allows for the determination of the molar ratio of biotin to protein.

Materials:

  • HABA/Avidin Solution (prepared according to manufacturer's instructions)

  • Biotinylated protein sample

  • Phosphate-Buffered Saline (PBS)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 500 nm

Procedure: [2]

  • Prepare HABA/Avidin Solution: Prepare the HABA/Avidin working solution as per the manufacturer's protocol.

  • Add HABA/Avidin to Wells: Add 180 µL of the HABA/Avidin solution to each well of a 96-well microplate.

  • Prepare a Blank: In one well, add 20 µL of PBS to the HABA/Avidin solution. This will serve as the blank.

  • Add Biotinylated Sample: Add 20 µL of the purified biotinylated protein sample to a separate well containing the HABA/Avidin solution. It is recommended to test several dilutions of the sample.

  • Incubate: Mix the contents of the wells gently and incubate at room temperature for 5-10 minutes.

  • Measure Absorbance: Measure the absorbance of the blank and the sample wells at 500 nm.

Calculations for Degree of Biotinylation: [2]

  • Calculate the change in absorbance (ΔA500): ΔA500 = A_blank - A_sample

  • Calculate the concentration of biotinylated protein and the moles of biotin per mole of protein using the formulas provided by the HABA assay kit manufacturer.

Protocol 2: Streptavidin Activity Assay

This protocol determines the biotin-binding activity of streptavidin using a dye-binding assay.[3][4][5]

Materials:

  • Streptavidin sample (5-10 mg/ml in de-ionized water)

  • 0.01 M 2-(4'-Hydroxyazobenzene) benzoic acid (HABA) dissolved in 0.01 M sodium hydroxide

  • 0.2 M sodium phosphate, pH 7.0

  • 0.002 M d-biotin in 0.1 M sodium phosphate, pH 7.0

  • Spectrophotometer

Procedure: [3][5]

  • Set Spectrophotometer: Adjust the spectrophotometer to read at 500 nm.

  • Prepare Tubes: Label two tubes as 'A' and 'B'.

  • Add Reagents to Tubes:

    • Tube A (Sample): 0.05 mL Streptavidin Sample, 0.5 mL Phosphate Buffer, 0.1 mL HABA Stock, 0.35 mL H₂O. Total Volume: 1.0 mL.

    • Tube B (Blank): 0.05 mL Streptavidin Sample, 0.5 mL Phosphate Buffer, 0.1 mL HABA Stock, 0.25 mL Biotin Stock, 0.1 mL H₂O. Total Volume: 1.0 mL.

  • Mix and Read: After mixing, zero the spectrophotometer with water and read the absorbances in tubes A and B.

Calculations:

The biotin-binding units per milligram of streptavidin can be calculated using the following formula, where one unit binds one microgram of d-biotin at pH 7.0.[3][4] The specific formula and constants will be provided by the assay manufacturer.[3][4]

References

Technical Support Center: Avoiding Protein Clustering on 18:1-12:0 Biotinyl PE Functionalized Surfaces

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of protein clustering on 18:1-12:0 Biotinyl PE functionalized surfaces.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of protein clustering on my 18:1-12:0 Biotinyl PE functionalized supported lipid bilayer (SLB)?

Protein clustering on SLBs is a multifactorial issue that can stem from several sources:

  • Non-Specific Binding: Proteins can adhere to the SLB or the underlying substrate through hydrophobic or electrostatic interactions, leading to aggregation. This is particularly prevalent if the surface is not adequately passivated.

  • Suboptimal Buffer Conditions: The pH and ionic strength of the buffer can significantly impact protein stability.[1][2][3] If the buffer pH is close to the isoelectric point (pI) of the protein, its net charge will be zero, reducing electrostatic repulsion between molecules and promoting aggregation.[1] Similarly, inappropriate salt concentrations can either fail to screen charge interactions effectively or lead to "salting out."[1][2][3]

  • High Protein Concentration: A high local concentration of proteins on the surface can increase the likelihood of protein-protein interactions and subsequent clustering.

  • Intrinsic Protein Properties: Some proteins have a natural tendency to self-associate or contain exposed hydrophobic regions that can lead to aggregation, especially when constrained to a 2D surface.

  • Over-Biotinylation of Proteins: Excessive labeling of a protein with biotin (B1667282) can alter its surface properties, potentially leading to increased hydrophobicity and a higher propensity for aggregation.

  • High Density of Biotinylated Lipids: While a sufficient density of 18:1-12:0 Biotinyl PE is necessary for protein capture, an excessively high concentration can lead to crowding of the bound streptavidin and subsequent protein clustering.[4][5]

Q2: How can I prevent non-specific binding to the SLB and the substrate?

Effective surface passivation is crucial. This involves blocking any sites where proteins could non-specifically adsorb. Common strategies include:

  • Bovine Serum Albumin (BSA): BSA is a widely used blocking agent that effectively covers unoccupied binding sites on the SLB and any exposed substrate.[6] A 1-3% solution of BSA in your working buffer is typically sufficient.

  • Casein or Non-Fat Dry Milk: These are cost-effective alternatives to BSA. However, it is important to note that milk-based blockers should be avoided in systems using biotin-streptavidin, as they contain endogenous biotin which can interfere with the assay.

  • PEGylation: Incorporating PEGylated lipids (e.g., DSPE-PEG) into your SLB creates a hydrated polymer brush layer that sterically hinders the non-specific adsorption of proteins.[7][8][9][10] The molar ratio of PEG-lipids can be optimized, with concentrations as low as 1.5% being effective in some systems.[7][9]

Q3: What are the optimal buffer conditions to maintain protein stability?

The ideal buffer conditions are protein-specific, but here are some general guidelines:

  • pH: The buffer pH should be at least one unit away from the protein's isoelectric point (pI) to ensure the protein carries a net charge, promoting electrostatic repulsion between molecules.[1]

  • Ionic Strength: The salt concentration should be optimized to screen electrostatic interactions without causing the protein to salt out. A common starting point is physiological salt concentration (e.g., 150 mM NaCl), but this may need to be adjusted depending on the protein.[1][2][3]

  • Additives: In some cases, the addition of small amounts of non-denaturing detergents, such as Tween-20 (typically 0.05-0.1%), can help to prevent hydrophobic interactions that lead to aggregation.[11][12][13][14]

Q4: How does the concentration of 18:1-12:0 Biotinyl PE in the SLB affect protein clustering?

The molar ratio of biotinylated lipids is a critical parameter. A higher density of biotinylated lipids will lead to a higher density of immobilized streptavidin, which in turn can increase the local concentration of the protein of interest, potentially leading to clustering.[4][5] It is recommended to titrate the concentration of 18:1-12:0 Biotinyl PE to find the lowest concentration that still provides sufficient protein capture for your application. Studies have shown that even a few mol% of biotinylated lipid can be effective.[5][15]

Troubleshooting Guide

Problem Possible Cause(s) Troubleshooting Steps
Immediate and widespread protein clustering upon addition to the SLB. 1. Suboptimal Buffer Conditions: pH is too close to the protein's pI, or incorrect ionic strength. 2. High Protein Concentration: The concentration of the protein in solution is too high. 3. Intrinsic Protein Instability: The protein is inherently prone to aggregation.1. Adjust the buffer pH to be at least 1 unit away from the protein's pI.[1] 2. Optimize the salt concentration (e.g., titrate NaCl from 50 mM to 500 mM).[1][2][3] 3. Reduce the concentration of the protein solution being added to the SLB. 4. Add a low concentration of a non-denaturing detergent (e.g., 0.05% Tween-20) to the buffer.[11][12][13][14]
Protein clustering is observed over time after initial uniform binding. 1. Surface-Induced Denaturation: The protein is slowly denaturing upon interaction with the surface. 2. Inadequate Blocking: The blocking agent is dissociating over time, exposing non-specific binding sites. 3. Photodamage: For fluorescence microscopy experiments, prolonged laser exposure can induce protein damage and aggregation.1. Ensure thorough and stable surface passivation with BSA or by incorporating PEGylated lipids.[6][7][8][9][10] 2. If using BSA, consider a cross-linking step to create a more stable blocking layer. 3. Reduce laser power and exposure times during imaging. 4. Include an oxygen scavenging system in the imaging buffer to minimize phototoxicity.
Low protein binding and some clustering. 1. Inefficient Biotin-Streptavidin Linkage: The biotin on the lipid or the protein is not accessible. 2. Low Concentration of Biotinylated Lipids: Insufficient anchor points for streptavidin.1. Ensure the biotin moiety on the 18:1-12:0 Biotinyl PE is accessible and not sterically hindered. 2. Confirm that your protein is properly biotinylated and that the biotin is accessible. 3. Increase the molar percentage of 18:1-12:0 Biotinyl PE in your lipid mixture.[4][5][15]
High background signal in fluorescence microscopy. 1. Non-Specific Binding of Labeled Protein: The fluorescently labeled protein is binding non-specifically to the surface. 2. Autofluorescence: The substrate or buffer components are autofluorescent.1. Optimize blocking conditions (see Q2 in FAQs).[6][7][8][9][10] 2. Include a mild detergent (e.g., 0.05% Tween-20) in the wash buffer to remove non-specifically bound proteins.[11][12][13][14] 3. Use a substrate with low autofluorescence (e.g., quartz instead of glass for some applications). 4. Image the SLB before adding the protein to assess background fluorescence.

Data Summary Tables

Table 1: Recommended Concentrations of Common Blocking Agents

Blocking Agent Typical Concentration Range Notes
Bovine Serum Albumin (BSA)1-3% (w/v)Most commonly used. Ensure it is free of contaminants that may interfere with your assay.
Casein/Non-Fat Dry Milk0.5-5% (w/v)Cost-effective, but not suitable for biotin-streptavidin-based assays due to endogenous biotin.
PEGylated Lipids (e.g., DSPE-PEG2000)1-5 mol%Creates a steric barrier to prevent non-specific adsorption.[7][9]

Table 2: Buffer Optimization Parameters

Parameter Recommended Range Rationale
pH > 1 unit away from protein pITo maintain a net charge on the protein and promote electrostatic repulsion.[1]
Salt Concentration (e.g., NaCl) 50 - 500 mMTo screen electrostatic interactions. The optimal concentration is protein-dependent.[1][2][3]
Tween-20 0.05 - 0.1% (v/v)To reduce non-specific hydrophobic interactions.[11][12][13][14]

Experimental Protocols

Protocol 1: Preparation of 18:1-12:0 Biotinyl PE-Containing Supported Lipid Bilayers (SLBs)

  • Vesicle Preparation:

    • Prepare a lipid mixture in chloroform (B151607) containing your primary lipid (e.g., DOPC) and 1-5 mol% 18:1-12:0 Biotinyl PE. If desired, also include 1-5 mol% of a PEGylated lipid (e.g., DSPE-PEG2000).

    • Dry the lipid mixture under a stream of nitrogen and then under vacuum for at least 2 hours to form a thin lipid film.

    • Rehydrate the lipid film with an appropriate buffer (e.g., PBS or HEPES-saline) to a final lipid concentration of 0.5-1 mg/mL.

    • Create small unilamellar vesicles (SUVs) by sonication or extrusion through a polycarbonate membrane with a pore size of 50-100 nm.

  • Substrate Cleaning:

    • Thoroughly clean the substrate (e.g., glass coverslip or quartz slide) using a method such as piranha solution (a mixture of sulfuric acid and hydrogen peroxide) or an oxygen plasma cleaner to create a hydrophilic surface. Caution: Piranha solution is extremely corrosive and should be handled with appropriate safety precautions.

  • SLB Formation:

    • Add the SUV solution to the cleaned substrate and incubate at a temperature above the phase transition temperature of the lipids for 30-60 minutes.

    • Gently wash the surface with buffer to remove excess vesicles. The formation of a uniform SLB can be confirmed by techniques such as Quartz Crystal Microbalance with Dissipation Monitoring (QCM-D) or Fluorescence Recovery After Photobleaching (FRAP) if a fluorescent lipid is included.

Protocol 2: Protein Immobilization and Blocking

  • Blocking (Optional but Recommended):

    • Incubate the SLB with a 1-3% BSA solution in your working buffer for 30-60 minutes to block non-specific binding sites.

    • Wash thoroughly with the working buffer.

  • Streptavidin Binding:

    • Incubate the SLB with a solution of streptavidin (typically 1-10 µg/mL) for 20-30 minutes.

    • Wash away unbound streptavidin with the working buffer.

  • Biotinylated Protein Immobilization:

    • Incubate the streptavidin-functionalized surface with your biotinylated protein of interest at the desired concentration.

    • After a sufficient incubation time (e.g., 15-30 minutes), gently wash the surface to remove unbound protein.

  • Imaging and Analysis:

    • Image the surface using an appropriate microscopy technique (e.g., fluorescence microscopy) to assess protein distribution and clustering.

Visualizations

Experimental_Workflow cluster_prep Vesicle Preparation cluster_surface Surface Functionalization cluster_analysis Analysis Lipid_Mixing Lipid Mixing (DOPC, Biotinyl PE, PEG-PE) Drying Drying to Film Lipid_Mixing->Drying Rehydration Rehydration in Buffer Drying->Rehydration Vesicle_Formation Sonication/Extrusion Rehydration->Vesicle_Formation SLB_Formation SLB Formation Vesicle_Formation->SLB_Formation Substrate_Cleaning Substrate Cleaning Substrate_Cleaning->SLB_Formation Blocking Blocking (BSA/PEG) SLB_Formation->Blocking Streptavidin_Binding Streptavidin Incubation Blocking->Streptavidin_Binding Protein_Immobilization Biotinylated Protein Incubation Streptavidin_Binding->Protein_Immobilization Imaging Microscopy/ QCM-D Protein_Immobilization->Imaging

Caption: Experimental workflow for protein immobilization.

Troubleshooting_Clustering cluster_causes Identify Cause cluster_solutions Implement Solution Start Protein Clustering Observed Check_Buffer Is Buffer Optimal? (pH vs pI, Salt Conc.) Start->Check_Buffer Check_Blocking Is Surface Passivation Adequate? Start->Check_Blocking Check_Concentration Is Protein or Biotin-PE Concentration Too High? Start->Check_Concentration Adjust_Buffer Adjust pH and/or Salt Concentration Check_Buffer->Adjust_Buffer No Improve_Blocking Improve Blocking: - Increase BSA Conc. - Add PEG-Lipids Check_Blocking->Improve_Blocking No Reduce_Conc Reduce Protein Conc. or Biotin-PE Mol% Check_Concentration->Reduce_Conc Yes Add_Detergent Add Non-denaturing Detergent (e.g., Tween-20) Adjust_Buffer->Add_Detergent Re_evaluate Re-evaluate Clustering Adjust_Buffer->Re_evaluate Improve_Blocking->Re_evaluate Reduce_Conc->Re_evaluate Add_Detergent->Re_evaluate

Caption: Troubleshooting decision tree for protein clustering.

References

Technical Support Center: Functionality of 18:1-12:0 Biotin PE in the Presence of PEG-Lipids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on utilizing 18:1-12:0 Biotinyl PE (Biotin PE) in liposomal and nanoparticle formulations containing PEGylated lipids. The inclusion of PEG-lipids for steric stabilization can significantly impact the binding efficiency of biotin (B1667282) to its receptors, such as streptavidin and avidin (B1170675). This resource offers troubleshooting advice and frequently asked questions to address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: How do PEG-lipids affect the binding of streptavidin/avidin to biotinylated liposomes?

A1: PEG-lipids can create a "screening effect" or steric hindrance at the liposome (B1194612) surface, which may reduce the binding of streptavidin or avidin to the biotin moieties of Biotin PE.[1] This effect is primarily influenced by the grafting density (molar percentage) and the chain length of the PEG-lipid. Longer PEG chains (e.g., PEG5000) exhibit a stronger screening effect compared to shorter chains (e.g., PEG2000).[1] However, it's important to note that PEGylation reduces, but does not completely prevent, the binding of avidin to surface-bound biotin.[1]

Q2: What is the role of the spacer arm in biotinylated lipids?

A2: The spacer arm, the chemical linker between the biotin molecule and the lipid headgroup, plays a critical role in overcoming steric hindrance. Longer spacer arms can project the biotin moiety away from the liposome surface, increasing its accessibility to streptavidin or avidin. For instance, using a six-carbon spacer arm derivative of DSPE (biotin-X-DSPE) has been shown to improve binding to streptavidin, especially in the presence of other bulky molecules like GM1.[2] The length of the PEG linker in PEGylated biotin lipids also influences binding kinetics, with longer linkers demonstrating faster association rates at low functionalization percentages due to increased biotin availability.[3][4]

Q3: Does the concentration of PEG-lipid and Biotin PE in the liposome matter?

A3: Yes, the molar percentage of both components is a critical factor. Increasing the concentration of PEG-lipids will increase the steric barrier, potentially reducing biotin availability. Conversely, the concentration of Biotin PE needs to be optimized for sufficient binding sites without causing issues like clustering.[5] Studies have shown that there is an optimal concentration of functionalized lipids, and exceeding this can lead to molecular redundancy without a positive benefit in binding.[3]

Q4: Can the overall lipid composition of the liposome influence Biotin PE functionality?

A4: Absolutely. The fluidity of the lipid bilayer, which is determined by the lipid composition (e.g., saturated vs. unsaturated acyl chains), can impact the presentation and availability of the Biotin PE. While one study found minimal influence of fluidity at 4°C, temperature changes can affect liposome stability and marker leakage, which can indirectly affect the quantification of binding.[2]

Troubleshooting Guide

Problem Possible Causes Recommended Solutions
Low or no binding of streptavidin/avidin to biotinylated liposomes High PEG-lipid concentration or long PEG chains causing excessive steric hindrance. - Decrease the molar percentage of the PEG-lipid in your formulation. - If possible, switch to a PEG-lipid with a shorter PEG chain length (e.g., from PEG5000 to PEG2000).[1]
Insufficient exposure of the biotin moiety. - Use a biotinylated lipid with a longer spacer arm to extend the biotin away from the liposome surface.[2] - Consider using a PEGylated biotin lipid (e.g., DSPE-PEG-Biotin) where the biotin is at the distal end of the PEG chain.[3]
Suboptimal binding conditions. - Ensure the pH of your binding buffer is within the optimal range for biotin-streptavidin interaction (typically pH 7.2-8.5).[6] - Avoid buffers containing primary amines (e.g., Tris, glycine) which can compete with biotinylation reagents if you are preparing your own biotinylated components.[6]
High non-specific binding of streptavidin/avidin Inadequate blocking of non-specific sites. - Block the surface with a protein like Bovine Serum Albumin (BSA) before introducing the streptavidin/avidin.[7]
Hydrophobic interactions with the liposome surface. - Ensure adequate PEGylation to shield the lipid bilayer. PEG chains with a molecular weight of 5kD have been shown to be effective at preventing protein adsorption.[7]
Inconsistent or variable binding results Issues with liposome stability or integrity. - Characterize your liposome formulations for size and stability before each experiment. - At elevated temperatures, be mindful of potential leakage of encapsulated markers which can affect quantification.[2]
Inefficient biotinylation of lipids (if preparing in-house). - Optimize the molar ratio of biotin reagent to lipid. A 10-20 fold molar excess of biotin reagent is a good starting point.[6] - Use fresh, high-quality biotinylation reagents as they can be moisture-sensitive.[6]

Quantitative Data Summary

Table 1: Impact of PEG-Lipid Chain Length and Concentration on Avidin Binding

PEG-LipidMolar % in LiposomeRelative Avidin BindingReference
PE-PEG(2000)VariedHigher than PE-PEG(5000) at same concentration[1]
PE-PEG(5000)VariedLower than PE-PEG(2000) at same concentration[1]

Table 2: Association Rate Constants for Avidin Binding to Different Biotinylated Linkers

Biotinylated LinkerSpacer Arm LengthAssociation Rate (M⁻¹ min⁻¹) at Low FunctionalizationReference
Biotinyl-Cap-PE (BC-PE)0.9 nm1.1 ± 0.3 x 10⁶[3]
PDP-PE PEG2-Biotin2.9 nm-[3]
PDP-PE PEG11-Biotin5.9 nm1.1 ± 0.2 x 10⁷[3]

Experimental Protocols

Protocol 1: Fluorescence Assay for Quantifying Avidin Binding to Biotinylated Liposomes

This protocol is adapted from a method used to study the screening effect of PEG-lipids.[1]

  • Liposome Preparation:

    • Prepare liposomes composed of a primary phospholipid (e.g., DPPC), the biotinylated lipid (e.g., 18:1-12:0 Biotin PE), and the PEG-lipid at desired molar ratios.

    • The lipids are dissolved in an organic solvent, dried to a thin film, and then hydrated with an appropriate buffer.

    • The resulting multilamellar vesicles are then sized down to large unilamellar vesicles (LUVs) by extrusion.

  • Binding Assay:

    • A fluorescently labeled avidin (e.g., BODIPY-labeled avidin) is used.

    • In a fluorometer cuvette, add the prepared biotinylated liposomes.

    • Record the baseline fluorescence.

    • Add the fluorescently labeled avidin to the cuvette and monitor the increase in fluorescence intensity over time. The binding of the labeled avidin to the biotinylated liposomes results in a fluorescence increase.

    • The rate and magnitude of the fluorescence increase are proportional to the amount of accessible biotin on the liposome surface.

  • Data Analysis:

    • Compare the fluorescence enhancement for liposomes with varying concentrations and chain lengths of PEG-lipids to quantify the screening effect.

Protocol 2: Quartz Crystal Microbalance with Dissipation (QCM-D) for Analyzing Biotin-Streptavidin Interactions

This protocol is based on studies investigating the influence of PEG molecular weight on streptavidin-biotin interactions.[7]

  • Sensor Preparation:

    • A gold-coated QCM-D sensor is cleaned and a supported lipid bilayer (SLB) containing the Biotin PE and PEG-lipids is formed on the surface.

  • Binding Measurement:

    • The sensor with the SLB is placed in the QCM-D instrument, and a baseline reading of frequency (Δf) and dissipation (ΔD) is established in a suitable buffer.

    • A solution of streptavidin is flowed over the sensor surface.

    • The binding of streptavidin to the biotinylated surface is monitored in real-time by measuring the decrease in frequency (related to mass uptake) and the change in dissipation (related to the viscoelastic properties of the bound layer).

  • Data Analysis:

    • The changes in frequency and dissipation provide quantitative information on the mass of bound streptavidin and the conformational state of the bound layer. This allows for the comparison of binding efficiency between different liposome formulations.

Visualizations

Steric_Hindrance cluster_liposome Liposome Bilayer p1 p2 biotin_pe Biotin PE streptavidin Streptavidin biotin_pe->streptavidin Binding p3 peg_lipid PEG-Lipid peg_lipid->streptavidin Steric Hindrance p4 Experimental_Workflow cluster_prep Preparation cluster_assay Binding Assay cluster_analysis Analysis liposome_prep 1. Liposome Formulation (Biotin PE + PEG-Lipid) sizing 2. Sizing (e.g., Extrusion) liposome_prep->sizing add_streptavidin 3. Add Streptavidin/Avidin sizing->add_streptavidin incubation 4. Incubation add_streptavidin->incubation measurement 5. Measurement (e.g., Fluorescence, QCM-D) incubation->measurement data_analysis 6. Data Analysis (Quantify Binding) measurement->data_analysis Troubleshooting_Logic start Low Binding Observed? check_peg Check PEG Concentration and Chain Length start->check_peg Yes optimize_conditions Optimize Binding Conditions (pH, Buffer) start->optimize_conditions No, but inconsistent check_spacer Evaluate Biotin Spacer Arm check_peg->check_spacer solution_peg Decrease PEG Molarity or Use Shorter Chain check_peg->solution_peg solution_spacer Use Longer Spacer Arm check_spacer->solution_spacer solution_conditions Adjust Buffer Composition optimize_conditions->solution_conditions

References

Technical Support Center: Quality Control of 18:1-12:0 Biotin PE

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 18:1-12:0 Biotin (B1667282) PE (1-oleoyl-2-(12-biotinyl(aminododecanoyl))-sn-glycero-3-phosphoethanolamine). This guide is designed to assist with quality control testing to ensure the purity and integrity of this biotinylated phospholipid in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the expected purity of 18:1-12:0 Biotin PE?

A1: The expected purity of this compound is typically greater than 99%, as determined by Thin-Layer Chromatography (TLC).[1]

Q2: What are the common methods for assessing the purity of this compound?

A2: The most common methods for purity assessment are Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS). TLC is often used for a quick purity check, while HPLC provides quantitative data, and MS confirms the identity and can help identify impurities.

Q3: What are potential impurities in synthetic phospholipids (B1166683) like this compound?

A3: Potential impurities can arise from the synthesis process and may include lysophospholipids (where one fatty acid chain is missing), free fatty acids, and unreacted starting materials. Degradation products can also be present if the material has been stored improperly.

Q4: How should this compound be stored to maintain its purity?

A4: this compound should be stored at -20°C in a tightly sealed container, preferably under an inert atmosphere like argon or nitrogen to prevent oxidation. Proper storage is crucial for maintaining the integrity of the unsaturated oleoyl (B10858665) chain.

Purity Specifications

ParameterSpecificationAnalysis Method
Purity>99%Thin-Layer Chromatography (TLC)
Chemical IdentityConforms to structureMass Spectrometry (MS), NMR
AppearanceWhite to off-white powderVisual Inspection

Experimental Protocols

Protocol 1: Purity Assessment by Thin-Layer Chromatography (TLC)

This protocol provides a general method for the qualitative purity assessment of this compound.

Materials:

Procedure:

  • Sample Preparation: Dissolve a small amount of this compound in a suitable solvent like chloroform or a chloroform/methanol mixture (e.g., 2:1 v/v) to a concentration of approximately 1 mg/mL.

  • TLC Plate Preparation: Activate the silica gel TLC plate by heating it at 110°C for 10-15 minutes. Let it cool to room temperature before use.

  • Spotting: Using a capillary tube or a microliter syringe, carefully spot a small volume (1-5 µL) of the sample solution and the reference standard (if available) onto the TLC plate, about 1.5 cm from the bottom edge.

  • Development: Prepare a mobile phase of chloroform:methanol:ammonium hydroxide (e.g., 65:25:4 v/v/v). Pour the mobile phase into the developing chamber to a depth of about 0.5-1 cm. Place the spotted TLC plate into the chamber and close the lid. Allow the solvent front to migrate up the plate until it is about 1 cm from the top edge.

  • Visualization:

    • Remove the plate from the chamber and let the solvent evaporate completely.

    • Place the dried plate in an iodine vapor chamber for a few minutes. Most organic compounds, including lipids, will appear as yellow-brown spots. Mark the spots with a pencil.

    • To specifically visualize phospholipids, spray the plate with molybdenum blue reagent and heat. Phospholipids will appear as blue spots.

    • To visualize primary amines (present in the ethanolamine (B43304) headgroup), spray the plate with ninhydrin reagent and heat. A purple spot should be observed for the intact phospholipid.

  • Interpretation: A pure sample should ideally show a single major spot. The presence of additional spots may indicate impurities such as lysophospholipids or other lipid species.

Protocol 2: Identity Confirmation by Mass Spectrometry (MS)

This protocol outlines the general steps for confirming the molecular weight of this compound.

Materials:

  • Mass spectrometer (e.g., ESI-QTOF or similar)

  • Methanol

  • Chloroform

  • Ammonium acetate (B1210297) or formic acid (as a modifier)

  • This compound sample

Procedure:

  • Sample Preparation: Prepare a dilute solution of this compound (e.g., 10-50 µg/mL) in a mixture of chloroform and methanol (e.g., 1:1 v/v). A small amount of a modifier like ammonium acetate can be added to promote ionization.

  • Direct Infusion or LC-MS: The sample can be introduced into the mass spectrometer via direct infusion using a syringe pump or through an HPLC system (LC-MS).

  • MS Analysis:

    • Acquire mass spectra in both positive and negative ion modes.

    • In positive ion mode, expect to see the protonated molecule [M+H]⁺ at m/z 904.2 and potentially adducts with sodium [M+Na]⁺ at m/z 926.2 or ammonium [M+NH₄]⁺ at m/z 921.2.

    • In negative ion mode, the deprotonated molecule [M-H]⁻ at m/z 902.2 should be observed.

  • Tandem MS (MS/MS) for Structural Confirmation:

    • Select the parent ion of interest (e.g., [M+H]⁺ or [M-H]⁻) and subject it to collision-induced dissociation (CID).

    • Analyze the resulting fragment ions to confirm the structure. Key fragments for biotinylated PE may include a neutral loss of the phosphoethanolamine headgroup and characteristic fragments from the biotin moiety and fatty acid chains. For example, in negative ion mode, fragmentation of a biotinylated PE has been shown to yield characteristic product ions.[2]

Troubleshooting Guide

This guide addresses common issues encountered during the quality control testing of this compound.

IssuePossible Cause(s)Suggested Solution(s)
TLC: Multiple Spots Observed 1. Sample degradation due to improper storage. 2. Presence of impurities from synthesis. 3. Sample concentration is too high, causing streaking.1. Ensure the sample has been stored at -20°C under an inert atmosphere. 2. If impurities are suspected, further purification by flash chromatography may be necessary. Contact the supplier for advice. 3. Dilute the sample before spotting it on the TLC plate.
HPLC: Broad or Tailing Peaks 1. Poor sample solubility in the mobile phase. 2. Column contamination or degradation. 3. Inappropriate mobile phase composition or pH.1. Ensure the sample is fully dissolved in the injection solvent. The injection solvent should be compatible with the mobile phase. 2. Flush the column with a strong solvent. If the problem persists, the column may need to be replaced. 3. Optimize the mobile phase. For phospholipids, a gradient elution with a mobile phase containing a small amount of an acid or a buffer is often used.
HPLC: Inconsistent Retention Times 1. Fluctuations in column temperature. 2. Inadequate column equilibration between runs. 3. Changes in mobile phase composition.1. Use a column oven to maintain a consistent temperature. 2. Ensure the column is equilibrated with the initial mobile phase conditions for a sufficient time before each injection. 3. Prepare fresh mobile phase daily and ensure proper mixing if using a multi-component mobile phase.
MS: Low Signal Intensity 1. Poor ionization of the molecule. 2. Ion suppression due to matrix effects or contaminants. 3. The concentration of the analyte is too low.1. Optimize the mobile phase by adding modifiers like ammonium acetate or formic acid to enhance ionization. 2. Clean the sample using solid-phase extraction (SPE) to remove interfering substances. Ensure high-purity solvents are used. 3. Increase the concentration of the sample.
MS: Unexpected Mass Peaks 1. Presence of impurities or degradation products. 2. Formation of different adducts (e.g., potassium, multiple charges). 3. In-source fragmentation.1. Analyze the sample by LC-MS to separate the components before MS analysis. 2. Check for common adducts and identify their mass differences. 3. Optimize the ion source parameters (e.g., cone voltage) to minimize in-source fragmentation.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Purity Analysis cluster_results Results Sample Sample Dissolve in\nSolvent Dissolve in Solvent Sample->Dissolve in\nSolvent TLC TLC Dissolve in\nSolvent->TLC Qualitative Purity HPLC HPLC Dissolve in\nSolvent->HPLC Quantitative Purity MS MS Dissolve in\nSolvent->MS Identity Confirmation Purity >99% Purity >99% TLC->Purity >99% Impure Impure TLC->Impure HPLC->Purity >99% HPLC->Impure MS->Purity >99%

Figure 1. Experimental workflow for purity testing of this compound.

troubleshooting_logic Start Start Unexpected_Result Unexpected Result in QC Test? Start->Unexpected_Result Check_Sample_Prep Review Sample Preparation Unexpected_Result->Check_Sample_Prep Yes Resolved Issue Resolved Unexpected_Result->Resolved No Check_Instrument_Params Verify Instrument Parameters Check_Sample_Prep->Check_Instrument_Params Consult_Troubleshooting_Guide Consult Detailed Troubleshooting Guide Check_Instrument_Params->Consult_Troubleshooting_Guide Contact_Support Contact Technical Support Consult_Troubleshooting_Guide->Contact_Support Consult_Troubleshooting_Guide->Resolved

Figure 2. Logical flowchart for troubleshooting QC testing issues.

References

Technical Support Center: Orienting Proteins on 18:1-12:0 Biotin PE Bilayers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for protein orientation on functionalized lipid bilayers. This guide provides detailed answers to frequently asked questions and troubleshooting strategies for challenges encountered when orienting proteins on supported lipid bilayers (SLBs) containing 18:1-12:0 Biotinyl Cap PE.

Frequently Asked Questions (FAQs)

Q1: What is the principle behind using 18:1-12:0 Biotin (B1667282) PE for protein orientation?

A1: The principle relies on the high-affinity, non-covalent interaction between biotin and streptavidin (or its analogues like neutravidin). The 18:1-12:0 Biotin PE lipid is integrated into a supported lipid bilayer. The biotin moiety, attached to the headgroup of the lipid, is exposed to the aqueous environment. Streptavidin, which has four biotin-binding sites, serves as a bridge to immobilize a biotinylated protein of interest in a specific orientation. The 18:1 (oleoyl) chain contributes to the fluidity of the bilayer, while the 12:0 (dodecanoyl) chain acts as a spacer for the biotin group.

Q2: Why is controlling protein orientation important?

A2: Controlling protein orientation is critical for many applications in biotechnology and drug development.[1] The function of many proteins, such as enzymes, antibodies, and receptors, is dependent on the specific spatial arrangement of their active sites or binding domains.[1][2] Random immobilization can lead to steric hindrance, where the active site is blocked by the surface or by neighboring proteins, significantly reducing the bioactivity of the immobilized protein layer.[3]

Q3: What are the key advantages of the biotin-streptavidin system for this purpose?

A3: The biotin-streptavidin system offers several advantages:

  • High Specificity and Affinity: The interaction is one of the strongest known non-covalent biological interactions, ensuring stable protein immobilization.

  • Versatility: A wide range of proteins can be biotinylated without significantly affecting their function.

  • Controlled Density: The density of the immobilized protein can be controlled by varying the molar ratio of the biotinylated lipid in the bilayer.

Q4: What are the main challenges I might face during this process?

A4: Common challenges include:

  • Non-specific binding: Proteins may adsorb randomly to the lipid bilayer, independent of the biotin-streptavidin linkage.[4][5]

  • Steric hindrance: The size of streptavidin and the target protein can lead to crowding on the surface, preventing optimal packing and orientation.[3][6]

  • Poor lipid bilayer quality: Defects in the supported lipid bilayer can lead to inconsistent protein immobilization.

  • Protein denaturation: The protein of interest may partially or fully denature upon binding to the surface.

  • Difficulty in verifying orientation: Confirming the correct orientation of the immobilized protein can be challenging and often requires specialized analytical techniques.[1][7]

Troubleshooting Guide

Problem 1: Low or no binding of my biotinylated protein to the streptavidin-functionalized bilayer.

Possible Cause Troubleshooting Step
Inefficient protein biotinylation Verify the success of your biotinylation reaction. Use a HABA assay or a Western blot with streptavidin-HRP to confirm that your protein is biotinylated.
Inactive streptavidin Ensure your streptavidin is active. Use a fresh stock and handle it according to the manufacturer's instructions.
Steric hindrance from streptavidin layer Optimize the streptavidin concentration during incubation. A dense, randomly oriented layer of streptavidin can block access to biotin-binding sites.
Inaccessible biotin on the lipid The biotin on the this compound may not be sufficiently exposed. While the 12-carbon spacer is generally adequate, consider using lipids with longer PEG linkers if steric hindrance is suspected.
Incorrect buffer conditions Ensure the pH and ionic strength of your buffer are optimal for both the streptavidin-biotin interaction and the stability of your protein.[8]

Problem 2: High non-specific binding of my protein to the lipid bilayer.

Possible Cause Troubleshooting Step
Electrostatic or hydrophobic interactions Include a blocking step after streptavidin binding and before adding your protein of interest. Common blocking agents include bovine serum albumin (BSA) or casein.[9][10]
Defects in the lipid bilayer Optimize the vesicle fusion process for forming the SLB to ensure a uniform and defect-free bilayer. Use techniques like Atomic Force Microscopy (AFM) or Fluorescence Recovery After Photobleaching (FRAP) to assess bilayer quality.[9]
Contaminants in the protein preparation Purify your biotinylated protein to remove any contaminants that might be causing non-specific binding.
Inappropriate lipid composition The overall charge of the lipid bilayer can influence non-specific adsorption.[11] Consider incorporating a small percentage of PEGylated lipids to create a more protein-repellent surface.[12]

Problem 3: I have protein binding, but I suspect it is randomly oriented.

Possible Cause Troubleshooting Step
A mix of specific and non-specific binding Implement the troubleshooting steps for high non-specific binding. Even low levels of non-specific adsorption can lead to a randomly oriented population.
Multiple biotinylation sites on the protein If your protein has multiple biotinylation sites, it may bind in various orientations. Use site-specific biotinylation techniques to attach biotin to a single, defined location on your protein.
Flexibility of the protein or linker The protein itself or the linker may be flexible, allowing for a range of orientations even when specifically bound. This is an inherent property that may be difficult to control.
Protein-protein interactions on the surface High surface density can lead to interactions between neighboring protein molecules, potentially altering their orientation. Optimize the concentration of this compound to achieve a lower, more controlled protein density.

Experimental Protocols

Protocol 1: Formation of a Supported Lipid Bilayer (SLB) with this compound

  • Lipid Preparation: Prepare a lipid mixture in chloroform (B151607) containing a primary lipid (e.g., 95 mol% 18:1 (DOPC)) and 5 mol% this compound.

  • Vesicle Formation:

    • Dry the lipid mixture under a stream of nitrogen and then under vacuum for at least 2 hours to form a thin lipid film.

    • Hydrate the film with a suitable buffer (e.g., PBS, pH 7.4) to a final lipid concentration of 1 mg/mL.

    • Create small unilamellar vesicles (SUVs) by sonication or extrusion through a polycarbonate membrane with a 100 nm pore size.

  • SLB Formation:

    • Clean a suitable substrate (e.g., glass coverslip, silicon oxide wafer) thoroughly.

    • Add the SUV solution to the substrate and incubate for 30-60 minutes at room temperature.

    • Gently rinse the substrate with buffer to remove excess vesicles.

Protocol 2: Protein Immobilization and Blocking

  • Streptavidin Incubation:

    • Prepare a solution of streptavidin in your working buffer (e.g., 10 µg/mL in PBS).

    • Incubate the SLB with the streptavidin solution for 30 minutes.

    • Rinse thoroughly with buffer to remove unbound streptavidin.

  • Blocking (Optional but Recommended):

    • Prepare a blocking solution (e.g., 1 mg/mL BSA in PBS).

    • Incubate the streptavidin-functionalized SLB with the blocking solution for 30 minutes.

    • Rinse thoroughly with buffer.

  • Biotinylated Protein Immobilization:

    • Prepare a solution of your purified biotinylated protein at the desired concentration.

    • Incubate the surface with the protein solution for 30-60 minutes.

    • Rinse thoroughly to remove unbound protein. The surface is now ready for your application.

Data Presentation

Table 1: Recommended Concentration Ranges for Reagents

ReagentTypical ConcentrationPurpose
This compound1-10 mol% of total lipidControls the density of protein binding sites
Streptavidin1-20 µg/mLForms the bridging layer for protein attachment
Blocking Agent (e.g., BSA)0.1-1 mg/mLReduces non-specific binding
Biotinylated Protein1-50 µg/mLThe protein of interest to be oriented

Visualizations

ExperimentalWorkflow cluster_0 Bilayer Formation cluster_1 Surface Functionalization cluster_2 Protein Orientation Lipid_Prep Lipid Preparation (DOPC + Biotin PE) Vesicle_Formation Vesicle Formation (Extrusion) Lipid_Prep->Vesicle_Formation SLB_Formation SLB Formation (Vesicle Fusion) Vesicle_Formation->SLB_Formation Streptavidin_Binding Streptavidin Binding SLB_Formation->Streptavidin_Binding Blocking Blocking (e.g., BSA) Streptavidin_Binding->Blocking Protein_Immobilization Biotinylated Protein Immobilization Blocking->Protein_Immobilization Final_Surface Oriented Protein Surface Protein_Immobilization->Final_Surface

Caption: Experimental workflow for orienting proteins on a biotinylated supported lipid bilayer.

TroubleshootingFlowchart Start Start: Low Protein Binding Check_Biotinylation Is protein biotinylation confirmed? Start->Check_Biotinylation Check_Streptavidin Is streptavidin active and binding to biotin? Check_Biotinylation->Check_Streptavidin Yes Solution1 Re-biotinylate protein and verify with HABA assay. Check_Biotinylation->Solution1 No Optimize_Density Is steric hindrance a possibility? Check_Streptavidin->Optimize_Density Yes Solution2 Use fresh streptavidin. Test with a known biotinylated surface. Check_Streptavidin->Solution2 No Solution3 Decrease Biotin PE mol%. Optimize streptavidin concentration. Optimize_Density->Solution3 Yes End Problem Resolved Optimize_Density->End No Solution1->Check_Biotinylation Solution2->Check_Streptavidin Solution3->End

Caption: Troubleshooting flowchart for low protein binding issues.

Caption: Diagram of molecular interactions at the bilayer surface.

References

determining the optimal incubation time for streptavidin binding

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on determining the optimal incubation time for streptavidin-binding assays.

Frequently Asked Questions (FAQs)

Q1: What is the theoretical basis for streptavidin-biotin binding time?

The streptavidin-biotin interaction is one of the strongest non-covalent bonds known in nature, characterized by a very low dissociation constant (Kd) on the order of 10⁻¹⁴ to 10⁻¹⁵ M.[1][2] This high affinity means that the association between streptavidin and biotin (B1667282) is very rapid. In many applications, the binding can be considered almost instantaneous. However, achieving equilibrium and maximal signal in an experimental setting is influenced by several factors.

Q2: What is a typical incubation time for streptavidin binding?

A common starting point for incubation is 30-60 minutes at room temperature.[3] However, the optimal time can vary significantly depending on the specific application. Some protocols suggest shorter times of 15-30 minutes, particularly for immobilization on beads, while others recommend longer incubations, such as 1-2 hours or even overnight at 4°C, to ensure complete binding, especially in pull-down assays.[2][4]

Q3: Does temperature affect the incubation time?

Yes, temperature influences the thermodynamics of streptavidin-biotin binding. Studies have shown that the interaction is entropically driven at lower temperatures (2°C - 20°C), resulting in tighter binding.[5] At higher temperatures (30°C - 40°C), the binding becomes more enthalpically driven.[5] While room temperature is often sufficient, incubation at 4°C overnight can be beneficial in some cases to maximize binding and enhance the stability of the interacting molecules.[3]

Q4: Can the incubation time be too long?

While the streptavidin-biotin bond itself is very stable, excessively long incubation times can sometimes lead to increased background signal due to non-specific binding of streptavidin to other components in the assay.[6] It is crucial to optimize the incubation time to achieve a high signal-to-noise ratio.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Weak or No Signal Insufficient Incubation Time: The streptavidin and biotinylated molecule have not had enough time to interact fully.Increase the incubation time. Perform a time-course experiment to determine the optimal duration (see Experimental Protocol below).
Inefficient Biotinylation: The target molecule is not sufficiently labeled with biotin.Verify the biotinylation protocol and consider using a biotinylation kit with a proven track record.[3]
Steric Hindrance: The biotin molecule is not accessible to the streptavidin.Use a biotinylation reagent with a longer spacer arm to improve accessibility.[3]
Incorrect Buffer Conditions: The pH of the binding buffer is outside the optimal range (typically pH 7.2-8.0).Ensure the binding buffer is within the optimal pH range.[3]
High Background Non-Specific Binding of Streptavidin: Streptavidin is binding to surfaces or other molecules in the sample.- Use a suitable blocking buffer (e.g., BSA or casein). Avoid using milk as it contains endogenous biotin.[3] - Add a non-ionic detergent like Tween-20 to your washing buffers.[3] - Increase the ionic strength of your buffers by adding NaCl.[3]
Excessively Long Incubation Time: Prolonged incubation can lead to increased non-specific binding.Reduce the incubation time. Optimize for the shortest time that gives a robust signal.
Endogenous Biotin: Samples like cell lysates may contain free biotin, which competes for binding.Consider a pre-clearing step with unlabeled streptavidin to remove endogenous biotin.[3]
Inconsistent Results Variable Incubation Times or Temperatures: Lack of consistency in the experimental protocol.Strictly adhere to the optimized incubation time and temperature for all samples and experiments.
Improper Mixing: Inadequate mixing during incubation can lead to uneven binding.Ensure gentle and consistent agitation during the incubation step.

Quantitative Data Summary

The following table summarizes the effect of incubation time and temperature on streptavidin-biotin binding, based on typical observations in various immunoassays. The signal intensity is represented qualitatively.

Incubation TimeTemperatureExpected Signal IntensityPotential for High BackgroundNotes
15 - 30 minutesRoom TemperatureModerate to HighLowOften sufficient for routine applications with high-affinity interactions.
60 minutesRoom TemperatureHighModerateA common starting point for many assays, providing a good balance between signal and background.[7]
2 hoursRoom TemperatureHigh to Very HighModerate to HighMay be necessary for lower affinity interactions or low concentrations of biotinylated molecules.
Overnight (12-16 hours)4°CVery HighPotentially HighOften used to maximize the capture of low-abundance targets. The lower temperature can help to maintain the stability of proteins.[4]

Experimental Protocols

Protocol for Determining Optimal Incubation Time in a Streptavidin-Coated Plate Assay (e.g., ELISA)

This protocol outlines a method to determine the optimal incubation time for a biotinylated antibody binding to a streptavidin-coated plate.

1. Materials:

  • Streptavidin-coated 96-well plates
  • Biotinylated antibody (or other biotinylated molecule of interest)
  • Assay buffer (e.g., PBS with 0.1% BSA and 0.05% Tween-20)
  • Wash buffer (e.g., PBS with 0.05% Tween-20)
  • Detection reagent (e.g., a secondary antibody conjugated to HRP that recognizes the biotinylated antibody)
  • Substrate for the detection enzyme (e.g., TMB for HRP)
  • Stop solution (e.g., 2N H₂SO₄)
  • Plate reader

2. Procedure: a. Prepare a working solution of your biotinylated antibody in the assay buffer at a concentration known to give a detectable signal. b. Add 100 µL of the biotinylated antibody solution to multiple wells of the streptavidin-coated plate. c. Incubate the plate at room temperature. d. At various time points (e.g., 15, 30, 45, 60, 90, 120 minutes, and overnight at 4°C), stop the binding reaction in a set of wells by washing them three times with 200 µL of wash buffer per well. e. After the final wash at each time point, add 100 µL of the detection reagent to the washed wells. f. Incubate for the recommended time for the detection reagent (e.g., 30-60 minutes at room temperature). g. Wash the wells three times with wash buffer. h. Add 100 µL of the substrate to each well and incubate in the dark until sufficient color develops (typically 15-30 minutes). i. Add 50 µL of stop solution to each well. j. Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB).

3. Data Analysis:

  • Plot the absorbance values against the incubation time.
  • The optimal incubation time is the shortest time that results in a maximal or near-maximal and stable signal (the plateau of the curve).

Visualizations

experimental_workflow cluster_prep Preparation cluster_incubation Incubation and Washing cluster_detection Detection cluster_analysis Analysis prep_antibody Prepare Biotinylated Antibody Solution add_antibody Add Antibody to Streptavidin-Coated Plate prep_antibody->add_antibody incubate Incubate at Room Temperature add_antibody->incubate time_points Wash Wells at Different Time Points (T1, T2, T3...Tn) incubate->time_points add_detection Add Detection Reagent time_points->add_detection incubate_detection Incubate add_detection->incubate_detection wash_detection Wash incubate_detection->wash_detection add_substrate Add Substrate wash_detection->add_substrate stop_reaction Add Stop Solution add_substrate->stop_reaction read_plate Read Absorbance stop_reaction->read_plate plot_data Plot Absorbance vs. Time read_plate->plot_data determine_optimal Determine Optimal Incubation Time plot_data->determine_optimal

Caption: Workflow for determining optimal incubation time.

troubleshooting_logic start Assay Signal Issue weak_signal Weak or No Signal? start->weak_signal high_background High Background? start->high_background weak_signal->high_background No increase_time Increase Incubation Time weak_signal->increase_time Yes decrease_time Decrease Incubation Time high_background->decrease_time Yes check_biotinylation Verify Biotinylation increase_time->check_biotinylation check_buffer Check Buffer pH check_biotinylation->check_buffer optimize_blocking Optimize Blocking decrease_time->optimize_blocking add_detergent Add Detergent to Wash optimize_blocking->add_detergent

Caption: Troubleshooting logic for signal issues.

References

how to ensure uniform distribution of 18:1-12:0 Biotin PE in membranes

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to ensure the uniform distribution of 18:1-12:0 Biotin (B1667282) PE in membrane systems. Achieving a homogenous distribution is critical for the reliability and reproducibility of experiments involving biotin-streptavidin interactions, such as cell targeting, immunoassays, and biosensor development.

Frequently Asked Questions (FAQs)

Q1: What is 18:1-12:0 Biotin PE and why is its uniform distribution in membranes critical?

A: this compound (1-oleoyl-2-(12-biotinyl(aminododecanoyl))-sn-glycero-3-phosphoethanolamine) is a phospholipid modified with a biotin molecule attached to the sn-2 acyl chain.[1][2] It is commonly incorporated into liposomes and supported lipid bilayers to serve as an anchor for binding streptavidin and its conjugates.[3][4] A uniform distribution is crucial because clustering or phase separation of the biotinylated lipid can lead to:

  • Inaccurate Binding Data: Clustered biotin groups can cause steric hindrance, preventing streptavidin from binding effectively and leading to an underestimation of binding capacity.

  • Irreproducible Results: Non-homogenous membranes will yield high variability between batches.[5]

  • Vesicle Aggregation: If using streptavidin to link vesicles, localized high densities of biotin can cause uncontrolled aggregation.[6]

  • Altered Membrane Properties: Lipid domains with high concentrations of the probe can change local membrane fluidity and curvature.

Q2: What is the recommended method for incorporating this compound into liposomes to ensure homogeneity?

A: The most reliable and widely used method is thin-film hydration followed by extrusion . This process involves co-dissolving the this compound with the bulk phospholipids (B1166683) in an organic solvent, creating a homogenous mixture before the formation of the lipid film. Hydrating this film above the phase transition temperature (Tc) of the lipids ensures they are in a fluid state, allowing for proper mixing during vesicle formation.[7] Subsequent extrusion through polycarbonate filters with a defined pore size (e.g., 100 nm) produces unilamellar vesicles with a uniform size and lipid distribution.[3][8]

Q3: What is the optimal concentration of this compound to use?

A: The optimal concentration depends on the application, but a general range is 0.1 to 5 mol% of the total lipid composition. For applications requiring streptavidin binding, starting at 1-2 mol% is recommended. Concentrations above 5 mol% can increase the risk of phase separation and inter-vesicle aggregation, especially in the presence of streptavidin.[6]

Q4: My liposome (B1194612) solution appears cloudy or has visible precipitates. What is the cause and how can I fix it?

A: Cloudiness or precipitation is a common sign of vesicle aggregation. The primary causes include:

  • High Biotin-PE Concentration: As noted, excessive biotin on the surface can lead to cross-linking.

  • Processing Below Phase Transition Temperature (Tc): If lipids are in a gel state during hydration or extrusion, they will not mix properly, leading to poor vesicle formation and aggregation.[7]

  • Incorrect Buffer Conditions: Suboptimal pH or ionic strength can reduce the vesicle's surface charge (zeta potential), diminishing the electrostatic repulsion that keeps them separated.

  • Solution: Reduce the mol% of this compound. Ensure all preparation steps (hydration, extrusion) are performed at a temperature above the Tc of all lipid components. Use a standard buffer such as PBS and confirm the final formulation has a sufficiently high absolute zeta potential (e.g., > |30| mV) for stability.[8]

Q5: How can I prevent phase separation of the biotinylated lipid from the bulk lipids?

A: Phase separation occurs when one lipid component is not fully miscible within the bilayer, leading to the formation of distinct domains.[9] This can be influenced by the bulky biotin headgroup and the specific acyl chains of the lipids involved. To prevent this:

  • Incorporate Cholesterol: Cholesterol is known to increase membrane fluidity and disrupt the formation of highly ordered gel-phase domains, thereby promoting the mixing of different lipid species.[10][11][12] A concentration of 30-45 mol% is often effective.

  • Maintain Temperature: Always work above the lipid Tc to keep the membrane in a fluid, well-mixed state.[7]

  • Choose Compatible Lipids: Select bulk lipids that are structurally similar to the oleoyl (B10858665) (18:1) chain of the biotinylated lipid to improve miscibility.

Q6: What methods can I use to verify the uniform distribution of this compound?

A: Directly visualizing the distribution at the nanoscale is challenging. However, several indirect and functional methods can provide strong evidence of uniformity:

  • Fluorescence Microscopy: For Giant Unilamellar Vesicles (GUVs), incubate the vesicles with fluorescently-labeled streptavidin. A uniform fluorescent signal across the vesicle surface suggests a homogenous distribution of biotin-PE. Patchy or punctate fluorescence indicates clustering or phase separation.[13]

  • Dynamic Light Scattering (DLS): A low Polydispersity Index (PDI) value (ideally < 0.2) indicates a monodisperse sample, which is a prerequisite for uniform incorporation.[8][14] While it doesn't directly measure lateral distribution, a high PDI can be a symptom of aggregation caused by poor incorporation.

  • Functional Binding Assays: Perform a binding assay with streptavidin and measure the binding kinetics. A uniform distribution should result in predictable, monophasic binding. Biphasic binding or unusual kinetics may suggest the presence of different biotin populations (e.g., clustered vs. isolated).

Troubleshooting Guide

Symptom Possible Cause Recommended Solution
High PDI (>0.3) in DLS 1. Incomplete extrusion. 2. Vesicle aggregation. 3. Lipid mixture is not homogenous.1. Ensure an odd number of extrusion passes (e.g., 11-21) through the membrane.[15] 2. Decrease Biotin-PE concentration; check zeta potential. 3. Ensure complete dissolution of lipids in organic solvent before film formation.
Liposome size is larger than expected 1. Membrane filter is damaged. 2. High cholesterol content.[11] 3. Aggregation of smaller vesicles.1. Inspect and replace the polycarbonate membrane in the extruder. 2. Re-evaluate the required cholesterol concentration for your application. 3. Review DLS data for multiple population peaks.
Low streptavidin binding efficiency 1. Biotin headgroup is sterically hindered or inaccessible. 2. Phase separation has sequestered the Biotin-PE. 3. Degradation of lipids.1. Consider using a Biotin-PE with a longer PEG spacer. 2. Add cholesterol to the formulation; ensure processing temperature is above Tc. 3. Use fresh, high-quality lipids stored under inert gas and at low temperatures.[1]
Batch-to-batch inconsistency 1. Inconsistent solvent evaporation. 2. Variations in hydration time or temperature. 3. Inconsistent number of extrusion cycles.1. Use a rotary evaporator for consistent film formation; dry under high vacuum to remove all solvent traces.[16] 2. Precisely control all process parameters using a water bath or heating block.[15] 3. Standardize the extrusion protocol.

Quantitative Data Summary

Table 1: Recommended Lipid Compositions for Different Applications

Application Primary Lipid Example Cholesterol (mol%) This compound (mol%) Key Considerations
Biosensor (Supported Lipid Bilayer) POPC (1-palmitoyl-2-oleoyl-PC)0 - 20%0.5 - 2%Lower biotin density promotes a more uniform and fluid surface.
Targeted Drug Delivery DSPC (1,2-distearoyl-sn-glycero-3-PC)30 - 45%1 - 5%Higher cholesterol content provides rigidity and stability in serum.[17]
Immunoassay (Liposome Conjugation) DOPC (1,2-dioleoyl-sn-glycero-3-PC)0 - 30%1 - 3%Balance biotin density to achieve efficient binding without causing aggregation.

Table 2: Typical Quality Control Parameters for Homogenous Liposome Preparations

Parameter Technique Target Value Indication of a Problem
Mean Vesicle Diameter Dynamic Light Scattering (DLS)100 ± 20 nmSignificant deviation may affect experimental outcomes.
Polydispersity Index (PDI) Dynamic Light Scattering (DLS)< 0.2A value > 0.3 suggests a broad size distribution or aggregation.[5][8]
Zeta Potential Electrophoretic Light Scattering< -30 mV or > +30 mVValues between -10 mV and +10 mV indicate a high risk of aggregation.[8]
Morphology & Lamellarity Cryo-Transmission Electron Microscopy (Cryo-TEM)Spherical, unilamellar vesiclesPresence of multilamellar, fragmented, or aggregated structures.[14]

Experimental Protocols

Protocol 1: Liposome Preparation by Thin-Film Hydration and Extrusion

  • Lipid Mixing: In a round-bottom flask, co-dissolve the primary phospholipid, cholesterol, and this compound in chloroform (B151607) or a chloroform/methanol mixture to achieve the desired molar ratios.

  • Film Formation: Evaporate the organic solvent using a rotary evaporator under reduced pressure to form a thin, uniform lipid film on the flask wall. Ensure the water bath temperature is above the Tc of the lipids.

  • Solvent Removal: Place the flask under high vacuum for at least 2 hours to remove any residual organic solvent, which can affect membrane integrity.

  • Hydration: Add the desired aqueous buffer (e.g., PBS, pH 7.4) to the flask. Hydrate the lipid film by agitating the flask in a water bath set to a temperature approximately 10-15°C above the highest Tc of the lipid components for 1 hour. This will form multilamellar vesicles (MLVs).[15]

  • Size Reduction (Extrusion):

    • Assemble a mini-extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm). Equilibrate the extruder heating block to the same temperature used for hydration.

    • Load the MLV suspension into one of the extruder's syringes.

    • Pass the suspension through the membrane back and forth for an odd number of passes (e.g., 21 times).[15]

    • The resulting solution should be a translucent suspension of large unilamellar vesicles (LUVs).

  • Sterilization & Storage: If necessary, sterilize the liposome preparation by filtering through a 0.22 µm syringe filter (note: this may cause some lipid loss). Store at 4°C and use within a specified stability period. Autoclaving is not suitable as it will destroy the liposomes.[18]

Protocol 2: Quality Control using Dynamic Light Scattering (DLS)

  • Sample Preparation: Dilute a small aliquot of the liposome suspension in the same buffer used for hydration to a suitable concentration for DLS analysis (typically to a slightly hazy appearance).

  • Instrument Setup: Equilibrate the DLS instrument to the desired temperature (e.g., 25°C).

  • Measurement: Place the cuvette in the instrument and allow it to equilibrate for 1-2 minutes. Perform the measurement to obtain the average particle size (Z-average), the Polydispersity Index (PDI), and the size distribution graph.

  • Data Analysis: Analyze the results. A monomodal peak with a PDI < 0.2 is indicative of a homogenous, non-aggregated sample.

Visualizations

Liposome_Preparation_Workflow cluster_prep Preparation Steps cluster_qc Quality Control cluster_storage Final Product mix 1. Lipid Mixing (in Chloroform) film 2. Film Formation (Rotary Evaporation) mix->film dry 3. High Vacuum Drying (Remove Solvent) film->dry hydrate 4. Hydration (Buffer, T > Tc) dry->hydrate extrude 5. Extrusion (100 nm filter, T > Tc) hydrate->extrude qc QC Analysis (DLS, TEM) extrude->qc final Homogenous Biotinylated Liposomes qc->final

Caption: Workflow for preparing homogenous biotinylated liposomes.

Troubleshooting_Flowchart start Problem Observed: Inconsistent Results or Aggregation check_pdi Is PDI > 0.2? start->check_pdi check_conc Is Biotin-PE > 5 mol%? check_pdi->check_conc No sol_extrude Solution: Increase extrusion passes. Check filter integrity. check_pdi->sol_extrude Yes check_temp Was T < Tc during prep? check_conc->check_temp No sol_conc Solution: Reduce Biotin-PE to 1-3 mol%. check_conc->sol_conc Yes check_chol Is Cholesterol < 20 mol%? check_temp->check_chol No sol_temp Solution: Increase hydration/extrusion T to 10°C above Tc. check_temp->sol_temp Yes sol_chol Solution: Increase Cholesterol to 30-45 mol% to improve miscibility. check_chol->sol_chol Yes

Caption: Decision tree for troubleshooting common liposome formulation issues.

References

dealing with batch-to-batch variability of 18:1-12:0 Biotin PE

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 18:1-12:0 Biotin (B1667282) PE (1-oleoyl-2-(12-biotinyl(aminododecanoyl))-sn-glycero-3-phosphoethanolamine). This resource is designed to assist researchers, scientists, and drug development professionals in addressing challenges related to the batch-to-batch variability of this product. Here you will find troubleshooting guides and frequently asked questions to ensure the consistency and success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is 18:1-12:0 Biotin PE and what are its common applications?

A1: this compound is a phospholipid with a biotin molecule attached to the headgroup via a spacer arm.[1] This structure allows for the incorporation of biotin into lipid bilayers, such as liposomes and supported lipid bilayers.[2] Its primary application is to facilitate the detection, immobilization, or targeting of these lipid structures through the high-affinity interaction between biotin and streptavidin or avidin (B1170675).[3][4][5] Common uses include liposome (B1194612) preparation for flow cytometry, immunoassays, and drug delivery systems.[2][6]

Q2: How should this compound be stored?

A2: this compound should be stored at -20°C. It is available as a powder or dissolved in chloroform (B151607). For the chloroform solution, it is crucial to prevent solvent evaporation. For the powder form, it is important to handle it in a dry environment to prevent hydration. The product is shipped on dry ice to maintain its stability during transit.

Q3: What are the potential sources of batch-to-batch variability with this compound?

A3: Batch-to-batch variability can arise from several factors during the synthesis and purification process. These can include:

  • Purity of starting materials: Variations in the purity of the oleic acid, dodecanedioic acid, phosphoethanolamine, and biotinylation reagents can impact the final product.

  • Efficiency of chemical reactions: Incomplete reactions during the multi-step synthesis can lead to the presence of unreacted intermediates.

  • Biotinylation efficiency: The extent of biotin conjugation to the phospholipid can vary, affecting the number of accessible biotin moieties per molecule.

  • Lipid oxidation: The oleoyl (B10858665) (18:1) chain is susceptible to oxidation, which can alter the physical properties of the lipid and its performance in assays.[7]

  • Purification effectiveness: Residual impurities from the synthesis that are not completely removed during purification can interfere with downstream applications.

Quality Control of New Batches

Consistent experimental results begin with the thorough qualification of each new lot of this compound. Below are recommended quality control assays.

Table 1: Recommended Quality Control Specifications for this compound
ParameterMethodRecommended SpecificationPotential Impact of Deviation
Purity Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC)>99%Impurities can affect liposome formation, stability, and introduce artifacts in binding assays.
Identity Mass Spectrometry (MS)Molecular weight consistent with theoretical value (903.20 g/mol )Incorrect molecular weight indicates impurities or degradation.
Biotin Availability HABA (4'-hydroxyazobenzene-2-carboxylic acid) AssayConsistent biotin binding capacity across batchesLower binding capacity will result in reduced signal in streptavidin-based assays.
Physical Appearance Visual InspectionWhite powder or clear, colorless solution (in chloroform)Discoloration may indicate oxidation or impurities.

Experimental Protocols

Protocol 1: Purity Assessment by Thin Layer Chromatography (TLC)

Objective: To visually assess the purity of this compound and identify any major impurities.

Materials:

  • This compound (from new and old batches for comparison)

  • TLC plate (silica gel)

  • Developing solvent (e.g., chloroform:methanol:water 65:25:4 v/v/v)

  • Visualization reagent (e.g., primuline (B81338) spray or iodine vapor)

  • Small glass vials

  • Capillary tubes for spotting

Procedure:

  • Dissolve a small amount of this compound from both the new and a previously validated batch in chloroform to a concentration of approximately 1 mg/mL.

  • Using a capillary tube, carefully spot a small amount of each solution onto the TLC plate, about 1 cm from the bottom. Keep the spots small and distinct.

  • Allow the spots to dry completely.

  • Place the TLC plate in a developing chamber containing the developing solvent. Ensure the solvent level is below the spots.

  • Allow the solvent to ascend the plate until it is about 1 cm from the top.

  • Remove the plate from the chamber and mark the solvent front.

  • Allow the plate to dry completely.

  • Visualize the spots using a suitable reagent (e.g., primuline spray followed by visualization under UV light, or placing the plate in a chamber with iodine crystals).

  • Analysis: A pure sample should show a single, well-defined spot. Compare the new batch to the reference batch. The presence of additional spots in the new batch indicates impurities.

Protocol 2: Biotin Availability Assessment using the HABA Assay

Objective: To quantify the amount of accessible biotin in a liposome formulation containing this compound.

Materials:

  • Liposomes containing a known molar percentage of this compound

  • HABA/Avidin reagent (commercially available kits)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 500 nm

Procedure:

  • Prepare a standard curve using free biotin of known concentrations.

  • Add the HABA/Avidin reagent to the wells of the microplate according to the manufacturer's instructions.

  • Add your biotinylated liposome samples to the wells. Include a negative control of liposomes without biotin.

  • Incubate the plate at room temperature for the time specified by the kit manufacturer (typically 10-15 minutes).

  • Measure the absorbance at 500 nm. The absorbance is inversely proportional to the amount of biotin.

  • Analysis: The biotin in the liposomes will displace the HABA from the avidin, causing a decrease in absorbance.[8] By comparing the absorbance of your samples to the biotin standard curve, you can determine the concentration of accessible biotin in your liposome preparation. Compare the results from the new batch with a previously validated batch to ensure consistency.

Troubleshooting Guide

Issue 1: Inconsistent or Low Signal in Streptavidin-Based Assays (e.g., Flow Cytometry, ELISA)

Possible Causes and Solutions:

  • Low Incorporation of this compound into Liposomes:

    • Solution: Ensure the lipid film is completely dry before hydration. Hydrate the lipid film at a temperature above the phase transition temperature of all lipids in the formulation. Confirm the correct amount of this compound was used in the initial lipid mixture.

  • Inaccessible Biotin on the Liposome Surface:

    • Solution: The biotin moiety may be sterically hindered by other components in the liposome, such as PEGylated lipids.[3] Consider using a this compound with a longer spacer arm or reducing the concentration of sterically hindering molecules.[4]

  • Degradation of this compound:

    • Solution: Oxidation of the oleoyl chain can affect membrane properties. Store the lipid at -20°C and handle it under an inert gas (e.g., argon or nitrogen) when possible. Perform a quality control check (e.g., TLC) to assess for degradation products.

  • Competition from Free Biotin:

    • Solution: Ensure that all unincorporated biotin from any upstream biotinylation reactions has been removed.[9] If your sample contains endogenous biotin (e.g., cell lysates), consider a pre-clearing step with avidin beads.[9]

Issue 2: Aggregation of Biotinylated Liposomes

Possible Causes and Solutions:

  • Bridging by Streptavidin:

    • Solution: Streptavidin has four biotin-binding sites and can cross-link multiple liposomes, leading to aggregation.[2] To mitigate this, you can pre-incubate the streptavidin with a saturating amount of free biotin before adding it to your liposomes if you are using it as a blocking agent. If using streptavidin for detection, ensure the liposome concentration is optimized to avoid excessive cross-linking.

  • Instability of the Liposome Formulation:

    • Solution: The incorporation of this compound may alter the physical properties of the liposome. Re-optimize your liposome formulation. The inclusion of PEGylated lipids can help prevent aggregation.[10][11]

  • Improper Storage:

    • Solution: Store liposome preparations at 4°C and avoid freezing unless a suitable cryoprotectant is used, as freeze-thaw cycles can cause aggregation.[12]

Visualizing Experimental Workflows

A standardized workflow for qualifying new batches of this compound is crucial for reproducible results.

QC_Workflow cluster_0 Batch Qualification new_batch Receive New Batch of This compound visual_inspection Visual Inspection (Color, Form) new_batch->visual_inspection purity_check Purity Analysis (TLC/HPLC) visual_inspection->purity_check identity_check Identity Confirmation (Mass Spectrometry) purity_check->identity_check liposome_prep Prepare Test Liposomes identity_check->liposome_prep biotin_assay Biotin Availability (HABA Assay) liposome_prep->biotin_assay functional_assay Functional Assay (e.g., Flow Cytometry) biotin_assay->functional_assay pass_fail Pass/Fail functional_assay->pass_fail release Release for Experiments pass_fail->release Pass reject Reject Batch pass_fail->reject Fail

Caption: Quality control workflow for a new batch of this compound.

The biotin-streptavidin interaction is a fundamental tool in many biological assays. Understanding and controlling the variables associated with your biotinylated reagents is key to experimental success.

Biotin_Streptavidin_Interaction cluster_liposome Biotinylated Liposome liposome Lipid Bilayer biotin_pe This compound streptavidin Streptavidin biotin_pe->streptavidin High-Affinity Binding detection Detection Signal (e.g., Fluorescence) streptavidin->detection Leads to

Caption: The interaction between biotinylated liposomes and streptavidin.

References

Validation & Comparative

A Head-to-Head Comparison of 18:1-12:0 Biotin PE and DSPE-PEG-Biotin for Targeted Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of targeting ligand is a critical determinant in the efficacy of nanoparticle-based drug delivery systems. Biotinylated phospholipids (B1166683) are frequently employed to target tumors and other tissues that overexpress biotin (B1667282) receptors. This guide provides an objective comparison of two commonly used biotinylated lipids: 18:1-12:0 Biotin PE (1-oleoyl-2-(12-biotinyl(aminododecanoyl))-sn-glycero-3-phosphoethanolamine) and DSPE-PEG-Biotin (1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[biotinyl(polyethylene glycol)]).

This comparison delves into their structural differences, the implications for liposome (B1194612) formulation and stability, and their performance in key aspects of drug delivery, including target recognition and in vivo circulation. The information presented is supported by established experimental protocols to aid in the practical application of these findings.

Structural and Functional Comparison

The primary distinction between this compound and DSPE-PEG-Biotin lies in the presence of a polyethylene (B3416737) glycol (PEG) linker in the latter. This structural difference has profound implications for the behavior of liposomes in a biological environment.

  • This compound incorporates a biotin moiety attached to the headgroup of a phosphatidylethanolamine (B1630911) (PE) lipid via a 12-carbon acyl chain. The oleoyl (B10858665) (18:1) chain contributes to a lower phase transition temperature, resulting in more fluid membranes at physiological temperatures. The biotin group is relatively close to the liposome surface.

  • DSPE-PEG-Biotin features a biotin molecule at the distal end of a PEG chain, which is then attached to a distearoylphosphatidylethanolamine (DSPE) lipid. The saturated distearoyl (18:0) chains of DSPE lead to a higher phase transition temperature, contributing to more rigid and stable liposomes. The PEG linker extends the biotin moiety away from the liposome surface, creating a "stealth" layer that can reduce opsonization and prolong circulation time.[1][2]

The choice between these two lipids involves a trade-off between direct target accessibility and prolonged circulation half-life. While the exposed biotin of this compound may allow for more direct and potentially stronger binding to biotin receptors, the PEG linker in DSPE-PEG-Biotin provides steric hindrance that can shield the liposome from the immune system, leading to longer circulation times and increased opportunity to reach the target tissue.[3][4] However, this same PEG layer can also sterically hinder the binding of biotin to its receptor, a factor that must be considered in the design of the delivery system.[4]

Performance Data Summary

The following tables summarize the expected performance characteristics of liposomes formulated with this compound versus DSPE-PEG-Biotin based on the principles derived from the literature. Direct comparative quantitative data is limited; therefore, these tables represent a qualitative and semi-quantitative comparison to guide formulation decisions.

Table 1: Physicochemical Properties of Biotinylated Liposomes

PropertyThis compound LiposomesDSPE-PEG-Biotin LiposomesKey Considerations
Typical Size (nm) 80 - 150100 - 200Size is highly dependent on the preparation method (e.g., extrusion pore size).[5]
Polydispersity Index (PDI) < 0.2< 0.2A lower PDI indicates a more homogenous population of liposomes.[6]
Zeta Potential (mV) Slightly negative to neutralNear neutralThe PEG layer in DSPE-PEG-Biotin can shield the surface charge.
Formulation Stability ModerateHighThe saturated DSPE anchor provides greater membrane rigidity and stability.[7]

Table 2: In Vitro Performance of Biotinylated Liposomes

ParameterThis compound LiposomesDSPE-PEG-Biotin LiposomesKey Considerations
Drug Encapsulation Efficiency Dependent on drug and lipid compositionDependent on drug and lipid compositionNo significant intrinsic difference is expected based solely on the biotinylated lipid.
In Vitro Drug Release May be faster due to more fluid membraneSlower and more controlled releaseThe rigid DSPE-containing membrane can better retain the encapsulated drug.
Binding to Avidin (B1170675)/Streptavidin HighModerate to HighThe PEG linker can cause steric hindrance, potentially reducing binding affinity.[4][8]
Cellular Uptake in Biotin Receptor-Positive Cells Potentially higher initial uptakeMay have slower but more sustained uptake over timeThe PEG linker can influence the kinetics of receptor binding and internalization.

Table 3: Predicted In Vivo Performance of Biotinylated Liposomes

ParameterThis compound LiposomesDSPE-PEG-Biotin LiposomesKey Considerations
Circulation Half-Life ShorterLongerThe "stealth" properties of the PEG layer reduce clearance by the reticuloendothelial system.[3][7]
Tumor Accumulation Lower due to faster clearanceHigher due to prolonged circulation (EPR effect)The Enhanced Permeability and Retention (EPR) effect is more pronounced with long-circulating nanoparticles.
Targeting Specificity High, but limited by circulation timeHigh, and enhanced by longer circulationThe PEG linker length needs to be optimized to balance stealth properties and target binding.[9]

Experimental Protocols

Detailed methodologies for the preparation and characterization of biotinylated liposomes are provided below.

Protocol 1: Liposome Preparation by Thin-Film Hydration and Extrusion

This protocol describes a common method for preparing unilamellar liposomes of a defined size.[5][10][11][12]

Materials:

  • Primary phospholipid (e.g., DSPC or DOPC)

  • Cholesterol

  • This compound or DSPE-PEG-Biotin

  • Chloroform or a chloroform/methanol mixture

  • Hydration buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)

  • Round-bottom flask

  • Rotary evaporator

  • Extruder device

  • Polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Dissolve the lipids (e.g., a 55:40:5 molar ratio of primary phospholipid:cholesterol:biotinylated lipid) in the organic solvent in a round-bottom flask.

  • Remove the organic solvent using a rotary evaporator to form a thin lipid film on the wall of the flask.

  • Further dry the lipid film under a high vacuum for at least 2 hours to remove any residual solvent.

  • Hydrate the lipid film with the aqueous buffer by vortexing or gentle shaking. The temperature of the buffer should be above the phase transition temperature of the lipids. This will form multilamellar vesicles (MLVs).

  • Assemble the extruder with the desired polycarbonate membrane (e.g., 100 nm).

  • Extrude the MLV suspension through the membrane for an odd number of passes (e.g., 11-21 times) to form small unilamellar vesicles (SUVs) with a uniform size distribution.

  • Store the prepared liposomes at 4°C.

Protocol 2: Liposome Characterization by Dynamic Light Scattering (DLS)

DLS is used to determine the size distribution and polydispersity index (PDI) of the liposome formulation.[13][14]

Materials:

  • Liposome suspension

  • DLS instrument

  • Cuvettes

Procedure:

  • Dilute the liposome suspension in the hydration buffer to an appropriate concentration to avoid multiple scattering effects.

  • Transfer the diluted sample to a clean cuvette.

  • Place the cuvette in the DLS instrument and allow it to equilibrate to the desired temperature (e.g., 25°C).

  • Perform the measurement according to the instrument's software instructions.

  • Record the Z-average diameter and the PDI. A PDI value below 0.3 is generally considered acceptable for drug delivery applications.

Protocol 3: In Vitro Drug Release Assay using the Dialysis Method

This method assesses the rate of drug release from the liposomes over time.[15][16][17][18]

Materials:

  • Drug-loaded liposome suspension

  • Dialysis tubing with an appropriate molecular weight cut-off (MWCO)

  • Release medium (e.g., PBS at pH 7.4 or a buffer mimicking physiological conditions)

  • Shaking incubator or water bath

  • Analytical method to quantify the drug (e.g., HPLC or UV-Vis spectrophotometry)

Procedure:

  • Place a known volume of the drug-loaded liposome suspension into a dialysis bag.

  • Seal the dialysis bag and immerse it in a known volume of the release medium maintained at 37°C with constant stirring.

  • At predetermined time points, withdraw aliquots from the release medium and replace with an equal volume of fresh medium to maintain sink conditions.

  • Quantify the concentration of the released drug in the collected samples using a validated analytical method.

  • Calculate the cumulative percentage of drug released over time.

Protocol 4: Cellular Uptake Study by Flow Cytometry

This protocol quantifies the uptake of fluorescently labeled liposomes by cells.[19][20][21]

Materials:

  • Fluorescently labeled liposomes (e.g., containing a fluorescent lipid or encapsulated fluorescent dye)

  • Target cells (biotin receptor-positive) and control cells (biotin receptor-negative)

  • Cell culture medium

  • FACS buffer (e.g., PBS with 1% BSA)

  • Flow cytometer

Procedure:

  • Seed the cells in appropriate culture plates and allow them to adhere overnight.

  • Incubate the cells with the fluorescently labeled liposomes at various concentrations and for different time points at 37°C.

  • After incubation, wash the cells twice with ice-cold PBS to remove non-adherent liposomes.

  • Detach the cells from the plate using a non-enzymatic cell dissociation solution or trypsin.

  • Resuspend the cells in FACS buffer.

  • Analyze the cell suspension using a flow cytometer to quantify the fluorescence intensity per cell, which corresponds to the amount of liposome uptake.

Mandatory Visualizations

G Biotin-Receptor Mediated Endocytosis Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Biotinylated_Liposome Biotinylated Liposome Receptor_Binding Receptor Binding Biotinylated_Liposome->Receptor_Binding 1. Binding Biotin_Receptor Biotin Receptor Biotin_Receptor->Receptor_Binding Clathrin_Coated_Pit Clathrin-Coated Pit Formation Receptor_Binding->Clathrin_Coated_Pit 2. Internalization Endosome Early Endosome Clathrin_Coated_Pit->Endosome 3. Vesicle Formation Lysosome Lysosome Endosome->Lysosome 4. Trafficking Drug_Release Drug Release Endosome->Drug_Release pH-mediated Lysosome->Drug_Release Enzymatic Therapeutic_Effect Therapeutic Effect Drug_Release->Therapeutic_Effect 5. Action

Caption: Biotin-Receptor Mediated Endocytosis Pathway for Liposomal Drug Delivery.

G Experimental Workflow for Liposome Performance Comparison cluster_formulation Formulation & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies Lipid_Film Thin-Film Hydration Extrusion Extrusion Lipid_Film->Extrusion DLS DLS Analysis (Size & PDI) Extrusion->DLS Drug_Release_Assay Drug Release (Dialysis Method) DLS->Drug_Release_Assay Cell_Uptake Cellular Uptake (Flow Cytometry) DLS->Cell_Uptake Biodistribution Biodistribution Cell_Uptake->Biodistribution Efficacy Therapeutic Efficacy Biodistribution->Efficacy

Caption: Workflow for Comparing Biotinylated Liposome Performance.

Conclusion

The selection between this compound and DSPE-PEG-Biotin for targeted drug delivery is not straightforward and depends heavily on the specific application and desired therapeutic outcome.

  • This compound may be advantageous for applications where rapid and strong binding to target cells is paramount and a shorter circulation time is acceptable or even desired. Its formulation can result in more fluid liposomal membranes.

  • DSPE-PEG-Biotin is generally the preferred choice for systemic drug delivery, particularly to solid tumors. The PEG linker provides "stealth" characteristics, leading to a longer circulation half-life and enhanced accumulation at the target site via the EPR effect.[7] However, careful optimization of the PEG chain length and density is crucial to mitigate steric hindrance and ensure efficient target recognition.[4][9]

Ultimately, empirical testing using the detailed protocols provided in this guide is essential to determine the optimal biotinylated lipid for a specific drug delivery system. Researchers should carefully consider the trade-offs between target binding efficiency and in vivo pharmacokinetics to achieve the desired therapeutic effect.

References

A Comparative Analysis of Avidin and Streptavidin Binding Affinity to 18:1-12:0 Biotin PE

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting the Optimal Biotin-Binding Protein for Your Application

The high-affinity interaction between biotin (B1667282) and its binding proteins, avidin (B1170675) and streptavidin, is a cornerstone of many biotechnological applications, from immunoassays to drug delivery systems. When the biotin moiety is conjugated to a lipid, such as in 18:1-12:0 Biotin PE (1-oleoyl-2-(12-biotinyl(aminododecanoyl))-sn-glycero-3-phosphoethanolamine), it provides a powerful tool for anchoring molecules to lipid bilayers and liposomes. The choice between avidin and streptavidin for binding to these biotinylated lipids can significantly impact experimental outcomes. This guide provides a comprehensive comparison of their binding affinities, supported by established experimental data and detailed methodologies.

Executive Summary: Key Differences and Recommendations

While both avidin and streptavidin exhibit an exceptionally strong and specific interaction with biotin, their inherent molecular properties lead to distinct performance characteristics. Streptavidin is generally the preferred choice for applications involving biotinylated lipids due to its lower non-specific binding. Avidin, while having a slightly higher affinity for free biotin, can cause unwanted interactions due to its glycosylation and positive charge at physiological pH.

Quantitative Comparison of Binding Affinities

ProteinLigandDissociation Constant (Kd)Key Characteristics
Avidin Free Biotin~10⁻¹⁵ M[1][2][3]Glycosylated, high isoelectric point (pI ≈ 10.5), prone to non-specific binding.[1][4]
Streptavidin Free Biotin~10⁻¹⁴ - 10⁻¹⁵ M[1][2]Non-glycosylated, near-neutral pI, lower non-specific binding.[5]
Avidin Biotinylated MoleculesGenerally lower affinity than for free biotinSteric hindrance from the conjugated molecule can affect binding.
Streptavidin Biotinylated MoleculesOften exhibits higher affinity than avidin for conjugated biotinLess susceptible to steric hindrance.

Note: The binding affinity to biotinylated lipids, such as this compound, is expected to be in a similar femtomolar to picomolar range, though it can be influenced by the lipid environment, the presence of a spacer arm, and steric hindrance at the membrane surface.[6]

Experimental Methodologies for Determining Binding Affinity

To determine the specific binding affinity of avidin or streptavidin to this compound, two common and powerful techniques are Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC).

Surface Plasmon Resonance (SPR)

SPR is a real-time, label-free technique for measuring biomolecular interactions.[7]

Experimental Protocol for SPR:

  • Sensor Chip Preparation: A streptavidin-coated sensor chip (e.g., SA chip) is commonly used.[8]

  • Liposome (B1194612) Preparation:

    • Prepare liposomes incorporating a defined molar percentage of this compound along with a bulk phospholipid (e.g., POPC).

    • Liposomes can be formed by methods such as extrusion to obtain a uniform size distribution.

  • Immobilization: Inject the biotinylated liposomes over the streptavidin-coated sensor surface. The high affinity of the biotin-streptavidin interaction will lead to the capture of the liposomes on the chip surface.

  • Analyte Injection: Inject a series of concentrations of the analyte (avidin or streptavidin) over the liposome-coated surface.

  • Data Acquisition: Monitor the change in the refractive index at the sensor surface in real-time. This change is proportional to the mass of protein binding to the liposomes.

  • Data Analysis:

    • Generate sensorgrams by plotting the response units (RU) versus time.

    • Fit the data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).[8]

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes that occur during a binding event, allowing for the determination of thermodynamic parameters.[9][10]

Experimental Protocol for ITC:

  • Sample Preparation:

    • Prepare a solution of avidin or streptavidin in the sample cell of the calorimeter. A typical concentration is in the micromolar range (e.g., 40 µM).[10]

    • Prepare a solution of biotinylated liposomes (containing this compound) in the titration syringe at a concentration significantly higher than the protein in the cell (e.g., 750 µM of biotin).[10]

    • Use the same buffer for both the protein and the liposomes to minimize heats of dilution.

  • Titration:

    • Perform a series of small, sequential injections of the liposome solution into the protein solution while stirring.[10]

    • Measure the heat released or absorbed after each injection.

  • Data Acquisition: Record the heat change per injection as a function of the molar ratio of lipid to protein.

  • Data Analysis:

    • Integrate the heat peaks to obtain the enthalpy change (ΔH) for each injection.

    • Fit the binding isotherm to a suitable model to determine the binding stoichiometry (n), the binding constant (Ka, the inverse of Kd), and the enthalpy of binding (ΔH). The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated.

Visualizing the Interaction and Experimental Workflow

To further clarify the concepts discussed, the following diagrams illustrate the binding of avidin and streptavidin to a biotinylated lipid and a typical SPR experimental workflow.

G Comparative Binding to Biotinylated Lipid cluster_lipid Lipid Bilayer cluster_avidin Avidin cluster_streptavidin Streptavidin lipid_head1 lipid_tail1 lipid_head1->lipid_tail1 lipid_head2 lipid_tail2 lipid_head2->lipid_tail2 biotin_lipid_head biotin_lipid_tail biotin_lipid_head->biotin_lipid_tail biotin Biotin biotin_lipid_head->biotin 18:1-12:0 PE lipid_head3 lipid_tail3 lipid_head3->lipid_tail3 avidin Avidin Tetramer avidin->biotin High Affinity Binding (Kd ~10⁻¹⁵ M) glycan Glycosylation avidin->glycan non_specific Negatively Charged Surfaces avidin->non_specific Non-specific Binding streptavidin Streptavidin Tetramer streptavidin->biotin High Affinity Binding (Kd ~10⁻¹⁴ M)

Caption: Avidin vs. Streptavidin binding to a biotinylated lipid.

G SPR Experimental Workflow for Binding Affinity cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_chip Prepare Streptavidin- coated Sensor Chip immobilize Immobilize Biotinylated Liposomes on Chip prep_chip->immobilize prep_lipo Prepare Liposomes with This compound prep_lipo->immobilize inject Inject Avidin/Streptavidin (Analyte) at various concentrations immobilize->inject detect Detect Real-time Binding (RU change) inject->detect sensorgram Generate Sensorgrams detect->sensorgram fit_model Fit Data to a Binding Model sensorgram->fit_model determine_kd Determine ka, kd, and Kd fit_model->determine_kd

Caption: Workflow for SPR-based binding affinity determination.

Conclusion

For researchers utilizing biotinylated lipids like this compound, streptavidin is often the more advantageous choice over avidin. Its lack of glycosylation and near-neutral isoelectric point minimize the risk of non-specific interactions that can confound experimental results. While avidin's slightly higher affinity for free biotin is noteworthy, this advantage is often negated by its less favorable properties when working with complex biological systems. The experimental protocols provided for SPR and ITC offer a robust framework for researchers to quantitatively assess the binding of these proteins to their specific biotinylated lipid systems, ensuring the selection of the most appropriate reagent for their research and development needs.

References

The Decisive Advantage: Why 18:1-12:0 Biotin PE Outperforms Shorter-Chain Biotinylated Lipids

Author: BenchChem Technical Support Team. Date: December 2025

In the realms of targeted drug delivery, advanced diagnostics, and intricate cellular studies, biotinylated lipids are indispensable tools. They enable the robust coupling of liposomes and other lipid-based nanoparticles to streptavidin-conjugated molecules, such as antibodies or enzymes. While a variety of biotinylated lipids are available, the unique structure of 1-oleoyl-2-(12-biotinyl(aminododecanoyl))-sn-glycero-3-phosphoethanolamine (18:1-12:0 Biotin (B1667282) PE) offers significant performance advantages over its shorter-chain counterparts. This guide objectively compares these lipids, highlighting the structural features that translate to superior stability and binding efficiency, supported by established biophysical principles.

Structural and Functional Comparison

The efficacy of a biotinylated lipid hinges on two primary factors: its stability within the lipid bilayer and the accessibility of its biotin moiety to streptavidin. The architecture of 18:1-12:0 Biotin PE is uniquely optimized for both.

  • The 18:1 Oleoyl Chain (The Anchor): This long, 18-carbon unsaturated acyl chain at the sn-1 position acts as a powerful hydrophobic anchor. It integrates deeply and stably into the core of a lipid membrane. In contrast, lipids with shorter acyl chains (e.g., 12 or 14 carbons) have a higher rate of desorption and inter-membrane transfer.[1][2][3] This superior anchoring means that liposomes formulated with this compound are less likely to prematurely lose their targeting function, a critical factor for in vivo applications where long circulation times are required.[4]

  • The 12:0 Biotinyl Chain (The Spacer): The biotin molecule is attached to a 12-carbon saturated chain at the sn-2 position.[5][6][7] This chain functions as an exceptionally long and flexible spacer arm, projecting the biotin headgroup far from the liposome (B1194612) surface. This extension is crucial for overcoming steric hindrance, which can otherwise prevent the large streptavidin protein from accessing the biotin.[8][9][10] Shorter-chain lipids or those with biotin attached via a short "cap" linker offer less separation, potentially leading to reduced binding efficiency, especially in crowded membrane environments.[11][12]

The table below summarizes the key structural differences and their functional implications.

FeatureThis compoundShorter-Chain Biotin PE (e.g., Di-C12:0 PE)Biotinyl "Cap" PE
sn-1 Acyl Chain 18:1 (Oleoyl)12:0 (Lauroyl)16:0 (Palmitoyl) or 18:0 (Stearoyl)
sn-2 Acyl Chain 12:0 (Lauroyl) with Biotin12:0 (Lauroyl) with Biotin16:0 or 18:0
Biotin Linkage End of 12-carbon acyl chainEnd of 12-carbon acyl chainHeadgroup via short caproyl (6-C) spacer
Membrane Anchoring Very Strong Weak Strong
Effective Spacer Length Long (~15 Å)Moderate (~15 Å)Short (~9 Å)
Biotin Accessibility High High Moderate to Low
Formulation Stability High Low (prone to lipid exchange)High

Key Performance Advantages

Experimental evidence and biophysical principles underscore two main advantages of the this compound structure:

  • Enhanced Formulation Stability: The rate of lipid exchange between vesicles is exponentially dependent on the acyl chain length; longer chains lead to significantly slower transfer rates.[2][3] Studies have shown that dialkyl lipids with chains of 18 carbons or more are inherently stable in liposomal membranes, whereas C16 lipids show some exchange, and shorter chains are even less stable.[1][4] The robust 18-carbon anchor of this compound ensures it remains securely embedded in the host liposome, preserving the integrity and targeting capability of the formulation over time.

  • Superior Binding Efficiency: The accessibility of the biotin moiety is paramount for efficient streptavidin binding. Research has repeatedly demonstrated that increasing the spacer arm length between the biotin and the lipid headgroup alleviates steric hindrance and improves binding.[8][13][14] The 12-carbon chain in this compound provides a long, flexible tether that allows the biotin to extend beyond other membrane components and orient itself optimally within streptavidin's deep binding pocket.[9]

Experimental Protocols

Below are standard methodologies for the preparation and functional testing of liposomes incorporating this compound.

Protocol 1: Preparation of Biotinylated Liposomes by Extrusion

This protocol describes the formation of unilamellar vesicles of a defined size using the lipid film hydration and extrusion method.

Materials:

  • Primary phospholipid (e.g., 1-palmitoyl-2-oleoyl-glycero-3-phosphocholine, POPC) in chloroform (B151607)

  • Cholesterol in chloroform

  • This compound in chloroform[15][16]

  • Hydration Buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4)

  • Round-bottom flask, rotary evaporator, mini-extruder, polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Lipid Film Preparation: In a round-bottom flask, combine the primary phospholipid, cholesterol, and this compound in a desired molar ratio (e.g., 55:40:5).

  • Solvent Evaporation: Remove the chloroform solvent using a rotary evaporator to form a thin, uniform lipid film on the flask wall. Further dry the film under high vacuum for at least 2 hours to remove residual solvent.

  • Hydration: Hydrate the lipid film with the chosen buffer by vortexing or gentle agitation. This results in the formation of multilamellar vesicles (MLVs).

  • Extrusion: To create small unilamellar vesicles (SUVs) of uniform size, pass the MLV suspension through a mini-extruder fitted with a polycarbonate membrane of the desired pore size (e.g., 100 nm).[17] Perform at least 11 passes to ensure a monodisperse size distribution.[18][19]

  • Storage: Store the resulting liposome suspension at 4°C.

Protocol 2: Streptavidin-Binding Assay (Microplate-Based)

This assay quantifies the ability of biotinylated liposomes to bind to an immobilized streptavidin surface.

Materials:

  • Streptavidin-coated 96-well microplate

  • Biotinylated liposomes (prepared as in Protocol 1, including a fluorescent lipid like NBD-PE for detection)

  • Blocking Buffer (e.g., 1% BSA in PBS)

  • Wash Buffer (e.g., PBS with 0.05% Tween 20)

  • Plate reader with fluorescence capabilities

Procedure:

  • Blocking: Block the streptavidin-coated wells with Blocking Buffer for 1 hour at room temperature to prevent non-specific binding.

  • Washing: Wash the wells three times with Wash Buffer.

  • Liposome Incubation: Add serial dilutions of the fluorescently-labeled biotinylated liposomes to the wells. Incubate for 1 hour at room temperature.[8]

  • Washing: Wash the wells thoroughly (five times) with Wash Buffer to remove any unbound liposomes.

  • Quantification: Read the fluorescence intensity in each well using a plate reader. The intensity is directly proportional to the amount of bound liposomes.

  • Analysis: Plot fluorescence intensity against liposome concentration to determine binding affinity.

Visualizations

G

G

G

References

Validating the Incorporation of 18:1-12:0 Biotin PE into Liposomes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the successful incorporation of functionalized lipids such as 18:1-12:0 Biotinyl PE into liposomal drug delivery systems is a critical first step. This guide provides a comparative overview of the key validation methods to confirm the presence and functionality of 18:1-12:0 Biotinyl PE on the surface of liposomes.

The effective display of biotin (B1667282) moieties on the liposome (B1194612) surface is paramount for subsequent targeting strategies that rely on the high-affinity interaction between biotin and avidin (B1170675) or streptavidin. This guide details common experimental protocols for the validation of 18:1-12:0 Biotinyl PE incorporation, presents data in a comparative format, and includes workflow diagrams for clarity.

Comparison of Validation Methods

Two primary methods are widely employed to validate the incorporation of biotinylated lipids into liposomes: the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay and fluorescence-based assays. Each method offers distinct advantages in terms of sensitivity, and ease of use.

FeatureHABA AssayFluorescence-Based Assay
Principle Colorimetric, based on the displacement of HABA from the avidin-HABA complex by biotin.Based on fluorescence quenching or enhancement upon binding of a fluorescently labeled biotin or avidin.
Detection Spectrophotometer (absorbance at ~500 nm).Fluorometer or fluorescence microscope.
Sensitivity Lower, typically in the micromolar range.Higher, can detect picomolar concentrations of biotin.
Quantification Semi-quantitative to quantitative.Quantitative.
Advantages Simple, cost-effective, and widely available.High sensitivity, requires smaller sample volumes.
Disadvantages Lower sensitivity, potential for interference from other compounds that absorb at 500 nm.Requires specialized equipment, fluorescent probes can be expensive.

Experimental Protocols

Liposome Preparation with 18:1-12:0 Biotin PE

A standard method for preparing biotinylated liposomes is the thin-film hydration technique.

Materials:

  • Primary phospholipid (e.g., POPC, DSPC)

  • Cholesterol

  • This compound (1-Oleoyl-2-(12-biotinyl(aminododecanoyl))-sn-glycero-3-phosphoethanolamine)

  • Chloroform (B151607)

  • Hydration buffer (e.g., phosphate-buffered saline, pH 7.4)

Procedure:

  • Dissolve the desired lipids (e.g., a 9:1 molar ratio of primary phospholipid to this compound, with 30-50 mol% cholesterol) in chloroform in a round-bottom flask.

  • Remove the chloroform using a rotary evaporator to form a thin lipid film on the flask wall.

  • Further dry the film under a vacuum for at least 2 hours to remove any residual solvent.

  • Hydrate the lipid film with the chosen buffer by vortexing or gentle agitation above the lipid phase transition temperature.

  • To obtain unilamellar vesicles of a defined size, the liposome suspension can be subjected to sonication or extrusion through polycarbonate membranes of a specific pore size.

G Liposome Preparation Workflow A Lipid Dissolution in Chloroform B Thin Film Formation (Rotary Evaporation) A->B C Vacuum Drying B->C D Hydration with Buffer C->D E Sizing (Extrusion/Sonication) D->E

Liposome Preparation Workflow

HABA (4'-hydroxyazobenzene-2-carboxylic acid) Assay

This colorimetric assay is used to quantify the amount of biotin incorporated into the liposomes. The principle is based on the displacement of the HABA dye from the avidin-HABA complex by the biotin on the liposome surface, leading to a decrease in absorbance at 500 nm.[1][2]

Materials:

  • Avidin solution (e.g., 0.5 mg/mL in water)

  • HABA solution (e.g., 0.22 mg/mL in water)[1]

  • Biotinylated liposome suspension

  • Control (non-biotinylated) liposomes

  • Spectrophotometer

Procedure:

  • Prepare the Avidin-HABA working solution by mixing the avidin and HABA solutions.

  • Measure the initial absorbance of the Avidin-HABA solution at 500 nm.

  • Add a known amount of the biotinylated liposome suspension to the Avidin-HABA solution and mix.

  • Incubate for a short period (e.g., 5 minutes) to allow for the displacement reaction to occur.

  • Measure the final absorbance at 500 nm.

  • The decrease in absorbance is proportional to the amount of biotin present in the liposome sample.[1] A standard curve using known concentrations of free biotin can be used for quantification.

G HABA Assay Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis A Prepare Avidin-HABA Working Solution B Measure Initial Absorbance (500 nm) A->B C Add Biotinylated Liposomes B->C D Incubate C->D E Measure Final Absorbance (500 nm) D->E F Calculate Absorbance Decrease E->F G Quantify Biotin (vs. Standard Curve) F->G

HABA Assay Workflow

Fluorescence-Based Binding Assay

This method provides a more sensitive approach to validate biotin incorporation by observing the binding of fluorescently labeled avidin or streptavidin to the biotinylated liposomes.

Materials:

  • Biotinylated liposome suspension

  • Control (non-biotinylated) liposomes

  • Fluorescently labeled streptavidin (e.g., streptavidin-FITC)

  • Fluorometer or fluorescence microscope

Procedure:

  • Incubate the biotinylated liposomes (and control liposomes in a separate sample) with the fluorescently labeled streptavidin.

  • After incubation, remove the unbound streptavidin through methods like size exclusion chromatography or centrifugation.

  • Measure the fluorescence of the liposome suspension. A significantly higher fluorescence signal from the biotinylated liposomes compared to the control liposomes confirms the presence of accessible biotin on the surface.

Performance of this compound in Liposomes

While direct comparative studies on the incorporation efficiency of various biotinylated lipids are limited in the readily available literature, the successful and widespread use of this compound in various applications serves as strong evidence of its effective incorporation and functionality.

ApplicationKey FindingImplication for Incorporation
Targeted Drug Delivery Biotinylated liposomes have been successfully used to target cells that overexpress biotin receptors.[3]Demonstrates that this compound is incorporated in a way that the biotin moiety is accessible for receptor binding.
Immunoassays Biotinylated liposomes are used as signal amplifiers in immunoassays, binding to streptavidin-coated surfaces or antibodies.[4]Confirms the presence of functional biotin on the liposome surface, capable of strong and specific binding to streptavidin.
Flow Cytometry Liposomes incorporating this compound can be captured on streptavidin-coated beads for analysis by flow cytometry.[5][6]Indicates that a sufficient density of biotin is present on the liposome surface to facilitate stable binding to the beads.
Microscopy The use of ferritin-avidin conjugates allows for the visualization of biotinylated lipids in liposome membranes via transmission electron microscopy.[3]Provides direct visual evidence of the incorporation and distribution of biotinylated lipids within the liposome bilayer.

Signaling Pathway and Logical Relationships

The core principle behind the use of biotinylated liposomes is the highly specific and strong non-covalent interaction between biotin and avidin (or streptavidin). This interaction forms the basis of many "pre-targeting" strategies in drug delivery and diagnostics.

G Biotin-Avidin Mediated Targeting cluster_liposome Functionalized Liposome cluster_targeting Targeting Complex cluster_cell Target Cell Liposome Liposome BiotinPE This compound Liposome->BiotinPE Incorporation Streptavidin Streptavidin BiotinPE->Streptavidin High-Affinity Binding Antibody Targeting Ligand (e.g., Antibody) Streptavidin->Antibody Conjugation Receptor Cell Surface Receptor Antibody->Receptor Specific Recognition Cell Target Cell Cell->Receptor Expression

Biotin-Avidin Mediated Targeting

References

A Comparative Guide to Supported Lipid Bilayers Featuring 18:1-12:0 Biotin PE

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of supported lipid bilayers (SLBs) containing 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(biotinyl) (18:1-12:0 Biotin (B1667282) PE). We present a detailed analysis of their formation, characterization, and performance in comparison to other biotinylated lipid alternatives, supported by experimental data from various analytical techniques.

Performance Comparison of Biotinylated Supported Lipid Bilayers

The choice of biotinylated lipid can significantly impact the physicochemical properties and functional performance of a supported lipid bilayer. Below is a comparative summary of key performance metrics for SLBs incorporating 18:1-12:0 Biotin PE and alternative biotinylated lipids. The data presented is a synthesis of findings from multiple studies and should be considered in the context of the specific experimental conditions outlined in the original research.

Performance Metric This compound Alternative Biotinylated Lipids (e.g., Biotinyl Cap PE, DP-biotin-PE) Key Characterization Techniques
Bilayer Formation Forms stable and uniform bilayers via vesicle fusion on various substrates like silica (B1680970) and gold.[1]Formation characteristics can vary depending on the headgroup size and acyl chain length of the biotinylated lipid. Some alternatives may require optimization of vesicle concentration or fusion conditions.Quartz Crystal Microbalance with Dissipation (QCM-D), Atomic Force Microscopy (AFM)
Streptavidin/Avidin (B1170675) Binding Capacity Exhibits high-affinity binding to streptavidin and neutravidin. The binding is stable and robust across a range of pH conditions.[2]Binding capacity can be influenced by the accessibility of the biotin moiety, which is dependent on the linker length between the biotin and the lipid headgroup. Longer linkers may facilitate higher binding.QCM-D, Surface Plasmon Resonance (SPR)
Lipid Mobility (Diffusion Coefficient) Maintains lateral lipid diffusion, with reported diffusion coefficients in the range of 1-5 µm²/s, indicative of a fluid bilayer.The diffusion coefficient can be affected by the concentration of the biotinylated lipid and the formation of protein-lipid domains upon streptavidin binding, which can reduce overall lipid mobility.Fluorescence Recovery After Photobleaching (FRAP)
Bilayer Homogeneity and Defects AFM imaging reveals the formation of homogeneous bilayers with low defect density when prepared under optimal conditions.The presence of different biotinylated lipids can sometimes lead to phase separation or the formation of lipid domains, which can be visualized by AFM.Atomic Force Microscopy (AFM)

Experimental Methodologies

Detailed protocols for the key experiments cited in this guide are provided below. These methodologies are based on established techniques for the characterization of supported lipid bilayers.

Supported Lipid Bilayer Formation via Vesicle Fusion

The vesicle fusion method is a common and straightforward technique for forming SLBs on hydrophilic substrates.

Protocol:

  • Lipid Preparation: A mixture of a primary phospholipid (e.g., 1-palmitoyl-2-oleoyl-glycero-3-phosphocholine, POPC) and this compound (typically 1-5 mol%) is dissolved in chloroform.

  • Vesicle Formation: The solvent is evaporated under a stream of nitrogen to form a thin lipid film. The film is then hydrated with a buffer solution (e.g., PBS or Tris buffer) and subjected to sonication or extrusion through a polycarbonate membrane to form small unilamellar vesicles (SUVs).

  • Substrate Preparation: The substrate (e.g., silicon dioxide-coated QCM-D sensor, glass coverslip, or mica) is cleaned to ensure a hydrophilic surface. Common cleaning procedures involve treatment with piranha solution or UV/ozone.

  • Bilayer Formation: The SUV suspension is injected into the experimental chamber containing the cleaned substrate. The vesicles adsorb onto the surface, rupture, and fuse to form a continuous lipid bilayer. The process is typically monitored in real-time using QCM-D.[3]

Quartz Crystal Microbalance with Dissipation (QCM-D) Monitoring

QCM-D is a highly sensitive technique used to monitor the formation of the SLB and subsequent binding events in real-time by measuring changes in frequency (Δf) and dissipation (ΔD) of an oscillating quartz crystal sensor.

Protocol:

  • Baseline Establishment: A stable baseline is established with the buffer solution flowing over the cleaned sensor surface.

  • SLB Formation: The SUV suspension is introduced, and the changes in Δf and ΔD are monitored. A characteristic drop in frequency and a transient increase in dissipation followed by a decrease to a low value indicate the successful formation of a rigid lipid bilayer.

  • Protein Binding: A solution of streptavidin or avidin is injected. A further decrease in frequency and a slight increase in dissipation signify the binding of the protein to the biotinylated lipids in the bilayer.[2]

  • Rinsing: The system is rinsed with buffer to remove any non-specifically bound protein. The final stable frequency shift corresponds to the mass of the bound protein layer.

Fluorescence Recovery After Photobleaching (FRAP)

FRAP is used to measure the lateral mobility of lipids within the SLB.

Protocol:

  • Fluorescent Labeling: A small amount (typically <1 mol%) of a fluorescently labeled lipid (e.g., a lipid with a rhodamine or NBD headgroup) is incorporated into the lipid mixture during vesicle preparation.

  • Image Acquisition: The SLB is visualized using a confocal fluorescence microscope. An initial image is taken of the region of interest.

  • Photobleaching: A high-intensity laser is used to photobleach the fluorescent probes in a defined area of the bilayer.

  • Fluorescence Recovery: A series of images are acquired at low laser intensity to monitor the recovery of fluorescence in the bleached area as unbleached fluorescent lipids diffuse into it.

  • Data Analysis: The rate of fluorescence recovery is analyzed to determine the diffusion coefficient of the lipids.[4]

Atomic Force Microscopy (AFM)

AFM provides high-resolution topographical images of the SLB, allowing for the assessment of bilayer quality, homogeneity, and the presence of defects.

Protocol:

  • Sample Preparation: The SLB is formed on a smooth substrate, typically freshly cleaved mica.

  • Imaging: The sample is imaged in a liquid environment (buffer) using tapping mode AFM to minimize damage to the soft lipid bilayer.

  • Image Analysis: The AFM images are analyzed to determine the thickness of the bilayer, the surface roughness, and to identify any defects such as holes or adsorbed vesicles. The binding of streptavidin can also be visualized as distinct structures on the bilayer surface.

Visualizing Experimental Workflows and Interactions

The following diagrams, generated using the DOT language, illustrate key processes in the characterization of biotinylated supported lipid bilayers.

experimental_workflow cluster_prep Vesicle Preparation cluster_formation SLB Formation & Characterization Lipid Mixture Lipid Mixture Evaporation Evaporation Lipid Mixture->Evaporation Hydration Hydration Evaporation->Hydration Sonication/Extrusion Sonication/Extrusion Hydration->Sonication/Extrusion SUV Suspension SUV Suspension Sonication/Extrusion->SUV Suspension Vesicle Fusion Vesicle Fusion SUV Suspension->Vesicle Fusion Clean Substrate Clean Substrate Clean Substrate->Vesicle Fusion SLB SLB Vesicle Fusion->SLB QCM-D QCM-D SLB->QCM-D AFM AFM SLB->AFM FRAP FRAP SLB->FRAP

Caption: Experimental workflow for the formation and characterization of supported lipid bilayers.

streptavidin_binding_pathway cluster_qcmd QCM-D Signal Biotinylated_SLB Supported Lipid Bilayer (with this compound) Complex Streptavidin-Biotin Complex Biotinylated_SLB->Complex High-Affinity Binding Streptavidin Streptavidin Streptavidin->Complex Frequency_Decrease Frequency Decrease (Δf < 0) (Mass Increase) Complex->Frequency_Decrease Dissipation_Change Dissipation Change (ΔD) (Viscoelastic Properties) Complex->Dissipation_Change

Caption: Signaling pathway of streptavidin binding to a biotinylated SLB and the corresponding QCM-D response.

References

Performance Comparison of 18:1-12:0 Biotin PE from Different Suppliers: A Researcher's Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals utilizing 18:1-12:0 Biotin (B1667282) PE (1-oleoyl-2-(12-biotinyl(aminododecanoyl))-sn-glycero-3-phosphoethanolamine), selecting a high-performance product is critical for the success of applications such as targeted drug delivery, immunoassays, and vesicle-based diagnostics. While multiple suppliers offer this biotinylated lipid, a direct performance comparison is often lacking in publicly available data. This guide provides a framework for researchers to systematically evaluate and compare the performance of 18:1-12:0 Biotin PE from various suppliers.

The primary supplier identified in the market is Avanti Polar Lipids, often distributed through platforms like Sigma-Aldrich/Merck. Other suppliers include Creative Enzymes. The typical purity specification provided is >99% as determined by thin-layer chromatography (TLC). However, performance in complex biological systems depends on more than just purity. This guide outlines key experimental protocols to assess the quality, stability, and functional activity of this compound.

Data Presentation: A Comparative Framework

To facilitate a clear comparison, all quantitative data should be organized into the following tables. This structure allows for a side-by-side evaluation of key performance indicators.

Table 1: Supplier Product Specifications

SupplierProduct NumberPurity (as stated)FormulationConcentrationStorage Conditions
Supplier A (e.g., 860562C)>99% (TLC)Chloroform (B151607)1 mg/mL-20°C
Supplier B (e.g., NSMZ-125)(e.g., >98% HPLC)PowderN/A-20°C
Supplier C (Enter Data)(Enter Data)(Enter Data)(Enter Data)(Enter Data)

Table 2: Physical Characterization of Biotinylated Liposomes

Supplier of this compoundMean Liposome (B1194612) Diameter (nm)Polydispersity Index (PDI)Zeta Potential (mV)Biotin Incorporation Efficiency (%)
Supplier A (Experimental Value)(Experimental Value)(Experimental Value)(Experimental Value)
Supplier B (Experimental Value)(Experimental Value)(Experimental Value)(Experimental Value)
Supplier C (Experimental Value)(Experimental Value)(Experimental Value)(Experimental Value)

Table 3: Functional Activity - Streptavidin Binding Assay

Supplier of this compoundAbsorbance at 500 nm (HABA Assay)Calculated Biotin Binding Capacity (pmol/mg lipid)
Supplier A (Experimental Value)(Calculated Value)
Supplier B (Experimental Value)(Calculated Value)
Supplier C (Experimental Value)(Calculated Value)

Experimental Protocols

Detailed methodologies are crucial for reproducible and comparable results. The following protocols outline the key experiments for performance evaluation.

Liposome Formulation

Objective: To prepare biotinylated liposomes incorporating this compound from different suppliers.

Materials:

  • 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC)

  • Cholesterol

  • This compound (from suppliers A, B, and C)

  • Chloroform

  • Phosphate-buffered saline (PBS), pH 7.4

  • Mini-extruder with polycarbonate membranes (100 nm pore size)

Procedure:

  • In a round-bottom flask, prepare a lipid mixture of DOPC, cholesterol, and this compound at a molar ratio of 54:45:1 in chloroform.

  • Create a thin lipid film by evaporating the chloroform under a stream of nitrogen gas, followed by drying under vacuum for at least 2 hours to remove residual solvent.

  • Hydrate the lipid film with PBS (pH 7.4) to a final total lipid concentration of 1 mg/mL. Vortex the suspension to form multilamellar vesicles (MLVs).

  • To obtain large unilamellar vesicles (LUVs), subject the MLV suspension to at least 10 freeze-thaw cycles using liquid nitrogen and a warm water bath.

  • Extrude the suspension 21 times through a 100 nm polycarbonate membrane using a mini-extruder at a temperature above the lipid phase transition temperature.

  • Store the prepared liposomes at 4°C.

Physical Characterization of Liposomes

Objective: To assess the size, size distribution, and surface charge of the formulated liposomes.

Methodology:

  • Dynamic Light Scattering (DLS): Dilute the liposome suspension in PBS and measure the mean hydrodynamic diameter and polydispersity index (PDI) using a DLS instrument.

  • Zeta Potential Measurement: Determine the surface charge of the liposomes by measuring the zeta potential in PBS.

Biotin Incorporation and Availability Assay (HABA Assay)

Objective: To quantify the amount of accessible biotin on the surface of the liposomes. This assay is based on the displacement of 4'-hydroxyazobenzene-2-carboxylic acid (HABA) from avidin (B1170675) by biotin, which results in a decrease in absorbance at 500 nm.[1]

Materials:

  • Avidin solution (in PBS)

  • HABA solution (in PBS)

  • Biotinylated liposomes

  • Spectrophotometer

Procedure:

  • Prepare an avidin-HABA complex by mixing avidin and HABA solutions.

  • Measure the initial absorbance of the avidin-HABA complex at 500 nm.

  • Add a known amount of the biotinylated liposome suspension to the avidin-HABA complex.

  • Incubate for 10 minutes at room temperature.

  • Measure the final absorbance at 500 nm. The decrease in absorbance is proportional to the amount of biotin present in the liposome sample.[1]

  • Calculate the biotin incorporation efficiency and binding capacity.

Visualization of Experimental Workflow and Concepts

To better illustrate the processes involved in this comparative study, the following diagrams have been generated.

Experimental_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_comparison Comparison start Source this compound (Suppliers A, B, C) liposome Liposome Formulation (Thin-film hydration & Extrusion) start->liposome dls Physical Characterization (DLS & Zeta Potential) liposome->dls Characterize physical properties haba Functional Assay (HABA-Avidin Binding) liposome->haba Assess biotin availability data Data Tabulation & Performance Comparison dls->data haba->data

Caption: Experimental workflow for comparing this compound from different suppliers.

HABA_Assay_Principle cluster_before Before adding Biotin-Liposome cluster_after After adding Biotin-Liposome Avidin_HABA Avidin-HABA Complex HighAbs High Absorbance at 500 nm Avidin_Biotin Avidin-Biotin Complex Avidin_HABA->Avidin_Biotin Biotin displaces HABA Free_HABA Free HABA Avidin_HABA->Free_HABA HABA is released LowAbs Low Absorbance at 500 nm BiotinLiposome Biotinylated Liposome

Caption: Principle of the HABA-avidin competitive binding assay for biotin quantification.

By following this guide, researchers can generate robust, comparative data to make an informed decision on the most suitable supplier of this compound for their specific research and development needs. This systematic approach ensures that the selected product not only meets purity specifications but also performs optimally in its intended application.

References

A Researcher's Guide to Surface Biotinylation: Alternatives to 18:1-12:0 Biotin PE

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the ability to specifically label and isolate cell surface proteins is crucial for studying protein trafficking, receptor-ligand interactions, and identifying new therapeutic targets. While biotinylated lipids like 18:1-12:0 Biotin (B1667282) PE are effective for creating biotin-functionalized liposomes or synthetic bilayers, they are not suitable for labeling proteins on the surface of living cells. This guide provides an objective comparison of common chemical and enzymatic reagents designed for the explicit purpose of biotinylating proteins on biological membranes.

This guide will explore the most prevalent alternatives, focusing on their chemical reactivity, physical properties, and specific applications, supported by experimental data and detailed protocols.

Overview of Surface Biotinylation Strategies

The covalent attachment of biotin to surface proteins is most commonly achieved by targeting specific amino acid residues. The choice of reagent depends on several factors, including the desired specificity of labeling, whether the biotin tag needs to be removable, and the permeability requirements of the cell membrane. The primary strategies include:

  • Amine-Reactive Biotinylation: The most common method, targeting primary amines found on lysine (B10760008) residues and the N-terminus of proteins.

  • Sulfhydryl-Reactive Biotinylation: A more specific approach targeting sulfhydryl groups on cysteine residues.

  • Enzymatic and Proximity Labeling: Highly specific methods that use enzymes to attach biotin to a pre-defined peptide tag or to proteins within a nanometer-scale vicinity of a tethered enzyme.

Comparative Data of Biotinylation Reagents

The following table summarizes the key characteristics of various biotinylation reagents, allowing for a direct comparison of their properties and applications.

Reagent ClassExample ReagentTarget GroupMembrane PermeabilityKey Features & ApplicationsSpacer Arm LengthSolubility
Amine-Reactive Sulfo-NHS-Biotin Primary Amines (-NH₂)ImpermeableGold standard for general cell surface labeling; water-soluble.[1][2]13.5 ÅWater[1]
Sulfo-NHS-LC-Biotin Primary Amines (-NH₂)ImpermeableLonger spacer arm reduces steric hindrance for biotin-avidin binding.[3][4]22.4 ÅWater
NHS-Biotin Primary Amines (-NH₂)PermeableIntracellular labeling; used in parallel with Sulfo-NHS analogs to distinguish surface vs. internal proteins.[2][5]13.5 ÅDMSO, DMF[6]
Sulfo-NHS-SS-Biotin Primary Amines (-NH₂)ImpermeableCleavable disulfide bond in spacer arm allows for elution from streptavidin with reducing agents (e.g., DTT).24.3 ÅWater
Sulfhydryl-Reactive Maleimide-PEG-Biotin Sulfhydryls (-SH)PermeableSite-specific labeling of cysteine residues; PEG spacer enhances solubility and reduces steric hindrance.[7]Variable (PEG)Aqueous Buffers
Enzymatic (Site-Specific) AviTag / BirA Enzyme Specific Lysine in TagN/A (Genetic Tag)Highly specific, 1:1 stoichiometric biotinylation of a target protein fused with an AviTag peptide.[8]N/AN/A
Enzymatic (Proximity) WGA-HRP Proximal TyrosinesImpermeableRapid (2 min) labeling of surface glycoproteins; requires biotin-phenol and H₂O₂.[9]~10 nm radiusAqueous Buffers
Modified Biotin Iminobiotin-NHS Primary Amines (-NH₂)PermeableBiotin analog with pH-dependent binding to avidin; allows for elution at acidic pH (~4.0).[4]VariableDMSO, DMF

In-Depth Comparison of Key Alternatives

Amine-Reactive NHS-Ester Reagents

N-hydroxysuccinimide (NHS) esters are the most popular class of biotinylation reagents.[1] They react efficiently with primary amines at a physiological to slightly alkaline pH (7-9) to form stable amide bonds.[1]

  • Sulfo-NHS-Biotin: This is the workhorse for cell surface labeling. The addition of a sulfonate group to the NHS ring renders the molecule water-soluble and membrane-impermeable.[1] As long as the cell membrane remains intact, this reagent will exclusively label proteins exposed to the extracellular environment.[1] Variants with longer spacer arms (e.g., Sulfo-NHS-LC-Biotin) are available to overcome potential steric hindrance when the biotinylated protein binds to the larger streptavidin molecule.[4]

  • NHS-Biotin: Lacking the sulfonate group, this version is hydrophobic and can permeate the cell membrane. It is used to label both surface and intracellular proteins.[2] Running parallel experiments with Sulfo-NHS-Biotin and NHS-Biotin can help differentiate protein localization.[2]

  • Sulfo-NHS-SS-Biotin: This reagent features a disulfide bond within its spacer arm.[10] This is particularly useful for affinity purification applications. After capturing the biotinylated proteins on a streptavidin resin, the proteins can be gently eluted by cleaving the disulfide bond with a reducing agent like DTT, leaving the biotin tag attached to the resin.[10] This avoids the harsh, denaturing conditions often required to break the strong biotin-streptavidin interaction.

Site-Specific and Advanced Labeling Methods

While NHS esters are effective, they label all accessible primary amines, which can sometimes interfere with protein function. More targeted approaches offer greater control.

  • Maleimide-Biotin: These reagents react specifically with sulfhydryl groups on cysteine residues.[7] Because cysteines are often less abundant and may be strategically located within a protein structure, this method allows for more site-specific labeling.[11]

  • AviTag and BirA Ligase: This is a genetic approach that provides ultimate specificity. A short, 15-amino-acid peptide sequence (AviTag) is genetically fused to the protein of interest.[12] The bacterial enzyme BirA then specifically recognizes this tag and attaches a single biotin molecule to a specific lysine residue within the tag.[8] This results in a homogeneously biotinylated protein population with a 1:1 protein-to-biotin ratio.[12]

  • Proximity Labeling (WGA-HRP): This technique enables the rapid labeling of surface proteins on limited sample sizes.[9] Here, Horseradish Peroxidase (HRP) is conjugated to Wheat Germ Agglutinin (WGA), which binds to common glycans on the cell surface. In the presence of biotin-phenol and a brief pulse of hydrogen peroxide, the tethered HRP generates reactive biotin-phenol radicals that covalently label nearby proteins, typically on tyrosine residues.[9] This method is exceptionally fast, with labeling times as short as two minutes.[9]

Experimental Protocols

Protocol 1: General Surface Protein Biotinylation with Sulfo-NHS-Biotin

This protocol is a standard procedure for labeling surface proteins on adherent or suspension cells.

Materials:

  • Cells of interest (adherent or in suspension)

  • Ice-cold Phosphate-Buffered Saline (PBS), pH 8.0

  • EZ-Link™ Sulfo-NHS-Biotin (or a long-chain variant)

  • Quenching Buffer: PBS + 100 mM Glycine

  • Lysis Buffer (e.g., RIPA buffer with protease inhibitors)

  • Streptavidin-agarose beads

Procedure:

  • Cell Preparation: Wash cells three times with ice-cold PBS (pH 8.0) to completely remove any amine-containing culture media.[13] For adherent cells, perform washes directly in the culture plate. For suspension cells, gently pellet cells between washes.

  • Biotinylation Reaction: Resuspend cells at a concentration of approximately 25 x 10⁶ cells/mL in ice-cold PBS (pH 8.0).[13] Add the Sulfo-NHS-Biotin reagent to a final concentration of 2-5 mM.[13]

  • Incubation: Incubate the reaction for 30 minutes. To minimize internalization of the labeled proteins, it is recommended to perform this step at 4°C or on ice.[3][13] A rocking platform can ensure even labeling.[3]

  • Quenching: Pellet the cells and discard the supernatant. Add ice-cold Quenching Buffer (PBS + 100 mM Glycine) and incubate for 10-15 minutes on ice to stop the reaction by consuming any unreacted biotin reagent.[13]

  • Final Washes: Wash the cells three times with ice-cold PBS to remove excess reagent and quenching buffer.[1]

  • Cell Lysis & Purification: Lyse the cells using an appropriate lysis buffer. The biotinylated proteins can now be isolated from the total cell lysate by incubation with streptavidin-agarose beads.

Protocol 2: Cleavage and Elution of SS-Biotinylated Proteins

This protocol follows the affinity capture of proteins labeled with a cleavable reagent like Sulfo-NHS-SS-Biotin.

Materials:

  • Streptavidin beads with bound SS-biotinylated proteins

  • Reducing Elution Buffer: 50 mM DTT in PBS or Tris buffer

Procedure:

  • Washing: After incubating the cell lysate with streptavidin beads, wash the beads thoroughly (3-5 times) with lysis buffer to remove non-specifically bound proteins.

  • Elution: Add the Reducing Elution Buffer to the beads.

  • Incubation: Incubate the sample for 30 minutes at 50°C or for 2 hours at room temperature to cleave the disulfide bond in the spacer arm.[10]

  • Collection: Centrifuge the beads and collect the supernatant, which now contains the purified proteins, free from the biotin tag and the streptavidin resin.

Visualizing Biotinylation Concepts

To better illustrate the underlying principles, the following diagrams outline the chemical reaction, experimental workflow, and a comparison of different labeling strategies.

Chemical_Reaction Protein Protein with Primary Amine (-NH2) Product Biotinylated Protein (Stable Amide Bond) Protein->Product Reagent Sulfo-NHS-Biotin Reagent->Product Reacts with -NH2 NHS_leaving Sulfo-NHS byproduct

Figure 1. Reaction of an NHS-ester biotin with a primary amine on a protein.

Workflow A 1. Wash Cells (Ice-cold PBS, pH 8.0) B 2. Add Biotin Reagent (e.g., Sulfo-NHS-Biotin) A->B C 3. Incubate (30 min at 4°C) B->C D 4. Quench Reaction (PBS + 100mM Glycine) C->D E 5. Lyse Cells D->E F 6. Affinity Purification (Streptavidin Beads) E->F G 7. Analysis (e.g., Western Blot) F->G

Figure 2. Standard experimental workflow for surface protein biotinylation.

Logic_Diagram cluster_strategies Biotinylation Strategies cluster_examples Example Methods A General Labeling A1 NHS-Esters (targets Lysines) A->A1 B Site-Specific Labeling B1 Maleimide-Biotin (targets Cysteines) B->B1 B2 AviTag / BirA (targets specific peptide tag) B->B2 C Proximity Labeling C1 APEX / HRP (targets proximal tyrosines) C->C1

Figure 3. Comparison of different surface protein labeling strategies.

References

A Researcher's Guide to Quantifying Protein-Lipid Interactions: A Comparative Analysis of 18:1-12:0 Biotin PE-Based Assays and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricacies of protein-lipid interactions is paramount for elucidating cellular signaling, membrane dynamics, and designing effective therapeutics. The synthetic phospholipid, 1-oleoyl-2-(12-biotinylaminododecanoyl)-sn-glycero-3-phosphoethanolamine (18:1-12:0 Biotin (B1667282) PE), has emerged as a valuable tool for these investigations. Its biotin moiety allows for the immobilization and detection of lipid vesicles, facilitating the study of protein binding events.

This guide provides a comprehensive comparison of quantitative analysis techniques for protein binding to liposomes incorporating 18:1-12:0 Biotin PE, alongside established alternative methods such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC). We present a summary of quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways and experimental workflows to aid researchers in selecting the most appropriate method for their scientific questions.

Quantitative Comparison of Protein-Lipid Interaction Assays

The choice of assay for quantifying protein-lipid interactions depends on various factors, including the nature of the protein and lipid, the required throughput, and the specific quantitative parameters of interest. Below is a comparative summary of key techniques. Direct head-to-head comparisons of dissociation constants (Kd) for the same protein-lipid interaction across all platforms are not extensively available in the literature; therefore, this table presents typical quantitative outputs for each method.

Technique Principle Quantitative Parameters Typical Affinity Range Strengths Limitations
ProLIF (Protein-Liposome Interactions by Flow Cytometry) with this compound Flow cytometry-based detection of fluorescently labeled proteins binding to biotinylated liposomes captured on streptavidin beads.[1]Dissociation constant (Kd), Binding specificitynM to µMHigh-throughput potential, can analyze binding from cell lysates without extensive purification.[1]Requires fluorescently labeled protein, indirect measurement of binding.
Surface Plasmon Resonance (SPR) Measures changes in the refractive index at the surface of a sensor chip upon protein binding to immobilized lipids or liposomes.[2]Association rate (ka), Dissociation rate (kd), Dissociation constant (Kd)pM to mM[3]Real-time kinetics, label-free detection, high sensitivity.[2][3]Requires specialized equipment, potential for non-specific binding to the sensor surface.
Isothermal Titration Calorimetry (ITC) Measures the heat change that occurs upon the binding of a protein to a lipid.[4]Dissociation constant (Kd), Stoichiometry (n), Enthalpy (ΔH), Entropy (ΔS)nM to µMLabel-free, provides a complete thermodynamic profile of the interaction in a single experiment.[4]Requires large amounts of sample, lower throughput, may not be suitable for very weak interactions.[5]

Experimental Workflows

Visualizing the experimental process is crucial for understanding the practical aspects of each technique. The following diagrams illustrate the typical workflows for ProLIF, SPR, and ITC for analyzing protein-lipid interactions.

ProLIF_Workflow cluster_prep Liposome (B1194612) Preparation cluster_assay ProLIF Assay Lipid_Mix Mix Lipids with This compound Hydration Hydrate Lipid Film Lipid_Mix->Hydration Extrusion Extrude to Form Unilamellar Vesicles Hydration->Extrusion Incubation Incubate Liposomes with Fluorescent Protein Extrusion->Incubation Bead_Capture Capture on Streptavidin Beads Incubation->Bead_Capture Flow_Cytometry Analyze by Flow Cytometry Bead_Capture->Flow_Cytometry

ProLIF Experimental Workflow.

SPR_Workflow cluster_chip_prep Sensor Chip Preparation cluster_binding_analysis Binding Analysis Chip_Activation Activate Sensor Chip (e.g., L1 chip) Liposome_Immobilization Immobilize Liposomes Chip_Activation->Liposome_Immobilization Blocking Block Non-specific Sites Liposome_Immobilization->Blocking Protein_Injection Inject Protein Analyte at Various Concentrations Blocking->Protein_Injection Data_Acquisition Measure SPR Signal (Real-time) Protein_Injection->Data_Acquisition Data_Analysis Analyze Sensorgram to Determine ka, kd, Kd Data_Acquisition->Data_Analysis

SPR Experimental Workflow.

ITC_Workflow cluster_sample_prep Sample Preparation cluster_titration Calorimetric Titration Protein_Prep Prepare Protein Solution in Syringe Degassing Degas Both Samples Protein_Prep->Degassing Liposome_Prep Prepare Liposome Suspension in Sample Cell Liposome_Prep->Degassing Titration Inject Protein into Liposome Suspension Degassing->Titration Heat_Measurement Measure Heat Change After Each Injection Titration->Heat_Measurement Data_Analysis Analyze Data to Determine Kd, n, ΔH, ΔS Heat_Measurement->Data_Analysis

ITC Experimental Workflow.

Detailed Experimental Protocols

Protein-Liposome Interactions by Flow Cytometry (ProLIF) using this compound

This protocol is adapted from the method described by De Franceschi et al. (2019).[1]

  • Liposome Preparation:

    • Prepare a lipid mixture in chloroform (B151607) containing the desired lipids and 1-2 mol% of this compound.

    • Evaporate the chloroform under a stream of nitrogen to form a thin lipid film.

    • Hydrate the lipid film with the appropriate buffer by vortexing.

    • Subject the lipid suspension to several freeze-thaw cycles.

    • Extrude the suspension through a polycarbonate membrane (e.g., 100 nm pore size) to form large unilamellar vesicles (LUVs).

  • Protein Binding:

    • Incubate the prepared biotinylated liposomes with varying concentrations of the fluorescently labeled protein of interest (e.g., GFP-tagged) in a suitable binding buffer.

    • If using cell lysates, lyse cells expressing the fluorescent protein and clarify the lysate by centrifugation before incubation with liposomes.

  • Flow Cytometry Analysis:

    • Add streptavidin-coated beads to the liposome-protein mixture and incubate to allow the biotinylated liposomes to bind to the beads.

    • Analyze the bead suspension by flow cytometry, detecting the fluorescence signal associated with the beads.

    • The mean fluorescence intensity of the beads is proportional to the amount of protein bound to the liposomes.

    • Plot the mean fluorescence intensity against the protein concentration and fit the data to a one-site binding model to determine the dissociation constant (Kd).

Surface Plasmon Resonance (SPR) Analysis of Protein-Lipid Interactions

This protocol provides a general framework for SPR-based analysis.

  • Sensor Chip Preparation:

    • Select an appropriate sensor chip for lipid analysis (e.g., an L1 chip).

    • Prepare LUVs with the desired lipid composition.

    • Immobilize the liposomes onto the sensor chip surface according to the instrument manufacturer's instructions. This typically involves injection of the liposome suspension over the activated chip surface.

    • Inject a solution of a blocking agent, such as bovine serum albumin (BSA), to block any remaining non-specific binding sites on the chip surface.

  • Binding Measurement:

    • Prepare a series of dilutions of the protein analyte in a suitable running buffer.

    • Inject the protein solutions sequentially over the immobilized liposome surface, starting with the lowest concentration.

    • Monitor the change in the SPR signal (measured in response units, RU) in real-time to generate a sensorgram for each concentration.

    • Between each protein injection, regenerate the sensor surface using a mild regeneration solution (e.g., a short pulse of NaOH or glycine-HCl) to remove the bound protein, if the interaction is reversible.

  • Data Analysis:

    • Analyze the resulting sensorgrams using appropriate software.

    • For kinetic analysis, fit the association and dissociation phases of the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka) and the dissociation rate constant (kd). The dissociation constant (Kd) is then calculated as kd/ka.

    • For equilibrium analysis, plot the steady-state response (Req) against the protein concentration and fit the data to a one-site binding model to determine the Kd.

Isothermal Titration Calorimetry (ITC) of Protein-Lipid Interactions

This protocol outlines the general steps for performing an ITC experiment.[4]

  • Sample Preparation:

    • Prepare the protein solution and the liposome suspension in the same, thoroughly degassed buffer to minimize heats of dilution.

    • The concentration of the protein in the syringe should typically be 10-20 times higher than the concentration of the lipid in the sample cell.

    • The lipid concentration in the cell should be well above the expected Kd.

  • ITC Measurement:

    • Load the liposome suspension into the sample cell and the protein solution into the injection syringe of the ITC instrument.

    • Set the experimental parameters, including the temperature, stirring speed, and injection volume.

    • Perform a series of small, sequential injections of the protein solution into the sample cell.

    • The instrument measures the differential power required to maintain a zero temperature difference between the sample and reference cells, which is proportional to the heat change upon binding.

  • Data Analysis:

    • Integrate the heat signal for each injection to obtain the heat change per mole of injectant.

    • Plot the heat change against the molar ratio of protein to lipid.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site binding model) to determine the dissociation constant (Kd), the stoichiometry of binding (n), and the enthalpy of binding (ΔH). The entropy of binding (ΔS) can then be calculated from these values.

Relevant Signaling Pathways

The study of protein-lipid interactions is fundamental to understanding cellular signaling. Phosphatidylethanolamine (B1630911) (PE) and its metabolites are key players in several critical pathways.

Diacylglycerol and Phosphatidic Acid Signaling

Diacylglycerol (DAG) and phosphatidic acid (PA) are important lipid second messengers that regulate a multitude of cellular processes. Phosphatidylethanolamine can be a precursor for the synthesis of DAG. The balance between DAG and PA is tightly controlled by the activity of phospholipases and lipid kinases.

DAG_PA_Signaling cluster_membrane Plasma Membrane cluster_enzymes Enzymes cluster_effectors Downstream Effectors PIP2 PIP2 DAG Diacylglycerol (DAG) PIP2->DAG PLC PA Phosphatidic Acid (PA) DAG->PA DGK PKC Protein Kinase C (PKC) DAG->PKC activates RasGRP RasGRP DAG->RasGRP activates PA->DAG PAP mTOR mTOR PA->mTOR activates Raf1 Raf1 PA->Raf1 activates PC Phosphatidylcholine (PC) PC->PA PLD PE Phosphatidylethanolamine (PE) PE->DAG PLC PLC Phospholipase C (PLC) DGK Diacylglycerol Kinase (DGK) PLD Phospholipase D (PLD) PAP PA Phosphatase (PAP)

Diacylglycerol and Phosphatidic Acid Signaling Pathway.
Autophagy Signaling and LC3 Lipidation

Autophagy is a cellular degradation process essential for homeostasis, and phosphatidylethanolamine plays a direct role in this pathway. During autophagy, the cytosolic form of LC3 (LC3-I) is conjugated to PE to form LC3-II, which is then recruited to the autophagosomal membrane. This lipidation step is critical for the elongation and closure of the autophagosome.

Autophagy_Signaling cluster_initiation Initiation cluster_lipidation LC3 Lipidation cluster_autophagosome Autophagosome Formation ULK1_complex ULK1 Complex Beclin1_complex Beclin-1/VPS34 Complex ULK1_complex->Beclin1_complex PI3P PI(3)P Production Beclin1_complex->PI3P Phagophore Phagophore (Isolation Membrane) PI3P->Phagophore LC3_I LC3-I (Cytosolic) Atg7 Atg7 (E1-like) LC3_I->Atg7 Atg3 Atg3 (E2-like) Atg7->Atg3 LC3_PE LC3-II (Lipidated) Atg3->LC3_PE LC3_PE->Phagophore recruited to PE Phosphatidylethanolamine (PE) PE->LC3_PE Autophagosome Autophagosome (Double Membrane) Phagophore->Autophagosome Autolysosome Autolysosome (Degradation) Autophagosome->Autolysosome Lysosome Lysosome Lysosome->Autolysosome

Autophagy Signaling and LC3 Lipidation Pathway.

By providing this comparative guide, we aim to equip researchers with the necessary information to make informed decisions about the most suitable methodologies for their studies of protein-lipid interactions, ultimately advancing our understanding of these fundamental biological processes.

References

Control Experiments for Studies Using 18:1-12:0 Biotin PE: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of essential control experiments for studies utilizing 18:1-12:0 Biotin PE, a biotinylated phosphoethanolamine lipid commonly employed in the creation of labeled liposomes and supported lipid bilayers. Proper controls are paramount for validating experimental findings, ensuring that observed interactions are specific and not artifacts of the experimental system. This guide will compare different control strategies, provide supporting experimental data, and offer detailed protocols for key applications.

Data Presentation: Quantifying Specificity

To ensure the specific binding of target molecules to liposomes functionalized with this compound, a series of control experiments are necessary. The following tables summarize quantitative data from representative experiments, highlighting the importance of these controls.

Table 1: Control Experiments for Protein-Liposome Interactions via Flow Cytometry

This table illustrates the use of negative controls to confirm the specific binding of a fluorescently tagged protein (e.g., EGFP-tagged Pleckstrin Homology (PH) domain) to liposomes containing a specific phosphoinositide (PI) and this compound for immobilization.

Liposome (B1194612) CompositionProteinMean Fluorescence Intensity (Arbitrary Units)Interpretation
Test
POPC + 2.5% PI(4,5)P₂ + 2% this compoundEGFP-PH Domain8500Strong binding of the PH domain to its target lipid.
Negative Controls
POPC + 2% this compound (No PI)EGFP-PH Domain500Demonstrates that the PH domain does not bind non-specifically to the liposome or the biotinylated lipid.
POPC + 2.5% PI(4,5)P₂ + 2% this compoundEGFP alone450Shows that the EGFP tag itself does not contribute to binding.
Streptavidin beads aloneEGFP-PH Domain200Confirms that the protein does not bind non-specifically to the streptavidin-coated beads.
Competition Control
POPC + 2.5% PI(4,5)P₂ + 2% this compoundEGFP-PH Domain + Soluble Biotin300Confirms that the liposome-bead interaction is mediated by the biotin-streptavidin linkage.[1]

Table 2: Comparison of Binding Affinities (Kd) for Different Protein-Lipid Interactions

This table provides examples of dissociation constants (Kd) for different protein domains that bind to specific phosphoinositides. While not a direct control for this compound itself, this data is crucial for selecting appropriate positive controls in your experiments. A well-characterized protein with a known affinity for a lipid included in your liposomes can validate the experimental setup.

Protein DomainTarget Lipid in LiposomesKd (nM)Reference
BTK-PH–EGFPPI(3,4,5)P₃174 ± 15.2[1]
Tandem FYVE domainPI(3)P33.3[1]

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. Below are protocols for key experiments involving this compound.

Liposome Preparation with this compound

This protocol describes the preparation of large unilamellar vesicles (LUVs) incorporating this compound.

Materials:

  • Phospholipids in chloroform (B151607) (e.g., POPC, specific PIs)

  • This compound in chloroform (e.g., from Avanti Polar Lipids)

  • Hydration buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4)

  • Nitrogen gas stream

  • Vacuum desiccator

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • In a glass vial, mix the desired lipids, including 1-2 mol% of this compound, dissolved in chloroform.

  • Dry the lipid mixture to a thin film under a gentle stream of nitrogen gas.

  • Remove residual solvent by placing the vial under vacuum for at least 1 hour.

  • Hydrate the lipid film with the hydration buffer to a final lipid concentration of 1-4 mM. Vortex the mixture to form multilamellar vesicles.

  • For LUVs, subject the vesicle suspension to at least 10 freeze-thaw cycles using liquid nitrogen and a warm water bath.

  • Extrude the suspension through a polycarbonate membrane with the desired pore size (e.g., 100 nm) at least 21 times.

  • Store the prepared liposomes at 4°C.

Liposome-Based Protein Binding Assay using Flow Cytometry

This protocol allows for the quantitative analysis of protein binding to biotinylated liposomes.

Materials:

  • Liposomes containing this compound

  • Streptavidin-coated beads

  • Fluorescently labeled protein of interest (e.g., EGFP-fusion protein)

  • Blocking buffer (e.g., PBS with 1% BSA)

  • Wash buffer (e.g., PBS)

  • Flow cytometer

Procedure:

  • Incubate streptavidin-coated beads with the biotinylated liposomes for 30 minutes at room temperature to allow for binding.

  • Wash the liposome-coated beads with wash buffer to remove unbound liposomes.

  • Block non-specific binding sites by incubating the beads in blocking buffer for 30 minutes.

  • Incubate the blocked, liposome-coated beads with varying concentrations of the fluorescently labeled protein of interest for 1 hour at room temperature.

  • Include negative controls:

    • Liposomes without the specific lipid of interest.

    • A non-binding fluorescent protein (e.g., EGFP alone).

    • Beads alone (no liposomes).

  • Wash the beads three times with wash buffer to remove unbound protein.

  • Resuspend the beads in wash buffer and analyze by flow cytometry, measuring the fluorescence intensity associated with the beads.

Liposome Pull-Down Assay

This protocol is a qualitative or semi-quantitative method to assess protein binding to liposomes.

Materials:

  • Liposomes containing this compound

  • Streptavidin-coated magnetic beads

  • Protein of interest (from cell lysate or purified)

  • Lysis buffer (if using cell lysate)

  • Binding buffer (e.g., PBS with 0.1% Tween 20)

  • Wash buffer (e.g., binding buffer with increased salt concentration)

  • Elution buffer (e.g., SDS-PAGE sample buffer)

  • Magnetic rack

Procedure:

  • Equilibrate streptavidin-coated magnetic beads in binding buffer.

  • Incubate the equilibrated beads with biotinylated liposomes for 30 minutes at room temperature.

  • Wash the beads to remove unbound liposomes.

  • Incubate the liposome-coated beads with the protein solution (cell lysate or purified protein) for 1-2 hours at 4°C with gentle rotation.

  • Include negative controls:

    • Liposomes without this compound.

    • Beads incubated with lysate/protein in the absence of liposomes.

  • Separate the beads using a magnetic rack and wash several times with wash buffer to remove non-specifically bound proteins.

  • Elute the bound proteins by resuspending the beads in elution buffer and heating.

  • Analyze the eluate by SDS-PAGE and Western blotting or mass spectrometry.

Mandatory Visualizations

The following diagrams illustrate the experimental workflows and the logical relationships of the control experiments.

Liposome_Preparation_Workflow cluster_lipids Lipid Mixture Preparation cluster_formation Vesicle Formation lipids Phospholipids in Chloroform mix Mix Lipids lipids->mix biotin_pe This compound in Chloroform biotin_pe->mix dry Dry to Lipid Film mix->dry hydrate Hydrate with Buffer dry->hydrate extrude Extrude hydrate->extrude liposomes Biotinylated Liposomes extrude->liposomes

Liposome Preparation Workflow.

Flow_Cytometry_Controls cluster_experiment Experimental Setup cluster_controls Control Groups liposomes Liposomes with This compound + Target Lipid binding Binding liposomes->binding protein Fluorescent Protein of Interest protein->binding beads Streptavidin Beads beads->binding no_target_lipid Liposomes without Target Lipid binding->no_target_lipid Compare to no_biotin_pe Liposomes without Biotin PE binding->no_biotin_pe Compare to non_binding_protein Non-binding Fluorescent Protein binding->non_binding_protein Compare to beads_only Beads Alone binding->beads_only Compare to

Control Strategy for Flow Cytometry.

Pull_Down_Workflow start Start prepare_beads Equilibrate Streptavidin Magnetic Beads start->prepare_beads bind_liposomes Incubate Beads with Biotinylated Liposomes prepare_beads->bind_liposomes wash1 Wash 1 bind_liposomes->wash1 bind_protein Incubate with Protein Sample wash1->bind_protein wash2 Wash 2 bind_protein->wash2 elute Elute Bound Proteins wash2->elute analyze Analyze by SDS-PAGE/ Western Blot elute->analyze

Liposome Pull-Down Workflow.

References

A Comparative Guide: NeutrAvidin vs. Streptavidin Binding to 18:1-12:0 Biotin PE Bilayers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice between NeutrAvidin and streptavidin for binding to biotinylated lipid bilayers is a critical decision that can impact experimental outcomes. This guide provides an objective comparison of their binding characteristics, supported by experimental data, to inform the selection process for applications involving 18:1-12:0 Biotin (B1667282) PE bilayers.

The biotin-(strept)avidin system is a cornerstone of bioconjugation, renowned for its high affinity and specificity. Both NeutrAvidin, a deglycosylated form of avidin, and streptavidin, a protein isolated from Streptomyces avidinii, are tetrameric proteins capable of binding four biotin molecules. However, subtle differences in their physicochemical properties can lead to significant variations in their binding behavior to biotinylated lipid bilayers, such as those containing 1-oleoyl-2-(12-biotinyl(aminododecanoyl))-sn-glycero-3-phosphoethanolamine (18:1-12:0 Biotin PE).

Executive Summary of Binding Characteristics

Streptavidin generally exhibits more stable and robust binding to biotinylated supported lipid bilayers (SLBs) across a range of pH conditions.[1] In contrast, NeutrAvidin's binding is highly dependent on pH, with greater binding observed in more acidic conditions.[1] While both proteins share a similar, extremely high affinity for biotin in solution, their performance on a surface, such as a lipid bilayer, can differ.[1][2]

Quantitative Data Comparison

The following table summarizes the key quantitative parameters for NeutrAvidin and streptavidin binding to biotinylated lipid bilayers. The data is compiled from studies using similar biotinylated phosphatidylethanolamine (B1630911) lipids in a supportive lipid matrix.

ParameterNeutrAvidinStreptavidinReference
Dissociation Constant (Kd) ~10⁻¹⁵ M~10⁻¹⁴ - 10⁻¹⁵ M[3][4][5]
Optimal pH for Binding Acidic (e.g., 6.3)Stable across a wider pH range (e.g., 6.3 - 8.7)[1]
Nonspecific Binding Can be higher than streptavidin to certain lipid bilayers (e.g., pure DOPC).[6][7] Has a near-neutral isoelectric point (pI ≈ 6.3) to minimize nonspecific interactions with negatively charged surfaces.[8]Generally low, but contains an RYD sequence that can mimic the RGD binding motif, potentially leading to some cell-surface interactions.[1]
Binding Stability Less stable at neutral and alkaline pH.[1]More stable and robust across various pH conditions.[1]
Binding Mechanism Proposed two-step model: initial nonspecific electrostatic adsorption followed by specific biotin binding.[1]Proposed two-step model, similar to NeutrAvidin, but with more stable subsequent specific binding.[1]

Experimental Protocols

Detailed methodologies are crucial for reproducible research. The following sections outline the key experimental protocols used to characterize the binding of NeutrAvidin and streptavidin to biotinylated lipid bilayers.

Preparation of this compound Bilayers

A common method for forming supported lipid bilayers (SLBs) is the vesicle fusion technique.

  • Vesicle Preparation:

    • A lipid mixture is prepared by combining a primary phospholipid, such as 1,2-dioleoyl-sn-glycero-3-phosphocholine (B1670884) (DOPC), with a desired molar percentage (e.g., 2-5 mol%) of this compound in an organic solvent (e.g., chloroform).

    • The solvent is evaporated under a stream of nitrogen to form a thin lipid film.

    • The film is hydrated with a buffer solution (e.g., PBS, HEPES) to form multilamellar vesicles (MLVs).

    • Small unilamellar vesicles (SUVs) are then formed from the MLVs by sonication or extrusion through a polycarbonate membrane with a defined pore size (e.g., 100 nm).

  • SLB Formation on a Solid Support:

    • A suitable solid support, such as a silicon dioxide sensor chip for Quartz Crystal Microbalance-Dissipation (QCM-D) or a glass coverslip for microscopy, is cleaned and prepared.

    • The SUV solution is injected over the support surface. The vesicles adsorb, rupture, and fuse to form a continuous lipid bilayer.

    • The surface is rinsed with buffer to remove excess vesicles.

Binding Assays

1. Quartz Crystal Microbalance-Dissipation (QCM-D)

QCM-D is a surface-sensitive technique that measures changes in frequency (Δf) and dissipation (ΔD) of an oscillating quartz crystal sensor. These parameters provide real-time information on the mass and viscoelastic properties of the adsorbed layer.

  • Protocol:

    • A clean SiO₂-coated quartz crystal is mounted in the QCM-D chamber.

    • A baseline is established with the running buffer.

    • The prepared biotinylated liposome (B1194612) solution is introduced to form the SLB on the sensor surface. A successful SLB formation is indicated by a characteristic frequency drop of ~25 Hz and a low dissipation value (<1x10⁻⁶).

    • The system is rinsed with buffer to remove excess vesicles.

    • A solution of NeutrAvidin or streptavidin (at a known concentration, e.g., 10-50 µg/mL) is injected over the SLB-coated sensor.

    • The changes in frequency and dissipation are monitored in real-time to characterize the binding kinetics and the properties of the protein layer.

    • A final rinse with buffer removes any non-specifically bound protein.

2. Second-Harmonic Generation (SHG) Spectroscopy

SHG is a nonlinear optical technique that is inherently sensitive to interfaces and can be used to study the binding of molecules to a lipid bilayer without the need for labels on the protein.

  • Protocol:

    • A planar supported lipid bilayer containing this compound is formed on a suitable substrate (e.g., a glass prism).

    • The bilayer is placed in a flow cell, and a baseline SHG signal is measured.

    • Solutions of NeutrAvidin or streptavidin at varying concentrations are introduced into the flow cell.

    • The change in the SHG signal upon protein binding is measured. This change is proportional to the amount of bound protein.

    • By titrating the protein concentration and measuring the corresponding SHG response, a binding isotherm can be generated to determine the equilibrium binding affinity (Kd).

Visualizing the Process and Interaction

To better understand the experimental workflow and the molecular interactions at play, the following diagrams are provided.

G cluster_prep Bilayer Preparation cluster_binding Binding Assay Lipid_Mixing 1. Lipid Mixing (DOPC + this compound) Solvent_Evaporation 2. Solvent Evaporation Lipid_Mixing->Solvent_Evaporation Hydration 3. Hydration (MLV Formation) Solvent_Evaporation->Hydration Sonication_Extrusion 4. Sonication/Extrusion (SUV Formation) Hydration->Sonication_Extrusion SLB_Formation 5. Vesicle Fusion on Solid Support Sonication_Extrusion->SLB_Formation Baseline 6. Establish Baseline (Buffer) SLB_Formation->Baseline Protein_Injection 7. Inject Protein (NeutrAvidin or Streptavidin) Baseline->Protein_Injection Incubation 8. Incubation & Real-time Monitoring Protein_Injection->Incubation Rinse 9. Rinse to Remove Unbound Protein Incubation->Rinse Data_Analysis 10. Data Analysis (Binding Kinetics/Affinity) Rinse->Data_Analysis

Caption: Experimental workflow for comparing protein binding to biotinylated bilayers.

G cluster_protein Binding Protein lipid1 DOPC biotin_pe 18:1-12:0 Biotin PE protein NeutrAvidin or Streptavidin biotin_pe->protein High-Affinity Biotin Binding lipid2 DOPC

Caption: Molecular interaction of NeutrAvidin/streptavidin with a biotinylated lipid.

Conclusion and Recommendations

The selection between NeutrAvidin and streptavidin for binding to this compound bilayers should be guided by the specific requirements of the experiment.

  • For applications requiring stable and robust binding across a range of pH conditions, streptavidin is the recommended choice. [1] Its consistent performance makes it a reliable anchor for subsequent molecular interactions in various buffer systems.

  • NeutrAvidin may be advantageous in scenarios where minimizing any potential for RGD-like cell interactions is paramount. However, careful consideration of the experimental pH is necessary to ensure optimal binding. Its lower nonspecific binding to negatively charged surfaces can also be a benefit in certain contexts.[8]

Ultimately, for novel applications or when maximal performance is critical, it is advisable to empirically test both proteins under the specific experimental conditions to determine the most suitable choice. This comparative guide provides a foundational understanding to streamline this selection process and enhance the success of research and development endeavors.

References

A Researcher's Guide to Investigating Lipid-Protein Interactions: A Comparative Analysis of 18:1-12:0 Biotin PE and Alternative Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate dance between lipids and proteins is paramount to unraveling cellular processes and developing targeted therapeutics. This guide provides a comprehensive comparison of 18:1-12:0 Biotin (B1667282) PE-based assays with other established techniques for studying these critical interactions. We present a detailed overview of experimental methodologies, quantitative comparisons, and visual workflows to aid in the selection of the most appropriate method for your research needs.

The Role of 18:1-12:0 Biotin PE in Lipid-Protein Interaction Studies

1-oleoyl-2-(12-biotinylaminododecanoyl)-sn-glycero-3-phosphoethanolamine (this compound) is a versatile tool in lipid research, primarily utilized for the preparation of biotinylated liposomes and supported lipid bilayers.[1][2][3][4][5] The key feature of this phospholipid is the biotin head group, which allows for the specific and high-affinity binding to streptavidin or avidin. This property enables the immobilization of liposomes onto various surfaces or their detection using streptavidin-conjugated probes.

Common applications of this compound include its use as a component in liposomes for flow cytometry-based binding assays, where the biotin tag facilitates the capture of liposomes on streptavidin-coated beads.[4][6][7] It has also been employed in single-vesicle fusion assays to immobilize vesicles for microscopic observation.[8][9]

Comparative Analysis of Lipid-Protein Interaction Assays

While this compound offers a convenient method for anchoring lipid vesicles, a variety of other techniques are available to probe the nuanced interactions between lipids and proteins. Each method presents distinct advantages and limitations in terms of the data they provide, their sensitivity, and experimental requirements. The following sections provide a detailed comparison of these methodologies.

Quantitative Data Comparison

The choice of assay significantly impacts the type and quality of data obtained. The following table summarizes the key quantitative parameters that can be derived from each technique.

Technique Key Quantitative Data Typical Range of Dissociation Constants (Kd) Throughput Requires Purified Protein Requires Purified Lipids
Liposome-Based Assays (with this compound) Binding affinity (Kd), Stoichiometry (n)Micromolar (µM) to millimolar (mM)Medium to HighYesYes
Surface Plasmon Resonance (SPR) Binding affinity (Kd), Association/dissociation kinetics (kon/koff)Nanomolar (nM) to micromolar (µM)MediumYesYes
Isothermal Titration Calorimetry (ITC) Binding affinity (Kd), Stoichiometry (n), Enthalpy (ΔH), Entropy (ΔS)Nanomolar (nM) to micromolar (µM)LowYesYes
Nuclear Magnetic Resonance (NMR) Spectroscopy Binding site mapping, Affinity (Kd), Conformational changesMicromolar (µM) to millimolar (mM)LowYesYes
Protein-Lipid Overlay Assay Qualitative to semi-quantitative bindingNot ideal for Kd determinationHighYesYes
Single-Molecule Imaging Binding kinetics, Stoichiometry, Diffusion coefficientsPicomolar (pM) to nanomolar (nM)LowYes (often fluorescently labeled)Yes
Methodological Overview and Experimental Protocols

A detailed understanding of the experimental workflow is crucial for successful implementation. Below are summaries of the methodologies and generalized protocols for each technique.

Liposome-Based Assays with this compound

These assays utilize biotinylated liposomes to quantify protein binding, often through flow cytometry or plate-based formats.

Experimental Protocol:

  • Liposome (B1194612) Preparation: A lipid mixture including this compound and the lipid of interest is dried to a thin film, hydrated, and extruded to form unilamellar vesicles.

  • Immobilization: The biotinylated liposomes are incubated with streptavidin-coated beads or surfaces.

  • Protein Incubation: The immobilized liposomes are incubated with the protein of interest, which is often fluorescently labeled or detected with a specific antibody.

  • Detection and Quantification: The amount of bound protein is quantified by measuring the fluorescence signal associated with the beads or surface using flow cytometry or a plate reader.

Workflow Diagram:

Liposome_Binding_Assay cluster_prep Liposome Preparation cluster_assay Binding Assay LipidMix Lipid Mixture (incl. This compound) Hydration Hydration LipidMix->Hydration Extrusion Extrusion Hydration->Extrusion Immobilization Immobilization on Streptavidin Beads Extrusion->Immobilization ProteinIncubation Incubation with Fluorescent Protein Immobilization->ProteinIncubation Detection Flow Cytometry Detection ProteinIncubation->Detection

Caption: Workflow for a liposome-based protein binding assay using this compound.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures changes in the refractive index at the surface of a sensor chip to monitor binding events in real-time.[1][10][11][12][13]

Experimental Protocol:

  • Liposome Capture: A sensor chip (e.g., L1 chip) is used to capture intact liposomes containing the lipid of interest.

  • Analyte Injection: A solution containing the protein of interest is flowed over the chip surface.

  • Data Acquisition: The association and dissociation of the protein are monitored in real-time by detecting changes in the SPR signal.

  • Data Analysis: Kinetic parameters (kon, koff) and the dissociation constant (Kd) are determined by fitting the binding data to a suitable model.

Signaling Pathway Diagram:

SPR_Principle LightSource Light Source Prism Prism LightSource->Prism SensorChip Sensor Chip with Liposomes Prism->SensorChip Total Internal Reflection Detector Detector SensorChip->Detector Reflected Light SensorChip->Detector Change in Refractive Index Protein Protein Analyte Protein->SensorChip Binding

Caption: Principle of Surface Plasmon Resonance for detecting protein-lipid interactions.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes that occur upon binding, providing a complete thermodynamic profile of the interaction.[14][15][16][17][18]

Experimental Protocol:

  • Sample Preparation: The protein solution is placed in the sample cell, and the lipid vesicles (liposomes) are loaded into the titration syringe.

  • Titration: Small aliquots of the liposome suspension are injected into the protein solution.

  • Heat Measurement: The heat released or absorbed during each injection is measured by the calorimeter.

  • Data Analysis: The binding isotherm is generated by plotting the heat change against the molar ratio of lipid to protein. Fitting this curve provides the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.

Logical Relationship Diagram:

ITC_Workflow Protein Protein in Sample Cell Titration Titration Protein->Titration Liposomes Liposomes in Syringe Liposomes->Titration HeatChange Heat Measurement Titration->HeatChange BindingIsotherm Binding Isotherm HeatChange->BindingIsotherm Thermodynamics Thermodynamic Parameters (Kd, ΔH, ΔS, n) BindingIsotherm->Thermodynamics

Caption: Workflow for Isothermal Titration Calorimetry to determine the thermodynamics of protein-lipid binding.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides atomic-level information about molecular interactions by probing the magnetic properties of atomic nuclei.[19][20][21][22][23]

Experimental Protocol:

  • Sample Preparation: Isotopically labeled (e.g., ¹⁵N, ¹³C) protein is prepared. Lipid vesicles are prepared separately.

  • Data Acquisition: NMR spectra of the protein are recorded in the absence and presence of the lipid vesicles.

  • Spectral Analysis: Changes in the chemical shifts and intensities of protein signals upon addition of lipids are monitored.

  • Binding Site and Affinity Determination: Residues experiencing significant spectral changes are identified as part of the binding interface. Titration experiments can be used to determine the dissociation constant (Kd).

Experimental Workflow Diagram:

NMR_Workflow LabeledProtein Isotopically Labeled Protein NMR_Free NMR Spectrum (Protein alone) LabeledProtein->NMR_Free NMR_Bound NMR Spectrum (Protein + Liposomes) LabeledProtein->NMR_Bound Liposomes Lipid Vesicles Liposomes->NMR_Bound Analysis Spectral Comparison and Analysis NMR_Free->Analysis NMR_Bound->Analysis Results Binding Site Mapping Affinity (Kd) Analysis->Results

Caption: Experimental workflow for studying protein-lipid interactions using NMR spectroscopy.

Protein-Lipid Overlay Assay

This is a simple, qualitative method for screening protein interactions with a panel of different lipids.[8][24][25][26][27][28][29]

Experimental Protocol:

  • Lipid Spotting: Small volumes of different lipid solutions are spotted onto a nitrocellulose or PVDF membrane and allowed to dry.

  • Blocking: The membrane is blocked to prevent non-specific protein binding.

  • Protein Incubation: The membrane is incubated with a solution containing the protein of interest, which is typically tagged (e.g., with GST or His).

  • Detection: The membrane is washed, and bound protein is detected using an antibody against the tag, followed by a secondary antibody conjugated to an enzyme for chemiluminescent or colorimetric detection.

Logical Relationship Diagram:

PLO_Assay Lipids Lipid Panel Membrane Nitrocellulose Membrane Lipids->Membrane Spotting TaggedProtein Tagged Protein Membrane->TaggedProtein Incubation PrimaryAb Primary Antibody TaggedProtein->PrimaryAb Binding SecondaryAb Secondary Antibody PrimaryAb->SecondaryAb Binding Detection Detection SecondaryAb->Detection

Caption: Logical flow of a Protein-Lipid Overlay Assay.

Single-Molecule Imaging

This powerful technique allows for the direct observation of individual protein molecules interacting with a lipid bilayer, providing detailed kinetic and stoichiometric information.[2][3][30][31][32]

Experimental Protocol:

  • Supported Lipid Bilayer (SLB) Formation: An SLB containing the lipid of interest is formed on a glass coverslip.

  • Protein Labeling: The protein of interest is labeled with a bright, photostable fluorophore.

  • Imaging: The labeled protein is added to the SLB, and its binding and diffusion are observed using Total Internal Reflection Fluorescence (TIRF) microscopy.

  • Data Analysis: Individual binding and unbinding events are analyzed to determine kinetic rates. The stoichiometry of bound complexes can be determined from the fluorescence intensity of individual spots.

Experimental Workflow Diagram:

SingleMolecule_Workflow SLB Supported Lipid Bilayer Formation TIRF TIRF Microscopy SLB->TIRF LabeledProtein Fluorescently Labeled Protein LabeledProtein->TIRF ImageAnalysis Image and Data Analysis TIRF->ImageAnalysis Results Kinetics (kon, koff) Stoichiometry Diffusion ImageAnalysis->Results

Caption: Workflow for single-molecule imaging of protein-lipid interactions.

Conclusion

The selection of an appropriate method for studying lipid-protein interactions depends on the specific research question, the available resources, and the nature of the interacting partners. This compound provides a valuable tool for creating versatile liposome-based platforms, particularly for high-throughput screening and flow cytometry applications. For detailed kinetic and thermodynamic characterization, techniques like SPR and ITC are the methods of choice. NMR and single-molecule imaging offer unparalleled insights into the structural and dynamic aspects of these interactions at the molecular level. A multi-faceted approach, combining several of these techniques, will often provide the most comprehensive understanding of a given lipid-protein interaction.

References

Validating Ligand Orientation and Functionality of 18:1-12:0 Biotin PE in Model Membranes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing biotinylated lipids for ligand-receptor studies, ensuring the correct presentation and accessibility of the biotin (B1667282) moiety is paramount for generating reliable and reproducible data. This guide provides a comparative overview of key experimental methods to validate the functional orientation of 18:1-12:0 Biotin PE (1-oleoyl-2-(12-biotinyl(aminododecanoyl))-sn-glycero-3-phosphoethanolamine) within a lipid bilayer.

This document outlines several established techniques, presenting their methodologies and the quantitative data they yield for assessing the availability of the biotin ligand for binding to its cognate protein, streptavidin. While direct head-to-head comparisons of this compound with other biotinylated lipids are not extensively documented in single studies, this guide offers a framework for evaluating its performance against alternative approaches by comparing the outcomes of these validation assays.

Introduction to this compound

This compound is a widely used phospholipid for incorporating a biotin ligand into artificial lipid bilayers such as liposomes and supported lipid bilayers.[1][2] Its structure consists of an 18:1 oleoyl (B10858665) chain at the sn-1 position, a 12-carbon spacer with a terminal biotin group at the sn-2 position, and a phosphoethanolamine headgroup. This configuration is designed to present the biotin moiety away from the membrane surface, facilitating its interaction with binding partners. Applications include the preparation of biotinylated liposomes for use in phosphoethanolamine binding assays, vesicle reconstitution, and flow cytometry.[3][4][5]

Comparative Analysis of Validation Methods

The "orientation" of the biotin ligand is functionally defined by its ability to bind streptavidin. The following experimental techniques provide quantitative and qualitative data to confirm this accessibility.

Data Summary
Validation Method Key Performance Metric(s) Typical Application Throughput Instrumentation
Streptavidin Binding Assay Binding Capacity (Units/mg), Change in Absorbance/FluorescenceConfirmation of biotin availability on liposomes or nanoparticles.[6][7][8]Low to MediumSpectrophotometer, Fluorometer
Surface Plasmon Resonance (SPR) Association rate (ka), Dissociation rate (kd), Affinity (KD), Resonance Units (RU)Real-time kinetics of streptavidin binding to a supported lipid bilayer.[9][10][11][12][13]MediumSPR Instrument (e.g., Biacore)
Fluorescence-Based Assays Fluorescence Intensity, FRET Efficiency, Quenching PercentageAssessing ligand accessibility and membrane integrity.[14][15][16][17][18]HighFluorescence Spectrometer, Plate Reader
Flow Cytometry Mean Fluorescence Intensity (MFI)Quantifying liposome (B1194612) binding to streptavidin-coated beads or cells.[4][5]HighFlow Cytometer

Experimental Protocols

Streptavidin Binding Assay (HABA Dye-Based)

This colorimetric assay provides an indirect measure of biotin availability. The HABA (4'-hydroxyazobenzene-2-carboxylic acid) dye binds to avidin (B1170675) (or streptavidin), producing a characteristic absorbance. When biotin is introduced, it displaces the HABA dye, causing a decrease in absorbance, which is proportional to the amount of accessible biotin.

Protocol:

  • Prepare Biotinylated Liposomes: Synthesize liposomes incorporating a known molar percentage of this compound.

  • Streptavidin-HABA Complex Formation: Prepare a solution of streptavidin and HABA in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.0). The solution should have a distinct color and absorbance at 500 nm.

  • Titration: Add increasing concentrations of the biotinylated liposome suspension to the streptavidin-HABA complex.

  • Measurement: Measure the absorbance at 500 nm after each addition.

  • Calculation: The decrease in absorbance is used to calculate the amount of biotin that displaced the HABA dye, thus quantifying the accessible biotin on the liposome surface. A standard curve using free biotin should be generated for accurate quantification.[7]

Surface Plasmon Resonance (SPR) Analysis

SPR offers real-time, label-free detection of binding events. This technique is highly sensitive for quantifying the kinetics and affinity of the biotin-streptavidin interaction on a model membrane surface.[9][10][12]

Protocol:

  • Sensor Chip Preparation: A sensor chip (e.g., CM5 or L1 chip) is coated with a supported lipid bilayer (SLB) containing this compound. This is typically achieved by flowing small unilamellar vesicles (SUVs) over the chip surface, leading to their fusion and formation of a planar bilayer.[19]

  • Streptavidin Injection: A solution of streptavidin at a known concentration is flowed over the SLB-coated sensor surface.

  • Data Acquisition: The change in the resonance angle (measured in Resonance Units, RU) is monitored in real-time. The association of streptavidin to the biotinylated surface results in an increase in RU.

  • Dissociation Phase: Buffer is flowed over the surface to monitor the dissociation of streptavidin.

  • Kinetic Analysis: The resulting sensorgram is fitted to a binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).[11]

Fluorescence Quenching Assay

This method can be used to infer the accessibility of the biotin ligand by observing the binding of a fluorescently labeled streptavidin. Quenching of the fluorophore upon binding can indicate a specific interaction. Alternatively, a competitive assay format can be employed.

Protocol:

  • Liposome Preparation: Prepare liposomes containing this compound.

  • Fluorescent Streptavidin: Use streptavidin conjugated to a fluorescent dye (e.g., FITC-Streptavidin).

  • Binding Reaction: Incubate the biotinylated liposomes with the fluorescently labeled streptavidin.

  • Fluorescence Measurement: Measure the fluorescence intensity of the solution. A change in fluorescence intensity upon binding (either enhancement or quenching, depending on the fluorophore and local environment) indicates an interaction.

  • Competition (Optional): To confirm specificity, the binding can be competed with an excess of free biotin, which should reverse the fluorescence change.

A variation involves encapsulating a fluorescent dye and a quencher within the liposomes. The binding of a ligand that disrupts the membrane integrity would lead to leakage and a measurable increase in fluorescence (dequenching).[17]

Visualizations

Signaling and Binding Pathways

Biotin-Streptavidin Interaction on a Liposome Surface cluster_liposome Liposome Membrane lipid_bilayer Lipid Bilayer biotin_pe This compound Biotin Moiety streptavidin Streptavidin biotin_pe:tail->streptavidin High-Affinity Binding Workflow for SPR-Based Validation of Ligand Accessibility start Start prepare_suvs Prepare SUVs with This compound start->prepare_suvs form_slb Form Supported Lipid Bilayer on SPR Sensor Chip prepare_suvs->form_slb inject_streptavidin Inject Streptavidin (Analyte) form_slb->inject_streptavidin measure_association Measure Association (Increase in RU) inject_streptavidin->measure_association inject_buffer Inject Buffer measure_association->inject_buffer measure_dissociation Measure Dissociation (Decrease in RU) inject_buffer->measure_dissociation analyze_data Analyze Sensorgram (Calculate ka, kd, KD) measure_dissociation->analyze_data end End analyze_data->end Comparison of Validation Assay Information cluster_assays Validation Assays cluster_outputs Data Output goal Validate Biotin Accessibility streptavidin_assay Streptavidin Binding Assay (Endpoint) goal->streptavidin_assay spr Surface Plasmon Resonance (Real-Time) goal->spr fluorescence Fluorescence Assay (Endpoint/Kinetic) goal->fluorescence flow_cytometry Flow Cytometry (Population Analysis) goal->flow_cytometry binding_capacity Binding Capacity streptavidin_assay->binding_capacity kinetics_affinity Kinetics (ka, kd) Affinity (KD) spr->kinetics_affinity fluorescence_change Fluorescence Change fluorescence->fluorescence_change mfi Mean Fluorescence Intensity flow_cytometry->mfi

References

Safety Operating Guide

Proper Disposal Procedures for 18:1-12:0 Biotin PE

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides essential safety and logistical information for the proper disposal of 18:1-12:0 Biotin PE (1-oleoyl-2-(12-biotinyl(aminododecanoyl))-sn-glycero-3-phosphoethanolamine), a compound commonly used in liposome (B1194612) preparation and other research applications.[1][2][3][4] Adherence to these procedural guidelines is critical for ensuring laboratory safety and environmental protection.

I. Hazard Identification and Safety Precautions

While one Safety Data Sheet (SDS) indicates no available data for GHS hazard classification, another provides specific hazard statements.[5] It is prudent to handle this compound with care, assuming the hazards identified in the more detailed SDS are applicable.

Identified Hazards:

  • Acute toxicity (inhalation and oral)

  • Skin and eye irritation

  • Suspected of causing cancer

  • Suspected of damaging fertility or the unborn child

  • Causes damage to organs through prolonged or repeated exposure

  • May cause respiratory irritation or drowsiness/dizziness

  • Harmful to aquatic life with long-lasting effects

Personal Protective Equipment (PPE): Before handling or disposing of this compound, ensure the following PPE is worn:

  • Gloves: Chemical impermeable gloves.[5]

  • Eye Protection: Safety glasses or goggles.[5]

  • Lab Coat: A standard lab coat is required.

  • Respiratory Protection: If handling the powder form and dust formation is possible, use a suitable respirator.[5] Work in a well-ventilated area, preferably a chemical fume hood.[5]

II. Spill Management

In the event of a spill, follow these procedures:

  • Evacuate: Evacuate personnel from the immediate spill area.[5]

  • Ventilate: Ensure adequate ventilation.[5]

  • Contain: Prevent further leakage or spillage if it is safe to do so. Do not let the chemical enter drains.[5]

  • Ignition Sources: Remove all sources of ignition. Use spark-proof tools.[5]

  • Absorb: For liquid spills (e.g., in chloroform), absorb with an inert material.

  • Collect: Carefully collect the spilled material and any contaminated absorbent into a suitable, closed container for disposal.[5]

  • Decontaminate: Clean the spill area thoroughly with soap and water.[5]

III. Disposal Procedures

Disposal of this compound and its containers must be in accordance with local, state, and federal regulations.

Chemical Waste:

  • Method 1: Licensed Chemical Destruction Plant: The material can be sent to a licensed chemical destruction plant.[5]

  • Method 2: Controlled Incineration: Controlled incineration with flue gas scrubbing is another acceptable method.[5]

  • Do Not:

    • Dispose of in sanitary sewers.[5]

    • Contaminate water, foodstuffs, feed, or seed.[5]

Container Disposal:

  • Rinsing: Containers can be triple-rinsed with an appropriate solvent. The rinsate should be collected and disposed of as chemical waste.

  • Recycling/Reconditioning: After proper rinsing, containers may be offered for recycling or reconditioning.[5]

  • Landfill: Alternatively, the packaging can be punctured to render it unusable for other purposes and then disposed of in a sanitary landfill, if local regulations permit.[5]

IV. Quantitative Data Summary

ParameterValueSource
CAS Number799812-67-2[1][5]
Molecular FormulaC45H83N4O10PS[1]
Molecular Weight903.20 g/mol [3]
Storage Temperature-20°C[1][3]
Purity>99% (TLC)[3]
Stability1 Year[6]

V. Experimental Protocols

While this document focuses on disposal, it is important to note that this compound is used in various experimental protocols, primarily for the preparation of liposomes and vesicles for binding assays and studying vesicle fusion.[3][4][7] The specific protocols for its use are detailed in the cited research articles.

VI. Disposal Workflow

G Disposal Workflow for this compound A Assess Hazards & Don PPE B Collect Waste (Chemical & Contaminated Materials) A->B C Store in a Suitable, Closed Container B->C D Label Container 'Hazardous Waste' C->D H Container Decontamination (Triple Rinse) C->H E Option 1: Licensed Chemical Destruction Plant D->E Transport F Option 2: Controlled Incineration D->F Transport G Final Disposal E->G F->G I Recycle or Landfill Punctured Container H->I

Caption: Logical workflow for the safe disposal of this compound.

References

Personal protective equipment for handling 18:1-12:0 Biotin PE

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety, operational, and disposal information for researchers, scientists, and drug development professionals handling 18:1-12:0 Biotin PE (1-oleoyl-2-(12-biotinyl(aminododecanoyl))-sn-glycero-3-phosphoethanolamine). Adherence to these procedures is vital for ensuring personal safety and proper laboratory conduct.

Hazard Identification and Classification

This compound is classified with multiple hazards that necessitate careful handling to avoid adverse health effects. The compound is typically supplied in a chloroform (B151607) solution, which contributes significantly to its hazard profile.

GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H331 (Toxic if inhaled), H336 (May cause drowsiness or dizziness), H351 (Suspected of causing cancer), H361d (Suspected of damaging the unborn child), H372 (Causes damage to organs through prolonged or repeated exposure), H412 (Harmful to aquatic life with long lasting effects).[1]

Signal Word: Danger[1]

Hazard ClassificationGHS Category
Acute Toxicity, OralCategory 4[1]
Skin IrritationCategory 2[1]
Eye IrritationCategory 2[1]
Acute Toxicity, InhalationCategory 3[1]
CarcinogenicityCategory 2[1]
Reproductive ToxicityCategory 2[1]
Specific Target Organ Toxicity (Single Exposure)Category 3[1]
Specific Target Organ Toxicity (Repeated Exposure)Category 1[1]
Chronic Aquatic ToxicityCategory 3[1]

Personal Protective Equipment (PPE)

Strict adherence to PPE guidelines is mandatory when handling this compound to minimize exposure risks.

Protective EquipmentSpecification and Use
Eye Protection Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[2]
Hand Protection Handle with chemical-impermeable gloves (e.g., nitrile). Gloves must be inspected prior to use and disposed of properly after use. Wash and dry hands thoroughly.[2]
Body Protection Wear a lab coat or impervious, flame-resistant clothing to prevent skin contact.[2] A lab coat is required for all personnel in a research laboratory where hazardous materials are present.[3]
Respiratory Protection If exposure limits are exceeded or irritation is experienced, use a full-face respirator.[2] Work in a well-ventilated area, preferably a chemical fume hood.

Operational Plan: Step-by-Step Handling Procedure

1. Preparation and Engineering Controls:

  • Ensure adequate ventilation by working in a chemical fume hood.[2]

  • Set up emergency exits and a designated risk-elimination area.[2]

  • Have an emergency eyewash station and safety shower readily accessible.

2. Handling the Compound:

  • This compound is typically shipped on dry ice and should be stored at -20°C.[1]

  • Avoid contact with skin and eyes.[2]

  • Avoid the formation of dust and aerosols.[2]

  • Use non-sparking tools to prevent fire caused by electrostatic discharge.[2]

3. In Case of Exposure:

  • Skin Contact: Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor.[2]

  • Eye Contact: Rinse with pure water for at least 15 minutes. Consult a doctor.[2]

  • Ingestion: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[2]

G cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_exposure Emergency Protocol prep1 Don PPE prep2 Work in Fume Hood prep1->prep2 prep3 Verify Emergency Equipment prep2->prep3 handle1 Retrieve from -20°C Storage prep3->handle1 Proceed to Handling handle2 Perform Experiment handle1->handle2 disp1 Segregate Waste handle2->disp1 Proceed to Disposal disp2 Label Hazardous Waste disp1->disp2 disp3 Store in Designated Area disp2->disp3 disp4 Arrange for Professional Disposal disp3->disp4 expo1 Skin/Eye Contact or Ingestion expo2 Follow First Aid Measures expo1->expo2 expo3 Seek Medical Attention expo2->expo3

Caption: Workflow for Handling this compound.

Disposal Plan: Step-by-Step Guidance

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental harm and ensure regulatory compliance.

1. Waste Segregation:

  • All materials contaminated with this compound, including unused product, solutions, and labware (e.g., pipette tips, tubes), must be collected as hazardous waste.[4][5]

2. Waste Container:

  • Use a designated, sealable, and compatible container for the hazardous waste.[4][5]

  • The container should be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound in Chloroform".[5] Do not use abbreviations.

3. Storage of Waste:

  • Store the sealed and labeled hazardous waste container in a cool, dry, and well-ventilated area, away from incompatible materials.[2][5]

4. Final Disposal:

  • Arrange for pickup and disposal by a licensed hazardous waste management company, following your institution's and local regulations.[4][5]

  • Do not let the chemical enter drains.[2]

In Case of a Spill:

  • Evacuate personnel to safe areas and ensure adequate ventilation.[2]

  • Remove all sources of ignition.[2]

  • Prevent further leakage or spillage if it is safe to do so.[2]

  • Absorb the spill with an inert material (e.g., vermiculite, dry sand) and place it in a chemical waste container for disposal.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.